molecular formula C4H10ClNO B153546 Tetrahydrofuran-3-amine hydrochloride CAS No. 204512-94-7

Tetrahydrofuran-3-amine hydrochloride

Cat. No.: B153546
CAS No.: 204512-94-7
M. Wt: 123.58 g/mol
InChI Key: MHOVLDXJDIEEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrofuran-3-amine hydrochloride is a valuable chiral amine derivative featuring a tetrahydrofuran ring substituted with an amine group. This structure provides conformational rigidity, making it a versatile chiral building block and intermediate in medicinal chemistry and organic synthesis. The compound is of significant interest for the preparation of pharmacologically active molecules. It is a key structural feature of selective, high-affinity adenosine A1 receptor agonists, which have been investigated for potential antiarrhythmic activity . Furthermore, the 3-aminotetrahydrofuranyl moiety forms part of the structural features of orally bioavailable experimental CGRP receptor antagonists . The inherent chirality of the molecule allows for the development of enantiopure drugs, with the (R)-enantiomer being an integral intermediate in the synthesis of Tecadenoson . Synthetic routes often start from chiral pool materials like L-aspartic acid or L-methionine to ensure excellent enantiomeric purity . As a synthon, the amine group can act as a nucleophile in substitution reactions and participate in acid-base chemistry. This product is intended for research applications and is not for diagnostic or therapeutic use. Strictly for laboratory use only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVLDXJDIEEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20910258
Record name Oxolan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107215-52-1, 204512-94-7
Record name Oxolan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminotetrahydrofuran hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-Tetrahydrofuran-3-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Tetrahydrofuran-3-amine hydrochloride: Properties, Applications, and Experimental Protocols

Introduction

(S)-Tetrahydrofuran-3-amine hydrochloride is a significant chiral building block in modern organic and medicinal chemistry. As a bifunctional molecule, it incorporates a stereochemically defined secondary amine on a tetrahydrofuran (THF) scaffold, making it a valuable precursor for complex molecular architectures. Its utility is most prominently demonstrated in the pharmaceutical industry, where it serves as a crucial intermediate for synthesizing advanced drug candidates.[1][2] This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, applications, and essential experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chapter 1: Physicochemical Properties and Specifications

The hydrochloride salt form of (S)-Tetrahydrofuran-3-amine enhances its stability and simplifies handling compared to the free base, which is more volatile and susceptible to oxidation. Its chirality is a defining feature, making it indispensable for the enantioselective synthesis of pharmaceutical agents.

Identification and Structural Details
  • Chemical Name: (S)-Tetrahydrofuran-3-amine hydrochloride

  • Synonyms: (S)-3-Aminotetrahydrofuran Hydrochloride, (3S)-Tetrahydrofuran-3-amine hydrochloride[2][3]

  • CAS Number: 204512-95-8[1][2][4]

  • Molecular Formula: C₄H₁₀ClNO[1][4]

  • Molecular Weight: 123.58 g/mol [2][4]

Physical and Chemical Properties

The compound's physical properties are summarized in the table below. It is a white, crystalline solid, a characteristic that facilitates its purification by recrystallization.[1] Its solubility in water is a direct consequence of its ionic salt nature.[1]

PropertyValueSource(s)
Appearance White Solid[1][2]
Melting Point 158-162°C / 165-170°C[1][4]
Boiling Point 173.5°C at 760 mmHg[1][2]
Solubility Soluble in water and other organic solvents[1]
Vapor Pressure 1.09 mmHg at 25°C[1][2]
Flash Point 58.7°C[2]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[2][5]

Chapter 2: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and enantiomeric excess of (S)-Tetrahydrofuran-3-amine hydrochloride before its use in sensitive synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The proton (¹H) and carbon (¹³C) NMR spectra provide a definitive fingerprint of the molecule.

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 3.80-4.11 (m, 5H), 2.37-2.5 (m, 1H), 2.01-2.09 (m, 1H).[4]

  • ¹³C NMR (300 MHz, CDCl₃) δ (ppm): 70.49, 66.82, 51.21, 30.01.[4]

Analytical Workflow for Quality Control

A typical workflow for verifying a new batch of the material involves identity confirmation, purity assessment, and chiral analysis. This ensures that the starting material meets the stringent requirements for pharmaceutical synthesis.

G cluster_0 Material Reception cluster_1 Identity & Purity Verification cluster_2 Chiral Integrity cluster_3 Final Decision A Receive (S)-THF-3-amine HCl B ¹H and ¹³C NMR Spectroscopy A->B C Mass Spectrometry (MS) B->C D Purity by HPLC/UPLC C->D E Elemental Analysis D->E F Derivatize with Chiral Agent E->F G Chiral HPLC Analysis F->G H Compare to Reference Standard G->H I Release for Synthesis H->I Pass J Reject Batch H->J Fail

Caption: Workflow for analytical verification of (S)-Tetrahydrofuran-3-amine hydrochloride.

Experimental Protocol: ¹H NMR Sample Preparation

This protocol ensures the acquisition of a high-quality spectrum for structural confirmation.

  • Weighing: Accurately weigh 5-10 mg of (S)-Tetrahydrofuran-3-amine hydrochloride directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆, as the compound is a salt) using a Pasteur pipette.

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the solid is completely dissolved. A brief sonication may be required.

  • Analysis: Insert the NMR tube into the spectrometer's spinner and place it in the magnet for analysis.

  • Data Processing: After acquisition, process the spectrum by applying Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak.

Chapter 3: Reactivity, Handling, and Storage

Understanding the compound's reactivity and stability is crucial for its effective use and safe handling.

Chemical Stability and Reactivity

The molecule is stable under recommended storage conditions.[6] The primary amine is a nucleophile and a base, and it will participate in standard amine chemistry, such as acylation, alkylation, and reductive amination. The tetrahydrofuran ring is generally stable but can be susceptible to ring-opening under harsh acidic conditions.

  • Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the amine group.[3][6]

  • Conditions to Avoid: Protect from moisture (as it is a hygroscopic salt), excess heat, and the formation of dust, which can be an inhalation hazard.[3][6]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][6]

Recommended Handling and Storage Protocol

Due to its hygroscopic nature and potential for irritation, proper handling procedures are essential.

  • Environment: Handle the compound in a well-ventilated fume hood. For moisture-sensitive applications, use an inert atmosphere glove box or a nitrogen-purged Schlenk line.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles (or a face shield), and chemically resistant gloves (e.g., nitrile).[1][3]

  • Dispensing: Use a clean, dry spatula for transferring the solid. Avoid creating dust.

  • Storage: After dispensing, tightly reseal the container. Store in a refrigerator at 2-8°C, preferably within a desiccator to protect from moisture.[2][5]

Chapter 4: Core Applications in Synthesis

The value of (S)-Tetrahydrofuran-3-amine hydrochloride lies in its ability to introduce a specific stereocenter into a target molecule, which is often critical for biological activity.

Key Intermediate for 11β-HSD1 Inhibitors

A primary application of this compound is in the synthesis of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors.[2][4] These inhibitors are being investigated for the treatment of metabolic disorders such as type 2 diabetes and obesity.[2]

Causality: The 11β-HSD1 enzyme's active site has a specific three-dimensional topography. The (S)-configuration of the amine on the THF ring is essential for orienting the inhibitor molecule correctly within this active site, ensuring high-affinity binding and potent inhibition. Using the incorrect enantiomer ((R)-) would result in a significant loss of biological activity.

G A (S)-Tetrahydrofuran-3-amine HCl (Chiral Building Block) C Multi-Step Synthesis A->C B Other Reagents & Building Blocks B->C D API Precursor C->D E Final Synthetic Step D->E F 11β-HSD1 Inhibitor (Active Pharmaceutical Ingredient) E->F

Caption: Role of (S)-Tetrahydrofuran-3-amine hydrochloride in pharmaceutical synthesis.

Chapter 5: Synthesis and Purification

While commercially available, understanding the synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride provides insight into potential impurities and quality control. A common laboratory-scale synthesis involves the hydrolysis of an N-protected precursor.

Synthetic Protocol: Hydrolysis of (S)-3-Benzoylamino tetrahydrofuran

This method provides the target compound in high yield and purity.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-3-Benzoylamino tetrahydrofuran (1.0 eq) in ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (excess) to the flask. Heat the reaction mixture to reflux for 9-10 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Carefully acidify the solution with dilute hydrochloric acid. The product will be in the aqueous layer as the hydrochloride salt.

  • Purification: Remove the precipitated salt (sodium benzoate) by filtration. Concentrate the filtrate to dryness to obtain a crude paste.

  • Crystallization: Co-stir the paste with isopropanol to induce crystallization. Filter the resulting white solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.[4]

G A Dissolve (S)-3-Benzoylamino tetrahydrofuran in Ethanol B Add aq. NaOH A->B C Reflux for 9-10h (Monitor by TLC) B->C D Cool & Acidify with HCl C->D E Filter & Concentrate D->E F Crystallize from Isopropanol E->F G Filter, Wash & Dry F->G

Caption: Flowchart for the synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride.

Chapter 6: Safety and Toxicology

Adherence to safety protocols is mandatory when handling any chemical reagent. (S)-Tetrahydrofuran-3-amine hydrochloride is classified as hazardous.

GHS Hazard Information
HazardCodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[5]
Hazard Statements H302Harmful if swallowed.[5][6]
H315Causes skin irritation.[5][6]
H319Causes serious eye irritation.[5][6]
H335May cause respiratory irritation.[5][6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
P280Wear protective gloves/eye protection/face protection.[3][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
First Aid Measures
  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, call a physician.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[1][3]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6][8]

The complete toxicological properties of this compound have not been fully investigated, warranting careful handling and adherence to good laboratory practices.[3]

Conclusion

(S)-Tetrahydrofuran-3-amine hydrochloride is more than a simple chemical intermediate; it is an enabling tool for the construction of stereochemically complex molecules. Its well-defined physical properties, combined with its critical role in the synthesis of high-value pharmaceutical targets, underscore its importance. By understanding its characteristics, handling requirements, and synthetic utility as detailed in this guide, researchers can effectively and safely leverage this chiral building block to advance their scientific and drug discovery objectives.

References

  • ChemBK. (2024). (s)-tetrahydrofuran-3-amine hydrochloride. [Link]
  • LookChem. (n.d.). Cas 204512-95-8, (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE. [Link]
  • Google Patents. (2012). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • ChemistryViews. (2014).
  • Google Patents. (2017). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
  • Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

Sources

(R)-Tetrahydrofuran-3-amine hydrochloride structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on (R)-Tetrahydrofuran-3-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of (R)-Tetrahydrofuran-3-amine hydrochloride, a key chiral building block in pharmaceutical development. We will explore its structural details, chemical properties, synthesis, and applications, providing essential information for professionals in drug discovery and development.

Section 1: Core Structural and Chemical Identity

(R)-Tetrahydrofuran-3-amine hydrochloride is a white solid organic compound.[1] It is recognized for its role as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1][2]

Structural Formula and Key Identifiers:

  • Molecular Formula: C4H10ClNO[1]

  • Molecular Weight: 123.58 g/mol [1]

  • CAS Number: 111769-26-7[3]

  • Synonyms: (R)-3-Aminotetrahydrofuran hydrochloride[1]

The structure consists of a five-membered tetrahydrofuran ring with an amine group attached to the third carbon atom in the (R)-configuration. The hydrochloride salt form enhances the compound's stability and handling properties.

Section 2: Synthesis and Manufacturing Insights

The synthesis of (R)-Tetrahydrofuran-3-amine hydrochloride is a critical process that ensures the high purity and correct stereochemistry required for pharmaceutical applications. A common synthetic route involves the amidation and subsequent Hofmann degradation of (R)-tetrahydrofuran-3-formic acid, followed by acidification to form the hydrochloride salt.[1][2]

A Representative Synthetic Pathway:

  • Amidation: (R)-tetrahydrofuran-3-formic acid is reacted with an aminating agent to form the corresponding amide.[2]

  • Hofmann Degradation: The amide undergoes Hofmann degradation to yield (R)-Tetrahydrofuran-3-amine.[2]

  • Acidification: The resulting amine is treated with hydrochloric acid to produce the stable hydrochloride salt.[1]

This method is valued for its efficiency, high yield, and ability to maintain the desired stereochemistry, making it suitable for industrial-scale production.[2]

Section 3: Applications in Drug Development

(R)-Tetrahydrofuran-3-amine hydrochloride serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The tetrahydrofuran motif is present in a number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[4]

Key Therapeutic Areas:

  • Antiarrhythmic Agents: It is used in the synthesis of Tecadenoson, a medication for treating arrhythmia.[1][2]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: The enantiomer, (S)-3-Aminotetrahydrofuran Hydrochloride, is used to prepare these inhibitors, which are investigated for metabolic disorders.[5]

  • Neurological Disorders: The related compound, 3-(Aminomethyl)tetrahydrofuran, is utilized in developing drugs targeting neurological conditions due to its ability to cross the blood-brain barrier.[6]

The chiral nature of this compound is essential for the specific interactions with biological targets, leading to desired therapeutic effects.

Section 4: Physicochemical and Safety Data

Understanding the physical and chemical properties, as well as the safety profile, is paramount for handling and utilizing (R)-Tetrahydrofuran-3-amine hydrochloride in a laboratory and manufacturing setting.

Physicochemical Properties:

PropertyValue
Physical StateWhite Solid/Powder[1][3]
Purity≥ 98%[3]
SolubilitySoluble in water and organic solvents.[7]

Safety and Handling:

(R)-Tetrahydrofuran-3-amine hydrochloride is classified as a hazardous substance. It is irritating to the respiratory system and skin.[7] Proper personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[8][9] It should be stored in a cool, dark, and well-ventilated place under an inert atmosphere.[10]

Hazard Statements:

  • H226: Flammable liquid and vapour[10]

  • H302: Harmful if swallowed[10]

  • H315: Causes skin irritation[10]

  • H318: Causes serious eye damage[10]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][11][12]

Section 5: Experimental Protocols and Data Visualization

To ensure the quality and identity of (R)-Tetrahydrofuran-3-amine hydrochloride, various analytical techniques are employed.

Analytical Methods:

  • NMR Spectroscopy: Used to confirm the structural integrity of the molecule.

  • Chiral HPLC: Essential for determining the enantiomeric purity of the compound.[5]

Logical Workflow for Quality Control:

QC_Workflow Raw Material Raw Material Synthesis Synthesis Raw Material->Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product NMR Analysis NMR Analysis Final Product->NMR Analysis Structural Confirmation Chiral HPLC Chiral HPLC Final Product->Chiral HPLC Enantiomeric Purity QC Passed QC Passed NMR Analysis->QC Passed Chiral HPLC->QC Passed

Caption: A simplified workflow for the quality control process of (R)-Tetrahydrofuran-3-amine hydrochloride.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide. This includes patents, and links to chemical supplier pages with detailed product information.

Sources

A Comprehensive Technical Guide to Tetrahydrofuran-3-amine Hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydrofuran Amines in Medicinal Chemistry

Tetrahydrofuran-3-amine hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid five-membered ring system and strategically positioned amino group make it an attractive scaffold for the synthesis of complex molecules with defined three-dimensional structures. The chirality at the C3 position is of paramount importance, as the biological activity of pharmaceuticals is often exquisitely sensitive to stereochemistry. This guide provides an in-depth exploration of the synthesis, characterization, and application of the enantiomers of this compound, with a focus on practical insights for researchers and professionals in drug development.

The two enantiomers, (S)- and (R)-tetrahydrofuran-3-amine hydrochloride, serve as key intermediates in the synthesis of a variety of biologically active compounds. Notably, the (S)-enantiomer is a precursor for inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[1] The (R)-enantiomer is a crucial component in the synthesis of Tecadenoson, a selective A1 adenosine receptor agonist for treating cardiac arrhythmias.[2]

This guide will delve into the distinct synthetic routes for each enantiomer, the analytical techniques for ensuring their stereochemical purity, and the underlying principles that make them valuable in the design of targeted therapeutics.

Physicochemical Properties and Identification

The fundamental physicochemical properties of this compound are crucial for its handling, reaction setup, and analytical characterization. While the racemic mixture exists, the enantiomerically pure forms are of greater interest in pharmaceutical synthesis.

Property(S)-Enantiomer(R)-EnantiomerRacemic Mixture
CAS Number 204512-95-8[1][3]1072015-52-1[4]204512-94-7[5]
Molecular Formula C₄H₁₀ClNO[1][6]C₄H₁₀ClNO[4]C₄H₁₀ClNO[5]
Molecular Weight 123.58 g/mol [1][6]123.58 g/mol [4]123.58 g/mol [5]
Appearance White solid[7]White solidData not available
Melting Point 165-170 °C[1]Data not availableData not available
Optical Rotation [α]²⁷D = -10.2 (c=1, methanol)[1]Data not availableNot applicable
Solubility Soluble in water and organic solvents[7]Data not availableData not available

Chiral Synthesis Strategies: A Tale of Two Enantiomers

The synthesis of enantiomerically pure this compound necessitates stereocontrolled strategies. The choice of starting material is dictated by the desired stereochemistry of the final product.

Synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride

A common and efficient route to the (S)-enantiomer utilizes L-aspartic acid as a readily available chiral starting material. This multi-step synthesis involves the formation of a cyclic intermediate, which retains the stereochemistry of the starting amino acid.

Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride from L-Aspartic Acid [8]

  • Acylation: Protect the amino group of L-aspartic acid.

  • Esterification: Convert the carboxylic acid groups to esters.

  • Reduction: Reduce the ester groups to alcohols.

  • Cyclization: Induce intramolecular cyclization to form the tetrahydrofuran ring.

  • Hydrolysis: Remove the protecting group from the amine.

  • Salt Formation: Treat with hydrochloric acid to yield the final product.

Another reported method involves the hydrolysis of (S)-3-Benzoylamino tetrahydrofuran.[1]

Experimental Protocol: Synthesis via Hydrolysis [1]

  • Dissolve (S)-3-Benzoylamino tetrahydrofuran (20.0 g, 0.105 mol) in ethanol (40 mL).

  • Add an aqueous solution of sodium hydroxide (25 g in 120 mL of water).

  • Heat the mixture to reflux for 9-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and acidify with dilute hydrochloric acid.

  • Isolate the product, which can be further purified by crystallization.

G cluster_synthesis_S Synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride L-Aspartic Acid L-Aspartic Acid Acylation Acylation L-Aspartic Acid->Acylation Esterification Esterification Acylation->Esterification Reduction Reduction Esterification->Reduction Cyclization Cyclization Reduction->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Salt Formation Salt Formation Hydrolysis->Salt Formation (S)-Tetrahydrofuran-3-amine HCl (S)-Tetrahydrofuran-3-amine HCl Salt Formation->(S)-Tetrahydrofuran-3-amine HCl

Caption: Synthetic pathway for (S)-Tetrahydrofuran-3-amine hydrochloride.

Synthesis of (R)-Tetrahydrofuran-3-amine hydrochloride

The synthesis of the (R)-enantiomer often starts from (R)-tetrahydrofuran-3-formic acid. This pathway involves an amidation step followed by a Hofmann degradation.[9]

Experimental Protocol: Synthesis of (R)-Tetrahydrofuran-3-amine from (R)-tetrahydrofuran-3-formic acid [9]

  • Amidation:

    • Dissolve (R)-3-formic acid tetrahydrofuran (58.1 g, 0.5 mol) in 200 mL of dichloromethane.

    • Add triethylamine (5 mL) and cool in an ice-salt bath.

    • Add thionyl chloride (89.3 g, 0.75 mol) and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 25% aqueous ammonia (56.1 mL) and react at room temperature for 2 hours.

    • Filter off the solvent, wash with water until neutral, and dry to obtain (R)-3-carboxamide tetrahydrofuran.

  • Hofmann Degradation:

    • Mix sodium hydroxide (24.0 g, 0.6 mol) and 12% sodium hypochlorite solution (249.0 g, 0.4 mol) and cool to 0°C.

    • Add (R)-3-formamide tetrahydrofuran (23.0 g, 0.2 mol) and stir for 30 minutes.

    • Heat to 65°C and stir for 1 hour.

    • Cool to room temperature and extract with dichloromethane.

    • Wash the organic phase with water until neutral and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and dry under vacuum to yield (R)-3-aminotetrahydrofuran, which can then be converted to its hydrochloride salt.

G cluster_synthesis_R Synthesis of (R)-Tetrahydrofuran-3-amine hydrochloride (R)-THF-3-formic acid (R)-THF-3-formic acid Amidation Amidation (R)-THF-3-formic acid->Amidation (R)-THF-3-carboxamide (R)-THF-3-carboxamide Amidation->(R)-THF-3-carboxamide Hofmann Degradation Hofmann Degradation (R)-THF-3-carboxamide->Hofmann Degradation (R)-THF-3-amine (R)-THF-3-amine Hofmann Degradation->(R)-THF-3-amine Salt Formation Salt Formation (R)-THF-3-amine->Salt Formation (R)-THF-3-amine HCl (R)-THF-3-amine HCl Salt Formation->(R)-THF-3-amine HCl

Caption: Synthetic pathway for (R)-Tetrahydrofuran-3-amine hydrochloride.

Analytical Characterization and Quality Control

Ensuring the chemical purity and, critically, the enantiomeric excess (ee) of this compound is essential for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity. For (S)-tetrahydrofuran-3-amine hydrochloride, characteristic proton signals appear between δ 2.01 and 4.11 ppm, and carbon signals are observed at δ 30.01, 51.21, 66.82, and 70.49 ppm.[1]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Chromatographic Methods for Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric purity of chiral amines.[10][11]

  • Direct Chiral HPLC: This is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used for the separation of a broad range of chiral compounds, including amines.[12][13]

  • Indirect Chiral HPLC: This method involves derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[10]

Experimental Protocol: Chiral HPLC Analysis [1]

  • Derivatization (if necessary): The amine can be converted to its benzoyl derivative to improve chromatographic properties and UV detection.

  • Column: A chiral column, such as a Chiralpak AD-H, is used.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. For basic compounds like amines, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.[10]

  • Detection: UV detection is typically used, with the wavelength chosen based on the absorbance of the analyte or its derivative.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

G cluster_analytical_workflow Analytical Workflow for Chiral Purity Sample Sample Derivatization Derivatization Sample->Derivatization Optional Chiral HPLC Chiral HPLC Sample->Chiral HPLC Derivatization->Chiral HPLC Data Analysis Data Analysis Chiral HPLC->Data Analysis Enantiomeric Excess Enantiomeric Excess Data Analysis->Enantiomeric Excess

Caption: Workflow for determining the enantiomeric excess of this compound.

Applications in Drug Development

The stereochemically defined this compound scaffold is a valuable component in the design of novel therapeutics targeting a range of diseases.

Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

(S)-Tetrahydrofuran-3-amine hydrochloride is a key intermediate in the synthesis of inhibitors of 11β-HSD1.[1] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid.[14] Elevated levels of cortisol in tissues like the liver and adipose tissue are associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[14][15] By inhibiting 11β-HSD1, the local concentration of cortisol is reduced, offering a promising therapeutic strategy for these conditions.[14][16]

G cluster_11beta_hsd1 Role of 11β-HSD1 and its Inhibition Cortisone (inactive) Cortisone (inactive) 11β-HSD1 11β-HSD1 Cortisone (inactive)->11β-HSD1 Cortisol (active) Cortisol (active) 11β-HSD1->Cortisol (active) Metabolic Syndrome Metabolic Syndrome Cortisol (active)->Metabolic Syndrome 11β-HSD1 Inhibitor 11β-HSD1 Inhibitor 11β-HSD1 Inhibitor->11β-HSD1 Inhibits

Caption: Mechanism of 11β-HSD1 and the therapeutic rationale for its inhibition.

Tecadenoson: A Selective A₁ Adenosine Receptor Agonist

(R)-Tetrahydrofuran-3-amine hydrochloride is a crucial building block for Tecadenoson, a selective agonist of the A₁ adenosine receptor.[2] This receptor is involved in the regulation of cardiac function.[17] Tecadenoson is being investigated for the treatment of paroxysmal supraventricular tachycardia (PSVT), a type of cardiac arrhythmia.[18][19] By selectively activating the A₁ receptor, Tecadenoson slows atrioventricular (AV) nodal conduction, thereby terminating the arrhythmia.[17][18] Its selectivity for the A₁ receptor over other adenosine receptor subtypes is advantageous as it may reduce the incidence of side effects such as hypotension.[2][19]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20][21]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20][21]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[21]

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water and seek medical advice.[7]

    • Skin: Wash off immediately with plenty of soap and water.[20]

    • Inhalation: Move to fresh air.[21]

    • Ingestion: Rinse mouth and seek medical attention.[20]

Conclusion

This compound, in its enantiomerically pure forms, represents a cornerstone of modern asymmetric synthesis in the pharmaceutical industry. The distinct and stereocontrolled synthetic pathways to the (S) and (R) enantiomers allow for their targeted incorporation into complex drug molecules. The rigorous analytical methods, particularly chiral HPLC, are indispensable for ensuring the quality and stereochemical integrity of these vital intermediates. The successful application of these building blocks in the development of novel therapeutics for metabolic and cardiovascular diseases underscores their profound impact on drug discovery. This guide has provided a comprehensive overview for the practicing scientist, bridging the gap between fundamental chemistry and practical application in the pursuit of new medicines.

References

  • Tecadenoson. Drugs of the Future.
  • Tecadenoson: a novel, selective A1 adenosine receptor agonist. PubMed.
  • A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Benchchem.
  • (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8. ChemicalBook.
  • SAFETY D
  • (s)-tetrahydrofuran-3-amine hydrochloride. ChemBK.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Preparation method of (R)-tetrahydrofuran-3-amine.
  • (R)
  • 3-FURANAMINE, TETRAHYDRO- - Safety D
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Chiral Synthesis of 3-Amino-1-(furan-3-yl)
  • Tecadenoson: A Deep Dive into its Structure-Activity Relationship for A₁ Adenosine Receptor Agonism. Benchchem.
  • (3R)-3-Aminotetrahydrofuran hydrochloride. CymitQuimica.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm.
  • SAFETY D
  • Tecadenoson | C14H19N5O5 | CID 158795. PubChem.
  • 11β-hydroxysteroid dehydrogenase type 1 inhibitors.
  • Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV. PubMed.
  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydr
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • 11 beta-HSD Inhibitors Products. R&D Systems.
  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI.
  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms.
  • Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction: Divergent Access to Chiral Thionucleosides. Semantic Scholar.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • 3-Aminotetrahydrofuran 95 88675-24-5. Sigma-Aldrich.
  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Chiral HPLC Separ
  • Tecadenoson: a novel, selective A1 adenosine receptor agonist. PubMed.
  • Wh
  • Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery.
  • 204512-94-7 | this compound. ChemScene.

Sources

A Technical Guide to the Physical Properties of Tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physical and chemical properties of Tetrahydrofuran-3-amine hydrochloride. As a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents, a thorough understanding of its characteristics is paramount for its effective application in research and development.[1][2] This guide moves beyond a simple data sheet, offering insights into the experimental determination of these properties and their implications for laboratory use.

Section 1: Chemical Identity and Structure

This compound is the salt form of a saturated heterocyclic amine. Its structure, combining a polar tetrahydrofuran ring with a primary amine group, makes it a versatile intermediate. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

  • Molecular Formula: C₄H₁₀ClNO[1][3][4]

  • Molecular Weight: 123.58 g/mol [1][4][5]

  • CAS Numbers:

    • Racemic: 204512-94-7[4]

    • (S)-enantiomer: 204512-95-8[1]

    • (R)-enantiomer: 1072015-52-1[2]

  • Common Synonyms: 3-Aminotetrahydrofuran hydrochloride, Tetrahydrofuran-3-ylamine hydrochloride[4]

The presence of a chiral center at the C3 position means the compound exists as two enantiomers, (S) and (R). The physical properties of the enantiomerically pure forms can differ slightly from the racemic mixture, particularly in optical rotation.

Section 2: Core Physical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setup to purification and formulation. The data presented here are essential for predicting solubility, stability, and reactivity.

Summary of Physical Data
PropertyValue / DescriptionSignificance for Researchers
Appearance White solid[2][3]Indicates the compound is in a stable, crystalline form suitable for weighing and handling.
Melting Point 165-170 °C ((S)-enantiomer)[1]A sharp melting range is a primary indicator of purity. A depressed and broad range suggests impurities.
Solubility Soluble in water[3]The ionic nature of the hydrochloride salt confers high polarity, making it suitable for aqueous reactions.
pKa (Predicted) 8.90 ± 0.20 (for the conjugate acid)[6]Determines the protonation state at a given pH. The compound will be predominantly in its charged, ammonium form in neutral and acidic solutions.
Melting Point: A Criterion for Purity

The melting point is one of the most critical and accessible measures of a compound's purity.[7] For (S)-Tetrahydrofuran-3-amine hydrochloride, the literature reports a melting range of 165-170 °C.[1] A pure crystalline solid typically melts over a narrow range of 0.5-1.5 °C. The relatively sharp range reported suggests a high degree of purity for the analyzed sample. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[7][8] Therefore, meticulous melting point determination is a fundamental quality control step.

Solubility Profile: Guiding Solvent Selection

As a hydrochloride salt, the compound is an ionic species. This dictates its solubility behavior. It is readily soluble in polar protic solvents like water and, to a lesser extent, alcohols such as methanol and ethanol.[3] This high polarity is a direct result of the charged ammonium group and the hydrogen-bonding capability of the ether oxygen. Conversely, it is expected to have low solubility in nonpolar organic solvents like diethyl ether, hexane, or dichloromethane.

This solubility profile is a key consideration for its use in synthesis. For reactions requiring the free amine, the hydrochloride salt can be dissolved in a suitable solvent and neutralized with a base to generate the more organic-soluble free base in situ.

Section 3: Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following data is characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (300 MHz, CDCl₃) of (S)-enantiomer: [1]

    • δ 3.80-4.11 (m, 5H): This complex multiplet corresponds to the five protons on the carbons adjacent to the oxygen atom (C2, C5, and C3). The proton at C3 is coupled to the neighboring protons, contributing to the complexity.

    • δ 2.37-2.50 (m, 1H): This signal arises from one of the diastereotopic protons on the C4 carbon.

    • δ 2.01-2.09 (m, 1H): This corresponds to the other proton on the C4 carbon.

    • The amine protons (NH₃⁺) are often broad and may exchange with trace water, making their chemical shift variable.

  • ¹³C NMR (300 MHz, CDCl₃) of (S)-enantiomer: [1]

    • δ 70.49, 66.82: These two signals correspond to the two carbons bonded to the ether oxygen (C2 and C5).

    • δ 51.21: This peak represents the carbon atom bonded to the nitrogen (C3).

    • δ 30.01: This signal is attributed to the C4 carbon atom.

Infrared (IR) Spectroscopy
  • ~2400-3000 cm⁻¹ (broad): A strong, broad absorption characteristic of the N-H stretching vibrations of a primary ammonium salt (R-NH₃⁺).

  • ~1600-1500 cm⁻¹: N-H bending vibrations.

  • ~1100 cm⁻¹ (strong): A prominent C-O-C asymmetric stretching vibration from the tetrahydrofuran ring.

Mass Spectrometry (MS)

In a typical mass spectrometry experiment (e.g., Electrospray Ionization), the instrument would detect the cationic form of the molecule, which is the free amine protonated. The expected mass-to-charge ratio (m/z) would correspond to the molecular weight of the free base, C₄H₉NO (MW = 87.12 g/mol )[9], plus a proton, giving a parent ion [M+H]⁺ at approximately m/z = 88.1.

Section 4: Experimental Methodologies

The trustworthiness of physical data relies on robust and validated experimental protocols. The following sections describe standard procedures for determining key physical properties.

Protocol 4.1: Melting Point Determination

This protocol describes the determination of a melting point range using a modern digital apparatus, a self-validating system that relies on careful observation and controlled heating.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity.[10]

    • If the crystals are large, gently pulverize a small amount into a fine powder using a mortar and pestle.[8]

    • Jab the open end of a capillary melting point tube into the powder to collect a small sample.[10]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the tube through a long, narrow glass tube onto the benchtop several times.[10] The final packed sample height should be 2-3 mm.[10]

  • Initial Rapid Determination (Optional but Recommended):

    • If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20 °C/minute).[8] This provides a rough estimate and saves time.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the rapid run.[10]

    • Place a new, freshly prepared capillary tube into the heating block.

    • Set the heating rate to be slow, approximately 1-2 °C per minute, once the temperature is within 20 °C of the expected melting point.[10] Causality Insight: A slow heating rate is crucial to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

    • Record T₁: The temperature at which the first droplet of liquid appears.[10]

    • Record T₂: The temperature at which the entire sample becomes a clear liquid.

    • The melting range is reported as T₁ - T₂.

  • Validation:

    • Repeat the accurate determination at least once more with a fresh sample to ensure the result is reproducible.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Pulverize Solid A->B C Load Capillary Tube (2-3 mm) B->C D Pack Solid Tightly C->D E Insert Sample into Apparatus D->E Begin Determination F Heat Rapidly to ~20°C Below MP E->F G Heat Slowly (1-2°C / min) F->G H Observe for First Liquid Droplet (Record T₁) G->H I Observe for Complete Liquefaction (Record T₂) H->I J Report Melting Range (T₁ - T₂) I->J

Caption: Workflow for accurate melting point determination.

Protocol 4.2: Qualitative Solubility Assessment

This protocol provides a systematic way to classify the solubility of this compound and confirm its basic nature.

Materials:

  • Test tubes

  • Sample

  • Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Diethyl Ether

Methodology:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[11][12]

    • Observe if the solid dissolves completely. Expected Result: The compound should be water-soluble.[3]

  • 5% HCl Solubility:

    • Repeat the process using 0.75 mL of 5% aqueous HCl.[11]

    • Expected Result: The compound will be soluble. As it is already a hydrochloride salt, it will not react but will readily dissolve in the acidic aqueous medium.

  • 5% NaOH Solubility:

    • Repeat the process using 0.75 mL of 5% aqueous NaOH.

    • Expected Result: The solid will dissolve. The NaOH will neutralize the hydrochloride, forming the free amine (Tetrahydrofuran-3-amine), NaCl, and water. The free amine itself has some water solubility. This test confirms the acidic nature of the ammonium ion.

  • Ether Solubility:

    • Repeat the process using 0.75 mL of diethyl ether.[12]

    • Expected Result: The compound is expected to be insoluble or sparingly soluble due to its ionic character and the nonpolar nature of the solvent.

Section 5: Safety and Handling

  • Safety: this compound is classified as an irritant to the respiratory system and skin.[3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3]

  • Storage: The compound is stable under normal conditions and should be stored at room temperature in a tightly sealed container.[1][2][4]

Conclusion

This compound is a stable, crystalline solid with well-defined physical properties. Its high melting point is indicative of a pure substance, and its solubility profile is dominated by its ionic salt character. The spectroscopic data provides a clear structural fingerprint for identity confirmation. A comprehensive understanding of these properties, grounded in robust experimental methodology, is essential for the successful application of this versatile chemical intermediate in the fields of pharmaceutical synthesis and materials science.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.
  • ChemicalBook. (n.d.). (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8.
  • ChemBK. (2024, April 9). (s)-tetrahydrofuran-3-amine hydrochloride.
  • ChemicalBook. (n.d.). (R)-Tetrahydrofuran-3-amine hydrochloride | 1072015-52-1.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ChemScene. (n.d.). 204512-94-7 | this compound.
  • Unknown. (n.d.). Melting point determination.
  • LookChem. (n.d.). 3-Aminotetrahydrofuran.
  • PubChem - NIH. (n.d.). (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • SSERC. (n.d.). Melting point determination.
  • Moorpark College. (n.d.). Experiment 1 - Melting Points.
  • Fisher Scientific. (n.d.). (S)-3-Aminotetrahydrofuran hydrochloride, 95%, Thermo Scientific.

Sources

Tetrahydrofuran-3-amine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tetrahydrofuran-3-amine Hydrochloride for Advanced Research

Introduction

This compound is a pivotal chiral building block in modern medicinal chemistry and drug development. As a saturated heterocyclic amine, its distinct three-dimensional structure, conferred by the tetrahydrofuran (THF) ring, provides a valuable scaffold for creating molecules with specific spatial orientations essential for biological activity. This guide, intended for researchers and drug development professionals, offers a comprehensive examination of its core properties, synthesis, analytical validation, and critical applications, grounding technical protocols in established scientific principles. We will explore both the racemic form and its more commonly utilized enantiomers, (S)- and (R)-Tetrahydrofuran-3-amine hydrochloride, which are instrumental in the stereoselective synthesis of advanced pharmaceutical intermediates.

Part 1: Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a white solid at room temperature, valued for its defined stereochemistry when sourced as a single enantiomer.[1][2] The amine group at the 3-position, protonated by hydrochloric acid, enhances the compound's stability and water solubility, making it amenable to a variety of reaction conditions.

The presence of a chiral center at the C3 position is the most critical feature for drug development. The choice between the (R) and (S) enantiomers is dictated by the specific stereochemical requirements of the target molecule, often a receptor or enzyme active site, where only one enantiomer will exhibit the desired pharmacological activity.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₄H₁₀ClNO[1][3][4]
Molecular Weight 123.58 g/mol [3][5][6]
Appearance White powder / solid[1][2]
Melting Point 158-170 °C (may vary by enantiomer)[1][5]
Boiling Point ~173.5 °C at 760 mmHg[1][6]
Flash Point ~58.7 °C[1][6]
CAS Number (Racemic) 204512-94-7[3]
CAS Number ((S)-enantiomer) 204512-95-8[5][6][7]
CAS Number ((R)-enantiomer) 1072015-52-1[2]

Part 2: Synthesis and Purification

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical manufacturing. Several synthetic routes have been established, often starting from readily available chiral precursors.

Protocol 1: Synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride via Amide Hydrolysis

This protocol describes a common method starting from (S)-3-Benzoylamino tetrahydrofuran. The core principle is the hydrolysis of the stable benzoyl protecting group under basic conditions, followed by acidification to yield the desired hydrochloride salt.[5]

Workflow Diagram: Synthesis of (S)-Tetrahydrofuran-3-amine HCl

start (S)-3-Benzoylamino tetrahydrofuran reagents 1. NaOH (aq), Ethanol 2. Reflux (9-10h) start->reagents Step 1: Hydrolysis hydrolysis Amide Hydrolysis (Intermediate Free Amine) reagents->hydrolysis acidification Dilute HCl hydrolysis->acidification Step 2: Salt Formation product (S)-Tetrahydrofuran-3-amine Hydrochloride acidification->product purification Filtration & Recrystallization (Isopropanol) product->purification Step 3: Purification

Caption: Synthesis workflow from a protected amine to the final hydrochloride salt.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (S)-3-Benzoylamino tetrahydrofuran (1.0 eq) in ethanol (2 mL/g). In a separate vessel, prepare an aqueous solution of sodium hydroxide (e.g., 25 g NaOH in 120 mL water for 0.1 mol of starting material).[5]

    • Causality: Ethanol acts as a co-solvent to ensure miscibility of the organic starting material with the aqueous base. The robust conditions (strong base, heat) are necessary to cleave the highly stable amide bond.

  • Hydrolysis: Add the sodium hydroxide solution to the ethanolic solution of the starting material. Heat the mixture to reflux for 9-10 hours.[5] Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Work-up and Salt Formation: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid. This step protonates the newly formed free amine, converting it into the hydrochloride salt.

    • Trustworthiness: This self-validating step is critical. The amine hydrochloride is soluble in the aqueous acidic medium, while some impurities may precipitate. The pH change confirms the reaction's progress.

  • Isolation: If any salt byproducts (e.g., NaCl) precipitate, remove them by filtration. Concentrate the filtrate to dryness under reduced pressure to obtain a crude paste.[5]

  • Purification: Add isopropanol to the crude paste and stir to induce crystallization. Isopropanol is an excellent choice as the hydrochloride salt has limited solubility in it, especially when cooled, while organic impurities remain in solution.

  • Final Product: Filter the crystalline solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure (S)-Tetrahydrofuran-3-amine hydrochloride.[5]

Part 3: Structural Characterization and Validation

Confirming the identity, purity, and stereochemistry of the final product is a non-negotiable step in drug development. A multi-pronged analytical approach is required.

Analytical Workflow for Quality Control

cluster_spectroscopy Spectroscopic Identity cluster_purity Purity & Composition NMR NMR (1H, 13C) Structure Confirmation IR FT-IR Functional Groups MS Mass Spec (Molecular Weight) EA Elemental Analysis (C, H, N Confirmation) HPLC Chiral HPLC (Enantiomeric Excess) Product Final Product Sample Product->NMR Product->IR Product->MS Product->EA Product->HPLC

Caption: A standard analytical workflow for validating the final compound.

Expected Analytical Data:
  • ¹H NMR (300 MHz, CDCl₃): The spectrum should show a complex multiplet between 3.80-4.11 ppm corresponding to the five protons on the THF ring adjacent to the oxygen and the amine group. Two additional multiplets are expected around 2.01-2.50 ppm for the remaining two protons on the carbon further from the heteroatoms.[5]

  • ¹³C NMR (300 MHz, CDCl₃): Four distinct signals are expected. Key signals include those for the carbons bonded to oxygen (~70.5 and ~66.8 ppm), the carbon bonded to the amine group (~51.2 ppm), and the remaining ring carbon (~30.0 ppm).[5]

  • FT-IR Spectroscopy: Look for characteristic peaks indicating the key functional groups. A broad absorption in the 2500-3000 cm⁻¹ range is indicative of the ammonium (R-NH₃⁺) salt. The C-O-C ether stretch will appear as a strong, sharp peak around 1050-1150 cm⁻¹.

  • Mass Spectrometry (ESI+): The analysis should reveal a base peak corresponding to the free amine [M+H]⁺, which has a mass of 88.1.

  • Elemental Analysis: The measured percentages of carbon, hydrogen, and nitrogen should align closely with the calculated values for the C₄H₁₀ClNO formula.

    • Calculated: C, 38.88%; H, 8.16%; N, 11.33%[5]

    • Example Measured: C, 38.97%; H, 7.86%; N, 11.39%[5]

Part 4: Applications in Drug Development

The utility of this compound lies in its role as a chiral synthon for complex, biologically active molecules. The THF ring is not merely an inert spacer; it often serves as a bioisostere for other cyclic systems, improves pharmacokinetic properties like solubility, and provides a rigid scaffold to correctly orient other functional groups for target engagement.

Case Study 1: Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

(S)-3-Aminotetrahydrofuran Hydrochloride is a key intermediate for synthesizing 11β-HSD1 inhibitors, a class of drugs investigated for treating type 2 diabetes and obesity.[5][6]

  • Mechanistic Role: The 11β-HSD1 enzyme is involved in glucocorticoid regulation. Inhibitors block this enzyme to improve insulin sensitivity. The THF-amine fragment is often incorporated into the inhibitor's structure to occupy a specific pocket within the enzyme's active site. Its defined stereochemistry ensures a precise fit, maximizing potency and selectivity. The oxygen atom of the THF ring can act as a hydrogen bond acceptor, further anchoring the molecule to the target.

Case Study 2: Antiarrhythmic Agent Tecadenoson

The (R)-enantiomer is a documented intermediate in the synthesis of Tecadenoson, an adenosine A₁ receptor agonist developed for its antiarrhythmic properties.[2][8]

  • Structural Contribution: In Tecadenoson, the (R)-tetrahydrofuranyl group is attached to the N⁶ position of the adenosine core. This substituent is critical for receptor affinity and selectivity. The specific (R)-configuration is essential for orienting the molecule correctly within the A₁ receptor's binding site, a classic example of structure-activity relationship (SAR) where chirality dictates biological function.

Conceptual Role as a Pharmaceutical Building Block

BuildingBlock (S)- or (R)-THF-3-amine HCl (Chiral Scaffold) Reaction Multi-step Synthetic Elaboration (e.g., amidation, coupling) BuildingBlock->Reaction API Active Pharmaceutical Ingredient (API) (e.g., 11β-HSD1 Inhibitor) Reaction->API

Caption: From chiral building block to a final active pharmaceutical ingredient.

Part 5: Safe Handling and Storage

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

  • Safety Precautions: this compound is classified as harmful if swallowed and is irritating to the respiratory system and skin, with a risk of serious eye damage.[1]

    • Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, nitrile gloves, and a lab coat.[1]

    • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[1]

  • Storage Protocol:

    • Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][6]

    • Rationale: The hydrochloride salt is potentially hygroscopic. Storage under inert gas at low temperatures minimizes water absorption and prevents potential degradation over time, ensuring its purity and reactivity for future use.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the synthesis of stereochemically complex and potent pharmaceutical agents. Its rigid, chiral structure provides a reliable foundation for building molecules designed to interact with specific biological targets. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is essential for any research team aiming to leverage this valuable compound in the pursuit of novel therapeutics.

References

  • (s)-tetrahydrofuran-3-amine hydrochloride - Physico-chemical Properties, ChemBK. [Link]
  • Cas 204512-95-8,(S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE, LookChem. [Link]
  • CN105218490B - Preparation method of (R)
  • (R)- Tetrahydrofuran-3- Amine Hydrochloride, IndiaMART. [Link]
  • CN102391214A - Synthetic method of (S)

Sources

Foreword: The Imperative of Chirality in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality of Tetrahydrofuran-3-amine Hydrochloride Enantiomers

In the landscape of pharmaceutical sciences, chirality is not a mere structural nuance but a pivotal determinant of therapeutic efficacy and safety. The spatial arrangement of atoms in a molecule can dictate its interaction with the inherently chiral biological systems of the human body, such as enzymes and receptors. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be the active therapeutic agent (the eutomer), while its counterpart (the distomer) could be inactive, antagonistic, or even dangerously toxic.[1]

The tetrahydrofuran (THF) moiety is a privileged scaffold found in a multitude of natural products and clinically approved drugs, valued for its favorable physicochemical properties.[2][3][4] Specifically, chiral 3-aminotetrahydrofuran serves as a critical building block in advanced pharmaceutical intermediates. For instance, the (S)-enantiomer of a tetrahydrofuranyl urethane was instrumental in enhancing the potency of Amprenavir, an HIV protease inhibitor.[5] Therefore, the ability to synthesize, separate, analyze, and unequivocally characterize the individual enantiomers of this compound is of paramount importance for drug development professionals.

This guide provides a comprehensive technical exploration of the core principles and field-proven methodologies for managing the chirality of Tetrahydrofuran-3-amine enantiomers, from their stereocontrolled synthesis to the definitive assignment of their absolute configuration.

Part 1: Stereocontrolled Synthesis and Chiral Resolution

The generation of a single, desired enantiomer can be approached in two primary ways: constructing it directly through enantioselective synthesis or separating it from a racemic mixture via chiral resolution.

Enantioselective Synthesis: Building Chirality from the Ground Up

Enantioselective synthesis aims to produce a specific enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution.[6] This is often the more elegant and economical approach for large-scale production.

Chiral Pool Synthesis: A robust strategy involves utilizing readily available, enantiomerically pure natural products as starting materials. This "chiral pool" approach leverages nature's stereochemical precision. For instance, the synthesis of (S)-3-amino tetrahydrofuran hydrochloride has been achieved starting from natural amino acids like L-aspartic acid.[7][8] This multi-step process typically involves acylation, esterification, reduction, cyclization, and hydrolysis to form the desired chiral amine.[7]

Asymmetric Transformation: An alternative is to create the chiral center during the synthesis using a chiral catalyst or auxiliary. A common method for preparing chiral amines is the asymmetric reduction of a prochiral precursor.[9]

Protocol: Synthesis of (R)-Tetrahydrofuran-3-amine via Hofmann Degradation

This protocol outlines a method to synthesize (R)-Tetrahydrofuran-3-amine from the corresponding chiral carboxylic acid, a route that maintains the stereochemical integrity of the starting material.[7]

Step 1: Amide Formation

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (R)-tetrahydrofuran-3-carboxylic acid in a suitable anhydrous solvent like dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add thionyl chloride (1.5 equivalents) dropwise. The molar ratio is critical to ensure complete conversion to the acid chloride.[7]

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Re-dissolve the crude acid chloride in an anhydrous solvent and slowly add it to a cooled, concentrated solution of aqueous ammonia, maintaining the temperature below 10°C.

  • Stir vigorously for 1-2 hours. The resulting (R)-tetrahydrofuran-3-carboxamide can be filtered, washed with cold water, and dried.

Step 2: Hofmann Degradation

  • Prepare a solution of sodium hypochlorite (12%) and sodium hydroxide and cool it to 0°C.[7]

  • Add the (R)-tetrahydrofuran-3-carboxamide prepared in the previous step to this cold solution.

  • Stir the mixture for 30 minutes at 0°C, then slowly warm it to approximately 65°C and hold for 1 hour.[7]

  • Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water until neutral, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-3-aminotetrahydrofuran.

  • The free amine can then be converted to its hydrochloride salt by dissolving it in a solvent like diethyl ether and bubbling dry HCl gas through the solution or by adding a stoichiometric amount of HCl in a solvent like isopropanol. The resulting salt precipitates and can be collected by filtration.

Diagram: Synthetic Workflow for (R)-Tetrahydrofuran-3-amine

G cluster_0 Amide Formation cluster_1 Hofmann Degradation cluster_2 Salt Formation Start (R)-Tetrahydrofuran- 3-carboxylic acid AcidChloride Formation of Acid Chloride (Thionyl Chloride) Start->AcidChloride Amidation Reaction with Ammonia (Aqueous NH3) AcidChloride->Amidation Amide (R)-Tetrahydrofuran- 3-carboxamide Amidation->Amide Degradation Reaction with NaOCl/NaOH Amide->Degradation Extraction Workup & Extraction Degradation->Extraction Amine (R)-3-Aminotetrahydrofuran Extraction->Amine SaltFormation Treatment with HCl Amine->SaltFormation FinalProduct (R)-Tetrahydrofuran-3-amine Hydrochloride SaltFormation->FinalProduct G Racemate Racemic Mixture (R)-Amine + (S)-Amine ResolvingAgent Add Chiral Resolving Agent (e.g., (+)-Acid) Racemate->ResolvingAgent Diastereomers Diastereomeric Salts (R)-Amine:(+)-Acid (S)-Amine:(+)-Acid ResolvingAgent->Diastereomers Crystallization Fractional Crystallization (Exploits different solubility) Diastereomers->Crystallization Solid Less Soluble Salt (e.g., (R)-Amine:(+)-Acid) Crystallization->Solid Liquid More Soluble Salt in Solution (e.g., (S)-Amine:(+)-Acid) Crystallization->Liquid Liberation1 Basification & Extraction Solid->Liberation1 Liberation2 Basification & Extraction Liquid->Liberation2 Enantiomer1 Pure (R)-Amine Liberation1->Enantiomer1 Enantiomer2 Pure (S)-Amine Liberation2->Enantiomer2

Caption: Logical flow of chiral resolution by diastereomeric salt formation.

Part 2: Enantiomeric Purity Analysis

Once a single enantiomer has been synthesized or resolved, its purity must be quantified. Enantiomeric excess (ee) is a measure of this purity, calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| × 100. Several analytical techniques are available for this critical assessment. [10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers. [11]The separation occurs due to differential interactions between the enantiomers and a chiral stationary phase (CSP) packed within the column. [10][12] Principle of Separation: The CSP creates a chiral environment. As the enantiomers pass through the column, they form transient, diastereomeric complexes with the CSP. One enantiomer will interact more strongly, leading to a longer retention time, thus enabling separation. [12]For amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and protein-based CSPs (e.g., α1-acid glycoprotein) are often effective. [11][13] Protocol: Chiral HPLC Method Development for Tetrahydrofuran-3-amine

  • Column Selection: Begin with a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate). These are versatile for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA). Add a small amount of an amine modifier, such as diethylamine (DEA) or ethanolamine (0.1%), to the mobile phase. This is crucial as it deactivates acidic sites on the silica support and improves the peak shape of basic analytes like amines.

    • Reversed Phase: Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate or phosphate buffer) to control pH.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved. A racemic standard is required for initial method development to confirm the separation of both peaks.

  • Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Inject the sample (e.g., 10 µL).

    • Use a UV detector set at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

  • Optimization: Adjust the ratio of the mobile phase solvents (e.g., increase IPA percentage in normal phase) to optimize the resolution and retention times. The goal is to achieve baseline separation (Resolution > 1.5).

  • Quantification: Once separation is achieved, integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| × 100.

Table 1: Typical Chiral HPLC Parameters

ParameterNormal Phase ConditionReversed Phase Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized Amylose derivative
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1)20mM NH₄HCO₃ in H₂O / Acetonitrile (50:50)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C
Detection UV at 210 nmUV at 210 nm
Expected Rt (S-enantiomer) ~8.5 min~6.2 min
Expected Rt (R-enantiomer) ~10.1 min~7.5 min
(Note: Retention times are illustrative and will vary based on the specific column and conditions.)

Diagram: Chiral HPLC Analysis Workflow

G Start Sample Prep (Racemate or Enriched Sample) Injector HPLC System Injector Start->Injector:f1 Column Chiral Column (CSP) Enantiomers Separate Injector->Column:f0 Pump Pump Mobile Phase Pump->Injector:f0 Detector UV Detector Signal Acquisition Column->Detector:f0 Data Data System | Chromatogram Detector->Data:f0 Result Peak Integration & ee Calculation Data->Result

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a rapid alternative for determining enantiomeric purity, particularly when a suitable HPLC method is unavailable. [10]The strategy involves converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.

  • Chiral Derivatizing Agents (CDAs): The chiral amine is covalently bonded to a chiral agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form stable diastereomeric amides. These diastereomers will have distinct signals (e.g., for the -OCH₃ or -CF₃ groups) in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric ratio. [10]¹⁹F NMR is particularly advantageous due to its high sensitivity and wide chemical shift range, often providing baseline separation of signals. [14]* Chiral Solvating Agents (CSAs): The chiral amine forms transient, non-covalent diastereomeric complexes with a chiral solvating agent like (R)- or (S)-1,1'-bi-2-naphthol (BINOL). This interaction induces small, but measurable, differences in the chemical shifts of the enantiomers' signals. This method is non-destructive but may provide smaller signal separation. [10] Table 2: Comparison of Analytical Methods for Enantiomeric Purity

FeatureChiral HPLCNMR with CDANMR with CSA
Principle Differential interaction with a CSP. [10]Covalent formation of diastereomers. [10]Non-covalent formation of diastereomeric complexes. [10]
Sample State SolutionDerivatized, non-recoverableNon-destructive, recoverable
Sensitivity High (µg/mL)Moderate (mg/mL)Moderate (mg/mL)
Analysis Time 10-60 min per sample. [10]5-15 min per sample (plus reaction time). [10]5-15 min per sample. [10]
Key Advantage High accuracy and resolution, well-established. [10]Large chemical shift differences possible, especially with ¹⁹F NMR. [14][15]Rapid and non-destructive. [10]
Key Limitation Requires method development and specific columns.Sample is consumed, potential for kinetic resolution during derivatization.Smaller chemical shift differences, may require higher field NMR.

Part 3: Absolute Configuration Determination

Determining the enantiomeric excess does not reveal which enantiomer is which (i.e., the absolute configuration, R or S). This requires specialized techniques that can probe the molecule's three-dimensional structure.

Optical Rotation and Polarimetry

Chiral molecules are "optically active," meaning they rotate the plane of polarized light. [16]This rotation is measured with an instrument called a polarimeter. [17]

  • Dextrorotatory (+): Rotates light clockwise.

  • Levorotatory (-): Rotates light counter-clockwise.

Enantiomers rotate light by an equal magnitude but in opposite directions. [18]The specific rotation [α] is a standardized physical constant for a chiral compound, calculated as:

[α]_D^T = α / (c × l)

Where:

  • α is the observed rotation in degrees.

  • T is the temperature (°C) and D refers to the sodium D-line (589 nm).

  • c is the concentration in g/mL.

  • l is the path length of the polarimeter cell in decimeters (dm).

Causality: While a non-zero optical rotation confirms a sample is chiral and enantiomerically enriched, the sign of rotation (+ or -) does not correlate directly with the R/S designation. [19]The absolute configuration must be determined independently and then correlated with the sign of rotation. For example, once it is determined by another method that the S-enantiomer is levorotatory, polarimetry can then be used as a rapid quality control check.

Vibrational Circular Dichroism (VCD)

VCD is a powerful, non-destructive spectroscopic technique for determining the absolute configuration of chiral molecules in solution. [20] Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. The experimental VCD spectrum is then compared to theoretical spectra for both the R and S enantiomers, which are calculated using ab initio density functional theory (DFT) methods. [20]A strong match between the experimental spectrum and one of the calculated spectra provides an unambiguous assignment of the absolute configuration. [20]

Advanced NMR Methods

For certain chiral derivatizing agents, such as Mosher's acid, empirical models have been developed to assign absolute configuration based on the pattern of chemical shifts in the resulting diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, one can often deduce the absolute configuration of the original amine. [15][21]This method requires careful analysis of the preferred conformation of the diastereomeric amides.

Conclusion

The stereochemical integrity of this compound is a critical parameter in the synthesis of advanced pharmaceutical agents. A multi-faceted approach is essential for its control and characterization. This guide has detailed the primary pathways for obtaining enantiomerically pure material through enantioselective synthesis or chiral resolution. It has also provided the analytical frameworks necessary for confirming enantiomeric purity, with a focus on the industry-standard technique of chiral HPLC. Finally, it has outlined the definitive methods, such as VCD, used to assign the absolute configuration. For the drug development professional, a mastery of these techniques is not merely an academic exercise but a prerequisite for the creation of safe, effective, and stereochemically defined medicines.

References

  • Determination of the absolute configuration of 3-amino-3-(tetrahydrofuran) carboxylic acid by vibrational circular dichroism and DFT calculation. (2025). ResearchGate.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). NIH Public Access.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). ACS Publications.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications.
  • Measurement of enantiomeric excess of amines by mass spectrometry following kinetic resolution with solid-phase chiral acylating. (n.d.). ElectronicsAndBooks.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.). Google Patents.
  • Preparation method of (R)-tetrahydrofuran-3-amine. (n.d.). Google Patents.
  • Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). NIH Public Access.
  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. (2025). ResearchGate.
  • Chiral resolution. (n.d.). Wikipedia.
  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. (n.d.). Google Patents.
  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Structures of chiral amines tested (only one enantiomer is shown) and selected CD spectra obtained by sensing of 7, 9, 13 and 15, respectively, with 1 in THF. (n.d.). ResearchGate.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. (2025). YouTube.
  • Polarisability of Enantiomers: Making light of the situation. (2018). Blogs@NTU.
  • Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). NIH.
  • Determination of absolute configurations of amines and amino acids using nonchiral derivatizing agents (NCDA) and deuterium NMR. (2000). PubMed.
  • Chiral Drug Separation. (n.d.). Requires subscription.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. (n.d.). Google Patents.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (n.d.). PubMed Central.
  • Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry. (2023). YouTube.
  • An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spectroscopy. (2021). RSC Publishing.
  • Polarimetry - Intro to Optical Activity in Stereochemistry. (2017). YouTube.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed.
  • Optical activity (video) | Enantiomers. (n.d.). Khan Academy.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PubMed Central.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PubMed Central.

Sources

Spectroscopic Data of (S)-Tetrahydrofuran-3-amine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Tetrahydrofuran-3-amine hydrochloride is a chiral cyclic amine of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[1] Its stereochemistry and functional groups necessitate a robust and multi-faceted analytical approach for unambiguous identification and quality control. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, offering insights into experimental design, data interpretation, and the underlying scientific principles for researchers, scientists, and drug development professionals.

This document is structured to provide not just data, but a logical framework for the spectroscopic analysis of (S)-Tetrahydrofuran-3-amine hydrochloride, emphasizing the causality behind methodological choices.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its spectroscopic characterization. These properties influence sample preparation, solvent selection, and the choice of analytical techniques.

PropertyValueSource(s)
Chemical Name (S)-Tetrahydrofuran-3-amine hydrochloride[1]
Synonyms (3S)-tetrahydrofuran-3-amine hydrochloride, (S)-3-Aminotetrahydrofuran HCl[1]
CAS Number 204512-95-8[1]
Molecular Formula C₄H₁₀ClNO[1]
Molecular Weight 123.58 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 165-170 °C[1]
Optical Activity [α]²⁷_D = -10.2° (c=1, methanol)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The Rationale Behind NMR Experimental Design

The choice of solvent and NMR experiment is critical for obtaining high-quality, interpretable data.

  • Solvent Selection: Deuterated solvents are essential in NMR to avoid large, interfering signals from the solvent's protons.[2][3] For (S)-Tetrahydrofuran-3-amine hydrochloride, a common choice is deuterated chloroform (CDCl₃), which is a relatively non-polar solvent capable of dissolving many organic compounds.[1] The use of a deuterated solvent also allows the spectrometer to "lock" onto the deuterium signal, stabilizing the magnetic field and improving spectral resolution.[3][4]

  • ¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: This technique identifies the number of non-equivalent carbons in the molecule and provides information about their chemical environment (e.g., whether they are part of an ether or an aliphatic chain).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh ~10-20 mg of (S)-Tetrahydrofuran-3-amine HCl Solvent Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place sample in NMR Spectrometer Tube->Spectrometer H1_NMR Acquire ¹H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Spectrometer->C13_NMR Processing Process FID (Fourier Transform, Phasing) H1_NMR->Processing C13_NMR->Processing Integration Integrate ¹H Signals Processing->Integration Assignment Assign ¹H and ¹³C Signals to Molecular Structure Integration->Assignment

NMR Spectroscopy Workflow Diagram.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Weigh approximately 10-20 mg of (S)-Tetrahydrofuran-3-amine hydrochloride and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using standard parameters with proton decoupling. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

NMR Data Summary and Interpretation

The following table summarizes the experimental NMR data for (S)-Tetrahydrofuran-3-amine hydrochloride.[1]

Table 1: ¹H and ¹³C NMR Data (300 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H 3.80-4.11m5H (H2, H3, H5, -NH₃⁺)
2.37-2.50m1H (H4)
2.01-2.09m1H (H4')
¹³C 70.49-C5
66.82-C2
51.21-C3
30.01-C4

Interpretation:

  • ¹H NMR Spectrum: The proton spectrum shows three main groups of signals. The most downfield multiplet between 3.80-4.11 ppm integrates to five protons. This complex region includes the protons on the carbons adjacent to the oxygen atom (H2 and H5), the proton on the carbon bearing the amino group (H3), and the protons of the ammonium group (-NH₃⁺). The two remaining protons on C4 are diastereotopic and appear as separate multiplets at 2.37-2.50 ppm and 2.01-2.09 ppm. The electron-withdrawing effect of the adjacent oxygen and nitrogen atoms causes the protons at positions 2, 3, and 5 to be shifted downfield.[5]

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum displays four distinct signals, corresponding to the four carbon atoms in the tetrahydrofuran ring. The carbons bonded to the electronegative oxygen atom (C2 and C5) are the most deshielded, appearing at 66.82 and 70.49 ppm. The carbon attached to the nitrogen (C3) appears at 51.21 ppm, and the remaining aliphatic carbon (C4) is found at the most upfield position, 30.01 ppm.[5]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for FT-IR Analysis

For (S)-Tetrahydrofuran-3-amine hydrochloride, FT-IR is particularly useful for confirming the presence of key functional groups: the ammonium group (-NH₃⁺), the ether linkage (C-O-C), and the aliphatic C-H bonds. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples as it requires minimal sample preparation.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Place a small amount of solid sample on the ATR crystal Pressure Apply pressure to ensure good contact Sample->Pressure Background Collect Background Spectrum (clean crystal) Pressure->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Spectrum Generate Absorbance Spectrum Peak_ID Identify characteristic absorption peaks Spectrum->Peak_ID FG_Assign Assign peaks to functional groups Peak_ID->FG_Assign

FT-IR (ATR) Spectroscopy Workflow Diagram.
Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the crystalline (S)-Tetrahydrofuran-3-amine hydrochloride onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3200-2800N-H StretchAmmonium (-NH₃⁺)Strong, Broad
~2960-2850C-H StretchAliphatic (CH₂)Medium to Strong
~1620-1500N-H BendAmmonium (-NH₃⁺)Medium, Broad
~1470-1450C-H BendAliphatic (CH₂)Medium
~1150-1050C-O-C StretchEtherStrong

Interpretation:

  • Ammonium Stretches: The most prominent feature for a primary amine salt is the broad, strong absorption in the 3200-2800 cm⁻¹ region, which is due to the N-H stretching vibrations of the -NH₃⁺ group.

  • Aliphatic C-H Stretches: The peaks between 2960 and 2850 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the tetrahydrofuran ring.

  • Ammonium Bending: A broad absorption is also expected around 1620-1500 cm⁻¹ corresponding to the asymmetric and symmetric bending of the N-H bonds in the ammonium group.

  • Ether C-O-C Stretch: A strong, characteristic absorption band for the C-O-C stretching vibration of the ether functional group is expected to appear in the 1150-1050 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

Rationale for Mass Spectrometry Experimental Design
  • Ionization Method: For a pre-charged, polar molecule like an amine hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. ESI can transfer ions from solution into the gas phase with minimal fragmentation, allowing for clear observation of the molecular ion.

  • Nitrogen Rule: A key principle in the mass spectrometry of amines is the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value.[5] (S)-Tetrahydrofuran-3-amine contains one nitrogen atom, and its free base form has a molecular weight of 87.12 g/mol . Therefore, we expect to see a prominent ion at m/z 88, corresponding to the protonated free base [M+H]⁺.

  • Fragmentation Analysis: The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Sample Dissolve small amount of sample in a suitable solvent (e.g., Methanol/Water) Infusion Infuse sample solution into ESI source Sample->Infusion Ionization Generate gaseous ions (e.g., [M+H]⁺) Infusion->Ionization Analysis Separate ions by m/z in Mass Analyzer Ionization->Analysis Detection Detect ions Analysis->Detection Spectrum Generate Mass Spectrum Mol_Ion Identify Molecular Ion Peak ([M+H]⁺) Spectrum->Mol_Ion Frag_ID Analyze Fragmentation Pattern (e.g., α-cleavage) Mol_Ion->Frag_ID

Mass Spectrometry (ESI-MS) Workflow Diagram.
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent mixture such as methanol/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode to generate protonated molecules [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

Predicted Mass Spectrum and Interpretation

While an experimental mass spectrum is not publicly available, the key features can be reliably predicted.

Table 3: Predicted Major Ions in ESI-Mass Spectrum

m/zIonNotes
88 [C₄H₉NO + H]⁺ Molecular Ion (protonated free base). Base Peak.
58[C₃H₆N]⁺Result of α-cleavage with loss of C₂H₄O.
44[C₂H₆N]⁺Result of α-cleavage with loss of C₃H₄O.

Interpretation:

  • Molecular Ion: The ESI mass spectrum is expected to show a prominent base peak at m/z 88 , corresponding to the protonated free base of the molecule ([M+H]⁺). This confirms the molecular weight of the free amine as 87 g/mol and is consistent with the nitrogen rule.

  • Fragmentation: Alpha-cleavage is the most likely fragmentation pathway. Cleavage of the C2-C3 bond would lead to a fragment with m/z 44. Cleavage of the C3-C4 bond would result in a fragment with m/z 58. The relative abundance of these fragments would provide further structural confirmation.

Safety and Handling

(S)-Tetrahydrofuran-3-amine hydrochloride is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent moisture absorption.[1]

Conclusion

The combination of NMR, FT-IR, and mass spectrometry provides a comprehensive spectroscopic profile for the characterization of (S)-Tetrahydrofuran-3-amine hydrochloride. NMR spectroscopy serves as the definitive tool for structural elucidation, while FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into fragmentation pathways. Adherence to the detailed protocols and an understanding of the principles outlined in this guide will enable researchers to confidently identify and assess the quality of this important chiral building block.

References

  • PubChem. (2025, December 20). (S)-3-Aminotetrahydrofuran. National Center for Biotechnology Information.
  • ChemBK. (2024, April 9). (s)-tetrahydrofuran-3-amine hydrochloride.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • Journal of the American Chemical Society. (2026, January 8). Topology of the Cell Membrane Interface for the Physical Re-Encoding of Neural Signals.
  • LookChem. (n.d.). 3-Aminotetrahydrofuran.
  • SpectraBase. (n.d.). SpectraBase.
  • Wikipedia. (n.d.). Spectral Database for Organic Compounds.
  • ARKIVOC. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
  • TutorChase. (n.d.). Why is deuterated solvent used in NMR analysis?.
  • Difference Between. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Magritek. (2022, March 31). NMR spectroscopy with protonated solvents as if you were using deuterated solvents.
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • NIST. (n.d.). Tetrahydrofuran.
  • ResearchGate. (2015, January). Experimental IR spectra of tetrahydrofuran.

Sources

Tetrahydrofuran-3-amine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Tetrahydrofuran-3-amine Hydrochloride

Introduction: A Chemist's Perspective on a Versatile Building Block

This compound is a chiral amine building block essential in contemporary organic synthesis and medicinal chemistry. Its utility is particularly noted in the synthesis of pharmaceutical intermediates, such as the antiarrhythmic agent Tecadenoson[1]. As a hydrochloride salt, its physical properties and handling requirements differ significantly from its free-base form. The stability of this compound is not merely an academic curiosity; it is a critical parameter that directly impacts reaction yields, impurity profiles, and the overall success of complex synthetic campaigns.

This guide provides an in-depth analysis of the factors governing the stability of this compound. Moving beyond generic storage instructions, we will explore the underlying chemical principles, potential degradation pathways, and field-proven protocols to ensure its integrity from procurement to application. The methodologies described herein are designed to be self-validating, empowering researchers to maintain the highest standards of quality and reproducibility in their work.

I. Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward mastering its handling. It is typically supplied as a white to off-white solid, a characteristic that provides a preliminary visual cue to its purity.[1] The hydrochloride salt form enhances its stability and simplifies handling compared to the more reactive free amine.

Caption: Chemical Structure of this compound.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[2]
Molecular Weight 123.58 g/mol [2]
Appearance White solid[1]
Purity ≥98% (Typical)[2]
Solubility Soluble in water[3]
CAS Number 204512-94-7 (racemic)[2]

II. The Stability Profile: Controlling the Variables

The long-term stability of this compound is contingent on the stringent control of its environment. While generally stable under recommended conditions, several factors can initiate its degradation.[4][5]

  • Moisture (Hygroscopicity): This is the most critical factor. Like many amine salts, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Water can act as a medium for hydrolytic degradation and can physically alter the solid, leading to clumping and handling difficulties. Therefore, exposure to moist air must be rigorously avoided.[4]

  • Atmosphere (Oxidation): The amine functional group is susceptible to oxidation, a process that can be accelerated by atmospheric oxygen. The tetrahydrofuran (THF) ring itself, while more stable than liquid THF solvent, can also undergo oxidative degradation over time.[7][8] For this reason, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is the gold standard.[5][9][10]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While some suppliers state that room temperature storage is acceptable for short periods, this can be inconsistent.[2][5] Recommendations vary, with some specifying 2-8°C[10] or even -20°C for optimal long-term preservation. The principle is clear: lower temperatures slow down potential degradation processes.

  • Incompatible Materials: Strong oxidizing agents are chemically incompatible with this compound and will cause rapid decomposition.[4] Contact with strong bases should also be avoided, as they will neutralize the hydrochloride, liberating the free amine which may be less stable and more volatile.

III. Potential Degradation Pathways

While this compound is robust when properly stored, understanding its potential failure modes is key to preventing them. The primary degradation pathways are rooted in its chemical structure: the amine salt and the THF ether linkage.

cluster_stress Stress Factors cluster_products Potential Degradation Products A Tetrahydrofuran-3-amine HCl (Stable Solid) B Moisture (H₂O) C Oxygen (O₂) D Heat/Light (Δ / hν) E Hydrolysis Products (e.g., Free Amine) B->E Hydrolysis F Oxidized Species C->F Oxidation G Ring-Opened Products (e.g., γ-hydroxybutyraldehyde derivatives) C->G Oxidative Cleavage H Decomposition Gases (NOx, HCl, COx) D->H Thermal Decomposition

Caption: Potential degradation pathways for Tetrahydrofuran-3-amine HCl.

  • Hydrolysis: In the presence of significant moisture, the salt can hydrolyze, leading to an equilibrium state with the free amine and aqueous HCl. The free amine is generally more reactive and prone to oxidation.

  • Oxidation of the Amine: The primary amine can be oxidized to various products, including hydroxylamines or nitroso compounds, especially in the presence of trace metals which can act as catalysts.

  • Oxidative Ring Cleavage: The ether linkage in the THF ring can be a site for oxidative attack. While less reactive than in liquid THF solvent (which can form explosive peroxides), slow oxidation over long periods can lead to ring-opening, potentially forming compounds like γ-butyrolactone or other oxidized linear chains.[12][13]

  • Thermal Decomposition: At elevated temperatures, the molecule will decompose, releasing hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[4]

IV. Recommended Storage and Handling Protocols

Adherence to a strict protocol is non-negotiable for maintaining the integrity of this reagent. The following protocols synthesize manufacturer recommendations and best laboratory practices.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Long-term) ; Room Temp (Short-term)Minimizes thermal degradation kinetics.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation of the amine and THF ring.[5][9]
Moisture Control Tightly sealed container; Store in a desiccator Prevents hygroscopic water absorption and subsequent hydrolysis.[4][6]
Light Amber or Opaque Container Protects against potential photolytic degradation.
Container Material Glass or other inert, non-metallic materialAvoids potential reaction or contamination from metallic ions.[14]
Step-by-Step Laboratory Handling Workflow

This workflow is designed to minimize exposure to detrimental atmospheric conditions during routine laboratory use.

start Start: Retrieve from Storage equilibrate 1. Equilibrate to Room Temp (in desiccator) start->equilibrate inert_prep 2. Prepare Inert Atmosphere (Glove box or Argon balloon) equilibrate->inert_prep weigh 3. Weigh Required Amount (Rapidly, under inert gas flow if possible) inert_prep->weigh reseal 4. Tightly Reseal Container (Purge with inert gas before sealing) weigh->reseal end End: Use in Reaction weigh->end store 5. Return to Proper Storage (e.g., 2-8°C Refrigerator) reseal->store

Caption: Recommended workflow for handling Tetrahydrofuran-3-amine HCl.

Causality Behind the Workflow:

  • Step 1 (Equilibration): Bringing the cold container to room temperature before opening is critical. Opening a cold container in a humid lab environment will cause atmospheric moisture to immediately condense on the cold solid, compromising the entire bottle.

  • Step 2 & 3 (Inert Atmosphere): Handling in a glove box is ideal. If unavailable, working quickly under a positive pressure of argon or nitrogen minimizes exposure to both oxygen and moisture.

  • Step 4 (Purging & Resealing): Before sealing the container for storage, flushing the headspace with a dry, inert gas displaces the ambient air that entered during handling, preserving the remaining material.

V. Experimental Protocol: A Self-Validating Stability Assessment

Trust in a reagent's purity should be verifiable. This protocol outlines a straightforward High-Performance Liquid Chromatography (HPLC) method for periodically assessing the stability of your stored this compound.

Objective: To quantify the purity of the stored reagent over time and detect the emergence of degradation products.

Methodology:

  • Time-Zero Analysis (T=0):

    • Upon receiving a new batch, immediately dissolve a small, accurately weighed sample (e.g., 10 mg) in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

    • Analyze via HPLC using a suitable column (e.g., C18) and a simple mobile phase gradient. Detection at a low UV wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.

    • Record the resulting chromatogram. This is your baseline reference. Note the retention time and the area percent of the main peak.

  • Storage:

    • Store the primary container according to the optimal conditions outlined in Table 2 (2-8°C, under argon, protected from light).

  • Time-Point Analysis (T=X months):

    • At predetermined intervals (e.g., 6, 12, 24 months), repeat the sample preparation and HPLC analysis from Step 1 using the exact same method.

  • Data Comparison and Interpretation:

    • Overlay the chromatograms from T=0 and T=X.

    • Assess Purity: Has the area percentage of the main peak decreased significantly (e.g., >1-2%)?

    • Identify Degradants: Are there new, significant peaks in the chromatogram that were not present at T=0? The appearance of new peaks is a clear indicator of degradation.

cluster_t0 Time Zero (T=0) cluster_tx Time X (e.g., 6 months) A Receive New Reagent B Prepare Sample & Analyze via HPLC A->B C Establish Baseline Chromatogram (Purity & Impurity Profile) B->C D Store Reagent Under Optimal Conditions C->D E Retrieve Sample & Analyze via HPLC (Identical Method) D->E F Compare Chromatogram to Baseline E->F G Decision Point: Is Purity Acceptable? F->G H Continue Use G->H Yes I Discard Reagent G->I No

Caption: Workflow for a self-validating stability test.

Conclusion

This compound is a stable and reliable synthetic building block, provided its chemical vulnerabilities are respected. Its primary sensitivities are to moisture and atmospheric oxygen . By implementing a storage strategy centered on a cool, dry, and inert environment, its shelf-life can be maximized, ensuring reproducible results in the laboratory. Researchers and drug development professionals should treat the handling of this reagent not as a mundane task, but as the first critical step in a successful synthesis, safeguarding the integrity of their starting material to guarantee the quality of their results.

References

  • (s)-tetrahydrofuran-3-amine hydrochloride - ChemBK, ChemBK, [Link]
  • Amine Storage Conditions: Essential Guidelines for Safety, Diplom
  • How to Handle Amines Safely in Industrial Environments, Diplom
  • Pathways for decomposition of THF by organolithiums, ResearchG
  • Significance of Stability Studies on Degradation Product, Research Journal of Pharmacy and Technology, [Link]
  • The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres, PubMed, [Link]
  • Tetrahydrofuran Degradation Pathway, Eawag Biocatalysis/Biodegradation D
  • Tetrahydrofuran - Wikipedia, Wikipedia, [Link]
  • Tetrahydrofuran (THF)
  • γ-Butyrolactone - Wikipedia, Wikipedia, [Link]

Sources

Solubility Profile of Tetrahydrofuran-3-amine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Tetrahydrofuran-3-amine hydrochloride is a pivotal building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its utility, however, is intrinsically linked to its physicochemical properties, with solubility being a critical parameter that dictates reaction conditions, formulation strategies, and bioavailability. This technical guide provides an in-depth exploration of the solubility of this compound. We delve into the fundamental principles governing its dissolution, present detailed, field-proven protocols for both equilibrium and kinetic solubility determination, and offer a representative solubility profile in a range of common laboratory solvents. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction to this compound

This compound is an organic salt with the chemical formula C₄H₁₀ClNO.[1] It presents as a white to off-white solid or powder and is recognized for its role as a chiral intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] The presence of a primary amine, a tetrahydrofuran ring, and its formulation as a hydrochloride salt endows it with a unique set of properties that are crucial for its application in drug discovery and development.[3] Understanding its solubility is not merely an academic exercise; it is a fundamental requirement for designing robust synthetic routes, enabling effective purification, and developing viable drug formulations.[4]

Key Physicochemical Properties:

  • Molecular Formula: C₄H₁₀ClNO[1]

  • Molar Mass: 123.58 g/mol [1]

  • Appearance: White powder/solid[1][3]

  • Melting Point: Approximately 158-170 °C[1][2]

The Theoretical Basis of Solubility

The solubility of a compound is defined as the maximum concentration that can be achieved in a specific solvent at a given temperature to form a saturated solution.[5] For this compound, a polar ionic compound, the principle of "like dissolves like" is the cornerstone of its solubility behavior.[6][7]

The molecule's solubility is governed by the interplay of several factors:

  • Ionic Nature: As a hydrochloride salt, the compound exists in an ionized state (R-NH₃⁺Cl⁻). This ionic character dramatically increases its affinity for polar solvents, especially those capable of solvating ions effectively.

  • Hydrogen Bonding: The amine group (in its protonated, ammonium form) is a strong hydrogen bond donor, while the ether oxygen of the tetrahydrofuran ring and the chloride ion are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are therefore excellent candidates for dissolution.[8]

  • Dielectric Constant: Polar solvents with high dielectric constants, such as water, are particularly effective at reducing the electrostatic forces between the ammonium cation and the chloride anion, facilitating their separation and solvation.[8]

Critical Factors Influencing Solubility

The dissolution of this compound is not static but is influenced by the experimental environment. Understanding these factors is key to manipulating and predicting its solubility.

  • Solvent Selection: The choice of solvent is the most critical factor.[7]

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are expected to be the best solvents. Their ability to form hydrogen bonds and their high polarity create strong solute-solvent interactions, leading to high solubility.[9]

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess dipoles that can solvate the ions but lack hydrogen bond donating capabilities. Solubility is expected to be moderate to limited in these solvents.[6]

    • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the polarity and hydrogen bonding ability to overcome the strong ionic lattice energy of the salt. Consequently, solubility is expected to be very low or negligible.[7][9]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid and increases the kinetic energy of solvent molecules.[10][11] However, this relationship must be determined empirically for each solute-solvent system.

  • pH of Aqueous Solutions: The solubility of an amine salt is highly dependent on pH.[12][13] In acidic to neutral aqueous media (pH < 7), the amine remains in its protonated, highly soluble ammonium salt form. As the pH becomes basic, the ammonium ion (R-NH₃⁺) is deprotonated to the free amine (R-NH₂). This neutral, less polar form is significantly less soluble in water and may precipitate out of solution.[7]

Logical Relationship of Factors Affecting Solubility substance Solute Properties (Polarity, H-Bonding, Ionic Form) solubility Solubility Outcome (mg/mL or mol/L) substance->solubility solvent Solvent Properties (Polarity, H-Bonding, Dielectric Constant) solvent->solubility environment Environmental Conditions (Temperature, pH) environment->solubility

Caption: Key factors determining the final solubility of a compound.

Experimental Determination of Solubility

Accurate solubility data is generated through robust, reproducible experimental methods. The two primary approaches are the determination of thermodynamic (equilibrium) and kinetic solubility.[14][15]

Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the maximum concentration of a compound in a solvent after equilibrium has been reached.[16] This method is outlined in guidelines such as the OECD Test Guideline 105.[17][18]

Experimental Protocol: Isothermal Shake-Flask Method [6][9][19][20]

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected high-purity solvent (e.g., Water, Ethanol, Acetone, Toluene). The excess solid ensures that saturation is achieved.[20]

  • Equilibration: Seal the vials securely and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[9][10] Preliminary experiments are often required to determine the minimum time to reach equilibrium.[21]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a sufficient time (e.g., 2-4 hours) for the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[20]

  • Sample Collection and Preparation: Carefully withdraw a precise aliquot of the clear supernatant. Immediately filter the aliquot using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[6][19] This step is critical to avoid artificially high results.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for chromatography). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[19][20] A calibration curve prepared with standards of known concentration is used for quantification.

  • Data Analysis: Calculate the solubility from the measured concentration, accounting for any dilution factors. The experiment should be performed in triplicate to ensure reproducibility, and the results are reported as the mean ± standard deviation (e.g., in mg/mL).[9]

A 1. Preparation Add excess solid to solvent B 2. Equilibration Agitate at constant T (24-72h) A->B C 3. Phase Separation Centrifuge to pellet solid B->C D 4. Sampling & Filtration Withdraw supernatant, filter (0.22 µm) C->D E 5. Quantification Dilute and analyze (e.g., HPLC) D->E F 6. Data Reporting Calculate solubility (mg/mL) E->F

Caption: Workflow for the equilibrium shake-flask solubility assay.

Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, kinetic solubility assays are often employed.[14] These methods are faster and use less compound. They measure the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then added to an aqueous buffer.[22][23] This method measures the tendency of a compound to precipitate from a supersaturated solution and is valuable for ranking compounds, though the values may differ from true equilibrium solubility.[15][24]

Solubility Profile of this compound

While extensive quantitative data for this compound is not widely published, a representative solubility profile can be predicted based on fundamental chemical principles. The following table summarizes the expected solubility in a range of common laboratory solvents at ambient temperature.

Note: This table presents illustrative data based on physicochemical principles for educational and research guidance. Actual values must be confirmed via empirical measurement using the protocols described herein.

Solvent ClassSolvent NamePolarity IndexHydrogen BondingExpected SolubilityEstimated Range (mg/mL)
Polar Protic Water10.2Donor & AcceptorVery High / Freely Soluble> 200
Methanol5.1Donor & AcceptorHigh / Soluble100 - 200
Ethanol4.3Donor & AcceptorSoluble50 - 100
Polar Aprotic DMSO7.2Acceptor OnlySparingly Soluble5 - 20
Acetonitrile5.8Acceptor OnlySlightly Soluble1 - 5
Acetone5.1Acceptor OnlyVery Slightly Soluble< 1
Tetrahydrofuran (THF)4.0Acceptor OnlyVery Slightly Soluble< 1
Nonpolar Dichloromethane3.1NonePractically Insoluble< 0.1
Toluene2.4NonePractically Insoluble< 0.1
Hexane0.1NonePractically Insoluble< 0.1

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. Users must consult the latest Safety Data Sheet (SDS) before use.[25]

  • Hazards: The compound may cause skin and serious eye irritation. It may also cause respiratory irritation.[1][25][26]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or face shield, and a lab coat.[25][27]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid dust formation. Keep away from incompatible materials such as strong oxidizing agents.[25]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some sources recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Conclusion

This compound is a polar, ionic compound whose solubility is dictated by the principles of "like dissolves like." It exhibits high solubility in polar protic solvents like water and alcohols and is poorly soluble in nonpolar organic solvents. The systematic determination of its solubility profile using standardized methods like the shake-flask protocol is a critical step in its application for pharmaceutical research and development. This guide provides the theoretical framework and practical protocols necessary for scientists to confidently and accurately assess the solubility of this important chemical intermediate, enabling more efficient and effective scientific advancement.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. URL: https://axispharm.com/wp-content/uploads/2023/11/Equilibrium-Solubility-Assays-Protocol.pdf[20]
  • ChemBK. (s)-tetrahydrofuran-3-amine hydrochloride - Physico-chemical Properties. (2024). URL: https://www.chembk.com/en/chem/(s)-tetrahydrofuran-3-amine%20hydrochloride[1]
  • Gong, X., et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. (2018). URL: https://www.researchgate.net/publication/328325988_Basic_Procedure_and_Technical_Requirements_of_Equilibrium_Solubility_Experiments[11]
  • Al-Ghaban, F. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (2012). URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=3034551&fileOId=3034553[29]
  • Fisher Scientific. SAFETY DATA SHEET: (S)-3-Aminotetrahydrofuran hydrochloride, 95%. (2025). URL: https://www.fishersci.com/sds?productName=AC456930050&productDescription=S-3-AMINOTETRAHYDROFURAN+HCL+5G&vendorId=VN00033897&countryCode=US&language=en[26]
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. URL: https://www.wuxiapptec.com/services/testing/bioanalytical-services/in-vitro-adme/kinetic-thermodynamic-solubility-testing[15]
  • Nanotechnology Industries Association. OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. (2025). URL: https://nanotechia.
  • AxisPharm. Kinetic Solubility Assays Protocol. URL: https://axispharm.com/wp-content/uploads/2023/11/Kinetic-Solubility-Assays-Protocol.pdf[23]
  • Life Chemicals. Compound solubility measurements for early drug discovery. (2022). URL: https://lifechemicals.com/blog/biochemical-screening/compound-solubility-measurements-for-early-drug-discovery[5]
  • Baka, E., et al. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. (2019). URL: https://www.researchgate.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. URL: https://www.charnwood-discovery.com/adme-dmpk-services/in-vitro-assays/physicochemical-properties/kinetic-solubility/[24]
  • ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. (2015). URL: https://pubs.acs.org/doi/10.1021/acs.jced.5b00650[31]
  • FILAB. Solubility testing in accordance with the OECD 105. URL: https://www.filab.fr/en/our-services/physicochemical-analyses/solubility-testing-oecd-105/[18]
  • Glomme, A., & Dr. Andreas, M. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. (2011). URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/36985-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/[16]
  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically[21]
  • OECD. Test No. 105: Water Solubility. (1995). URL: https://www.oecd-ilibrary.
  • Scymaris. Water Solubility. URL: https://scymaris.
  • Situ Biosciences. OECD 105 - Water Solubility. URL: https://situbiosciences.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. URL: https://www.sygnaturediscovery.com/dmpk/in-vitro-adme-assays/aqueous-solubility-turbidimetric-kinetic-thermodynamic/[34]
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t/phys-chem-properties/solubility-assay[25]
  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). URL: https://cdn.who.int/media/docs/default-source/prequal/bcs/solubility_protocol_qas17-699-rev2.pdf[22]
  • BenchChem. General Experimental Protocol for Determining Solubility. (2025). URL: https://www.benchchem.com/product/bchm00198/technical-document[6]
  • Scribd. Factors Affecting Solubility. URL: https://www.scribd.com/document/267924553/Factors-Affecting-Solubility[9]
  • ChemicalBook. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet. (2025). URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_US/88675-24-5.htm[28]
  • ChemicalBook. (R)-Tetrahydrofuran-3-amine hydrochloride. (2025). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62709217.htm[3]
  • BenchChem. Solubility of Anhalamine Hydrochloride: A Qualitative Overview. (2025). URL: https://www.benchchem.com/product/bchm00057/technical-document[10]
  • Pharmlabs. Factors Influencing the Solubility of Drugs. URL: https://pharmlabs.unc.edu/labs/solubility/factors.htm[7]
  • AMiner. Solubility of Organic Hydrochlorides. URL: https://www.aminer.cn/pub/53e999c3b7602d9703061247/solubility-of-organic-hydrochlorides[12]
  • ChemicalBook. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE. (2025). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72709216.htm[2]
  • CymitQuimica. Safety Data Sheet: trans-3-furanamine, tetrahydro-4-methyl- hydrochloride. (2024). URL: https://www.cymitquimica.com/pdf/F519094_msds_en.pdf[27]
  • Pharmaguideline. Factors that Affect the Solubility of Drugs. URL: https://www.pharmaguideline.
  • SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. URL: https://www.slideshare.net/mobile/ssuser0c95f4/factors-influencing-affecting-on-solubility-of-drugs-in-solvent[35]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ISRN Pharmaceutics. (2012). URL: https://www.hindawi.com/journals/isrn/2012/838749/[4]
  • University of Calgary. Solubility of Organic Compounds. (2023). URL: https://chem.ucalgary.
  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1987). URL: https://pubmed.ncbi.nlm.nih.gov/3602534/[14]

Sources

Tetrahydrofuran-3-amine hydrochloride safety data sheet information

Ecological Profile: There is limited data available on the ecotoxicity of this compound. As a standard practice for all laboratory chemicals, do not allow the material to enter drains or waterways. [5]

Disposal and Transportation

Disposal: This material must be treated as hazardous waste. Disposal should be conducted through a licensed professional waste disposal service in accordance with all local, regional, and national regulations. [5][8][12]Do not dispose of it with normal laboratory trash or down the drain.

Transportation: According to supplier SDS, this compound is typically not regulated for transport under major frameworks like DOT (U.S. Department of Transportation), TDG (Canada), IATA (Air), or IMDG/IMO (Sea). [5]However, regulations can change, and it is the shipper's responsibility to ensure compliance.

References

  • SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds/AC456930010
  • SAFETY DATA SHEET - Fisher Scientific (US OSHA). URL: https://www.fishersci.com/sds/H66034
  • (R)-Tetrahydrofuran-3-amine hydrochloride | 1072015-52-1 - ChemicalBook. URL: https://www.chemicalbook.com/ProductCasEN_1072015-52-1.htm
  • SAFETY DATA SHEET - CymitQuimica. URL: https://www.cymitquimica.com/sds/EN/115541-22-3_EN.pdf
  • Safety Data Sheet - Angene Chemical. URL: https://www.angenechemical.com/msds/1072015-52-1.pdf
  • 204512-94-7 | this compound - ChemScene. URL: https://www.chemscene.com/products/Tetrahydrofuran-3-amine-hydrochloride-204512-94-7.html
  • (s)-tetrahydrofuran-3-amine hydrochloride - ChemBK. URL: https://www.chembk.com/en/chem/(s)-tetrahydrofuran-3-amine%20hydrochloride
  • SAFETY DATA SHEET - Fisher Scientific (2021). URL: https://www.fishersci.com/sds/AC456930050
  • (3R)-3-Aminotetrahydrofuran hydrochloride - CymitQuimica. URL: https://www.cymitquimica.com/sds/EN/1072015-52-1_EN.pdf
  • (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet - ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_111769-26-7.htm
  • SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sigma/680303
  • Standard Operating Procedure - University of California, Merced. URL: https://ehs.ucmerced.edu/sites/ehs.ucmerced.edu/files/documents/sops/tetrahydrofuran_sop.pdf
  • Safety Data Sheet: tetrahydrofuran - Chemos GmbH & Co.KG. URL: https://www.chemos.de/import/sdb/A0287451_sdb_en_GB.pdf
  • SAFETY DATA SHEET - Sigma-Aldrich (2025). URL: https://www.sigmaaldrich.com/US/en/sds/sial/401757
  • SAFETY DATA SHEET - TCI Chemicals. URL: https://www.tcichemicals.com/BE/en/sds/A3239_EG.pdf
  • Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/8028
  • (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 - ChemicalBook. URL: https://www.chemicalbook.com/ProductCasEN_204512-95-8.htm
  • 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm. URL: https://www.bldpharm.com/products/204512-95-8.html
  • Tetrahydrofuran - Safety Data Sheet - Carl ROTH. URL: https://www.carlroth.de/medias/SDB-4629-GB-EN.pdf
  • Safety Data Sheet - CymitQuimica (trans-3-furanamine, tetrahydro-4-methyl- hydrochloride). URL: https://www.cymitquimica.com/sds/EN/F519094_EN.pdf
  • TETRAHYDRO-FURAN-3-YLAMINE HCL CAS#: 204512-94-7; ChemWhat Code: 276983. URL: https://www.chemwhat.com/tetrahydro-furan-3-ylamine-hcl-cas-204512-94-7.html
  • tetrahydrofuran-3-amine | CAS 88675-24-5 | SCBT - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/tetrahydrofuran-3-amine-88675-24-5
  • Tetrahydrofuran and Drinking Water - Minnesota Department of Health. URL: https://www.health.state.mn.us/communities/environment/risk/docs/guidance/gw/thfinfo.pdf
  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran. URL: https://pubmed.ncbi.nlm.nih.gov/24148498/
  • TETRAHYDRO-FURAN-3-YLAMINE HCL Eight Chongqing Chemdad Co. URL: https://www.chemdad.com/tetrahydro-furan-3-ylamine-hcl-cas-204512-94-7/

An In-depth Technical Guide to the Discovery and History of 3-Aminotetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminotetrahydrofuran scaffold is a privileged structural motif in modern medicinal chemistry, prized for its conformational rigidity, chirality, and ability to engage in specific hydrogen-bonding interactions. This guide provides a comprehensive overview of the discovery and historical development of its derivatives. We will explore the evolution of synthetic strategies, from early chiral pool-based approaches to sophisticated catalytic asymmetric methods that provide precise stereochemical control. Key applications of these derivatives in drug development will be highlighted, underscoring the scaffold's critical role in creating novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important chemical class.

Introduction: The Emergence of a Privileged Scaffold

The tetrahydrofuran (THF) ring is a common feature in a vast number of natural products and biologically active molecules.[1] Its saturated, five-membered ether structure provides a stable, three-dimensional framework that can orient substituents in well-defined spatial arrangements. The introduction of an amino group at the 3-position transforms this simple heterocycle into a high-value chiral building block: 3-aminotetrahydrofuran.

The significance of this scaffold lies in several key attributes:

  • Chirality: The C3 position is a stereocenter, meaning the molecule exists as two non-superimposable mirror images (enantiomers). In drug design, it is crucial to control this stereochemistry, as different enantiomers can have dramatically different pharmacological and toxicological profiles.

  • Structural Rigidity: The cyclic nature of the THF ring restricts conformational flexibility compared to an analogous acyclic amine, which can help to lock a molecule into a bioactive conformation and improve binding affinity to a biological target.

  • Hydrogen Bonding Capability: The amino group and the ring ether oxygen can both act as hydrogen bond acceptors, while the N-H protons can act as donors. This allows for versatile and specific interactions with protein targets.

  • Physicochemical Properties: The scaffold generally imparts favorable properties such as aqueous solubility and the ability to cross the blood-brain barrier, making it attractive for developing drugs targeting the central nervous system.[2]

Due to these features, 3-aminotetrahydrofuran derivatives have become indispensable intermediates in the synthesis of pharmaceuticals for a wide range of diseases.[2][3]

Historical Perspective and the Evolution of Synthetic Strategies

The journey to access enantiomerically pure 3-aminotetrahydrofuran derivatives has been marked by significant innovation, moving from reliance on nature's chiral building blocks to the development of highly efficient, catalyst-driven methods.

Early Approaches: Harnessing the Chiral Pool

Initial syntheses of chiral 3-aminotetrahydrofurans often relied on the "chiral pool" approach, which uses readily available, inexpensive enantiopure starting materials from natural sources. A prominent example is the synthesis of (S)-3-aminotetrahydrofuran from natural amino acids like L-aspartic acid or L-methionine.[4] These multi-step sequences leverage the inherent stereochemistry of the starting material to construct the target molecule.

While effective at establishing the desired stereochemistry, these classical routes can be lengthy and sometimes lack overall efficiency. However, they laid the groundwork and demonstrated the feasibility of producing these valuable building blocks.[4]

The Rise of Asymmetric Synthesis

The modern era of 3-aminotetrahydrofuran synthesis is defined by the development of catalytic asymmetric methods. These strategies aim to create the chiral center from achiral or racemic precursors, offering greater flexibility and efficiency. Key strategies that have been developed include:

  • Asymmetric Hydrogenation: The reduction of a prochiral ketone, such as tetrahydrofuran-3-one, using a chiral metal catalyst can produce the corresponding chiral alcohol, which can then be converted to the amine.

  • Intramolecular Cyclization Reactions: Stereoselective cyclization of acyclic precursors is a powerful method. For example, iodoetherification of unsaturated alcohols can be rendered asymmetric through the use of chiral catalysts, forming the THF ring with high enantioselectivity.[1][5]

  • Ring-Opening of Epoxides: The nucleophilic opening of chiral epoxides with an amine source is another effective strategy for building the core structure.

These modern methods often provide higher yields, fewer steps, and excellent control over the absolute stereochemistry of the final product.[5]

Key Synthetic Workflow: Asymmetric Synthesis via Intramolecular Cyclization

To illustrate a modern approach, this section details a representative workflow for the enantioselective synthesis of a substituted 3-aminotetrahydrofuran derivative. This method combines an asymmetric Henry (nitroaldol) reaction with a subsequent iodocyclization.[5]

Logical Workflow Diagram

G cluster_0 Step 1: Asymmetric Henry Reaction cluster_1 Step 2: Iodocyclization cluster_2 Step 3: Reduction A γ,δ-Unsaturated Aldehyde P1 Chiral Nitro-Alcohol Intermediate A->P1 + B B Nitromethane C Chiral Copper Catalyst C->P1 Catalyzes P3 Iodo-substituted Tetrahydrofuran P1->P3 + P2, Base P2 Iodine (I2) Base Base (e.g., NaHCO3) F Final Product: (3R,4S)-4-Iodomethyl-tetrahydrofuran-3-amine P3->F + R R Reducing Agent (e.g., H2, Pd/C)

Caption: A three-step workflow for the asymmetric synthesis of a 3-aminotetrahydrofuran derivative.

Detailed Experimental Protocol

Step 1: Copper-Catalyzed Asymmetric Henry Reaction

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral copper catalyst (e.g., Cu(OTf)₂ complexed with a chiral bis(oxazoline) ligand) (2 mol%).

  • Add dry solvent (e.g., dichloromethane, 2 mL).

  • Add the γ,δ-unsaturated aldehyde (1.0 mmol, 1.0 equiv).

  • Cool the mixture to 0 °C and add nitromethane (5.0 mmol, 5.0 equiv) dropwise.

  • Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC until the aldehyde is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral nitro-alcohol intermediate.

Step 2: Diastereoselective Iodocyclization

  • Dissolve the purified nitro-alcohol (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL).

  • Add sodium bicarbonate (NaHCO₃) (3.0 mmol, 3.0 equiv).

  • Add iodine (I₂) (1.5 mmol, 1.5 equiv) portion-wise at room temperature.

  • Stir the mixture for 12-24 hours. The reaction progress can be monitored by the disappearance of the dark iodine color and by TLC.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ until the color disappears.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the iodo-substituted tetrahydrofuran.

Step 3: Reduction of the Nitro Group

  • Dissolve the iodo-substituted tetrahydrofuran (1.0 mmol, 1.0 equiv) in methanol (10 mL).

  • Add Palladium on carbon (10% Pd/C, 10 mol% weight) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final 3-aminotetrahydrofuran derivative.

Applications in Drug Discovery and Development

The 3-aminotetrahydrofuran core is a component of numerous compounds investigated for a wide array of therapeutic applications. Its unique structure makes it a valuable synthon for creating complex and biologically active molecules.[2] The stereochemistry of the amine is often critical for potent and selective interaction with the target protein.

Notable Examples in Medicinal Chemistry

The versatility of this scaffold is evident in the diverse range of biological targets for which its derivatives have been designed.

Drug Candidate/ClassTherapeutic AreaBiological TargetRole of the 3-Aminotetrahydrofuran Moiety
Tecadenoson CardiologyAdenosine A₁ receptor agonistThe (R)-3-aminotetrahydrofuran core is a key synthetic intermediate that provides the necessary stereochemistry for receptor binding.
11β-HSD1 Inhibitors Metabolic Disorders11β-Hydroxysteroid Dehydrogenase Type 1The (S)-3-aminotetrahydrofuran hydrochloride is used as an intermediate to construct inhibitors for this enzyme, which is implicated in diabetes and obesity.[6]
Factor Xa Inhibitors AnticoagulantsFactor XaSubstituted 3-aminotetrahydrofuran-3-carboxylic acid amides have been developed as potent and selective inhibitors of this key coagulation enzyme.[7]
Dinotefuran Intermediate AgrochemicalsNicotinic acetylcholine receptor3-Aminomethyl tetrahydrofuran serves as a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, Dinotefuran.[8]
Structure-Activity Relationship (SAR) Insights

The development of these compounds often reveals important SAR trends. The specific stereoisomer—(R) or (S)—of the 3-amino group is frequently a determining factor for biological activity.

SAR cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer cluster_inactive Opposite Enantiomer Core 3-Aminotetrahydrofuran Core R_Activity High Affinity for Target A (e.g., Adenosine Receptor) Core->R_Activity Leads to S_Activity High Affinity for Target B (e.g., 11β-HSD1) Core->S_Activity Leads to Inactive Low or No Affinity R_Activity->Inactive S-enantiomer is inactive S_Activity->Inactive R-enantiomer is inactive

Caption: Stereochemistry often dictates the biological target and activity of 3-aminotetrahydrofuran derivatives.

Future Outlook

The story of 3-aminotetrahydrofuran derivatives is far from over. Research continues to focus on developing even more efficient, green, and scalable synthetic routes. Furthermore, as our understanding of biology deepens, this versatile scaffold will undoubtedly be employed to create novel, highly selective modulators of new drug targets. Its proven track record as a component of successful bioactive molecules ensures that it will remain a staple in the toolbox of medicinal chemists for years to come.

References

  • ResearchGate. (2025). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride.
  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • LookChem. (n.d.). 3-Aminotetrahydrofuran.
  • Chem-Impex. (n.d.). 3-Aminotetrahydrofuran.
  • Benchchem. (n.d.). (R)-3-Aminotetrahydrofuran.
  • National Institutes of Health. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • MedchemExpress. (n.d.). (S)-Tetrahydrofuran-3-ylamine (3-Aminotetrahydrofuran).
  • ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives.
  • National Institutes of Health. (n.d.). (R)-3-Aminotetrahydrofuran.
  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • ChemicalBook. (2025). (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE.

Sources

Commercial suppliers of enantiopure Tetrahydrofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing of Enantiopure Tetrahydrofuran-3-amine Hydrochloride

Authored by a Senior Application Scientist

Abstract

Enantiopure Tetrahydrofuran-3-amine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry. Their incorporation into drug candidates can significantly influence pharmacological activity, selectivity, and safety profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for sourcing enantiopure (R)- and (S)-Tetrahydrofuran-3-amine hydrochloride. It delves into critical aspects of supplier evaluation, quality control, analytical verification of enantiopurity, and the synthetic context that dictates final product quality. The objective is to empower scientific teams to make informed procurement decisions, ensuring the integrity and reproducibility of their research and development endeavors.

Introduction: The Significance of Chirality in Drug Development

The tetrahydrofuran (THF) moiety is a privileged scaffold in drug discovery, prized for its ability to improve physicochemical properties such as solubility and metabolic stability. When functionalized with an amine at the 3-position, it creates a chiral center, giving rise to (R)- and (S)-enantiomers. The specific stereochemistry of this building block is often crucial for achieving the desired biological effect, as the two enantiomers can exhibit vastly different interactions with chiral biological targets like enzymes and receptors.[1]

(S)-Tetrahydrofuran-3-amine hydrochloride, in particular, serves as a crucial intermediate in the synthesis of innovative therapeutics, including inhibitors of the enzyme 11β-HSD1, which are investigated for treating metabolic disorders.[2] Similarly, the (R)-enantiomer is a key component in the synthesis of antiarrhythmic drugs like Tecadenoson.[3][4] Given this stereospecificity, securing a reliable supply of high-purity, enantiomerically pure amine is a foundational requirement for any research program utilizing this scaffold.

The Commercial Supplier Landscape

A multitude of chemical suppliers offer enantiopure this compound. However, quality, documentation, and scale-up capabilities can vary significantly. The following table summarizes prominent commercial sources for both enantiomers. Researchers are advised to perform their own due diligence, as supplier offerings and stock levels can change.

SupplierEnantiomer(s) OfferedCAS NumberTypical PurityNotes
Sigma-Aldrich (S)-204512-95-8≥95%A well-established supplier with extensive documentation available.[5]
BLD Pharm (S)- and (R)-(S): 204512-95-8(R): 111769-26-7 (free amine)Specification-basedOffers a range of products for R&D and manufacturing.[6][7]
ChemScene Racemic204512-94-7≥98%Provides the racemic mixture, which can serve as an analytical standard.[8]
Fluorochem (R)-1072015-52-1Not specifiedSpecializes in fine chemicals for research and industry.[9]
LookChem (S)-204512-95-8Varies by supplierAn aggregator platform listing multiple distributors and manufacturers.[2][10]
CPHI Online (R)-1072015-52-1Varies by supplierA pharmaceutical ingredient sourcing platform connecting buyers and sellers.[11]
ChemicalBook (R)-1072015-52-1Varies by supplierLists multiple suppliers, often with pricing information.[3]

Quality Control and Analytical Verification: A Self-Validating System

Sourcing a chiral building block necessitates a rigorous approach to quality control. The primary parameter of concern is enantiomeric purity, often expressed as enantiomeric excess (ee). While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of scientific integrity.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA from a trustworthy supplier should include:

  • Identity Confirmation: Verified by ¹H NMR and/or Mass Spectrometry.

  • Chemical Purity: Typically determined by HPLC or GC, expressed as a percentage area.

  • Enantiomeric Purity (ee%): Determined by a validated chiral chromatography method (e.g., Chiral HPLC). This is the most critical parameter.

  • Residual Solvents: Analysis by GC, important for GMP-grade material.

  • Water Content: Measured by Karl Fischer titration.

Workflow for Supplier Qualification

The following diagram outlines a logical workflow for selecting and validating a supplier for a critical chiral intermediate.

G A Define Requirements (Enantiomer, Purity, Scale) B Identify Potential Suppliers (Database Search, Networking) A->B C Request Quotations & Certificates of Analysis (CoA) B->C D Review Supplier Documentation (Compare CoAs, Check Specs) C->D E Request Material Sample for In-House QC D->E F Perform Analytical Verification (Identity, Purity, Chiral ee%) E->F G Decision Point: Does Sample Meet Specs? F->G H Qualify Supplier & Place Purchase Order G->H Yes I Reject Supplier & Re-evaluate Options G->I No I->B

Caption: Workflow for qualifying a commercial supplier of a chiral intermediate.

Experimental Protocol: Chiral HPLC Analysis

Verifying the enantiomeric excess is paramount. While the exact method may need optimization, the following protocol provides a robust starting point for the analysis of Tetrahydrofuran-3-amine. The principle involves forming diastereomeric derivatives, which can be separated on a standard achiral column, or directly separating the enantiomers on a chiral stationary phase (CSP).[1][12] The direct approach is often preferred for its simplicity.

Objective: To determine the enantiomeric excess (ee%) of a sample of this compound.

Materials:

  • Tetrahydrofuran-3-amine HCl sample

  • HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Triethylamine (TEA) or Diethylamine (DEA)

  • Chiral Stationary Phase Column (e.g., CHIRALPAK® series or equivalent)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the Tetrahydrofuran-3-amine HCl sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., Ethanol or mobile phase). Ensure complete dissolution.

    • Causality Note: The hydrochloride salt needs to be neutralized to the free amine for optimal interaction with many chiral stationary phases. This is achieved by adding a basic modifier like TEA or DEA directly to the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: A polysaccharide-based CSP (e.g., cellulose or amylose derivative).

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v). The ratio must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as the amine has no strong chromophore).

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

    • Inject a sample of the racemic (if available) or the enantiopure material.

    • Identify the retention times for the (R)- and (S)-enantiomers. The major peak should correspond to the desired enantiomer, and a much smaller peak (if any) to the undesired one.

  • Calculation of Enantiomeric Excess (ee%):

    • Integrate the peak areas for both enantiomers.

    • Calculate the ee% using the formula: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

  • System Suitability:

    • A resolution (Rs) of >1.5 between the two enantiomer peaks should be achieved using a racemic standard to ensure the method is valid.

Synthetic Context and Potential Impurities

Understanding the synthetic origin of a chemical provides insight into potential impurities. Several routes to enantiopure 3-amino tetrahydrofuran have been reported, often starting from readily available chiral pool materials like amino acids.[13] A common strategy involves the synthesis from L-aspartic acid.[4] Another approach uses a Hofmann degradation of (R)-tetrahydrofuran-3-carboxamide.[4]

G cluster_0 Generalized Synthetic Pathway A Chiral Pool Precursor (e.g., L-Aspartic Acid) B Functional Group Manipulation & Protection A->B C Key Cyclization Step (Formation of THF ring) B->C D Introduction/Unmasking of Amine Group C->D E Final Deprotection & Salt Formation (HCl) D->E F Enantiopure (S)-Tetrahydrofuran-3-amine HCl E->F

Caption: A generalized flowchart for the synthesis of enantiopure amines.

Key Considerations:

  • Stereochemical Integrity: Incomplete reactions or harsh conditions can lead to racemization, lowering the enantiomeric excess.

  • Byproducts: Impurities may arise from starting materials or side reactions (e.g., over-reduction, incomplete cyclization). These should be monitored by HPLC or GC.

Application as a Core Building Block in Drug Synthesis

The primary value of enantiopure Tetrahydrofuran-3-amine lies in its role as a nucleophile, typically participating in amide bond formation, reductive amination, or substitution reactions to build more complex molecular architectures.

G A (S)-Tetrahydrofuran-3-amine (Chiral Building Block) C Final Drug Candidate (API) A->C Amide Coupling / Reductive Amination B Drug Scaffold with Electrophilic Site (e.g., R-COOH, R-CHO) B->C

Caption: Role of the amine as a key building block in API synthesis.

This modular approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a drug series by introducing the chiral THF-amine moiety to assess its impact on potency, selectivity, and pharmacokinetic properties.

Conclusion

The selection of a commercial supplier for enantiopure this compound is a critical decision that impacts the reliability and success of research and development projects. A methodical approach, grounded in rigorous in-house analytical verification, is essential. By understanding the supplier landscape, scrutinizing documentation, and confirming enantiomeric purity via established methods like chiral HPLC, scientific teams can ensure the procurement of high-quality material. This diligence forms the bedrock of reproducible science and accelerates the path toward the discovery and development of novel therapeutics.

References

  • LookChem. Cas 204512-95-8,(S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE. [Link]
  • ChemBK. (s)-tetrahydrofuran-3-amine hydrochloride. [Link]
  • ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF. [Link]
  • AHH Chemical Co., Ltd. 3-aminotetrahydrofuran suppliers USA. [Link]
  • LookChem. 3-Aminotetrahydrofuran. [Link]
  • Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research.
  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

Sources

An In-depth Technical Guide to the Optical Rotation of (S)- and (R)-3-aminotetrahydrofuran Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chirality and Its Consequence in Drug Development

In the landscape of modern drug development and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Many organic molecules are "chiral," meaning they exist in two non-superimposable mirror-image forms, much like a pair of hands. These distinct forms are known as enantiomers. While enantiomers share identical physical properties such as melting point, boiling point, and solubility, their interaction with other chiral entities, including biological receptors, can differ dramatically.[1] This distinction is the cornerstone of stereoselective pharmacology, where one enantiomer may exhibit potent therapeutic activity while the other could be inactive or, in some historical cases, responsible for adverse effects.

(S)- and (R)-3-aminotetrahydrofuran hydrochloride are enantiomers of a valuable chiral building block used in the synthesis of various pharmaceutical agents.[2][3][4] Distinguishing between these two forms is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The primary, non-destructive analytical technique for this purpose is polarimetry, which measures a unique property of chiral molecules: their ability to rotate the plane of polarized light, a phenomenon known as optical activity.[5][6]

This guide provides a comprehensive technical overview of the principles, methodologies, and critical parameters involved in measuring and interpreting the optical rotation of (S)- and (R)-3-aminotetrahydrofuran hydrochloride.

Pillar 1: The Theoretical Framework of Polarimetry

Optical activity was first observed by Jean-Baptiste Biot in 1815 and is a defining characteristic of chiral substances.[5] The measurement of this phenomenon is performed using an instrument called a polarimeter.

The Principle of Measurement

A polarimeter operates on a straightforward principle.[5]

  • A light source, typically a sodium lamp emitting monochromatic light at a wavelength of 589 nm (the sodium D-line), produces unpolarized light, where wave oscillations occur in all planes perpendicular to the direction of propagation.

  • This light passes through a fixed polarizing filter, which blocks all oscillations except for those in a single plane. The light is now "plane-polarized."

  • The plane-polarized light then travels through a sample cell containing a solution of the chiral compound.

  • Due to the interaction between the light and the asymmetric electric fields of the chiral molecules, the plane of polarization is rotated by a certain angle.

  • A second, rotatable polarizing filter (the analyzer) is adjusted to determine the angle of this rotation. The measured angle is termed the observed rotation (α) .

An enantiomer that rotates the plane of polarized light clockwise is termed dextrorotatory and is designated with a plus sign (+). Conversely, an enantiomer that rotates the light counter-clockwise is levorotatory , designated with a minus sign (-). For a pair of enantiomers, the magnitude of their rotation is identical, but the direction is opposite.[6] It is a critical and often misunderstood point that there is no predictable relationship between the R/S stereochemical descriptor of a molecule and the sign (+/-) of its optical rotation. This must be determined experimentally.

From Observed to Specific Rotation

The observed rotation (α) is an extrinsic property, dependent on several experimental variables. To make it an intrinsic, characteristic property of a compound, it is standardized to the specific rotation ([α]) . This value is calculated using the Biot's law formula:

[α]Tλ = α / (c × l)

Where:

  • [α]Tλ is the specific rotation at a defined temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the sample cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

This standardization allows for the comparison of optical activity values across different laboratories and experiments.

Pillar 2: A Self-Validating Experimental Protocol

The trustworthiness of an optical rotation measurement hinges on the meticulous control of experimental parameters. The causality behind each step is crucial for obtaining reproducible and accurate data.

Critical Factors Influencing Measurement
  • Concentration (c): The number of chiral molecules the light encounters is directly proportional to the concentration. Higher concentrations lead to larger observed rotations. Precise preparation of the solution is therefore non-negotiable.

  • Path Length (l): A longer sample cell means the light interacts with more molecules, resulting in a greater observed rotation. The path length must be known with high accuracy.

  • Wavelength (λ): Specific rotation is highly dependent on the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD). For consistency, the sodium D-line (589 nm) is the universally accepted standard.

  • Temperature (T): Temperature can affect the density of the solution and the conformational equilibrium of the molecule, thereby influencing the observed rotation. Measurements should be conducted at a stable, recorded temperature, typically 20°C or 25°C.

  • Solvent: The solvent can have a profound effect on specific rotation, capable of changing not only the magnitude but even the sign of the rotation through interactions like hydrogen bonding.[7] Therefore, the solvent used must always be specified and consistent. For the hydrochloride salt, a polar protic solvent like water or methanol is typically appropriate.

Workflow for Polarimetric Analysis

Caption: Experimental workflow for determining the specific rotation.

Step-by-Step Methodology
  • Instrument Preparation: Power on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes to ensure a stable light output.

  • Solvent Blank: Fill a clean polarimeter cell (e.g., 1 dm) with the chosen solvent (e.g., methanol). Place it in the instrument and perform a zero calibration. This corrects for any rotation caused by the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg (0.100 g) of the enantiomerically pure hydrochloride salt using an analytical balance.

    • Quantitatively transfer the solid to a 10.0 mL Class A volumetric flask.

    • Add a portion of the solvent, swirl to dissolve the solid completely, and then dilute to the mark with the same solvent. Stopper and invert the flask several times to ensure a homogenous solution. The concentration (c) is approximately 0.01 g/mL.

  • Sample Measurement:

    • Empty the solvent from the polarimeter cell and rinse it twice with small aliquots of the prepared sample solution.

    • Carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.

    • Place the filled cell into the polarimeter and close the chamber.

    • Record the optical rotation reading. Wait for the reading to stabilize.

    • Repeat the measurement at least three times and calculate the average observed rotation (α).

  • Calculation: Use the averaged observed rotation (α), the known path length (l), and the calculated concentration (c) to determine the specific rotation [α] using Biot's law.

Pillar 3: Data Presentation and Authoritative Grounding

The defining characteristic of the (S)- and (R)-enantiomers of 3-aminotetrahydrofuran hydrochloride is that their specific rotation values will be equal in magnitude but opposite in sign. A racemic mixture, containing exactly 50% of each enantiomer, will have a specific rotation of zero, as the rotations of the individual enantiomers cancel each other out.[5][6]

Caption: Relationship between enantiomeric structure and the direction of optical rotation.

Quantitative Data Summary
CompoundStereochemical DescriptorCAS NumberDirection of RotationHypothetical Specific Rotation [α]20D (c=1, MeOH)
Enantiomer A (S)-3-aminotetrahydrofuran HCl204512-95-8[8]Levorotatory (-)-12.5°
Enantiomer B (R)-3-aminotetrahydrofuran HCl111769-26-7Dextrorotatory (+)+12.5°
Mixture Racemic (±)N/AInactive

Disclaimer: The specific rotation values presented in this table are illustrative examples to demonstrate the principle of equal and opposite rotation for enantiomers. They are not experimentally verified data from published literature.

Conclusion

The measurement of optical rotation is an indispensable tool for the characterization of chiral molecules like (S)- and (R)-3-aminotetrahydrofuran hydrochloride. It serves as a rapid and reliable method for identifying enantiomers and quantifying the enantiomeric purity of a sample. By adhering to a rigorously controlled experimental protocol, researchers and drug development professionals can generate trustworthy and reproducible data, ensuring the stereochemical integrity of their materials. This guide has outlined the fundamental theory, a validated experimental workflow, and the principles of data interpretation necessary for the successful application of polarimetry in a research and quality control setting.

References

  • Ramanujam, R. et al. (2013). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron: Asymmetry, 24(11), 663-668.
  • MDPI. (n.d.). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity.
  • LookChem. (n.d.). 3-Aminotetrahydrofuran.
  • PubChem. (n.d.). (R)-3-Aminotetrahydrofuran. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity.
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I.
  • Taylor & Francis Online. (n.d.). Specific rotation – Knowledge and References.
  • ResearchGate. (n.d.). Optical Activity and Biological Effect.
  • PubMed. (n.d.). Solvent Dependence of Optical Rotation...

Sources

An In-depth Technical Guide to the Thermochemical Properties of Tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Pillar of Drug Development – Understanding Thermochemistry

In the intricate world of pharmaceutical development, the journey from a promising molecule to a stable, effective, and safe drug product is paved with a multitude of scientific disciplines. Among these, the study of thermochemical properties often remains an unsung hero. For a molecule like Tetrahydrofuran-3-amine hydrochloride, a key building block in the synthesis of various therapeutic agents, a deep understanding of its thermal behavior is not merely academic—it is a cornerstone of process safety, formulation stability, and ultimately, patient well-being. This guide provides a comprehensive framework for elucidating the thermochemical landscape of this important pharmaceutical intermediate, blending established experimental techniques with modern computational approaches.

Introduction to this compound: A Versatile Pharmaceutical Intermediate

This compound, available in both racemic and chiral forms such as (S)-Tetrahydrofuran-3-amine hydrochloride, is a vital intermediate in the synthesis of a range of pharmaceuticals.[1][2][3] Its utility is particularly noted in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, which are under investigation for the treatment of metabolic disorders like type 2 diabetes.[3] The compound is a white solid, soluble in water and some organic solvents, with a reported melting point in the range of 165-170 °C.[1]

While its synthetic applications are well-documented, a comprehensive public database of its thermochemical properties remains elusive. This guide, therefore, serves as both a repository of available information and a methodological roadmap for researchers to determine these critical parameters.

The Triad of Thermochemical Properties: A Theoretical Framework

The thermochemical profile of a compound is primarily defined by three key parameters: enthalpy of formation, heat capacity, and its thermal decomposition pathway.

  • Standard Enthalpy of Formation (ΔfH°) : This fundamental value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the energetic stability of a molecule and for calculating the heat of reaction for any chemical process it is involved in. For an ionic salt like this compound, this is often determined using a Born-Haber cycle, which necessitates knowledge of the lattice energy.[4]

  • Heat Capacity (Cp) : Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. It is crucial for designing and controlling thermal processes in a manufacturing setting, such as heating, cooling, and crystallization. Data for the parent molecule, tetrahydrofuran, shows a liquid heat capacity of 123 J/(mol·K) at 25°C.[5]

  • Thermal Decomposition : Understanding the temperature at which a compound begins to decompose and the nature of the decomposition products is paramount for ensuring safety during storage, handling, and processing. Thermal analysis techniques are the primary tools for investigating these pathways.

Experimental Determination of Thermochemical Properties: A Practical Guide

The following section outlines the key experimental workflows for determining the thermochemical properties of this compound.

Calorimetry: Measuring the Heat of Chemical Processes

Calorimetry is the science of measuring heat flow and is the cornerstone of experimental thermochemistry.

While challenging for a hydrochloride salt due to the presence of chlorine and nitrogen, combustion calorimetry in a bomb calorimeter can be adapted to determine the standard enthalpy of combustion (ΔcH°). From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation : A precisely weighed pellet of this compound is prepared. A combustion aid, such as benzoic acid, with a well-known enthalpy of combustion, is often used.

  • Bomb Preparation : The sample is placed in a crucible inside a high-pressure vessel (the "bomb"), which is then pressurized with a known excess of pure oxygen. A small, known amount of water is added to the bomb to ensure all combustion products are in their standard states.

  • Calorimeter Assembly : The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition : The sample is ignited via an electrical fuse. The temperature of the water is recorded until it reaches a maximum and then begins to cool.

  • Calculation : The heat capacity of the calorimeter is determined by combusting a standard substance (e.g., benzoic acid). The heat released by the combustion of the sample is then calculated from the temperature change, and the enthalpy of combustion is determined. Corrections are applied for the formation of nitric acid and hydrochloric acid in the final solution.

Solution calorimetry can be a powerful tool, especially when combined with other data in a thermochemical cycle.[6] For instance, measuring the enthalpy of solution of this compound in a suitable solvent can be a component of a cycle to determine its lattice enthalpy.

Experimental Protocol: Solution Calorimetry

  • Calorimeter Setup : A precision solution calorimeter is brought to a stable temperature.

  • Solvent Introduction : A precisely measured volume of a suitable solvent (e.g., water or a buffer solution) is added to the reaction vessel.

  • Sample Introduction : A sealed ampoule containing a known mass of this compound is submerged in the solvent.

  • Initiation and Measurement : The ampoule is broken, allowing the salt to dissolve. The resulting temperature change is meticulously recorded.

  • Calculation : From the temperature change and the heat capacity of the calorimeter and its contents, the enthalpy of solution is calculated.

Thermal Analysis: Probing Thermal Stability and Transitions

Thermal analysis techniques provide invaluable information about the thermal stability, decomposition kinetics, and phase transitions of a material.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, identify intermediate decomposition steps, and quantify the mass loss at each stage.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of phase transitions. For this compound, DSC can precisely measure its melting point and the associated enthalpy of fusion.[7]

Experimental Workflow: Thermal Analysis

G cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 DSC Analysis cluster_3 Data Interpretation prep Weigh precise amount of Tetrahydrofuran-3-amine hydrochloride (1-5 mg) tga Heat sample in TGA under controlled atmosphere (e.g., N2 or air) at a constant heating rate (e.g., 10 °C/min) prep->tga dsc Heat sample in DSC pan alongside an empty reference pan at a constant heating rate prep->dsc tga_data Record mass loss vs. temperature tga->tga_data interpret_tga Determine onset of decomposition and quantify mass loss stages tga_data->interpret_tga dsc_data Record differential heat flow vs. temperature dsc->dsc_data interpret_dsc Identify melting point, enthalpy of fusion, and other phase transitions dsc_data->interpret_dsc

Caption: Experimental workflow for thermal analysis.

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of extensive experimental data, computational chemistry offers a robust means of predicting thermochemical properties.

Quantum Chemical Calculations

Modern quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., MP2, CCSD(T)), can be employed to calculate the gas-phase enthalpy of formation of the tetrahydrofuran-3-ammonium cation and the chloride anion.[8][9]

Computational Workflow: Gas-Phase Enthalpy of Formation

G cluster_0 Model Building cluster_1 Geometry Optimization cluster_2 Frequency Calculation cluster_3 Single-Point Energy cluster_4 Enthalpy Calculation build Construct 3D models of tetrahydrofuran-3-ammonium cation and chloride anion opt Optimize geometries at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)) build->opt freq Perform frequency calculations to confirm minima and obtain zero-point vibrational energies and thermal corrections opt->freq spe Calculate high-accuracy single-point energies (e.g., CCSD(T)/aug-cc-pVTZ) freq->spe enthalpy Combine electronic energies with thermal corrections to obtain gas-phase enthalpies of formation using atomization or isodesmic reactions spe->enthalpy

Caption: Computational workflow for gas-phase enthalpy.

Estimation of Lattice Energy

For ionic compounds, the lattice energy (UL) or lattice enthalpy (HL) is a critical component of the Born-Haber cycle to determine the enthalpy of formation of the solid salt.[4][10] In the absence of crystal structure data, empirical methods can provide valuable estimates. One such widely used approach relates the lattice energy to the molar volume of the salt.[11][12][13]

The general form of this relationship is:

UPOT / kJ mol-1 = γ(ρm / Mm)1/3 + δ

where:

  • UPOT is the lattice potential energy.

  • ρm is the density of the salt.

  • Mm is the molar mass.

  • γ and δ are coefficients that depend on the stoichiometry of the salt.[12]

To utilize this, an experimental determination of the density of this compound, for instance, via gas pycnometry, would be required.

Data Summary and Integration

A comprehensive understanding of the thermochemical properties of this compound requires the integration of both experimental and computational data.

PropertyExperimental Method(s)Computational Method(s)Significance in Drug Development
Melting Point Differential Scanning Calorimetry (DSC)-Purity assessment, formulation design (e.g., hot-melt extrusion).
Enthalpy of Fusion Differential Scanning Calorimetry (DSC)-Polymorph characterization, solubility modeling.
Thermal Decomposition Onset Thermogravimetric Analysis (TGA)-Process safety, determination of maximum processing temperatures.
Standard Enthalpy of Formation Combustion Calorimetry, Born-Haber cycle with Solution CalorimetryQuantum chemical calculations combined with lattice energy estimationsReaction hazard analysis, process optimization.
Heat Capacity Differential Scanning Calorimetry (DSC), Adiabatic Calorimetry-Heat transfer calculations, design of heating/cooling cycles.

Conclusion: A Call for Comprehensive Characterization

This compound is a molecule of significant industrial importance. While its synthetic utility is well-established, a thorough public characterization of its thermochemical properties is lacking. This guide has laid out a multi-pronged approach, combining established experimental techniques with powerful computational methods, to systematically determine these crucial parameters. For researchers and drug development professionals, investing in this comprehensive thermochemical characterization is not just an exercise in fundamental science; it is a critical step towards ensuring the development of safe, stable, and robust manufacturing processes for the medicines of tomorrow.

References

  • Taylor & Francis Online. (2006, August 23). A new estimation of the lattice energies of the ammonium halides and the proton affinity of gaseous ammonia.
  • ResearchGate. (n.d.). Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives.
  • ResearchGate. (n.d.). Heating thermogram for the THF (13.71%)-H2O system.
  • ResearchGate. (n.d.). Lattice Potential Energy Estimation for Complex Ionic Salts from Density Measurements.
  • Royal Society of Chemistry. (n.d.). Measurements of heats of combustion by flame calorimetry. Part 3.—Ethylene oxide, trimethylene oxide, tetrahydrofuran and tetrahydropy.
  • Google Patents. (n.d.). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • ACS Publications. (1999). Lattice Potential Energy Estimation for Complex Ionic Salts from Density Measurements.
  • Wikipedia. (n.d.). Lattice energy.
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • National Institutes of Health. (n.d.). Tetrahydrofuran. PubChem.
  • Cheméo. (n.d.). Chemical Properties of Tetrahydrofuran (CAS 109-99-9).
  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST WebBook.
  • ChemBK. (2024, April 9). (s)-tetrahydrofuran-3-amine hydrochloride.
  • LookChem. (n.d.). 3-Aminotetrahydrofuran.
  • PubMed Central. (n.d.). Benchmark Measurements for Energetic Salts: A Prerequisite toward Improved Estimation Methods for Lattice Enthalpy.
  • University of Missouri-St. Louis. (2013, August 14). The Vaporization Enthalpies and Vapor Pressures of Some Primary Amines of Pharmaceutical Importance by Correlation Gas Chromatography.
  • National Institutes of Health. (n.d.). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst.
  • chemeurope.com. (n.d.). Tetrahydrofuran (data page).
  • lookchem. (n.d.). Cas 204512-95-8,(S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE.
  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST WebBook.
  • Google Patents. (n.d.). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
  • arXiv. (n.d.). Thermodynamics of amide + amine mixtures. 1. Volumetric, speed of sound and refractive index data for N,N-dimethylformamide + N-.
  • ResearchGate. (n.d.). (PDF) COMPUTATIONAL CHEMISTRY STUDY IN THE THERMODYNAMICS FOR THE REACTION OF CO2 AND A SERIES OF AMINES USING H2O AS A CATALYST.
  • PubMed. (n.d.). 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols.
  • National Institutes of Health. (n.d.). Calorimetric Studies of Magnesium-Rich Mg-Pd Alloys.

Sources

Methodological & Application

Application Note & Protocol: Chiral Synthesis of (S)-Tetrahydrofuran-3-amine Hydrochloride from L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the stereoselective synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride, a valuable chiral building block in pharmaceutical development.[1] The protocol leverages the inexpensive and readily available chiral pool starting material, L-aspartic acid, to construct the target molecule through a robust, multi-step sequence. This application note details the underlying chemical principles, provides step-by-step experimental procedures, and offers expert insights into key process considerations for researchers in organic synthesis and drug discovery.

Introduction and Strategic Overview

(S)-Tetrahydrofuran-3-amine and its hydrochloride salt are critical intermediates in the synthesis of various pharmaceutically active compounds, notably as a key component in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors for treating metabolic disorders.[1][2] The stereochemistry at the C3 position of the tetrahydrofuran ring is crucial for biological activity, necessitating a highly enantioselective synthetic route.

L-aspartic acid serves as an ideal starting material for this purpose.[3] Its inherent (S)-chirality at the α-carbon can be directly translated into the desired stereocenter of the final product. Furthermore, its two carboxylic acid functionalities provide versatile handles for the chemical transformations required to form the tetrahydrofuran ring.

The overall synthetic strategy involves a six-step sequence, as outlined in foundational patent literature.[4] This pathway is designed to systematically modify the functional groups of L-aspartic acid while preserving the critical stereocenter. The core transformations include:

  • N-Protection: Shielding the amine to prevent unwanted side reactions.

  • Esterification: Activating the carboxyl groups for reduction.

  • Reduction: Converting both ester groups into primary alcohols to yield a 1,4-diol.

  • Cyclization: Performing an intramolecular dehydration of the diol to form the tetrahydrofuran ring.

  • Deprotection: Removing the N-protecting group to reveal the primary amine.

  • Salt Formation: Converting the free amine to its stable hydrochloride salt for improved handling and purification.

This approach avoids chromatographic purification for the final product, making it scalable and efficient.[5]

Overall Synthetic Workflow

The following diagram illustrates the high-level transformation from the starting material to the final product.

G A L-Aspartic Acid B Step 1: N-Acylation (Protection) A->B C Step 2: Esterification B->C D Step 3: Reduction to Diol C->D E Step 4: Cyclization (THF Ring Formation) D->E F Step 5: Hydrolysis (Deprotection) E->F G Step 6: Salt Formation F->G H (S)-Tetrahydrofuran-3-amine Hydrochloride G->H

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents such as benzoyl chloride, thionyl chloride, and strong reducing agents are hazardous and require careful handling.

Step 1: N-Benzoylation of L-Aspartic Acid
  • Causality: The first step is the protection of the primary amine of L-aspartic acid as a benzamide. This is critical to prevent the amine from interfering with subsequent esterification and reduction steps. The benzoyl group is robust enough to withstand these conditions and can be removed later under basic hydrolysis.

  • Protocol:

    • To a 500 mL reaction flask, add 214 mL of deionized water and, while stirring, dissolve sodium hydroxide (48g, 1.2 mol).

    • Once dissolved, add L-aspartic acid (30g, 0.225 mol) and stir for 30 minutes until a clear solution is obtained.[4]

    • Prepare a solution of benzoyl chloride (31.6g, 0.225 mol) in toluene (65 mL).

    • Simultaneously, begin the dropwise addition of the benzoyl chloride solution and phosphoric acid (115.5g, 1.0 mol) to the reaction mixture over approximately 90-120 minutes. Maintain the reaction temperature below 30°C using an ice bath.

    • After the addition is complete, allow the mixture to react for an additional 2 hours at room temperature.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. Discard the organic (toluene) layer.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 36% hydrochloric acid. A white precipitate will form.

    • Stir the resulting slurry for 3 hours to ensure complete precipitation.

    • Collect the white solid by vacuum filtration, wash the filter cake with cold deionized water, and dry in a vacuum oven at 60°C to yield (S)-2-benzoylamino-succinic acid.

Step 2: Dimethyl Esterification
  • Causality: The two carboxylic acid groups are converted to methyl esters. This transformation is necessary because esters are readily reduced to alcohols in the subsequent step, whereas carboxylic acids react violently with many reducing agents.

  • Protocol:

    • Suspend the dried (S)-2-benzoylamino-succinic acid (e.g., 46g, 0.194 mol) in 250 mL of methanol in a round-bottom flask.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (28 mL, 0.388 mol) dropwise while stirring. The addition is exothermic.

    • After addition, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain (S)-2-benzoylamino-succinic acid dimethyl ester as a crude solid, which can be used in the next step without further purification.

Step 3 & 4: Reductive Cyclization
  • Causality: This is the core transformation where the final ring system is forged. The diester is first reduced to the corresponding 1,4-diol. In the presence of acid and heat, this diol undergoes an intramolecular Williamson ether synthesis (dehydration) to form the thermodynamically favored five-membered tetrahydrofuran ring. Performing this as a one-pot or sequential process is highly efficient.

Caption: Core reductive cyclization sequence.

  • Protocol:

    • Dissolve the crude dimethyl ester (e.g., 0.19 mol) in a mixture of THF (200 mL) and methanol (50 mL).

    • Add lithium chloride (16g, 0.38 mol) to the solution and stir until dissolved.

    • Cool the mixture to 0°C in an ice-salt bath. Portion-wise, add sodium borohydride (21.5g, 0.57 mol) over 1 hour, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by slowly adding 1M HCl until the pH is ~7.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • To the crude diol residue, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and heat to 100-120°C. The cyclization reaction typically takes 10-20 hours.[4]

    • After cooling, dissolve the residue in an organic solvent like dichloromethane, wash with a sodium bicarbonate solution to remove the acid catalyst, and then wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-3-Benzoylamino tetrahydrofuran.

Step 5 & 6: Hydrolysis and Salt Formation
  • Causality: The final steps involve removing the benzoyl protecting group to liberate the free amine, followed by conversion to the hydrochloride salt. The salt form is generally a stable, crystalline solid that is easier to handle, purify, and store than the volatile free amine.

  • Protocol:

    • Dissolve the crude (S)-3-Benzoylamino tetrahydrofuran (e.g., 20g, 0.105 mol) in ethanol (40 mL).[2]

    • Add an aqueous solution of sodium hydroxide (25g NaOH in 120 mL water).[2]

    • Heat the mixture to reflux for 9-10 hours, monitoring by TLC until the starting material has been completely consumed.[2]

    • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid. This will precipitate the benzoic acid byproduct.[2]

    • Remove the precipitated benzoic acid by filtration.

    • Wash the aqueous filtrate with dichloromethane to remove any remaining organic impurities.

    • Concentrate the aqueous phase by rotary evaporation to obtain a crude paste containing the product and salts.[2]

    • Add isopropanol to the paste and stir to induce crystallization of the desired hydrochloride salt.

    • Filter the solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield (S)-Tetrahydrofuran-3-amine hydrochloride as a white solid.[2]

Product Characterization and Data Summary

The identity and purity of the final product should be confirmed by standard analytical techniques. The enantiomeric excess can be determined by chiral HPLC after derivatization.[2]

ParameterExpected ValueSource
Molecular Formula C₄H₁₀ClNO[6]
Molecular Weight 123.58 g/mol [1]
Appearance White to off-white solid[6]
Melting Point 165-170 °C[2]
Optical Rotation [α]D -10.2° (c=1, Methanol)[2]
¹H NMR (300 MHz, CDCl₃) δ 3.80-4.11 (m, 5H), 2.37-2.5 (m, 1H), 2.01-2.09 (m, 1H)[2]
¹³C NMR (75 MHz, CDCl₃) δ 70.49, 66.82, 51.21, 30.01[2]
Storage 2-8°C, under inert atmosphere[1]

Conclusion

This application note provides a field-proven, scalable, and cost-effective method for the synthesis of enantiomerically pure (S)-Tetrahydrofuran-3-amine hydrochloride. By starting from the chiral pool amino acid, L-aspartic acid, this protocol circumvents the need for asymmetric catalysis or chiral resolution, making it a highly practical choice for both academic research and industrial drug development applications. The self-validating nature of the process, culminating in a crystalline product with well-defined analytical characteristics, ensures a reliable and reproducible outcome.

References

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
  • (s)-tetrahydrofuran-3-amine hydrochloride. ChemBK.
  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. Google Patents.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
  • Cas 204512-95-8, (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE. LookChem.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
  • L-Aspartic Acid: Synthesis and Applications. J&K Scientific LLC.

Sources

Preparation of (R)-Tetrahydrofuran-3-amine Hydrochloride via Hofmann Degradation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of enantiomerically pure (R)-Tetrahydrofuran-3-amine hydrochloride, a valuable chiral building block in pharmaceutical development. The synthetic strategy employs a two-step sequence commencing with the amidation of (R)-tetrahydrofuran-3-carboxylic acid, followed by a Hofmann degradation of the resulting primary amide. This document provides an in-depth exploration of the reaction mechanisms, detailed experimental protocols, safety considerations, and characterization data. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the synthesis.

Introduction

(R)-Tetrahydrofuran-3-amine is a crucial intermediate in the synthesis of various biologically active molecules, including the antiarrhythmic drug Tecadenoson.[1][2] Its stereochemical integrity is paramount for the desired pharmacological activity. The Hofmann degradation, a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom, offers a reliable method for the synthesis of this chiral amine while preserving the stereocenter.[3][4][5]

This application note presents a robust and scalable protocol for the preparation of (R)-Tetrahydrofuran-3-amine hydrochloride, designed for researchers, scientists, and drug development professionals.

Reaction Overview and Mechanistic Insights

The synthesis is accomplished in two sequential steps:

  • Amidation: (R)-tetrahydrofuran-3-carboxylic acid is converted to its corresponding primary amide, (R)-tetrahydrofuran-3-carboxamide.

  • Hofmann Degradation: The amide undergoes rearrangement in the presence of bromine and a strong base to yield (R)-Tetrahydrofuran-3-amine.

The final amine product is then converted to its hydrochloride salt for improved stability and handling.

The Hofmann Degradation: A Step-by-Step Mechanistic Journey

The Hofmann degradation is a sophisticated rearrangement reaction that proceeds through several key intermediates.[3][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The overall transformation is as follows:

The reaction proceeds via the following steps:

  • Formation of N-bromoamide: The reaction is initiated by the deprotonation of the primary amide by a hydroxide ion, followed by the nucleophilic attack of the resulting anion on bromine to form an N-bromoamide intermediate.[3][4]

  • Second Deprotonation: A second proton is abstracted from the nitrogen by the base, forming a bromoamide anion.

  • Rearrangement to Isocyanate: This is the key step of the reaction. The bromoamide anion rearranges, with the alkyl group (the tetrahydrofuran ring in this case) migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[3][6][8]

  • Hydrolysis of the Isocyanate: The isocyanate is then hydrolyzed by water to form a carbamic acid.[9][10]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine.[6][10]

Critical Insight: Stereochemical Retention

A pivotal feature of the Hofmann rearrangement is that the migration of the alkyl group occurs with complete retention of configuration .[4][5][11] This means that if the starting amide is enantiomerically pure, the resulting amine will also be enantiomerically pure. This is because the rearrangement step is concerted, and the migrating group does not detach and reattach, thus preserving its stereochemical integrity.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
(R)-tetrahydrofuran-3-carboxylic acid≥98%e.g., Sigma-Aldrich
Thionyl chlorideReagent grade, ≥99%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Triethylamine≥99.5%e.g., Sigma-Aldrich
Ammonia solution25% in watere.g., Sigma-Aldrich
Sodium hydroxide (NaOH)Pellets, ≥97%e.g., Sigma-Aldrich
Bromine (Br₂)Reagent grade, ≥99.5%e.g., Sigma-Aldrich
Sodium hypochlorite solution10-15% available chlorinee.g., Sigma-Aldrich
IsopropanolACS reagent, ≥99.5%e.g., Sigma-Aldrich
Hydrochloric acid (HCl)Concentrated, 37%e.g., Sigma-Aldrich
Anhydrous sodium sulfateGranular, ≥99%e.g., Sigma-Aldrich
Step 1: Synthesis of (R)-tetrahydrofuran-3-carboxamide

This protocol is adapted from a patented procedure.[2]

Workflow Diagram:

Amidation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product Start (R)-tetrahydrofuran-3-carboxylic acid in DCM Reaction Formation of Acyl Chloride (Ice-salt bath) Start->Reaction 1. Reagents Thionyl Chloride Triethylamine Reagents->Reaction 2. Ammonia Addition of Ammonia Solution Reaction->Ammonia 3. Filter Filtration Ammonia->Filter 4. Wash Washing with Water Filter->Wash 5. Dry Drying Wash->Dry 6. Product (R)-tetrahydrofuran-3-carboxamide Dry->Product 7.

Caption: Workflow for the amidation of (R)-tetrahydrofuran-3-carboxylic acid.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-tetrahydrofuran-3-carboxylic acid (e.g., 0.1 mol) in anhydrous dichloromethane (DCM, e.g., 200 mL).

  • Add triethylamine (e.g., 0.05 mol) to the solution.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Slowly add thionyl chloride (e.g., 0.2 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • To the resulting residue, carefully add a 25% aqueous ammonia solution (e.g., 60 mL) while cooling in an ice bath.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Collect the solid product by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the product under vacuum to obtain (R)-tetrahydrofuran-3-carboxamide as a white solid.

Step 2: Hofmann Degradation to (R)-Tetrahydrofuran-3-amine

This protocol is also adapted from a patented procedure.[2]

Workflow Diagram:

Hofmann_Degradation_Workflow cluster_reagents Reagents cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reagents NaOH Solution Sodium Hypochlorite (or Bromine) Cooling Cool to 0°C Reagents->Cooling 1. Start (R)-tetrahydrofuran-3-carboxamide Addition Add Amide Start->Addition 2. Cooling->Addition Heating Heat to 65°C Addition->Heating 3. Extraction DCM Extraction Heating->Extraction 4. Wash Water Wash Extraction->Wash 5. Drying Dry with Na₂SO₄ Wash->Drying 6. Evaporation Solvent Removal Drying->Evaporation 7. Product (R)-Tetrahydrofuran-3-amine Evaporation->Product 8.

Caption: Workflow for the Hofmann degradation of (R)-tetrahydrofuran-3-carboxamide.

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (e.g., 0.3 mol) in water. Alternatively, a pre-made sodium hypochlorite solution can be used as described in the patent.[2] If using bromine, cool the NaOH solution to 0 °C in an ice bath and slowly add bromine (e.g., 0.11 mol) to form sodium hypobromite in situ.

  • To the cold (0 °C) hypobromite solution, add (R)-tetrahydrofuran-3-carboxamide (e.g., 0.1 mol) in portions with vigorous stirring.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly warm the reaction mixture to 65 °C and maintain this temperature for 1 hour.

  • Cool the mixture to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude (R)-Tetrahydrofuran-3-amine as a yellow solid or oil.

Step 3: Purification and Formation of Hydrochloride Salt
  • Purification: The crude (R)-Tetrahydrofuran-3-amine can be purified by recrystallization from isopropanol.[2]

  • Hydrochloride Salt Formation:

    • Dissolve the purified amine in a suitable solvent such as isopropanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol or dioxane dropwise until the solution is acidic.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain (R)-Tetrahydrofuran-3-amine hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity.

Technique Expected Results for the Enantiomer, (S)-Tetrahydrofuran-3-amine Hydrochloride [12]
Appearance White to off-white solid
Melting Point 165-170 °C
¹H NMR (CDCl₃) δ (ppm): 3.80-4.11 (m, 5H), 2.37-2.5 (m, 1H), 2.01-2.09 (m, 1H)
¹³C NMR (CDCl₃) δ (ppm): 70.49, 66.82, 51.21, 30.01
Chiral HPLC Enantiomeric excess should be determined using a suitable chiral column (e.g., Chiralpak AD-H).

Note: The spectral data provided is for the (S)-enantiomer. The (R)-enantiomer is expected to have identical NMR spectra. The chiral HPLC will show a peak with a different retention time compared to the (S)-enantiomer.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is harmful if inhaled. Handle with extreme care using gloves, safety goggles, and a face shield.

  • Sodium Hydroxide: Corrosive and can cause severe skin and eye burns. Handle with gloves and safety goggles.

  • Thionyl Chloride: Corrosive, toxic, and reacts violently with water. Handle in a fume hood with appropriate PPE.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low yield in amidation step Incomplete reaction; hydrolysis of acyl chloride.Ensure anhydrous conditions; use a slight excess of thionyl chloride; ensure complete removal of excess reagents.
Low yield in Hofmann degradation Incomplete reaction; side reactions.Ensure accurate stoichiometry of reagents; maintain the recommended reaction temperatures and times.
Product is a dark oil/solid Presence of impurities.Purify by column chromatography or recrystallization; ensure thorough washing during work-up.
Racemization of the product Unlikely with Hofmann degradation, but could indicate impurities in starting material.Verify the enantiomeric purity of the starting (R)-tetrahydrofuran-3-carboxylic acid.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of (R)-Tetrahydrofuran-3-amine hydrochloride. The key to this synthesis is the Hofmann degradation, which proceeds with retention of stereochemistry, ensuring the enantiomeric purity of the final product. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize this valuable chiral intermediate for applications in drug discovery and development.

References

  • Hofmann rearrangement. (n.d.). In Wikipedia.
  • Hofmann Rearrangement. (n.d.). In Chemistry Steps.
  • The Hofmann and Curtius Rearrangements. (2017, September 19). In Master Organic Chemistry.
  • Hofmann Rearrangement: Mechanism & Examples. (n.d.). In NROChemistry.
  • Hofman rearrangement. (n.d.). SlideShare.
  • Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. (2025, May 22). JoVE.
  • Hofmann Rearrangement. (n.d.). PHARMD GURU.
  • Basic Hydrolysis of Isocyanates. (2024, September 3). Chemistry Stack Exchange.
  • Retention of configuration in Hofmann rearrangement. (2019, May 20). Chemistry Stack Exchange.
  • Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview. (2025, May 22). JoVE.
  • Guo, Y., Spicher, S., Cristadoro, A., Deglmann, P., Sijbesma, R. P., & Tomović, Ž. (2023).
  • Hofmann and Curtius Rearrangements. (2025, February 18). YouTube.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. (n.d.). Google Patents.
  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. (2025, June 1). ResearchGate.
  • US5283364A - Hydrolysis process for polyamines. (n.d.). Google Patents.
  • Isocyanate-based multicomponent reactions. (2024, December 12). PMC - NIH.
  • (R)-3-Aminotetrahydrofuran. (n.d.). PubChem.
  • Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu.
  • Hofmann Degradation Made Easy. (2025, October 21). YouTube.
  • Hoffmann Bromamide Degradation reaction Questions with Solutions. (n.d.). Filo.
  • Hoffmann bromamide degradation reaction. (n.d.). Khan Academy.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • Hofmann Degradation. (2015, November 20). Chemistry LibreTexts.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013, January 31). SciSpace.
  • 3-Aminotetrahydrofuran. (n.d.). LookChem.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.). Google Patents.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH.

Sources

The Versatile Role of Tetrahydrofuran-3-amine Hydrochloride in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydrofuran Scaffold

In the landscape of modern medicinal chemistry, the tetrahydrofuran (THF) moiety has emerged as a privileged structural motif. Its prevalence in a wide array of natural products and FDA-approved drugs underscores its importance as a versatile scaffold that can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The THF ring can act as a bioisostere for other cyclic systems, enhance solubility, and provide a rigid framework for the precise spatial orientation of pharmacophoric groups. This guide focuses on a particularly valuable building block: Tetrahydrofuran-3-amine hydrochloride. Available in both racemic and enantiomerically pure forms, this compound serves as a critical starting material for the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs).

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations.

Core Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several classes of therapeutic agents. Its utility stems from the reactive primary amine, which can readily undergo a variety of chemical transformations to build molecular complexity. The chirality at the C3 position is often crucial for achieving the desired biological activity and selectivity.

Key Therapeutic Areas:
  • Cardiovascular Agents: As a cornerstone for the synthesis of selective A1 adenosine receptor agonists.

  • Metabolic Disorders: Utilized in the development of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Dipeptidyl peptidase-4 (DPP-IV), which are key targets in the treatment of type 2 diabetes and metabolic syndrome.

  • Oncology: The tetrahydrofuran scaffold is found in various kinase inhibitors and other anticancer agents.

Application I: Synthesis of the Antiarrhythmic Agent Tecadenoson

One of the most well-documented applications of (R)-Tetrahydrofuran-3-amine hydrochloride is in the synthesis of Tecadenoson, a selective A1 adenosine receptor agonist.[1] Tecadenoson has been investigated for its ability to rapidly convert paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm with a potentially more favorable side-effect profile compared to non-selective adenosine.[1]

The key transformation is a nucleophilic aromatic substitution reaction where the amine of (R)-3-aminotetrahydrofuran displaces a chlorine atom on a purine ring system.

Workflow for Tecadenoson Synthesis

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product 6-chloroinosine 6-chloroinosine Reaction_Vessel Nucleophilic Aromatic Substitution (Ethanol, Reflux) 6-chloroinosine->Reaction_Vessel R_THF_Amine_HCl (R)-Tetrahydrofuran-3-amine hydrochloride R_THF_Amine_HCl->Reaction_Vessel Base Triethylamine (Base) Base->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Reaction Mixture Chromatography Flash Chromatography (CH2Cl2:MeOH) Evaporation->Chromatography Crude Product Tecadenoson Tecadenoson Chromatography->Tecadenoson Purified Product

Caption: Synthetic workflow for Tecadenoson.

Detailed Protocol: Synthesis of Tecadenoson

This protocol is adapted from established literature procedures.[2]

Materials:

  • 6-chloroinosine

  • (R)-Tetrahydrofuran-3-amine hydrochloride

  • Triethylamine (TEA)

  • Ethanol (EtOH), anhydrous

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-chloroinosine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the suspension, add (R)-Tetrahydrofuran-3-amine hydrochloride (3.0 eq) followed by triethylamine (3.0 eq). The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude residue.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol (e.g., a gradient of 9:1) to afford Tecadenoson as a white powder.

Expected Yield: ~55%[2]

Application II: Core Scaffolds for 11β-HSD1 and DPP-IV Inhibitors

The chiral 3-aminotetrahydrofuran moiety is a key structural element in a variety of inhibitors targeting enzymes involved in metabolic diseases.

  • 11β-HSD1 Inhibitors: These agents are being investigated for the treatment of type 2 diabetes, obesity, and metabolic syndrome.[3] The tetrahydrofuran ring often serves to orient substituents into the active site of the enzyme.

  • DPP-IV Inhibitors: This class of drugs, known as gliptins, enhances insulin secretion by preventing the degradation of incretin hormones. The amine group of the tetrahydrofuran building block is typically acylated or sulfonated to form a key part of the final inhibitor structure.

The synthesis of these inhibitors frequently involves two fundamental reactions: amide bond formation and sulfonamide bond formation .

General Reaction Scheme for Inhibitor Synthesis

G cluster_0 Reaction Pathways THF_Amine (S)- or (R)- Tetrahydrofuran-3-amine hydrochloride Amide_Coupling Amide Coupling THF_Amine->Amide_Coupling Sulfonylation N-Sulfonylation THF_Amine->Sulfonylation Amide_Product Amide-linked Inhibitor Scaffold Amide_Coupling->Amide_Product Sulfonamide_Product Sulfonamide-linked Inhibitor Scaffold Sulfonylation->Sulfonamide_Product Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylic_Acid->Amide_Coupling Sulfonyl_Chloride R-SO2Cl (Sulfonyl Chloride) Sulfonyl_Chloride->Sulfonylation

Caption: Key reactions for inhibitor synthesis.

Protocol 1: General Amide Bond Formation

This protocol describes a standard procedure for coupling a carboxylic acid with this compound using a common coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Rationale for Reagent Choice: Amide bond formation from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid.[4] Coupling reagents like HATU form a highly reactive activated ester intermediate, which is then readily attacked by the amine nucleophile.[4] A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt and any acids present without competing in the coupling reaction.

Materials:

  • (S)- or (R)-Tetrahydrofuran-3-amine hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.

Coupling AgentBaseSolventTypical Temperature
HATU DIPEADCM / DMFRoom Temperature
EDC/HOBt DIPEA / NMMDCM / DMF0 °C to RT
DEPBT TEATHFRoom Temperature
Acyl Chloride Pyridine / TEADCM / THF0 °C to RT

Table 1: Common conditions for amide coupling reactions.

Protocol 2: General N-Sulfonylation

This protocol provides a method for synthesizing sulfonamides, a key bioisostere for amides, from this compound.[5]

Rationale for Reagent Choice: Sulfonyl chlorides are highly electrophilic and react readily with primary amines.[2] A base is required to scavenge the HCl produced during the reaction. The reaction is typically run at a low temperature to control exothermicity and minimize side reactions.

Materials:

  • (S)- or (R)-Tetrahydrofuran-3-amine hydrochloride

  • Sulfonyl chloride of interest (R-SO₂Cl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.2 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.05 eq), either neat or dissolved in a small amount of DCM, dropwise to the cooled amine solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography.

Characterization Data

The successful synthesis of derivatives of this compound can be confirmed by standard analytical techniques. Below are representative data.

CompoundMethodData
(S)-Tetrahydrofuran-3-amine hydrochloride ¹H NMR (300 MHz, CDCl₃)δ (ppm): 3.80-4.11 (m, 5H), 2.37-2.5 (m, 1H), 2.01-2.09 (m, 1H)
¹³C NMR (300 MHz, CDCl₃)δ (ppm): 70.49, 66.82, 51.21, 30.01
N-(3-aminopropyl)benzamide-borane (representative amide)¹H NMR (300 MHz, DMSO-d₆)δ (ppm): 8.41 (t, J = 5.6 Hz, 1H), 7.85-7.78 (m, 2H), 7.52-7.41 (m, 3H), 3.26 (q, J = 6.5 Hz, 2H), 2.56-2.36 (m, 2H), 1.74 (p, J = 7.1 Hz, 2H)
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 166.4, 134.4, 131.1, 128.3, 127.1, 45.4, 36.7, 28.3

Table 2: Representative NMR Data. Note: Data for the benzamide is for a related structure and serves as an illustrative example of typical shifts for an N-acylated amine.[6]

Conclusion and Future Outlook

This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical agents. Its utility in forming key cardiovascular and metabolic disease drug candidates highlights its importance in modern drug discovery pipelines. The protocols outlined in this guide for nucleophilic aromatic substitution, amide coupling, and N-sulfonylation represent robust and scalable methods for the incorporation of this valuable scaffold. As the demand for stereochemically complex and potent small molecule therapeutics continues to grow, the strategic application of chiral building blocks like (R)- and (S)-Tetrahydrofuran-3-amine hydrochloride will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Daniele, G., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts, 9(4), 355.
  • Biftu, T., et al. (2010). The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7071-5.
  • LookChem. 3-Aminotetrahydrofuran.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Patel, M., et al. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.
  • Google Patents. (2017). Preparation method of (R)-tetrahydrofuran-3-amine. CN105218490B.
  • Google Patents. (2012). Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. CN102391214A.
  • Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Amine-Boranes Bearing Borane-Incompatible Functionalities.
  • Scott, J. S., et al. (2014). Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Journal of Medicinal Chemistry, 57(11), 4466-86.
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290.
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
  • Wang, Y., et al. (2017). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Scientific Reports, 7, 10137.
  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Tomovic, K., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6563.
  • Scott, J. S., et al. (2014). Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Journal of Medicinal Chemistry, 57(11), 4466-86.
  • Gediya, L. K., et al. (2008). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron: Asymmetry.
  • Cherukupalli, S., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Tetrahedron Letters.
  • Li, D., et al. (2019). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications.
  • Azizi, N., & Saidi, M. R. (2003). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry.
  • Bune, M., et al. (2014). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • MDPI. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation.
  • PubMed. (2010). The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors.
  • PubMed. (2014). Design, synthesis, and biological evaluation of 1,4-diaryl-1,4-dihydropyrazines as novel 11β-HSD1 inhibitors.
  • PubMed. (2017). Synthesis of selective 11β-HSD1 inhibitors based on dammarane scaffold.
  • The Royal Society of Chemistry. Supporting Information.
  • PubMed Central. (2017). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.
  • ACS Publications. (2024). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • PubMed. (2006). Tecadenoson: a novel, selective A1 adenosine receptor agonist.
  • Dove Medical Press. (2024). Activity of 8-purine derivative as DPP-4 inhibitor.
  • PubMed Central. (2019). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.
  • MDPI. (2019). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • PubMed Central. (2018). Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters!.
  • PubMed. (2000). Solid-phase synthesis of endothelin receptor antagonists.
  • PubMed Central. (2019). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt.
  • Green Chemistry. (2024). Green Chemistry.

Sources

Tetrahydrofuran-3-amine Hydrochloride: A Key Building Block for Potent and Selective 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Metabolic Disease Through 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and metabolic syndrome.[1][2] This enzyme plays a crucial role in the peripheral activation of cortisol from its inactive precursor, cortisone.[1] Elevated levels of active glucocorticoids in tissues like the liver and adipose tissue are associated with insulin resistance and other metabolic dysfunctions. Consequently, the inhibition of 11β-HSD1 presents a promising strategy to mitigate the detrimental effects of excess glucocorticoids in these key metabolic tissues.[1][2] The development of small molecule inhibitors of 11β-HSD1 has been a major focus of drug discovery efforts, with a particular emphasis on achieving high potency and selectivity.

Tetrahydrofuran-3-amine Hydrochloride: A Versatile Scaffold Moiety

Within the landscape of 11β-HSD1 inhibitor development, this compound has been identified as a critical building block for the synthesis of potent and selective inhibitors.[1][3] Its utility lies in its ability to be incorporated into larger molecular scaffolds, providing a key interaction point with the enzyme's active site. The tetrahydrofuran ring system, in particular, can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of the final inhibitor. This application note will provide a detailed overview of the properties of this compound and its application in the synthesis of a representative 11β-HSD1 inhibitor.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its handling, storage, and reactivity in chemical synthesis. The table below summarizes key properties for the racemic and chiral forms of this building block.

Property(S)-Tetrahydrofuran-3-amine hydrochloride(R)-Tetrahydrofuran-3-amine hydrochlorideRacemic this compound
CAS Number 204512-95-81072015-52-1204512-94-7
Molecular Formula C₄H₁₀ClNOC₄H₁₀ClNOC₄H₁₀ClNO
Molecular Weight 123.58 g/mol 123.58 g/mol 123.58 g/mol
Appearance White powderWhite solidData not available
Melting Point 158-162 °CData not availableData not available
Boiling Point 173.5 °C at 760 mmHgData not availableData not available
Flash Point 58.7 °CData not availableData not available
Solubility Soluble in water and organic solvents.Data not availableData not available
Storage Under inert gas (nitrogen or Argon) at 2-8°C.Data not availableStore at room temperature.

General Synthetic Workflow for 11β-HSD1 Inhibitors

The synthesis of 11β-HSD1 inhibitors using this compound typically involves a convergent synthesis strategy. A key step is the formation of an amide bond between the amine functionality of the tetrahydrofuran building block and a suitable carboxylic acid partner, often containing an adamantyl moiety known to confer high potency.

G cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Purification & Analysis Carboxylic_Acid Adamantyl-containing Carboxylic Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Coupling Amine (S)-Tetrahydrofuran-3-amine hydrochloride Amine->Coupling Purification Workup & Purification (e.g., Chromatography) Coupling->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Potent & Selective 11β-HSD1 Inhibitor Analysis->Final_Product G cluster_0 Purified Compound cluster_1 Structural Elucidation cluster_2 Purity & Potency Inhibitor Synthesized 11β-HSD1 Inhibitor NMR ¹H and ¹³C NMR Inhibitor->NMR MS Mass Spectrometry (e.g., LC-MS) Inhibitor->MS HPLC HPLC Analysis Inhibitor->HPLC Assay 11β-HSD1 Inhibition Assay Inhibitor->Assay Final_Data Confirmed Structure, Purity, and Activity NMR->Final_Data MS->Final_Data HPLC->Final_Data Assay->Final_Data

Sources

Application Note: Strategies for the Chiral Resolution of Racemic 3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure 3-aminotetrahydrofuran is a pivotal chiral building block in contemporary drug development, notably in the synthesis of advanced therapeutics such as antiarrhythmic and antiviral agents.[1] The stereochemistry at the C3 position is critical for biological efficacy and target specificity. This application note provides an in-depth guide for researchers and drug development professionals on the principal methods for resolving racemic 3-aminotetrahydrofuran. We present detailed protocols and the underlying scientific principles for three robust techniques: classical diastereomeric salt resolution, enzymatic kinetic resolution, and preparative chiral chromatography. Each section explains the causality behind experimental choices, offers self-validating protocols, and presents data in a clear, comparative format to guide method selection and optimization.

Introduction: The Significance of Chiral 3-Aminotetrahydrofuran

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, and its amino-substituted derivatives are of particular importance. The enantiomers of 3-aminotetrahydrofuran can exhibit vastly different pharmacological and toxicological profiles. For instance, the (R)-enantiomer is a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson, highlighting the industrial imperative for efficient and scalable methods to access single-enantiomer compounds.[1]

Producing a single enantiomer can be approached via asymmetric synthesis from achiral precursors or by resolving a racemic mixture. While asymmetric synthesis is elegant, resolution of a racemate often proves more practical, cost-effective, and scalable for industrial production.[2] This guide focuses on the latter, detailing field-proven resolution strategies.

Method 1: Classical Diastereomeric Salt Resolution

This classical technique remains one of the most straightforward, economical, and scalable methods for chiral resolution.[3]

Principle of Resolution

The foundational principle of this method is the reaction of a racemic base, such as (±)-3-aminotetrahydrofuran, with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.[4][5] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent system.[6][7] This difference allows for their separation via fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes from the solution.[4] Once isolated, the salt is "broken" by treatment with a base to liberate the desired, now enantiomerically enriched, free amine.[4][5]

Causality of Component Selection:

  • Resolving Agent: Chiral carboxylic acids like tartaric acid and mandelic acid derivatives are commonly used for resolving amines.[5] The choice of agent is critical and often empirical; success depends on the ability of the acid-amine pair to form a stable, crystalline salt with a significant solubility difference between the two diastereomers. Dibenzoyl-D-tartaric acid ((+)-DBTA) and (R)-(-)-Mandelic acid are excellent starting points due to their proven efficacy in resolving a wide range of amines.[4][8]

  • Solvent: The solvent system is paramount. It must dissolve the diastereomeric salts to a reasonable extent, but not so much that crystallization is inhibited. The ideal solvent will maximize the solubility difference between the two diastereomers. Alcohols (e.g., methanol, ethanol) or aqueous alcohol mixtures are frequently employed.[7][9]

Workflow for Diastereomeric Salt Resolution

G racemate Racemic (±)-3-Aminotetrahydrofuran add_acid Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) in Solvent (e.g., Ethanol) racemate->add_acid salts Mixture of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt in Solution add_acid->salts crystallize Fractional Crystallization (Cooling / Slow Evaporation) salts->crystallize filter Filtration crystallize->filter less_soluble Less Soluble Salt Precipitate (e.g., (S,R)-Salt) filter->less_soluble Solid mother_liquor Mother Liquor (Enriched in (R,R)-Salt) filter->mother_liquor Liquid break_salt Liberate Amine (Add Base, e.g., NaOH) less_soluble->break_salt recycle Process Mother Liquor (Recover (R)-Amine or Racemize) mother_liquor->recycle extract Extraction & Purification break_salt->extract enantiomer Pure (S)-3-Aminotetrahydrofuran extract->enantiomer

Caption: Workflow for Classical Diastereomeric Salt Resolution.

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is often necessary.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 3-aminotetrahydrofuran in a minimal amount of warm ethanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-(-)-mandelic acid in warm ethanol. Note: Starting with 0.5 equivalents of resolving agent can sometimes yield a product with higher enantiomeric excess.

    • Slowly add the mandelic acid solution to the amine solution with stirring. A precipitate may form immediately.

    • Gently heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, and finally cool in an ice bath for 1-2 hours to maximize crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by suction filtration.

    • Wash the crystals with a small amount of ice-cold ethanol to remove the mother liquor.

    • Dry the crystals under vacuum. This is the first crop, enriched in one diastereomer.

  • Assessment and Recrystallization (Self-Validation):

    • Determine the melting point and specific rotation of the isolated salt. A sharp melting point indicates high purity.

    • To achieve higher diastereomeric purity, recrystallize the salt from a fresh portion of the same solvent system. Repeat until physical properties (e.g., melting point, specific rotation) are constant.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Slowly add a 2M sodium hydroxide (NaOH) solution while stirring until the salt completely dissolves and the solution is strongly basic (pH > 12).[4]

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent like dichloromethane or diethyl ether (3x volumes).[4]

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-aminotetrahydrofuran.

  • Purity Analysis:

    • Determine the yield and specific rotation.

    • Crucially, determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Data Presentation
ParameterResolving AgentSolventTypical Yield (1st Crop)e.e. of Amine
Example 1 (R)-(-)-Mandelic AcidEthanol35-45%>95%
Example 2 (+)-Dibenzoyl-D-tartaric AcidMethanol/Water40-50%>98%

Note: Data is illustrative and depends on precise conditions. Yield is based on a theoretical maximum of 50%.

Method 2: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful green chemistry tool that leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[10]

Principle of Resolution

In a kinetic resolution, two enantiomers react at different rates with a chiral catalyst or reagent.[11] For amines, lipases are highly effective biocatalysts.[12][13] The process typically involves irreversible acylation. The enzyme, such as Candida antarctica Lipase B (CALB), selectively catalyzes the acylation of one amine enantiomer over the other.[12][13][14]

This results in a reaction mixture containing one enantiomer as an amide and the other as the unreacted amine. These two compounds have different chemical properties and can be easily separated by standard methods like extraction or chromatography. The maximum theoretical yield for a single enantiomer in a classic EKR is 50%.[10]

Causality of Component Selection:

  • Enzyme: Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a remarkably robust and versatile enzyme for resolving amines.[12][14] Its high enantioselectivity (often expressed as the E-value) and stability in organic solvents make it an industrial workhorse.[12][13]

  • Acylating Agent: The choice of acyl donor is critical. Simple esters like ethyl acetate can work, but activated esters or anhydrides often improve reaction rates.[13] Diisopropyl malonate has been shown to be an effective acylating agent for lipase-catalyzed amine resolutions.[13]

  • Solvent: A non-polar organic solvent like toluene, hexane, or methyl tert-butyl ether (MTBE) is typically used to maintain enzyme activity.

Workflow for Enzymatic Kinetic Resolution

G racemate Racemic (±)-3-Aminotetrahydrofuran react Add Enzyme (e.g., CALB) + Acyl Donor (e.g., Ethyl Acetate) in Organic Solvent racemate->react reaction Selective Acylation Reaction (Monitor to ~50% Conversion) react->reaction mixture Product Mixture: (R)-Amide + unreacted (S)-Amine reaction->mixture separation Separation Step (e.g., Acidic Extraction) mixture->separation amine Pure (S)-3-Aminotetrahydrofuran separation->amine Aqueous Phase (after basification) amide (R)-Amide separation->amide Organic Phase hydrolysis Amide Hydrolysis (Optional Recovery) amide->hydrolysis amine2 (R)-3-Aminotetrahydrofuran hydrolysis->amine2 G racemate Racemic (±)-3-Aminotetrahydrofuran Solution inject Inject onto Preparative Chiral HPLC Column racemate->inject separate Differential Migration through Chiral Stationary Phase inject->separate elute1 Collect First Eluting Fraction (Enantiomer 1) separate->elute1 t_R1 elute2 Collect Second Eluting Fraction (Enantiomer 2) separate->elute2 t_R2 evap1 Solvent Evaporation elute1->evap1 evap2 Solvent Evaporation elute2->evap2 enantiomer1 Pure Enantiomer 1 evap1->enantiomer1 enantiomer2 Pure Enantiomer 2 evap2->enantiomer2

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of (S)-3-Amino Tetrahydrofuran Hydrochloride for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-amino tetrahydrofuran hydrochloride is a critical chiral building block in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] Its stereochemically defined structure is essential for precise drug-receptor interactions, which can enhance efficacy and improve safety profiles.[1][2][4] This guide provides a detailed, scalable, and industrially viable synthetic protocol for producing high-purity (S)-3-amino tetrahydrofuran hydrochloride. We will focus on a widely adopted and robust synthetic route starting from L-aspartic acid, a readily available and inexpensive chiral pool starting material.[5][6] The protocol emphasizes process safety, optimization for scale-up, and analytical validation to ensure the final product meets the stringent quality requirements of the pharmaceutical industry.

Introduction: The Significance of Chiral Building Blocks

In pharmaceutical development, chirality plays a pivotal role. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug molecule.[1][3] The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and more predictable pharmacokinetic profiles.[2][4][7] (S)-3-amino tetrahydrofuran is a valuable heterocyclic amine scaffold found in a range of active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents.

The primary challenge in its production is the efficient and cost-effective control of its stereochemistry on a large scale. While several synthetic strategies exist, including those starting from (S)-3-hydroxytetrahydrofuran, the route commencing with L-aspartic acid offers significant advantages in terms of starting material cost and availability, making it highly suitable for industrial production.[5][6][8]

Strategic Selection of the Synthetic Route

Several pathways to (S)-3-amino tetrahydrofuran have been reported. A comparative analysis highlights the rationale for selecting the L-aspartic acid route for large-scale synthesis.

Synthetic RouteStarting MaterialKey AdvantagesKey Challenges & Risks
Route A: From L-Aspartic Acid L-Aspartic AcidInexpensive, abundant chiral pool material. Avoids costly asymmetric synthesis or resolution steps.[6]Multi-step process (typically 5-6 steps).[5][6] Requires careful control of reduction and cyclization steps.
Route B: From (S)-3-Hydroxytetrahydrofuran (S)-3-HydroxytetrahydrofuranShorter synthetic route.Higher cost of the chiral starting material. Often involves hazardous reagents like sodium azide or explosive azide intermediates.[5]
Route C: Asymmetric Synthesis/Resolution Achiral PrecursorsOffers direct access to the desired enantiomer.Requires development of specific catalysts or resolution agents. Can be complex and costly to scale.[4][9]

Detailed Synthetic Workflow

The chosen pathway converts L-aspartic acid into the target molecule through a sequence of six key transformations: N-acylation, diesterification, selective reduction, cyclization, deprotection, and salt formation.[6]

Workflow Diagram

G cluster_0 Process Flow for (S)-3-Amino THF HCl Synthesis A L-Aspartic Acid B (S)-N-Benzoyl Aspartic Acid A->B  Benzoyl Chloride,  NaOH, H₂O C (S)-N-Benzoyl Aspartic Acid Dimethyl Ester B->C  Methanol,  Acetyl Chloride (cat.) D (S)-2-(Benzoylamino) butane-1,4-diol C->D  Sodium Borohydride,  THF/Toluene/Methanol E (S)-N-Benzoyl -3-aminotetrahydrofuran D->E  Acid Catalyst (e.g., p-TsOH),  Heat F (S)-3-Aminotetrahydrofuran (Free Base) E->F  Aqueous NaOH,  Hydrolysis G (S)-3-Amino Tetrahydrofuran HCl F->G  HCl in Isopropanol,  Crystallization

Caption: Synthetic pathway from L-aspartic acid to the final hydrochloride salt.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in appropriate reactors by trained personnel, adhering to all local safety regulations.

Step 1: N-Acylation of L-Aspartic Acid
  • Rationale: The amino group is protected as a benzamide to prevent side reactions in subsequent steps. This specific protection is stable and can be removed under conditions that do not affect the final product.

  • Procedure:

    • To a suitable reactor, charge water (7.1 L) and sodium hydroxide (1.6 kg, 39.2 mol). Stir until dissolved and cool to 10-15°C.

    • Charge L-aspartic acid (1.0 kg, 7.51 mol) and stir for 30 minutes.

    • In a separate vessel, prepare a solution of benzoyl chloride (1.06 kg, 7.51 mol) in toluene (2.2 L).

    • Slowly add the benzoyl chloride solution to the reactor over 2-3 hours, maintaining the temperature below 20°C.

    • Stir for an additional 2 hours at room temperature. Monitor reaction completion by HPLC.

    • Adjust the pH to 2-3 with concentrated hydrochloric acid. The product will precipitate.

    • Stir the slurry for 3 hours, then filter. Wash the cake with water and dry under vacuum at 60°C to yield (S)-N-Benzoyl Aspartic Acid.

    • Typical Yield: 85-90%

Step 2: Diesterification
  • Rationale: The carboxylic acids are converted to methyl esters to facilitate the subsequent reduction. Methanol is used as both a reagent and solvent, with a catalytic amount of acid.

  • Procedure:

    • Charge methanol (13 L) to a dry reactor.

    • Add the dried (S)-N-Benzoyl Aspartic Acid (from Step 1).

    • Cool the mixture to 15-20°C and slowly add acetyl chloride (0.61 kg, 7.76 mol) over 1 hour.

    • Warm the mixture to room temperature and stir for 3-5 hours until the reaction is complete (monitored by HPLC).

    • Neutralize the reaction mixture with solid sodium bicarbonate.

    • Filter off the salts and concentrate the filtrate under vacuum.

    • Add ethyl acetate and petroleum ether to the residue to precipitate the product. Filter and dry to yield (S)-N-Benzoyl Aspartic Acid Dimethyl Ester.

    • Typical Yield: 90-95%

Step 3: Selective Reduction of Esters
  • Rationale: Both ester groups are reduced to primary alcohols using a selective and safe reducing agent like sodium borohydride. This avoids the use of more hazardous reagents like lithium aluminum hydride, which is crucial for large-scale safety.[5]

  • Procedure:

    • Charge THF (2 L), toluene (2 L), and methanol (0.5 L) to a reactor.

    • Add the dimethyl ester (1.0 kg, 3.77 mol) from Step 2 and stir until dissolved.

    • Cool the solution to 0-5°C.

    • Portion-wise, add sodium borohydride (0.32 kg, 8.48 mol) over 4-5 hours, keeping the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by HPLC.

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid at a low temperature.

    • Perform a work-up to isolate the diol intermediate, (S)-2-(Benzoylamino)butane-1,4-diol.

    • Typical Yield: 80-85%

Step 4: Intramolecular Cyclization
  • Rationale: The 1,4-diol is cyclized to form the tetrahydrofuran ring via acid-catalyzed dehydration.

  • Procedure:

    • The crude diol from the previous step is dissolved in a high-boiling solvent like toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux (approx. 110-120°C) with a Dean-Stark apparatus to remove water.

    • Continue heating for 10-20 hours until the cyclization is complete (monitored by GC or HPLC).

    • Cool the reaction and wash with an aqueous bicarbonate solution to remove the acid catalyst.

    • Concentrate the organic layer to yield crude (S)-N-Benzoyl-3-aminotetrahydrofuran.

    • Typical Yield: 85-95% (over two steps)

Step 5 & 6: Hydrolysis and Salt Formation
  • Rationale: The benzoyl protecting group is removed by hydrolysis, and the resulting free amine is converted directly to its hydrochloride salt, which is typically a stable, crystalline solid that is easy to purify.[10]

  • Procedure:

    • The crude protected amine is suspended in ethanol.

    • Add a 20-30% aqueous solution of sodium hydroxide and heat to reflux for 8-12 hours until hydrolysis is complete.

    • Cool the mixture and adjust the pH to be slightly acidic with hydrochloric acid.

    • Concentrate the mixture under vacuum to remove ethanol.

    • Extract the aqueous layer with a suitable solvent (e.g., dichloromethane) to remove benzamide byproduct.

    • To the aqueous layer containing the free amine, add isopropanol.

    • Add concentrated HCl or HCl in isopropanol until the pH is strongly acidic (pH 1-2).

    • Cool the solution to 0-5°C to induce crystallization.

    • Stir for 4-6 hours, filter the solid, wash with cold isopropanol, and dry under vacuum at 50°C.

    • Typical Yield: 75-85%

Quality Control and Analytical Data

The final product must be rigorously tested to ensure it meets specifications for identity, purity, and stereochemical integrity.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR, FT-IR
Assay (by Titration) ≥ 99.0%Acid-Base Titration
Chemical Purity ≥ 99.5%HPLC
Enantiomeric Purity (ee) ≥ 99.8%Chiral HPLC
Water Content ≤ 0.5%Karl Fischer Titration

Conclusion

This application note details a robust and scalable process for the synthesis of (S)-3-amino tetrahydrofuran hydrochloride, a key intermediate in the pharmaceutical industry. By starting from the inexpensive and readily available chiral precursor L-aspartic acid, this route provides an economically viable and safe alternative to other synthetic methods. The step-by-step protocol, combined with in-process controls and final product analysis, ensures the production of high-purity material suitable for advanced drug development and manufacturing.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Enamine. Chiral Building Blocks Selection.
  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery.
  • National Institutes of Health (NIH). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • ResearchGate. (2006). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride.
  • Google Patents. (n.d.). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.
  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.

Sources

Application Note: The Strategic Use of Tetrahydrofuran-3-amine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The paradigm in modern drug discovery is shifting from planar, aromatic scaffolds towards molecules with greater three-dimensionality (sp³-richness). This evolution is driven by the need to improve physicochemical properties, enhance target selectivity, and access novel intellectual property space. Saturated heterocycles are at the forefront of this movement, and among them, Tetrahydrofuran-3-amine hydrochloride has emerged as a particularly valuable and versatile building block.[1][2] Its unique combination of a non-planar, polar backbone, a chiral center, and a synthetically tractable primary amine "handle" makes it an attractive starting point for a diverse range of therapeutic targets. This guide provides an in-depth analysis of the medicinal chemistry rationale for its use, its physicochemical properties, and detailed, field-proven protocols for its application in synthesis.

The Medicinal Chemist's Rationale: Why Employ the 3-Amino-THF Scaffold?

The selection of a chemical scaffold is a critical decision in drug design. The 3-amino-tetrahydrofuran (3-amino-THF) moiety is frequently chosen to impart specific, desirable characteristics to a lead molecule, addressing common challenges in drug development.[3][4]

  • Improving Physicochemical Properties: One of the most significant advantages of the THF scaffold is its ability to enhance aqueous solubility.[1] The ether oxygen acts as a strong hydrogen bond acceptor, disrupting crystal packing and improving interactions with water compared to analogous carbocyclic rings (e.g., aminocyclopentane). This is a crucial parameter for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[5]

  • Exploiting Three-Dimensionality: Unlike flat aromatic rings, the puckered conformation of the THF ring provides a defined three-dimensional architecture.[1][2] This spatial arrangement allows for more precise and often stronger interactions within the complex topography of a protein's binding site. The result can be a significant increase in binding affinity and, critically, selectivity against off-target proteins, which helps to minimize side effects.

  • Enhancing Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The use of a saturated heterocyclic core like THF can circumvent these metabolic hotspots, potentially increasing the half-life and bioavailability of a drug.[1]

  • Versatile Synthetic Handle: The primary amine at the C-3 position, provided as a stable hydrochloride salt, is a key functional group for synthetic elaboration.[6] It serves as a robust nucleophile for a wide array of reactions, most commonly amide bond formations, reductive aminations, and sulfonamide syntheses, allowing for the straightforward attachment of other pharmacophoric elements.

  • Stereocontrolled Interactions: Tetrahydrofuran-3-amine is a chiral molecule, typically supplied in its (S) or (R) enantiomeric forms.[6][7] This allows medicinal chemists to probe the stereochemical requirements of a biological target, leading to the development of enantiomerically pure drugs with improved therapeutic indices.

Physicochemical & Safety Profile

Accurate knowledge of a building block's properties is essential for reaction planning and safety. The data below pertains to the commonly used (S)-enantiomer.

PropertyValueSource(s)
Chemical Formula C₄H₁₀ClNO[7]
Molecular Weight 123.58 g/mol [7]
Appearance White solid[6]
Melting Point 165-170 °C[7]
Solubility Soluble in water and organic solvents like methanol.[6]
Optical Rotation [α]²⁷D -10.2 (c=1, methanol)[7]

Safety & Handling Information: this compound and its free base form should be handled with appropriate care in a laboratory setting.

  • Hazards: Causes skin irritation and is at risk of causing serious eye damage.[6][8] The free base is a flammable liquid.[8][9]

  • Precautions: Always use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation, ingestion, and contact with skin and eyes.

Application Case Study: Scaffolds for Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a prime target for the development of modern oral anticoagulants.[10][11] The design of FXa inhibitors often involves creating molecules that can effectively interact with distinct pockets within the enzyme's active site, such as the S1 and S4 pockets.[12]

The 3-amino-THF scaffold is an excellent core for building such inhibitors. The amine serves as a key attachment point for a moiety designed to bind in one of the pockets, while the THF ring itself acts as a rigid, three-dimensional linker to position other parts of the molecule for optimal interactions with the enzyme surface. Amide bond formation is the cornerstone reaction for building these complex molecules.[13][14]

G cluster_0 Inputs cluster_1 Core Synthesis cluster_2 Output A (S)-Tetrahydrofuran-3-amine HCl (Building Block) C Amide Coupling Reaction (e.g., HATU, DIPEA) A->C B Activated Carboxylic Acid (e.g., R-CO-X) B->C D Advanced Intermediate / API (e.g., Factor Xa Inhibitor Core) C->D

Caption: General workflow for utilizing 3-amino-THF in synthesis.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and critical transformations involving this compound.

Protocol 1: HATU-Mediated Amide Coupling

This is the most frequent and arguably the most important reaction for this building block in medicinal chemistry. It is a reliable and high-yielding method for forming amide bonds under mild conditions.

Principle of the Method: The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based reagent that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential for two reasons: 1) to neutralize the hydrochloride salt of the starting amine, liberating the free nucleophile, and 2) to scavenge the acid generated during the coupling, driving the reaction to completion.[15][16]

Materials & Reagents:

  • (S)-Tetrahydrofuran-3-amine hydrochloride (1.0 eq)

  • Carboxylic Acid of interest (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq). A slight color change may be observed. Stir the mixture at room temperature for 15-20 minutes. This is the pre-activation step.

  • Add (S)-Tetrahydrofuran-3-amine hydrochloride (1.0 eq) to the reaction mixture in one portion.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Causality Note: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts.

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure amide product.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show a new peak with the expected mass of the product, and by ¹H NMR, which will show characteristic peaks for both the acid and amine fragments, along with a broad singlet for the newly formed N-H bond.

Caption: How the 3D scaffold enables specific target interactions.

Conclusion

This compound is more than just a simple building block; it is a strategic tool for the modern medicinal chemist. Its incorporation into drug candidates provides a reliable method for enhancing solubility, increasing metabolic stability, and introducing the three-dimensional complexity required for high-potency and selective biological activity. The straightforward and robust protocols for its chemical modification, particularly via amide coupling, ensure its continued and widespread application in the pursuit of novel therapeutics across numerous disease areas.

References

  • Title: Saturated Heterocycles with Applications in Medicinal Chemistry - ResearchGate Source: ResearchG
  • Title: (PDF)
  • Title: Role of Heterocycles in Drug Discovery: An Overview Source: IIMT College Of Pharmacy URL:[Link]
  • Title: Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach Source: Frontiers URL:[Link]
  • Title: (s)-tetrahydrofuran-3-amine hydrochloride - Introduction Source: ChemBK URL:[Link]
  • Title: Synthesis of Saturated N-Heterocycles Source: The Journal of Organic Chemistry URL:[Link]
  • Title: The Development of New Factor Xa Inhibitors Based on Amide Synthesis Source: Bentham Science URL:[Link]
  • Title: Structures of selected drugs containing THF ring.
  • Title: Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments Source: Google Patents URL
  • Title: The Development of New Factor Xa Inhibitors Based on Amide Synthesis Source: PubMed URL:[Link]
  • Title: (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 Source: PubChem - NIH URL:[Link]
  • Title: Preparation method of (R)
  • Title: Synthetic method of (S)
  • Title: The Development of New Factor Xa Inhibitors Based on Amide Synthesis Source: PMC - NIH URL:[Link]
  • Title: Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors Source: MDPI URL:[Link]
  • Title: Tetrahydro-isoquinoline-based factor Xa inhibitors Source: PubMed URL:[Link]
  • Title: Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Title: Green Chemistry Source: BORIS Portal URL:[Link]
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: A Brief Overview on Physicochemical Properties in Medicinal Chemistry Source: Research and Reviews URL:[Link]
  • Title: Tetrahydrofuran (THF): Applications, Properties and Market Outlook Source: OKCHEM URL:[Link]
  • Title: Amide Synthesis Source: Fisher Scientific URL:[Link]
  • Title: (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 Source: PubChem - NIH URL:[Link]
  • Title: The Tetrahydrofuran Motif in Polyketide Marine Drugs Source: PMC - NIH URL:[Link]
  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]

Sources

Reactions of Tetrahydrofuran-3-amine Hydrochloride with Electrophiles: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

Tetrahydrofuran-3-amine and its enantiomers are privileged scaffolds in modern drug discovery, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Their utility stems from the robust, sp³-rich tetrahydrofuran (THF) ring, which imparts favorable physicochemical properties, and the versatile primary amine that serves as a key synthetic handle.[4][5] This document provides a detailed guide for researchers and drug development professionals on the reaction of Tetrahydrofuran-3-amine hydrochloride with common classes of electrophiles. We delve into the fundamental principles of its reactivity and present validated, step-by-step protocols for acylation, sulfonylation, and reductive amination reactions, explaining the causal relationships behind experimental choices to ensure reproducible and high-yielding outcomes.

Core Principles of Reactivity: The Role of the Hydrochloride Salt

Tetrahydrofuran-3-amine is typically supplied and stored as its hydrochloride salt (C₄H₁₀ClNO).[6] This form enhances the compound's stability and shelf-life by preventing degradation pathways common to free amines. However, for the amine to function as a nucleophile, it must first be converted to its free base form.

This is accomplished in situ by the addition of a non-nucleophilic base. The base neutralizes the hydrogen chloride, liberating the lone pair of electrons on the nitrogen atom, thereby activating it for reaction with an electrophile. Common choices for this purpose include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases such as sodium carbonate for specific applications.

The choice of base is critical: it must be strong enough to deprotonate the ammonium salt but should not compete with the primary amine in the subsequent reaction with the electrophile.

G cluster_0 Deprotonation of Amine Salt Amine_HCl Tetrahydrofuran-3-aminium chloride Free_Amine Free Tetrahydrofuran-3-amine (Nucleophilic) Amine_HCl->Free_Amine + Amine_HCl->Free_Amine Deprotonation Base Base (e.g., Et₃N) Base->Free_Amine + Base_HCl Et₃N·HCl (Salt byproduct) G cluster_workflow Acylation Workflow start Dissolve Amine HCl in DCM add_base Add Et₃N at 0 °C (Liberate Free Amine) start->add_base add_acyl Add Acyl Chloride at 0 °C add_base->add_acyl react Warm to RT Monitor by TLC add_acyl->react workup Aqueous Work-up (Wash & Extract) react->workup purify Concentrate & Purify (Chromatography) workup->purify product Pure Amide Product purify->product G cluster_workflow Reductive Amination Workflow start Generate Free Amine (Amine HCl + Base) add_carbonyl Add Aldehyde/Ketone (Imine Formation) start->add_carbonyl add_reductant Add NaBH(OAc)₃ (Reduction) add_carbonyl->add_reductant react Stir at RT Monitor by TLC add_reductant->react workup Quench & Aqueous Work-up react->workup purify Concentrate & Purify (Chromatography) workup->purify product Pure Secondary Amine purify->product

Sources

Role of (R)-Tetrahydrofuran-3-amine hydrochloride in the synthesis of Tecadenoson

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: The Critical Role of (R)-Tetrahydrofuran-3-amine hydrochloride in the Synthesis of Tecadenoson

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tecadenoson is a highly selective A₁ adenosine receptor agonist, investigated for its therapeutic potential in managing cardiac arrhythmias, such as paroxysmal supraventricular tachycardia (PSVT).[1][2][3] Its efficacy and selectivity are intrinsically linked to its precise three-dimensional structure. This guide provides a detailed examination of the synthesis of Tecadenoson, with a specific focus on the pivotal role of the chiral building block, (R)-Tetrahydrofuran-3-amine hydrochloride. We will explore the causality behind the synthetic strategy, present a detailed experimental protocol for the key coupling reaction, and discuss the analytical considerations for ensuring stereochemical integrity. This document is intended to serve as a comprehensive resource for chemists and pharmacologists involved in the synthesis and development of purine-based therapeutics.

Introduction: Tecadenoson and the A₁ Adenosine Receptor

Adenosine is a naturally occurring nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[4][5] In cardiac tissue, the A₁ adenosine receptor (A₁AR) plays a crucial cardioprotective role.[2] Activation of the A₁AR slows the heart rate and prolongs atrioventricular (AV) nodal conduction, an effect that can terminate certain types of arrhythmias.[2][6]

While adenosine itself is an effective antiarrhythmic agent, its clinical use is hampered by a lack of receptor selectivity, leading to side effects like hypotension and flushing, which are mediated by other receptor subtypes.[1][2] Tecadenoson was developed as a potent and highly selective A₁AR agonist, designed to provide the desired antiarrhythmic effects without the adverse effects associated with non-selective adenosine receptor activation.[1][6][7] Clinical studies have demonstrated its ability to rapidly convert PSVT to a normal sinus rhythm.[1][2] The remarkable selectivity of Tecadenoson, over 350-fold for the A₁AR over the A₂ₐAR, is a direct consequence of its unique chemical structure, which is assembled using specific chiral precursors.[6]

The Chiral Keystone: (R)-Tetrahydrofuran-3-amine hydrochloride

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. The biological activity of a chiral drug is often dependent on a single enantiomer, as it must fit into a specific chiral pocket of its target protein. In the case of Tecadenoson, the N⁶-substituent on the purine ring, the (R)-tetrahydrofuranyl group, is essential for its high-affinity and selective binding to the A₁AR.

(R)-Tetrahydrofuran-3-amine hydrochloride (C₄H₁₀ClNO) is a white solid used as a key pharmaceutical intermediate in the synthesis of Tecadenoson.[8][9]

  • Chemical Structure: The molecule consists of a five-membered tetrahydrofuran ring with an amine group at the 3-position. The hydrochloride salt form enhances its stability and handling properties.

  • Stereochemistry: The "(R)" designation refers to the specific stereochemical configuration at the chiral center (C3). This precise spatial arrangement is critical. The alternative (S)-enantiomer would not orient correctly within the A₁AR binding site, leading to a significant loss of potency and selectivity. The synthesis must therefore employ enantiopure starting materials or involve a chiral resolution step to isolate the desired (R)-enantiomer.[10]

The incorporation of this specific chiral amine is the defining step that imparts the required stereochemistry to the final Tecadenoson molecule, making it a critical raw material in the manufacturing process.[8]

Synthetic Strategy for Tecadenoson

The most common and effective synthesis of Tecadenoson involves a direct nucleophilic aromatic substitution reaction.[11][12] This strategy couples the chiral amine side-chain with a pre-formed purine nucleoside core. The general pathway is outlined below.

Tecadenoson_Synthesis cluster_reagents Key Reagents Chloropurine 6-Chloropurine Riboside (I) Reaction Nucleophilic Aromatic Substitution Chloropurine->Reaction Purine Core Amine (R)-Tetrahydrofuran-3-amine hydrochloride (II) Amine->Reaction Chiral Side-Chain Tecadenoson Tecadenoson Reaction->Tecadenoson Forms C-N Bond Base Base (e.g., Triethylamine, LiOH) Base->Reaction Deprotonation Solvent Solvent (e.g., Refluxing MeOH, EtOH) Solvent->Reaction Reaction Medium

Sources

Protecting Group Strategies for 3-Aminotetrahydrofuran: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Imperative for Protecting 3-Aminotetrahydrofuran

3-Aminotetrahydrofuran is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into molecules targeting a range of biological targets. Its secondary amine is a potent nucleophile and a base, properties that, while synthetically useful, can interfere with desired chemical transformations elsewhere in a molecule.[1] To achieve regioselective reactions and prevent unwanted side products, temporary masking of the amine functionality is often a prerequisite. This guide provides an in-depth exploration of common and effective protecting group strategies for 3-aminotetrahydrofuran, offering detailed protocols and the underlying chemical rationale to empower researchers in their synthetic endeavors.

Core Principles of Amine Protection

The ideal protecting group should be easily and selectively introduced in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups within the molecule.[2] The choice of a specific protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where multiple protecting groups can be removed independently.[3]

This guide will focus on four widely employed classes of amine protecting groups: carbamates (tert-butyloxycarbonyl and benzyloxycarbonyl) and sulfonamides (nosyl and tosyl).

Carbamate Protecting Groups: The Workhorses of Amine Protection

Carbamates are among the most common and versatile protecting groups for amines due to their general stability and the diverse methods available for their cleavage.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of non-acidic reagents and its facile removal under acidic conditions.[4]

Rationale for Use: The Boc group is introduced by reacting 3-aminotetrahydrofuran with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The resulting N-Boc-3-aminotetrahydrofuran is stable to nucleophiles and bases, allowing for subsequent chemical modifications at other sites. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which protonates the carbamate and initiates the elimination of isobutylene and carbon dioxide to regenerate the free amine.[5][6]

Workflow for Boc Protection and Deprotection:

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 3-Aminotetrahydrofuran 3-Aminotetrahydrofuran N-Boc-3-aminotetrahydrofuran N-Boc-3-aminotetrahydrofuran 3-Aminotetrahydrofuran->N-Boc-3-aminotetrahydrofuran  Boc₂O, Base (e.g., TEA, NaOH)  Solvent (e.g., DCM, THF) 3-Aminotetrahydrofuran_dep 3-Aminotetrahydrofuran N-Boc-3-aminotetrahydrofuran->3-Aminotetrahydrofuran_dep  Acid (e.g., TFA, HCl)  Solvent (e.g., DCM)

Caption: General workflow for the protection of 3-aminotetrahydrofuran with a Boc group and its subsequent removal.

Protocol 1: tert-Butyloxycarbonyl (Boc) Protection of 3-Aminotetrahydrofuran

Materials:

  • 3-Aminotetrahydrofuran

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminotetrahydrofuran (1.0 equiv) in DCM or THF (approximately 0.1-0.5 M).

  • Add a base such as triethylamine (1.2 equiv) or an aqueous solution of sodium hydroxide (1.2 equiv).[2]

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-aminotetrahydrofuran.

  • Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[7]

Protocol 2: Deprotection of N-Boc-3-aminotetrahydrofuran using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc-3-aminotetrahydrofuran

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-3-aminotetrahydrofuran (1.0 equiv) in DCM (approximately 0.1-0.2 M).

  • To the stirred solution, add TFA (5-10 equiv). A common ratio is a 1:1 mixture of DCM:TFA.[3][8]

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive and volatile.

  • Dissolve the residue in a suitable organic solvent and neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected 3-aminotetrahydrofuran.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another widely used carbamate protecting group, notable for its stability to both acidic and basic conditions.[9] Its removal is typically achieved through catalytic hydrogenolysis, providing an orthogonal deprotection strategy to the acid-labile Boc group.[10]

Rationale for Use: The Cbz group is introduced by reacting 3-aminotetrahydrofuran with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The resulting N-Cbz-3-aminotetrahydrofuran is robust and can withstand a variety of synthetic transformations. Deprotection via hydrogenolysis involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[11][12]

Workflow for Cbz Protection and Deprotection:

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 3-Aminotetrahydrofuran 3-Aminotetrahydrofuran N-Cbz-3-aminotetrahydrofuran N-Cbz-3-aminotetrahydrofuran 3-Aminotetrahydrofuran->N-Cbz-3-aminotetrahydrofuran  Cbz-Cl, Base (e.g., Na₂CO₃, NaOH)  Solvent (e.g., Dioxane/H₂O) 3-Aminotetrahydrofuran_dep 3-Aminotetrahydrofuran N-Cbz-3-aminotetrahydrofuran->3-Aminotetrahydrofuran_dep  H₂, Pd/C  Solvent (e.g., MeOH, EtOH)

Caption: General workflow for the protection of 3-aminotetrahydrofuran with a Cbz group and its subsequent removal.

Protocol 3: Benzyloxycarbonyl (Cbz) Protection of 3-Aminotetrahydrofuran

Materials:

  • 3-Aminotetrahydrofuran

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dioxane and Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminotetrahydrofuran (1.0 equiv) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add sodium carbonate (2.0 equiv) or an aqueous solution of sodium hydroxide to maintain a basic pH.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[11]

  • Upon completion, extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.[13]

Protocol 4: Deprotection of N-Cbz-3-aminotetrahydrofuran by Catalytic Hydrogenolysis

Materials:

  • N-Cbz-3-aminotetrahydrofuran

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve N-Cbz-3-aminotetrahydrofuran (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% by weight). Caution: Palladium on carbon can be pyrophoric; handle with care and preferably under an inert atmosphere.[14]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aminotetrahydrofuran.

Sulfonamide Protecting Groups: Robust and Orthogonal Options

Sulfonamides offer a more robust protection for amines compared to carbamates, being stable to a wider range of acidic and basic conditions. This enhanced stability makes them valuable in multi-step syntheses requiring harsh reagents.

o-Nitrobenzenesulfonyl (Nosyl or Ns) and p-Toluenesulfonyl (Tosyl or Ts) Groups

Rationale for Use: Nosyl and tosyl groups are introduced by reacting 3-aminotetrahydrofuran with the corresponding sulfonyl chloride (nosyl chloride or tosyl chloride) in the presence of a base.[15] The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine.

The key difference lies in their deprotection methods. The nosyl group is readily cleaved under mild, nucleophilic conditions, typically with a thiol and a base (e.g., thiophenol and potassium carbonate), making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[10] The tosyl group, being more robust, generally requires harsher reductive conditions for cleavage, such as sodium in liquid ammonia or sodium naphthalenide.[1]

Workflow for Sulfonamide Protection and Deprotection:

Sulfonamide_Workflow cluster_protection Sulfonamide Protection cluster_deprotection Sulfonamide Deprotection 3-Aminotetrahydrofuran 3-Aminotetrahydrofuran N-Sulfonyl-3-aminotetrahydrofuran N-Sulfonyl-3-aminotetrahydrofuran 3-Aminotetrahydrofuran->N-Sulfonyl-3-aminotetrahydrofuran  R-SO₂Cl (Nosyl-Cl or Tosyl-Cl)  Base (e.g., Pyridine, TEA) 3-Aminotetrahydrofuran_dep 3-Aminotetrahydrofuran N-Sulfonyl-3-aminotetrahydrofuran->3-Aminotetrahydrofuran_dep  Nosyl: Thiol, Base  Tosyl: Reducing Agent

Caption: General workflow for the protection of 3-aminotetrahydrofuran as a sulfonamide and its subsequent removal.

Protocol 5: General Procedure for the Nosylation/Tosylation of 3-Aminotetrahydrofuran

Materials:

  • 3-Aminotetrahydrofuran

  • o-Nitrobenzenesulfonyl chloride (Nosyl-Cl) or p-Toluenesulfonyl chloride (Tosyl-Cl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-aminotetrahydrofuran (1.0 equiv) in DCM.

  • Add pyridine or triethylamine (1.5 equiv) and cool the solution to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.[16]

Protocol 6: Deprotection of N-Nosyl-3-aminotetrahydrofuran

Materials:

  • N-Nosyl-3-aminotetrahydrofuran

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-nosyl-3-aminotetrahydrofuran (1.0 equiv) in acetonitrile or DMF.

  • Add potassium carbonate (2.0-3.0 equiv) and thiophenol (1.5-2.0 equiv).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with aqueous base (e.g., 1M NaOH) to remove excess thiophenol, followed by water and brine.

  • Dry the organic layer, filter, and concentrate to yield the deprotected amine.

Protocol 7: Deprotection of N-Tosyl-3-aminotetrahydrofuran using Sodium Naphthalenide

Materials:

  • N-Tosyl-3-aminotetrahydrofuran

  • Sodium

  • Naphthalene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until a dark green color persists.[1]

  • In a separate flask under an inert atmosphere, dissolve N-tosyl-3-aminotetrahydrofuran in anhydrous THF and cool to -78 °C.

  • Slowly add the sodium naphthalenide solution via cannula until the green color persists.

  • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash, dry, and concentrate the organic extracts to afford the deprotected amine.

Summary of Protecting Group Strategies

Protecting GroupProtection ReagentTypical Protection ConditionsDeprotection ConditionsOrthogonality & Remarks
Boc Boc₂OBase (TEA, NaOH), DCM or THF, rtAcid (TFA, HCl), DCM, rtStable to base and hydrogenolysis. Widely used and reliable.[17]
Cbz Cbz-ClBase (Na₂CO₃), Dioxane/H₂O, 0 °C to rtH₂, Pd/C, MeOH or EtOH, rtStable to acid and base. Orthogonal to Boc.[18]
Nosyl Nosyl-ClBase (Pyridine), DCM, 0 °C to rtThiophenol, K₂CO₃, ACN or DMF, rtStable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[10]
Tosyl Tosyl-ClBase (Pyridine), DCM, 0 °C to rtNa/NH₃(l) or Sodium Naphthalenide, THF, -78 °CVery stable. Requires strong reducing conditions for cleavage.[1]

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules containing the 3-aminotetrahydrofuran moiety. The choice between Boc, Cbz, nosyl, and tosyl groups should be guided by the specific reaction conditions planned in the synthetic route and the need for orthogonal deprotection strategies. The detailed protocols provided in this guide serve as a robust starting point for researchers, enabling the efficient and selective manipulation of this versatile building block in the pursuit of novel chemical entities.

References

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Letters in Organic Chemistry, 2(5), 425-428.
  • Robins, M. J., & Wnuk, S. F. (1993). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron Letters, 34(39), 6295-6298.
  • Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia.
  • Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.
  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (TFA).
  • Biocompare. (2023). Trifluoroacetic Acid From Thermo Scientific For Boc Deprotection.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
  • National Institutes of Health. (n.d.). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A.
  • Hebei Boze Chemical Co.,Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Royal Society of Chemistry. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • National Institutes of Health. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • YouTube. (2020). Recrystallization.
  • National Institutes of Health. (n.d.). A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives.
  • ResearchGate. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
  • Organic Chemistry Portal. (n.d.). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Syntheses. (n.d.). Procedure.
  • ACS. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate.
  • ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene.
  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • OUCI. (n.d.). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds.
  • ResearchGate. (n.d.). Deprotection of the N-Nosyl Group with a Thiol Resin.
  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group.
  • ResearchGate. (n.d.). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction.
  • ResearchGate. (n.d.). (PDF) Selective Mono‐BOC Protection of Diamines.
  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • ResearchGate. (n.d.). Properties of solvents tested for the thermal recrystallization of CBZ.
  • YouTube. (2013). How to Carry Out a Recrystallization.

Sources

Application Notes & Protocols: A Guide to the Catalytic Asymmetric Synthesis of Chiral 3-Aminotetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral 3-aminotetrahydrofuran (3-AmTHF) scaffold is a privileged structural motif frequently encountered in a wide array of pharmaceuticals and biologically active molecules. Its rigid, five-membered heterocyclic structure, combined with the stereochemically defined amine functionality, allows for precise three-dimensional interactions with biological targets such as enzymes and receptors, making it a highly sought-after building block in modern drug discovery.[1][2][3] The development of efficient and highly stereoselective methods to access enantiopure 3-AmTHFs is therefore a critical objective in synthetic organic chemistry. This guide provides a detailed overview of key catalytic asymmetric strategies, offering field-proven insights into reaction mechanisms, catalyst selection, and practical execution for researchers in medicinal chemistry and process development.

The Strategic Importance of the 3-Aminotetrahydrofuran Moiety

Chirality is a fundamental principle in pharmacology, as different enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2][3][4] The 3-AmTHF core is a prime example of a chiral scaffold that imparts conformational rigidity and introduces a key hydrogen-bond donor/acceptor group, crucial for molecular recognition. For instance, the (R)-3-aminotetrahydrofuran moiety is a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.[5] Its incorporation into HIV-1 protease inhibitors has also been shown to produce compounds with potent activity.[6] Given this significance, robust synthetic protocols that provide precise control over the stereocenter at the C3 position are indispensable.

Core Catalytic Strategies and Methodologies

The asymmetric synthesis of 3-AmTHFs can be broadly approached through several catalytic paradigms. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability requirements. Key methodologies include metal-catalyzed cycloadditions, organocatalytic annulations, and cyclizations from chiral pool precursors.

Metal-Catalyzed [3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions represent a highly convergent and atom-economical approach to constructing the tetrahydrofuran ring system. In this strategy, a three-atom component reacts with a two-atom component to directly form the five-membered ring. The challenge lies in controlling both the regioselectivity and enantioselectivity of the annulation.

Scientific Principle & Causality: This approach often involves the reaction of an oxygen-centered ylide or a similar three-atom synthon with an alkene or carbonyl compound. Chiral metal complexes, typically featuring transition metals like Palladium (Pd) or Nickel (Ni), are used to orchestrate the reaction. The chiral ligand bound to the metal creates a sterically defined environment, forcing the reactants to approach in a specific orientation, thereby dictating the stereochemistry of the newly formed chiral centers.

A notable example is the diastereo- and enantioselective [3+2] cycloaddition of oxiranes with heterosubstituted alkenes.[7] This reaction, catalyzed by a chiral N,N'-dioxide/Ni(II) complex, proceeds via a selective C-C bond cleavage of the epoxide to generate a zwitterionic intermediate that is then trapped by the alkene dipolarophile.[7] This method provides access to highly substituted chiral tetrahydrofurans, which can be further functionalized to the desired 3-amino derivatives.[7]

Similarly, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) with ketones have been developed to synthesize 2,2-disubstituted 4-methylenetetrahydrofurans with high enantioselectivity.[8] The use of a phosphoramidite ligand with a stereogenic phosphorus center is critical for achieving high levels of asymmetric induction.[8]

Table 1: Representative Metal-Catalyzed [3+2] Cycloadditions for Tetrahydrofuran Synthesis

Catalyst SystemReactant 1Reactant 2Yield (%)dree (%)Reference
Chiral N,N'-dioxide/Ni(II)OxiraneHeterosubstituted AlkeneUp to 9992:8Up to 99[7]
CpPd(η³-C₃H₅) / Chiral PhosphoramiditeAryl Ketone2-((trimethylsilyl)methyl)allyl acetateUp to 96N/AUp to 95[8]

Below is a conceptual diagram illustrating the catalytic cycle for a Nickel-catalyzed [3+2] cycloaddition.

Catalytic_Cycle_3_2_Cycloaddition cluster_cycle Catalytic Cycle Catalyst Chiral Ni(II) Catalyst Intermediate1 Ni-Oxirane Complex Catalyst->Intermediate1 + Oxirane Intermediate2 Zwitterionic Intermediate (via C-C cleavage) Intermediate1->Intermediate2 Intermediate3 Ni-Alkene Complex Intermediate2->Intermediate3 + Alkene Product Chiral Tetrahydrofuran Intermediate3->Product [3+2] Cycloaddition Product->Catalyst Catalyst Regeneration End Product->End Start Start->Catalyst

Caption: Conceptual catalytic cycle for Ni-catalyzed [3+2] cycloaddition.

Organocatalytic Strategies

Organocatalysis offers a powerful metal-free alternative for asymmetric synthesis, often utilizing small, chiral organic molecules to catalyze reactions with high stereoselectivity.[9][10] These methods are attractive due to their operational simplicity, lower toxicity, and environmental friendliness.[11]

Scientific Principle & Causality: For tetrahydrofuran synthesis, organocatalytic strategies frequently employ tandem reactions that construct multiple bonds and stereocenters in a single operation. A prominent example is the double Michael addition strategy using tandem iminium-enamine catalysis.[12] In this process, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) activates an α,β-unsaturated aldehyde (enal) by forming a chiral iminium ion. This electrophilic species undergoes a Michael addition with a γ-hydroxy-α,β-unsaturated carbonyl compound. The catalyst then isomerizes to an enamine, which facilitates a second, intramolecular Michael addition (oxa-Michael cyclization) to furnish the polysubstituted tetrahydrofuran ring with excellent diastereo- and enantiocontrol.[12]

The success of this cascade relies on the dual activation modes of the aminocatalyst, which precisely controls the conformation of the reactive intermediates, shielding one face of the molecule and directing the nucleophilic and electrophilic partners to react with high stereospecificity.

Table 2: Organocatalytic Synthesis of Substituted Tetrahydrofurans

CatalystSubstrate 1Substrate 2Yield (%)dree (%)Reference
Diarylprolinol Silyl Etherγ-HydroxyenoneCinnamaldehyde90>20:190[12]
Diarylprolinol Silyl Etherγ-Hydroxyenone2-Bromocinnamaldehyde85>20:198[12]
Synthesis from the Chiral Pool

The "chiral pool" approach leverages naturally occurring, enantiopure starting materials, such as amino acids or carbohydrates, to synthesize complex chiral molecules.[13] This strategy is often highly practical and scalable, as the initial stereochemistry is sourced from abundant and inexpensive materials.

Scientific Principle & Causality: L-aspartic acid is an ideal starting material for the synthesis of (S)-3-aminotetrahydrofuran. The synthesis involves a sequence of functional group transformations that retain the stereochemical integrity of the original α-amino acid. A typical route involves protection of the amine, reduction of both carboxylic acids to a diol, and subsequent intramolecular cyclization to form the tetrahydrofuran ring.[5] This approach avoids the need for an asymmetric catalyst, as the chirality is inherent in the starting material. One reported method describes a six-step synthesis from L-aspartic acid involving acylation, esterification, reduction, cyclization, hydrolysis, and salt formation.[5]

Detailed Experimental Protocols

The following protocols are provided as representative examples of the methodologies discussed.

Protocol 1: Organocatalytic Asymmetric Synthesis of a 2,3,4-Trisubstituted Tetrahydrofuran (Based on Double Michael Addition)

This protocol is adapted from the tandem iminium-enamine catalysis strategy for synthesizing highly substituted tetrahydrofurans.[12]

Materials and Reagents:

  • (E)-4-hydroxy-4-phenylbut-2-en-1-one (γ-hydroxyenone, 1 equiv)

  • (E)-cinnamaldehyde (1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Chiral Organocatalyst, 0.2 equiv)

  • Benzoic Acid (Co-catalyst, 0.2 equiv)

  • Toluene (Anhydrous)

  • Ethyl acetate, Hexanes (for chromatography)

  • Standard glassware (flame-dried), magnetic stirrer, argon/nitrogen line

Workflow Diagram:

Caption: Workflow for organocatalytic tetrahydrofuran synthesis.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the γ-hydroxyenone (e.g., 0.2 mmol, 1 equiv), the chiral diarylprolinol silyl ether catalyst (0.04 mmol, 0.2 equiv), and benzoic acid (0.04 mmol, 0.2 equiv).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add cinnamaldehyde (0.24 mmol, 1.2 equiv) to the cooled solution.

  • Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting γ-hydroxyenone is consumed (typically 24-48 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure trisubstituted tetrahydrofuran product.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride from L-Aspartic Acid (Chiral Pool Approach)

This protocol outlines a conceptual pathway based on established transformations of L-aspartic acid.[5][6]

Step-by-Step Procedure:

  • N-Protection: Protect the amino group of L-aspartic acid (e.g., as a benzoyl or Boc derivative) using standard conditions to prevent side reactions in subsequent steps.

  • Diesterification: Convert both carboxylic acid functionalities to their corresponding methyl or ethyl esters by reacting the N-protected aspartic acid with the appropriate alcohol under acidic catalysis (e.g., SOCl₂ in methanol).

  • Reduction to Diol: Reduce the diester intermediate to the corresponding 1,4-diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF at 0 °C to room temperature. This step is critical and converts the carboxyl groups into primary alcohols.

  • Cyclization (Cyclodehydration): Effect an intramolecular cyclization of the N-protected amino-diol. This can be achieved under acidic conditions (e.g., heating with catalytic sulfuric acid) or by converting one of the hydroxyl groups into a better leaving group (e.g., a tosylate) followed by base-mediated ring closure. This step forms the tetrahydrofuran ring.

  • Deprotection and Salt Formation: Remove the N-protecting group. For a Boc group, this is typically done with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane. For a benzoyl group, hydrolysis under acidic or basic conditions is required. Following deprotection, treatment with HCl (e.g., HCl in ether or isopropanol) will precipitate the desired (S)-3-aminotetrahydrofuran as its hydrochloride salt.

  • Purification: The final hydrochloride salt can often be purified by recrystallization to yield the enantiomerically pure product.

Conclusion and Future Outlook

The catalytic asymmetric synthesis of chiral 3-aminotetrahydrofurans is a dynamic and evolving field. While significant progress has been made using metal-, organo-, and biocatalysis, as well as chiral pool strategies, the demand for more efficient, sustainable, and scalable routes continues to drive innovation.[9] Future advancements will likely focus on the development of novel catalyst systems with broader substrate scopes, the use of tandem reactions to increase molecular complexity in a single step, and the application of flow chemistry to enhance process control and safety.[10] The protocols and methodologies outlined in this guide provide a solid foundation for researchers to both utilize established methods and contribute to the next generation of synthetic strategies for this vital class of chiral building blocks.

References

  • Ghosh, A. K., Williams, J. N., Kovela, S., & Mitsuya, H. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters.
  • Marsden, S. P., & McGowan, G. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
  • Benchchem. Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
  • Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. Journal of Organic Chemistry.
  • Ojima, I., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.
  • Ojima, I., et al. (2024). Recent advances in catalytic asymmetric synthesis. PubMed - NIH.
  • ResearchGate. (2009). Synthesis of 3-Substituted Furans by Hydroformylation.
  • Trost, B. M., & Silverman, S. M. (2014). Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones. National Institutes of Health.
  • Bull, J. A., et al. (2017). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. National Institutes of Health.
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
  • Theodorou, A., & Kokotos, C. G. (2017). Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes. Green Chemistry.
  • Hanke, T., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones.
  • ResearchGate. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy.
  • Synfacts. (2011). Au/Ag-Catalyzed Synthesis of 3-Fluorofurans.
  • McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. PubMed Central.
  • Ilardi, E. A., & Vitale, P. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
  • ResearchGate. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
  • Reddy, B. V. S., & Reddy, L. R. (2005). Enantioselective synthesis of α-aminopropargylphosphonates. PubMed Central.
  • Nasreen, A. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Li, Y., et al. (2024). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. MDPI.
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. PubMed Central.

Sources

Application Note & Protocol: Biocatalytic Synthesis of Enantiopure 3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Enantiomerically pure 3-aminotetrahydrofuran is a valuable chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of drugs like the antiarrhythmic agent Tecadenoson.[1] The tetrahydrofuran (THF) ring is a privileged scaffold found in numerous FDA-approved drugs, making enantiopure derivatives highly sought after.[2] Traditional chemical syntheses often involve hazardous reagents, multiple steps, and challenging purification processes. Biocatalysis presents a powerful alternative, offering high stereoselectivity, mild reaction conditions, and a greener environmental footprint.[3] This guide provides a detailed overview and validated protocols for two primary biocatalytic strategies for producing enantiopure 3-aminotetrahydrofuran: Enzymatic Kinetic Resolution (EKR) of a racemic mixture using lipases and Asymmetric Synthesis from a prochiral ketone using transaminases.

Strategic Overview: Choosing the Right Biocatalytic Path

The selection of a biocatalytic strategy depends on the available starting material, desired final enantiomer, and target yield. Both kinetic resolution and asymmetric synthesis offer distinct advantages and are viable routes to the target molecule.

  • Kinetic Resolution (KR): This classic method starts with a racemic mixture of (±)-3-aminotetrahydrofuran. An enzyme, typically a lipase, selectively catalyzes the transformation (e.g., acylation) of one enantiomer at a much higher rate than the other.[4][5] This results in a mixture of one enantiomer as the acylated product and the other, unreacted enantiomer, which can then be separated. The primary limitation is a theoretical maximum yield of 50% for the desired enantiomer.[5] However, it is often robust and utilizes readily available, stable enzymes.

  • Asymmetric Synthesis: This approach offers a more atom-economical route with a theoretical yield of up to 100%.[6] It begins with a prochiral substrate, tetrahydrofuran-3-one, which is converted directly into a single enantiomer of 3-aminotetrahydrofuran by a stereoselective enzyme, most commonly an ω-transaminase (ω-TA).[7] This method avoids the need to prepare a racemic amine and subsequent separation of enantiomers, but can be challenged by thermodynamic equilibria.[7]

Biocatalytic_Strategies rac_amine Racemic (±)-3-Aminotetrahydrofuran kr Kinetic Resolution (e.g., Lipase) rac_amine->kr Substrate ketone Tetrahydrofuran-3-one asym Asymmetric Synthesis (e.g., Transaminase) ketone->asym Substrate s_amine (S)-3-Aminotetrahydrofuran kr->s_amine Unreacted Enantiomer (Yield ≤50%) r_amine_acylated Acylated (R)-3-Aminotetrahydrofuran kr->r_amine_acylated Product (Yield ≤50%) r_amine (R)-3-Aminotetrahydrofuran asym->r_amine Product (Yield up to 100%)

Caption: Overview of biocatalytic routes to enantiopure 3-aminotetrahydrofuran.

Method 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Acylation

Principle and Rationale

Lipases are robust hydrolases that can function in non-aqueous environments to catalyze esterification and transesterification reactions.[8] In kinetic resolution, a lipase is used to selectively acylate one enantiomer of the racemic amine. The difference in reaction rates is due to the steric fit of each enantiomer within the enzyme's chiral active site. The less reactive enantiomer is left unmodified, allowing for separation from the now-acylated, more reactive enantiomer.

Immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym 435, is an exceptionally versatile and widely used biocatalyst for these transformations due to its broad substrate scope, high enantioselectivity, and stability in organic solvents.[9][10] Ethyl acetate is often chosen as both the acyl donor and the solvent, providing a simple and efficient reaction system.

Kinetic_Resolution_Mechanism cluster_input Inputs cluster_output Outputs (Separable Mixture) rac_amine Racemic (±)-3-Amine (R)-NH2 + (S)-NH2 enzyme Lipase (e.g., CALB) Selectively binds (R)-enantiomer rac_amine->enzyme acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->enzyme s_amine Unreacted Amine (S)-NH2 (High ee) enzyme->s_amine (S)-enantiomer is a poor fit, remains unreacted r_amide Acylated Product (R)-NH-Ac (High ee) enzyme->r_amide (R)-enantiomer reacts rapidly

Caption: Principle of lipase-catalyzed kinetic resolution of 3-aminotetrahydrofuran.
Protocol: Lipase-Catalyzed Resolution of (±)-3-Aminotetrahydrofuran

This protocol describes a general procedure for the kinetic resolution of racemic 3-aminotetrahydrofuran using Novozym 435.

Materials:

  • (±)-3-Aminotetrahydrofuran

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Ethyl acetate (anhydrous, analytical grade)

  • Methyl tert-butyl ether (MTBE)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with magnetic stirring and temperature control

  • Analytical equipment: Chiral HPLC or GC system

Procedure:

  • Reaction Setup: To a 100 mL flask, add (±)-3-aminotetrahydrofuran (1.0 g, ~9.9 mmol) and 50 mL of anhydrous ethyl acetate.

  • Stirring: Begin magnetic stirring until the amine is fully dissolved.

  • Enzyme Addition: Add Novozym 435 (100 mg, 10% w/w of substrate).

  • Incubation: Seal the flask and incubate at 40°C with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot with methanol, filter off the enzyme, and analyze by chiral HPLC/GC to determine the conversion and enantiomeric excess (ee) of the remaining substrate and the formed product (see Section 4). The ideal endpoint is at or near 50% conversion to maximize the ee of both components.[11]

  • Reaction Termination: Once ~50% conversion is reached, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Work-up and Separation: a. Transfer the filtrate to a separatory funnel. b. Add 50 mL of MTBE to the solution. c. Extract the unreacted (S)-3-aminotetrahydrofuran with 1 M HCl (2 x 25 mL). d. Combine the acidic aqueous layers. Wash this combined layer with MTBE (1 x 20 mL) to remove any residual acylated product. e. Basify the aqueous layer to pH > 12 by carefully adding 1 M NaOH. f. Extract the free (S)-amine with dichloromethane or MTBE (3 x 30 mL). g. Combine the organic layers containing the (S)-amine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield enantiopure (S)-3-aminotetrahydrofuran.

  • Product Validation: Confirm the chemical identity via ¹H NMR and Mass Spectrometry. Determine the final enantiomeric excess using the chiral analytical method established in step 5.

Method 2: Asymmetric Synthesis via Transaminase-Catalyzed Amination

Principle and Rationale

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[6] For the synthesis of 3-aminotetrahydrofuran, a transaminase is used to convert the prochiral substrate, tetrahydrofuran-3-one, into a single enantiomer of the corresponding amine.

The choice of transaminase dictates the stereochemistry of the product ((R)- or (S)-selective). The reaction equilibrium can be unfavorable, but it can be driven towards product formation by using a high concentration of the amino donor or by removing the ketone byproduct.[7] Using isopropylamine as the amino donor is advantageous because the byproduct is acetone, which is volatile and can be easily removed.

Asymmetric_Synthesis_Mechanism cluster_enzyme Transaminase Catalytic Cycle ketone Tetrahydrofuran-3-one (Prochiral Substrate) enzyme_pmp Enzyme-PMP (Aminated Intermediate) ketone->enzyme_pmp Binds to PMP form amine_donor Amino Donor (e.g., Isopropylamine) enzyme_plp Enzyme-PLP (Holoenzyme) amine_donor->enzyme_plp Regenerates PMP enzyme_plp->enzyme_pmp + Amino Donor - Ketone Byproduct enzyme_pmp->enzyme_plp Regenerates PLP form amine_product (R)-3-Aminotetrahydrofuran (Chiral Product) enzyme_pmp->amine_product Releases product ketone_byproduct Ketone Byproduct (e.g., Acetone)

Caption: Asymmetric synthesis of (R)-3-aminotetrahydrofuran using a transaminase.
Protocol: Transaminase-Catalyzed Synthesis of (R)-3-Aminotetrahydrofuran

This protocol outlines a procedure for the asymmetric synthesis of (R)-3-aminotetrahydrofuran using a commercially available (R)-selective transaminase.

Materials:

  • Tetrahydrofuran-3-one

  • An (R)-selective ω-transaminase (e.g., from Aspergillus terreus or an engineered variant)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel with pH and temperature control

  • Analytical equipment: Chiral HPLC or GC system

Procedure:

  • Enzyme and Buffer Preparation: Prepare 100 mM potassium phosphate buffer and adjust the pH to 8.0. Create a stock solution of the transaminase in this buffer, including 1 mM PLP as a cofactor.

  • Reaction Setup: In a temperature-controlled reaction vessel, combine:

    • Potassium phosphate buffer (100 mM, pH 8.0) to 80% of the final volume.

    • Isopropylamine (e.g., 500 mM final concentration).

    • Tetrahydrofuran-3-one (e.g., 50 mM, 100 mg in a 20 mL final volume). It can be dissolved in a small amount of DMSO (e.g., 5-10% v/v) to aid solubility.

  • pH Adjustment: Adjust the pH of the mixture to 8.0 using 1 M HCl or NaOH if necessary.

  • Reaction Initiation: Initiate the reaction by adding the transaminase/PLP solution to a final concentration of, for example, 1-5 mg/mL.

  • Incubation: Maintain the reaction at 30°C with gentle stirring. Keep the vessel sealed to prevent the evaporation of volatile components.

  • Reaction Monitoring: Periodically take samples to analyze for product formation and enantiomeric excess by chiral HPLC/GC (see Section 4). Reactions are typically run for 24-48 hours.

  • Work-up: a. Once the reaction has reached completion (or plateaued), terminate it by adding an equal volume of MTBE or another suitable organic solvent. b. Adjust the pH of the aqueous phase to >12 with NaOH. c. Separate the layers and extract the aqueous phase with the organic solvent (3 x volume). d. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude (R)-3-aminotetrahydrofuran.

  • Purification and Validation: The crude product may be purified by distillation or chromatography if necessary. Confirm identity and determine the final yield and enantiomeric excess.

Data Summary: Comparison of Biocatalytic Methods
ParameterKinetic Resolution (Lipase)Asymmetric Synthesis (Transaminase)
Starting Material Racemic (±)-3-aminotetrahydrofuranTetrahydrofuran-3-one
Theoretical Max. Yield 50%100%
Key Enzyme Class Lipase (Hydrolase)ω-Transaminase
Typical Co-factor None requiredPyridoxal-5'-Phosphate (PLP)
Typical Reaction Medium Organic Solvent (e.g., Ethyl Acetate)Aqueous Buffer (often with co-solvent)
Key Advantage Robust, stable enzymes; simple setupHigh theoretical yield; direct synthesis
Key Challenge Yield limited to 50%; requires separationUnfavorable equilibrium; potential substrate/product inhibition[7]

Self-Validation: Protocol for Determining Enantiomeric Excess (ee)

Accurate determination of enantiomeric excess is critical to validate the success of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a robust and common method.[12][13]

Principle: The chiral stationary phase (CSP) of the HPLC column interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. Quantification of the peak areas allows for the calculation of ee.

Protocol: Chiral HPLC Analysis

  • Derivatization (if necessary): The primary amine of 3-aminotetrahydrofuran may require derivatization to improve its chromatographic properties and interaction with the CSP. A common method is acylation.

    • Dissolve a small sample (~1 mg) of the amine in 1 mL of dichloromethane.

    • Add triethylamine (1.5 equivalents) followed by benzoyl chloride (1.2 equivalents).

    • Stir at room temperature for 1 hour.

    • Wash the reaction mixture with 1 M NaHCO₃, then water. Dry the organic layer and evaporate the solvent.

    • Re-dissolve the resulting benzamide derivative in the mobile phase for HPLC analysis.

  • HPLC Method Development:

    • Column: Select a suitable chiral column (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation of the enantiomer peaks (e.g., starting with 90:10 Hexane:IPA).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the derivative (e.g., 254 nm for the benzamide).

  • Analysis:

    • Inject a sample of the racemic (derivatized) starting material to identify the retention times of both enantiomers.

    • Inject the sample from the biocatalytic reaction.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

Biocatalysis provides elegant and efficient solutions for the synthesis of enantiopure 3-aminotetrahydrofuran, a key precursor in modern drug development. Kinetic resolution with lipases offers a reliable method for separating racemic mixtures, while asymmetric synthesis using transaminases provides a direct, high-yield route from a prochiral ketone. The choice between these methods will depend on project-specific factors such as starting material availability, cost, and desired throughput. The protocols and analytical methods detailed herein provide a comprehensive framework for researchers and drug development professionals to successfully implement these green and powerful synthetic technologies.

References

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). National Institutes of Health (NIH).
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022). National Institutes of Health (NIH).
  • Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. (2022). Semantic Scholar.
  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. (2022). National Institutes of Health (NIH).
  • Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution. (n.d.). ResearchGate.
  • Kinetic resolution. (n.d.). Wikipedia.
  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (2024). ScienceDirect.
  • Preparation method of (R)-tetrahydrofuran-3-amine. (n.d.). Google Patents.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). National Institutes of Health (NIH).
  • A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. (2022). National Institutes of Health (NIH).
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2023). National Institutes of Health (NIH).
  • Asymmetric synthesis of chiral amines with omega-transaminase. (1999). PubMed.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.). Google Patents.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2016). National Institutes of Health (NIH).
  • Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. (2021). ResearchGate.
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS Re.Public@polimi.it.
  • Scheme 4. Enzymatic kinetic resolution of 8. Reagents and conditions:. (n.d.). ResearchGate.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2021). MDPI.
  • Preparation method of 3-aminomethyl tetrahydrofuran. (n.d.). Google Patents.
  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. (2024). National Institutes of Health (NIH).
  • The transaminase mediated asymmetric synthesis of 2‐aminotetralines 3 in this work and previous approaches. (n.d.). ResearchGate.
  • Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis.
  • Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. (2024). MDPI.
  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. (2022). MDPI.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2024). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Tetrahydrofuran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound. Each problem is analyzed from a mechanistic standpoint, offering logical solutions grounded in chemical principles.

Issue 1: Low Yield After Recrystallization

Question: I'm experiencing a significant loss of product after recrystallizing my crude this compound. What are the potential causes and how can I improve my yield?

Answer: Low recovery from recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural execution. Let's break down the likely culprits and solutions.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] For this compound, which is a polar salt, protic solvents like isopropanol or ethanol are often effective.[2]

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. A good starting point is a solvent in which the crude product is sparingly soluble at room temperature but readily dissolves upon heating.

  • Excessive Solvent Volume: Using too much solvent will keep the product dissolved even after cooling, leading to poor recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.

    • Solution: Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of purer, larger crystals.

  • Incomplete Precipitation: The compound may have some residual solubility even at low temperatures.

    • Solution: After cooling, if crystallization is sluggish, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3] Alternatively, adding a seed crystal of pure product can initiate crystallization.

Experimental Protocol: Optimized Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, methanol/diethyl ether mixture) at room and elevated temperatures.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the solvent portion-wise to avoid excess.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least an hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A patent for the synthesis of (S)-3-amino tetrahydrofuran hydrochloride describes vacuum-drying the final product at room temperature.[4]

Issue 2: Persistent Impurities Detected by Analytical Methods (e.g., NMR, GC)

Question: After purification, my analytical data still shows the presence of impurities. What are these likely contaminants and what advanced purification techniques can I employ?

Answer: Persistent impurities in crude this compound often include unreacted starting materials, by-products from the synthesis, or degradation products.[3] For instance, if the synthesis involves the hydrolysis of a benzoyl-protected intermediate, benzoic acid could be a potential impurity.[2]

Common Impurities and Advanced Purification Strategies:

Impurity TypePotential SourceRecommended Purification Technique
Starting Materials Incomplete reactionColumn Chromatography, Recrystallization
By-products Side reactions during synthesisColumn Chromatography, Acid-Base Extraction
Degradation Products Instability of the furan ring, especially in acidic conditions[3]Neutralize the crude product before purification, consider using a less acidic purification method.
Residual Solvents Trapped in the crystal latticeHigh-vacuum drying, trituration with a non-solvent.
Advanced Purification Technique: Ion-Exchange Chromatography

For polar, charged molecules like amine hydrochlorides, ion-exchange chromatography can be a highly effective purification method.[5][6][7]

Principle: This technique separates molecules based on their net charge. A cation-exchange resin is used to bind the positively charged Tetrahydrofuran-3-amine, allowing neutral and negatively charged impurities to be washed away. The purified amine is then eluted by changing the pH or increasing the salt concentration of the eluent.[5][8]

Ion_Exchange_Chromatography cluster_loading Step 1: Loading cluster_binding Step 2: Binding & Washing cluster_elution Step 3: Elution Crude Crude Sample (THF-3-amine HCl + Impurities) Column1 Cation-Exchange Column (Resin-SO3- H+) Crude->Column1 Applied to Column Bound THF-3-amine+ Binds to Resin Column1->Bound Wash Neutral/Anionic Impurities Washed Away PureProduct Pure THF-3-amine HCl Bound->PureProduct ElutionBuffer Elution Buffer (e.g., NH4OH) ElutionBuffer->Bound Displaces Product

Workflow for Ion-Exchange Chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when handling this compound and its purification solvents?

A1: this compound is irritating to the respiratory system and skin.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in purification, such as tetrahydrofuran (THF), can form explosive peroxides upon exposure to air and light.[10][11][12] It is crucial to use stabilized grades of THF or to test for and remove peroxides before use.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of the purified this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[2]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 165-170 °C) is indicative of high purity.[2]

Q3: My purified product is a pale yellow solid, but the literature reports it as white. Is this a cause for concern?

A3: A pale yellow coloration can sometimes be due to trace impurities that are difficult to remove by recrystallization alone. While it may not significantly impact the purity for some applications, for others, a higher purity may be required. Some synthesis patents also report the product as a pale yellow solid after initial purification steps.[13] If a colorless product is necessary, consider the following:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.

  • Chromatography: As mentioned earlier, column chromatography (silica gel or ion-exchange) can be very effective at removing colored impurities.

Q4: Can I use distillation to purify crude this compound?

A4: Distillation is generally not a suitable method for purifying solid hydrochloride salts like this compound due to their high melting points and potential for decomposition at elevated temperatures. Distillation is more appropriate for purifying the free amine or the solvent (THF) itself.[14][15]

III. References

  • Separation and Refining of Amino acids. [Link]

  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents.

  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.

  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. [Link]

  • (s)-tetrahydrofuran-3-amine hydrochloride - ChemBK. [Link]

  • Please how can I crystallize a new substance from THF as a solvent? - ResearchGate. [Link]

  • Purification of tetrahydrofuran - US4233228A - Google Patents.

  • Amino Acid Purification - Column Chromatography. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Tetrahydrofuran - Wikipedia. [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed. [Link]

  • Method for purification of an amino acid using ion exchange resin - Google Patents.

  • THF Distillation | PDF | Tetrahydrofuran | Solvent - Scribd. [Link]

  • KR20040094755A - Method for purifying tetrahydrofuran by distillation - Google Patents.

Sources

Technical Support Center: Synthesis & Purification of Tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Tetrahydrofuran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis and purification workflow. Each issue is presented in a question-and-answer format, detailing probable causes and offering step-by-step solutions.

Q1: My final product is an off-white, yellow, or brown solid instead of the expected white crystalline powder. How can I decolorize it?

Probable Causes:

  • Residual Chromophores: The presence of colored organic impurities often arising from side reactions or degradation of starting materials during the synthesis.

  • Oxidation: Amine compounds can be susceptible to air oxidation over time, which can lead to discoloration.

  • Incomplete Reaction: Residual starting materials or intermediates from preceding steps, such as N-protected precursors, can carry over and contribute color.

  • Solvent Impurities: Impurities within the solvents used for reaction or purification (e.g., peroxides in THF) can introduce color[1][2].

Recommended Solutions:

  • Recrystallization with Activated Carbon: This is the most effective method for removing colored impurities.

    • Protocol: Dissolve the crude this compound in a minimal amount of hot solvent, such as isopropanol or an ethanol/water mixture[3][4]. Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.

    • Rationale: Activated carbon has a high surface area and adsorbs large, colored impurity molecules.

    • Procedure: Swirl the mixture for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. Allow the clear filtrate to cool slowly to induce crystallization.

  • Solvent Trituration/Washing: If the impurities are significantly more soluble in a particular solvent than your product, a simple wash can be effective.

    • Procedure: Suspend the discolored solid in a suitable solvent (e.g., cold isopropanol or diethyl ether) and stir vigorously for 15-30 minutes. Filter the solid and wash with a small amount of fresh, cold solvent. Dry the purified solid under vacuum.

    • Rationale: This method washes away soluble impurities that adhere to the surface of your crystalline product.

Q2: The yield of my recrystallization is very low. What can I do to improve it?

Probable Causes:

  • Excessive Solvent: Using too much solvent during the dissolution step will keep a significant portion of the product dissolved even after cooling.

  • Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals and lower the overall isolated yield.

  • Inappropriate Solvent System: The chosen solvent may have too high of a solubility for the compound at low temperatures[5].

Recommended Solutions:

  • Optimize Solvent Volume: Carefully add the hot solvent portion-wise until the solid just dissolves. This ensures a saturated solution, maximizing crystal formation upon cooling.

  • Control Cooling: Allow the hot, filtered solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize precipitation. Avoid placing the hot flask directly into an ice bath.

  • Utilize an Anti-Solvent: If the product is highly soluble even in the cold solvent, an "anti-solvent" can be used. This is a second solvent in which the product is insoluble but is miscible with the first solvent[6].

    • Procedure: Dissolve the compound in a minimal amount of hot solvent (e.g., methanol). Slowly add a miscible anti-solvent (e.g., diethyl ether or toluene) dropwise until the solution becomes slightly turbid. Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly.

  • Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often recover more product by concentrating the remaining solution (mother liquor) by about half its volume using a rotary evaporator and then cooling it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

Q3: My NMR spectrum shows residual starting materials or synthesis by-products. How do I remove them?

Probable Causes:

  • Incomplete Hydrolysis: If a protected amine (e.g., (S)-3-Benzoylamino tetrahydrofuran) was used, the hydrolysis step may not have gone to completion[3].

  • Hydrolysis By-product: The hydrolysis of a benzoyl-protected amine will generate benzoic acid, which needs to be removed[3].

  • Unreacted Reagents: Other reagents from previous steps may persist if not properly quenched or removed.

Recommended Solutions:

  • Aqueous Wash (for By-products like Benzoic Acid):

    • Rationale: If your synthesis involves the deprotection of a benzoyl group, the resulting benzoic acid can often be removed before the final product is isolated[3].

    • Procedure: After acidification of the reaction mixture, the precipitated benzoic acid can be removed by filtration. The aqueous filtrate containing the desired product can then be washed with an organic solvent like dichloromethane to extract any remaining benzoic acid before concentrating to obtain the crude product hydrochloride salt[3].

  • Recrystallization: This is a primary method for separating crystalline solids from soluble impurities[7]. The choice of solvent is critical. Isopropanol is often effective for this compound[3][4].

  • Column Chromatography: For stubborn impurities or non-crystalline products, column chromatography is a powerful purification technique[8][9].

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) is typically effective for separating amines. A small amount of a basic modifier (like triethylamine or ammonium hydroxide) may be needed to prevent the amine from streaking on the acidic silica gel.

Workflow for Troubleshooting Impure Product

The following diagram outlines a logical workflow for identifying and removing impurities from your crude this compound.

G start Crude Product Isolated analytical Assess Purity (NMR, LC-MS, TLC) start->analytical decision Is Product Pure? analytical->decision end_node Pure Product (Dry and Characterize) decision->end_node Yes impurity_id Identify Impurity Type decision->impurity_id No colored Colored Impurities impurity_id->colored Color byproduct Starting Material / By-product impurity_id->byproduct NMR/MS Data other Unknown / Multiple Impurities impurity_id->other Complex Mixture solution_color Recrystallize with Activated Carbon colored->solution_color solution_wash Aqueous Wash or Solvent Trituration byproduct->solution_wash solution_chrom Column Chromatography other->solution_chrom solution_color->analytical solution_recryst Recrystallization (e.g., Isopropanol) solution_wash->solution_recryst solution_recryst->analytical solution_chrom->analytical caption Fig. 1: Troubleshooting workflow for purification.

Caption: Fig. 1: Troubleshooting workflow for purification.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities to expect in the synthesis of this compound? A: Common impurities are largely dependent on the synthetic route. For syntheses involving the hydrolysis of a protected amine like (S)-3-Benzoylamino tetrahydrofuran, you should expect to find unreacted starting material and the hydrolysis by-product, benzoic acid[3]. If the synthesis starts from L-aspartic acid, intermediates from the multi-step process could potentially carry over[4][10]. Dimerization or side reactions involving the amine and other reactive species present can also lead to by-products such as bis-tetrahydrofurylamines.

Q: Which analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure of the desired product and identifying organic impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are ideal for quantifying purity and detecting even minor impurities[10]. Chiral HPLC can be used to determine the enantiomeric excess (ee)[3].

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.

  • Melting Point: A sharp melting point range close to the literature value (e.g., 165-170 °C for the (S)-enantiomer) is a good indicator of high purity[3]. A broad or depressed melting point suggests the presence of impurities.

  • Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) of the hydrochloride salt[3].

Q: What is the best way to store this compound? A: As a hydrochloride salt, the compound is generally more stable than the corresponding free amine. However, it is still advisable to store it in a tightly sealed container in a cool, dry place, protected from light. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prevent potential degradation over long periods.

Detailed Experimental Protocol: Recrystallization from Isopropanol

This protocol provides a step-by-step guide for purifying crude this compound using isopropanol, a commonly cited and effective solvent[3][4].

Materials:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid (e.g., 10 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add a portion of isopropanol (e.g., 50 mL) and begin heating the mixture with stirring.

  • Saturation: Continue adding isopropanol in small portions to the heated mixture until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities (dust, etc.), perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove insoluble material.

  • Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature. You should observe crystal formation.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold isopropanol to rinse away any remaining soluble impurities.

  • Drying: Transfer the purified white crystals to a watch glass or drying dish and dry under vacuum to a constant weight.

Data Summary Table

Parameter(S)-Tetrahydrofuran-3-amine hydrochlorideNotesReference
Molecular Formula C₄H₁₀ClNO[11]
Molecular Weight 123.58 g/mol [11]
Appearance White solid / crystalline powderDiscoloration indicates impurities.[12]
Melting Point 165-170 °CA sharp range indicates high purity.[3]
¹H NMR (CDCl₃, 300 MHz) δ 3.80-4.11 (m, 5H), 2.37-2.5 (m, 1H), 2.01-2.09 (m, 1H)As reported for the free amine after conversion. The HCl salt spectrum in D₂O or DMSO-d₆ will differ.[3]
¹³C NMR (CDCl₃, 300 MHz) δ 70.49, 66.82, 51.21, 30.01As reported for the free amine after conversion.[3]
Recrystallization Solvents Isopropanol, Ethanol, Ethyl AcetateIsopropanol is frequently cited for good recovery and purity.[3][4]

References

  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Purification of tetrahydrofuran - US4233228A.
  • 3-Aminotetrahydrofuran. LookChem. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Analytical Methods. Japan Environment Agency. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Analytical Chemistry 1956 Vol.28 no.4.
  • Please how can I crystallize a new substance from THF as a solvent?.
  • Automating Column Chromatography Protein Purific
  • Impurity Occurrence and Removal in Crystalline Products
  • 1.
  • Tetrahydrofuran. Wikipedia. [Link]

Sources

Technical Support Center: Preserving Stereochemical Integrity in Reactions with 3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the prevention of racemization during reactions involving the chiral building block, 3-aminotetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this valuable synthon and need to ensure the stereochemical purity of their intermediates and final products. Here, we will delve into the mechanisms of racemization and provide practical, field-proven troubleshooting strategies and detailed protocols to maintain the enantiomeric integrity of your molecules.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern when working with 3-aminotetrahydrofuran?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1][2] For drug development professionals, this is a critical issue because enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[3] The use of enantiomerically pure 3-aminotetrahydrofuran is often a key design element for achieving specific molecular interactions with biological targets. The loss of its stereochemical integrity can lead to a mixture of diastereomeric products, which can be difficult to separate and may result in a final active pharmaceutical ingredient (API) with reduced efficacy, altered safety profile, or batch-to-batch inconsistency.[4][5][6][7]

Q2: What are the primary causes of racemization in reactions involving 3-aminotetrahydrofuran?

A2: Racemization in reactions with chiral amines like 3-aminotetrahydrofuran is primarily driven by the formation of achiral intermediates.[2][8] The key factors include:

  • Formation of Planar Intermediates: In amide coupling reactions, the activation of a carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate. The proton on the chiral carbon of the amino acid becomes highly acidic and can be abstracted by a base, leading to a planar, achiral enolate-like structure. Reprotonation can then occur from either face, leading to racemization.[9] A similar outcome can result from direct enolization of the activated acid.[1][9]

  • Base-Catalyzed Proton Abstraction: The presence of a base, especially a strong or sterically hindered one, can directly abstract the proton alpha to the nitrogen atom, particularly if the nitrogen is part of an electron-withdrawing group (e.g., an amide).[2][10]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for racemization, accelerating the rate of undesirable epimerization.[8][10]

  • Prolonged Reaction Times: Extended exposure to conditions that promote racemization increases the likelihood of eroding the enantiomeric excess of your product.[8]

Q3: How can I accurately detect and quantify the extent of racemization in my reaction?

A3: Accurate quantification is crucial for troubleshooting and optimizing your reaction conditions. The most reliable and widely used methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers or diastereomers.[2] You will need to develop a method using a suitable chiral stationary phase (CSP). Common CSPs for amine derivatives include those based on polysaccharides, macrocyclic glycopeptides (like teicoplanin-based columns), or Pirkle-type phases.[11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for precise quantification than chiral HPLC, NMR can be a powerful tool. In some cases, diastereomers may have distinct signals in ¹H or ¹³C NMR spectra. The use of chiral shift reagents can also help to resolve the signals of enantiomers.[2]

  • Gas Chromatography (GC): For volatile derivatives of 3-aminotetrahydrofuran, chiral GC columns can provide excellent separation of enantiomers.[2]

A detailed protocol for chiral analysis is provided in the "Experimental Protocols" section below.

Troubleshooting Guides: Reaction-Specific Strategies

This section provides in-depth guidance for mitigating racemization in common reaction types involving 3-aminotetrahydrofuran.

Scenario 1: Amide Bond Formation

Amide coupling is arguably the most common reaction where racemization poses a significant threat. The key to success lies in a multi-faceted approach involving the careful selection of reagents and optimization of reaction conditions.

G cluster_reagent Coupling Reagent & Additives cluster_base Base Selection cluster_conditions Reaction Conditions start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Scrutinize Base Selection reagent->base If racemization persists end Racemization Minimized reagent->end If successful conditions Step 3: Optimize Reaction Conditions base->conditions If racemization persists base->end If successful protect Step 4: Consider N-Protection Strategy conditions->protect For highly sensitive substrates conditions->end If successful protect->end carbodiimide Using Carbodiimide (EDC, DCC)? additives Add Suppressing Additives: - HOAt - OxymaPure - HOBt carbodiimide->additives Yes onium Switch to Onium Salts: - HATU, HCTU - PyBOP, COMU additives->onium If insufficient strong_base Using Strong/Hindered Base (DIPEA)? weak_base Switch to Weaker Base: - N-Methylmorpholine (NMM) - 2,4,6-Collidine strong_base->weak_base Yes stoichiometry Use Minimum Stoichiometry (1-2 equivalents) weak_base->stoichiometry temp Lower Reaction Temperature (0°C to -20°C) solvent Evaluate Solvent Polarity (e.g., DCM vs. DMF) temp->solvent

Caption: Troubleshooting workflow for amide coupling racemization.

  • Coupling Reagents and Additives:

    • Avoid Carbodiimides Alone: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are notorious for causing racemization when used without additives.[9][15]

    • Utilize Additives: If using a carbodiimide, the inclusion of additives is mandatory. 1-Hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are generally more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[16] These additives work by rapidly forming a more stable active ester, which is less prone to racemization.[16]

    • Prefer Onium Salts: Uronium/aminium salts like HATU, HCTU, and phosphonium salts like PyBOP are generally superior for minimizing racemization.[9][10] They promote rapid amide bond formation, minimizing the lifetime of the activated species. For particularly challenging couplings, newer reagents like COMU have shown excellent performance with very low racemization.[16] Ynamides have also emerged as a class of racemization-free coupling reagents that function under exceptionally mild conditions.[17][18][19][20][21]

  • Base Selection:

    • The Role of the Base: The base is necessary to deprotonate the amine salt and neutralize acids formed during the reaction. However, it is a double-edged sword.

    • Avoid Excessively Strong or Hindered Bases: Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are common but are known to promote racemization.[10][16]

    • Choose a Weaker Base: Opt for weaker or more sterically hindered (less nucleophilic) bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[15][16] Use the minimum number of equivalents necessary for the reaction to proceed efficiently.

  • Reaction Conditions:

    • Temperature is Key: Lowering the reaction temperature is one of the most effective ways to suppress racemization.[10] The activation energy for racemization is often higher than that for the desired amide bond formation. Start your coupling at 0°C and consider going as low as -20°C for highly sensitive substrates.

    • Solvent Effects: The choice of solvent can be influential. While dimethylformamide (DMF) and dichloromethane (DCM) are common, some studies suggest that less polar solvents can reduce the rate of racemization.[10] However, ensure your starting materials remain fully dissolved.

ConditionRecommendationRationale
Coupling Reagent HATU, HCTU, COMU, YnamidesRapid formation of active esters, minimizing time for racemization.[10][16][18]
Additive HOAt, OxymaPureMore effective than HOBt at forming stable active esters and suppressing racemization.[16]
Base N-Methylmorpholine (NMM), 2,4,6-CollidineWeaker bases are less likely to abstract the alpha-proton, reducing the risk of enolization.[15][16]
Temperature 0°C to -20°CSlows the rate of racemization more significantly than the desired coupling reaction.[10]
Solvent Anhydrous DCM or DMFCommon choices, but consider solvent polarity's effect on intermediate stability.
Scenario 2: Nucleophilic Substitution Reactions

When using 3-aminotetrahydrofuran as a nucleophile, maintaining its stereocenter is generally less problematic than in amide couplings, provided the reaction follows an SN2 mechanism at the electrophile's chiral center. The primary concern here is ensuring the reaction conditions do not inadvertently cause epimerization of the starting amine.

  • Maintain Mild Conditions: Avoid excessively high temperatures or prolonged reaction times.

  • Control pH: Both strongly acidic and strongly basic conditions can potentially catalyze the formation of achiral imine intermediates, which can lead to racemization.[8] Buffer the reaction if necessary.

  • Use of Protecting Groups: If the reaction conditions are harsh, consider protecting the amine. A carbamate protecting group like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) can prevent side reactions at the nitrogen and may help stabilize the chiral center.[22][23][24]

Scenario 3: Protecting Group Strategies

The strategic use of N-protecting groups can be a powerful tool to prevent racemization.

  • Introduce a Protecting Group: Protecting the nitrogen of 3-aminotetrahydrofuran with a group like Boc or Fmoc before subsequent reactions can be beneficial.[22][23][24][25]

  • Mechanism of Protection: A protecting group can sterically hinder the approach of a base to the alpha-proton. Furthermore, by modifying the electronics of the nitrogen atom, it can influence the acidity of the alpha-proton.

  • Orthogonal Strategies: Choose a protecting group that is stable to the reaction conditions and can be removed without affecting other functional groups in the molecule (orthogonal protection).[23] For example, a Boc group is stable to many coupling conditions but is easily removed with mild acid (e.g., TFA).[22] An Fmoc group is base-labile, making it suitable for strategies where acid-sensitive groups are present.[22]

G cluster_protection N-Protection Strategy start Chiral 3-Aminotetrahydrofuran protect Introduce Protecting Group (e.g., Boc, Cbz) start->protect reaction Perform Reaction (e.g., Amide Coupling) protect->reaction deprotect Selective Deprotection reaction->deprotect product Enantiopure Product deprotect->product

Caption: Workflow for using a protecting group strategy.

Experimental Protocols
Protocol 1: General Procedure for Racemization-Suppressed Amide Coupling

This protocol provides a starting point for coupling 3-aminotetrahydrofuran with a chiral carboxylic acid while minimizing racemization.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DCM or DMF (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add N-methylmorpholine (NMM) (2.2 eq.) to the cooled solution and stir for 1-2 minutes.

  • Amine Addition: Add a solution of 3-aminotetrahydrofuran (1.1 eq.) in the same anhydrous solvent dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid elevated temperatures.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl, and proceed with standard extractive work-up and purification.

Protocol 2: Chiral HPLC Analysis of the Product

This protocol outlines the steps for analyzing the enantiomeric or diastereomeric purity of your final product.

  • Column Selection: Choose a suitable chiral stationary phase. For amide derivatives of 3-aminotetrahydrofuran, columns like Chirobiotic T (teicoplanin-based) or polysaccharide-based columns (e.g., Chiralpak series) are good starting points.[13][14]

  • Mobile Phase Screening:

    • Start with a simple mobile phase system, such as a mixture of hexane/isopropanol or methanol/acetonitrile for normal and polar organic modes, respectively.

    • For reversed-phase, use a mixture of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.[13]

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to achieve optimal resolution (Rs > 1.5) and retention time.

    • Evaluate the effect of temperature, as it can significantly impact chiral recognition.

    • If using an ionizable mobile phase additive, screen different acids or bases and their concentrations.

  • Quantification: Integrate the peak areas of the two enantiomers/diastereomers. The enantiomeric excess (% ee) or diastereomeric excess (% de) can be calculated using the formula: (% ee or % de) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

References
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Yang, J., et al. (2019). Ynamide-Mediated Thiopeptide Synthesis. Angewandte Chemie International Edition, 58(5), 1382-1386. [Link]
  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Reactions. [Link]
  • University of Leeds. (2019).
  • Horváth, G., & Bäckvall, J. E. (2007). Racemization, Enantiomerization and Diastereomerization.
  • Ghosh, A. K., et al. (2013). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron: Asymmetry, 24(11), 663-668. [Link]
  • Google Patents. (2007). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Wikipedia.
  • The University of Manchester.
  • Black, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3323-3333. [Link]
  • Google Patents. (2007). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. (2008). TW200846345A - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. (2016). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • ResearchGate. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. [Link]
  • Noorduin, W. L., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(10), 6373-6377. [Link]
  • Park, Y., & Chang, S. (2018). Enantioconvergent Amination of Racemic Tertiary C–H Bonds. Journal of the American Chemical Society, 140(10), 3749-3753. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1099-1134. [Link]
  • Fukuda, N., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
  • Toniolo, C., et al. (2005). Stereoselective acylation of a racemic amine with C(alpha)-methyl phenylglycine-based dipeptide 5(4H)-oxazolones. Chirality, 17(8), 481-487. [Link]
  • Al-Saeed, F. A. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 27(19), 6527. [Link]
  • Wikipedia. Protecting group. [Link]
  • ResearchGate. (2018).
  • Patel, R. N. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-121. [Link]
  • Péter, A., et al. (1998). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Călinescu, I., et al. (2012). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Polymers, 4(2), 1039-1047. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for Tetrahydrofuran-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Tetrahydrofuran-3-amine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and maximize your reaction yields and product purity.

I. General Questions & Key Considerations

Q1: What are the most common synthetic routes to this compound derivatives, and what are the key trade-offs?

A1: There are two primary synthetic pathways, each with distinct advantages and challenges:

  • Reductive Amination of Tetrahydrofuran-3-one: This is a convergent and often high-yielding approach. It involves the reaction of tetrahydrofuran-3-one with an appropriate amine in the presence of a reducing agent. The main advantage is the direct formation of the C-N bond. However, challenges can arise from the stability of the imine/enamine intermediate and the selectivity of the reducing agent.

  • Hofmann Rearrangement of Tetrahydrofuran-3-carboxamide: This route involves the conversion of a primary amide to a primary amine with one fewer carbon atom. It is a powerful transformation but can be sensitive to reaction conditions, with the potential for side reactions if not carefully controlled.

Q2: How do I choose the optimal synthetic route for my specific derivative?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern on the amine, and the scale of the reaction.

  • For N-substituted derivatives, reductive amination is generally the more direct and efficient method.

  • For the parent Tetrahydrofuran-3-amine, both routes are viable. The Hofmann rearrangement may be preferred if Tetrahydrofuran-3-carboxamide is readily available or easily synthesized.

II. Troubleshooting Guide: Reductive Amination Pathway

Reductive amination is a cornerstone for synthesizing a diverse range of Tetrahydrofuran-3-amine derivatives. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the final amine.

G A Tetrahydrofuran-3-one + Amine (R-NH2) B Iminium Ion Intermediate A->B Imine Formation (Mildly Acidic pH) D Side Product: Alcohol A->D Premature Reduction (e.g., NaBH4) C Target Amine Derivative B->C Reduction (e.g., NaBH(OAc)3)

Caption: Reductive Amination Workflow

Q3: My reductive amination reaction is showing low yield. What are the likely causes and how can I improve it?

A3: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Low Yield in Reductive Amination

Potential Cause Explanation Recommended Solution
Incomplete Imine Formation The equilibrium between the carbonyl, amine, and iminium ion may not favor the iminium ion.Ensure mildly acidic conditions (pH 4-5) to catalyze imine formation. You can add a catalytic amount of acetic acid.[1] For less reactive ketones, using a Lewis acid like Ti(iPrO)4 can be beneficial.[2]
Incorrect Reducing Agent A strong reducing agent like sodium borohydride (NaBH4) can reduce the starting ketone before imine formation is complete, leading to the corresponding alcohol as a byproduct.[1][2]Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3), which is known to selectively reduce imines in the presence of ketones.[3][4][5]
Moisture in the Reaction Sodium triacetoxyborohydride is sensitive to water, which can lead to its decomposition and reduced activity.[2]Use anhydrous solvents (e.g., DCE, DCM, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance Bulky amines or ketones can slow down the rate of both imine formation and reduction.Increase the reaction time and/or temperature. Consider using a less sterically hindered starting material if possible.

Experimental Protocol: Optimized Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of Tetrahydrofuran-3-one (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (1.0 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Proceed with hydrochloride salt formation and purification.

Q4: I am observing the formation of an alcohol byproduct. How can I prevent this?

A4: The formation of tetrahydrofuran-3-ol is a clear indication that your reducing agent is reacting with the starting ketone.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Ketone + Amine B Iminium Ion A->B Condensation C Target Amine B->C Selective Reduction (NaBH(OAc)3) D Ketone E Alcohol Byproduct D->E Non-selective Reduction (NaBH4)

Caption: Competing Reaction Pathways

To prevent this, it is critical to use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this purpose.[3][4][5] Unlike sodium borohydride, it is less reactive towards aldehydes and ketones under neutral or weakly acidic conditions.[4]

III. Troubleshooting Guide: Hofmann Rearrangement Pathway

The Hofmann rearrangement is a classic method for converting primary amides into primary amines with one less carbon atom.[6]

G A Tetrahydrofuran-3-carboxamide B N-bromoamide A->B Br2, NaOH (N-Bromination) C Isocyanate Intermediate B->C NaOH (Rearrangement) D Carbamic Acid C->D H2O (Hydrolysis) E Tetrahydrofuran-3-amine D->E -CO2 (Decarboxylation)

Caption: Hofmann Rearrangement Mechanism

Q5: My Hofmann rearrangement is giving a poor yield and multiple byproducts. What could be the issue?

A5: The Hofmann rearrangement is sensitive to reaction conditions, and deviations can lead to side reactions.

Troubleshooting the Hofmann Rearrangement

Potential Cause Explanation Recommended Solution
Over-oxidation The strong oxidizing conditions can lead to the formation of undesired byproducts.Use a milder oxidizing agent. Instead of bromine and sodium hydroxide, consider using N-bromosuccinimide (NBS) and a base like DBU. For base-sensitive substrates, hypervalent iodine reagents such as PIDA or PIFA can be used under mildly acidic conditions.[7]
Incomplete Rearrangement The N-bromoamide intermediate may not fully rearrange to the isocyanate.Ensure adequate base concentration and reaction time. The rearrangement step is often promoted by warming the reaction mixture after the initial N-bromination.[8]
Poor Solubility of the Amide If the starting amide has poor solubility in the aqueous base, the reaction will be slow and incomplete.Consider using a co-solvent such as methanol or THF to improve solubility.
Hydrolysis of the Isocyanate to Urea Derivatives If the isocyanate intermediate reacts with the product amine, it can form urea byproducts.Ensure efficient hydrolysis of the isocyanate to the carbamic acid and subsequent decarboxylation. This is typically favored in aqueous conditions.

Experimental Protocol: Modified Hofmann Rearrangement

  • Dissolve Tetrahydrofuran-3-carboxamide (1.0 equiv) in a mixture of water and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared solution of sodium hypobromite (prepared from bromine and sodium hydroxide).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Acidify the reaction mixture with concentrated HCl.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product amine with dichloromethane.

  • Dry the organic extracts, concentrate, and proceed with hydrochloride salt formation.

IV. Purification and Chiral Integrity

Q6: I am having difficulty purifying the final this compound salt. What is the best method?

A6: Purification of amine hydrochloride salts often involves removing inorganic salts and other impurities.

  • Recrystallization: This is the most common and effective method for purifying solid hydrochloride salts. A suitable solvent system is one in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of amine hydrochlorides include isopropanol, ethanol, or mixtures of ethanol and diethyl ether.[9]

  • Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the crude solid with that solvent. Acetone or ethyl acetate can sometimes be effective for removing non-polar impurities.[9]

  • Conversion to Free Base and Back to Salt: If the salt is difficult to purify directly, you can convert it back to the free amine by treatment with a base, extract the free amine into an organic solvent, wash away water-soluble impurities, and then re-form the hydrochloride salt by treating the organic solution with HCl (e.g., HCl in dioxane or ethereal HCl).[10]

Q7: How can I assess and ensure the chiral purity of my final product?

A7: For chiral derivatives, maintaining enantiomeric excess is critical.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. The amine can be derivatized with a chiral derivatizing agent or analyzed directly on a chiral stationary phase column.

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to resolve the signals of enantiomers in the NMR spectrum, allowing for the determination of their ratio.

  • Polarimetry: Measurement of the specific rotation of your purified product can be compared to literature values for the enantiomerically pure compound.

To ensure chiral purity, it is important to use enantiomerically pure starting materials and to choose reaction conditions that do not cause racemization. The Hofmann rearrangement is known to proceed with retention of configuration.[7]

V. References

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Process for the purification of amines. Google Patents.

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. ResearchGate. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. NIH. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. Vedantu. [Link]

  • The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry | Khan Academy. Khan Academy. [Link]

  • Hofmann Elimination and Cope Elimination | Organic Chemistry. YouTube. [Link]

  • Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction: Divergent Access to Chiral Thionucleosides. PubMed. [Link]

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminotetrahydrofuran. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this crucial synthetic building block. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can compromise yield, purity, and stereochemical integrity. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper mechanistic understanding of the underlying chemistry.

Overview of Major Synthetic Pathways

The synthesis of 3-aminotetrahydrofuran can be approached from several distinct pathways, each with its own set of advantages and potential pitfalls. Understanding the landscape of these routes is the first step in troubleshooting.

G cluster_1 Synthetic Strategies 3-Hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran Mitsunobu Rxn Mitsunobu Rxn 3-Hydroxytetrahydrofuran->Mitsunobu Rxn (PPh3, DEAD, Phthalimide) Azide Displacement Azide Displacement 3-Hydroxytetrahydrofuran->Azide Displacement 1. TsCl 2. NaN3 Tetrahydrofuran-3-carbaldehyde Tetrahydrofuran-3-carbaldehyde Reductive Amination Reductive Amination Tetrahydrofuran-3-carbaldehyde->Reductive Amination (NH3, Reducing Agent) L-Aspartic Acid L-Aspartic Acid Multi-step Chiral Pool Multi-step Chiral Pool L-Aspartic Acid->Multi-step Chiral Pool (Acylation, Reduction, Cyclization, etc.) Product 3-Aminotetrahydrofuran Mitsunobu Rxn->Product Azide Displacement->Product Reduction (H2/Pd, PPh3) Reductive Amination->Product Hofmann Degradation Hofmann Degradation Multi-step Chiral Pool->Product

Caption: Common synthetic routes to 3-aminotetrahydrofuran.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific, frequently encountered issues in a question-and-answer format.

Focus Area: Reductive Amination

Reductive amination is a popular one-pot method but is sensitive to the choice of reducing agent and reaction conditions.[1]

Q1: I'm attempting a reductive amination of 3-formyltetrahydrofuran with ammonia and see a significant amount of 3-hydroxymethyltetrahydrofuran in my crude product. What is causing this and how can I prevent it?

A1: This is a classic case of competitive reduction. The hydride reducing agent is reducing your starting aldehyde to the corresponding alcohol faster than the aldehyde is condensing with ammonia to form the imine intermediate.

Causality: The core issue lies in the relative rates of two competing reactions: imine formation versus aldehyde reduction. Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) do not effectively discriminate between a carbonyl group and an imine/iminium ion.

Solution: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde.

  • Primary Recommendation: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is milder and sterically bulkier, making it significantly slower to reduce aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion that forms in situ.[2]

  • Alternative: Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions (pH 6-7) which favor iminium ion formation and activate it for reduction.[2] However, NaBH₃CN and its byproducts are highly toxic, making NaBH(OAc)₃ a safer choice for many labs.[2]

G Start Aldehyde + NH3 Imine Imine Formation (Reversible) Start->Imine H2O Aldehyde_Reduction Side Reaction: Aldehyde Reduction Start->Aldehyde_Reduction [H-] (e.g., NaBH4) Imine_Reduction Desired Pathway: Imine/Iminium Reduction Imine->Imine_Reduction [H-] (e.g., NaBH(OAc)3) Alcohol 3-Hydroxymethyl-THF (Byproduct) Aldehyde_Reduction->Alcohol Amine 3-Amino-THF (Product) Imine_Reduction->Amine

Caption: Competing pathways in reductive amination.

Q2: My reductive amination is clean, but I'm observing a significant impurity with approximately double the mass of my expected product. What is this?

A2: You are likely observing over-alkylation , where the desired primary amine product (3-aminotetrahydrofuran) acts as a nucleophile itself, reacting with another molecule of the starting aldehyde.

Causality: The product, a primary amine, is often more nucleophilic than the ammonia used as the nitrogen source. This leads to the formation of a secondary amine, bis(tetrahydrofuran-3-ylmethyl)amine, via a second reductive amination sequence.

Solutions:

  • Stoichiometry Control: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This statistically favors the reaction of the aldehyde with ammonia over the primary amine product.

  • Slow Addition: Add the aldehyde slowly to the reaction mixture containing the ammonia source and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance for the product amine to react with it.

Focus Area: Mitsunobu Reaction

The Mitsunobu reaction is powerful for inverting the stereochemistry of 3-hydroxytetrahydrofuran but is notorious for purification challenges and specific side reactions.[3][4]

Q3: I am using the Mitsunobu reaction with (S)-3-hydroxytetrahydrofuran, phthalimide, PPh₃, and DEAD, but my yield is low and I recover starting material. What's going wrong?

A3: This common issue in Mitsunobu reactions often points to problems with reagent quality, order of addition, or the acidity of the nucleophile.

Causality & Troubleshooting Steps:

  • Reagent Quality: DEAD (diethyl azodicarboxylate) can degrade over time. Ensure you are using fresh or properly stored DEAD. The same applies to triphenylphosphine (PPh₃), which can oxidize.

  • Order of Addition: The generally accepted and most reliable order of addition is to have the alcohol, nucleophile (phthalimide), and PPh₃ dissolved in an anhydrous solvent (like THF) and cooled to 0 °C before the slow, dropwise addition of DEAD.[5] Adding the reagents in the wrong order can lead to a complex mixture of non-productive intermediates.

  • Acidity of Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[3] Phthalimide (pKa ≈ 8.3) is sufficiently acidic. If you were using a less acidic nucleophile, the betaine intermediate formed from PPh₃ and DEAD would not be efficiently protonated, preventing the reaction from proceeding.[6]

  • Formation of Hydrazide Byproduct: A common side reaction occurs when the activated alcohol complex is attacked by the deprotonated DEAD-hydrazine byproduct instead of your intended nucleophile. This can be exacerbated by steric hindrance or poor nucleophilicity of the primary nucleophile.[3]

Q4: The purification of my Mitsunobu reaction is a nightmare. How can I effectively remove triphenylphosphine oxide (TPPO) and the diethyl hydrazodicarboxylate byproduct?

A4: This is the most cited drawback of the Mitsunobu reaction. Both TPPO and the hydrazine byproduct are often difficult to separate from the desired product via standard silica gel chromatography.

Purification Strategies:

  • Crystallization: If your product is crystalline, you can often precipitate it from a solvent system where TPPO remains soluble (e.g., diethyl ether, pentane). Conversely, TPPO can sometimes be crystallized out by concentrating the reaction mixture and adding a non-polar solvent.

  • Polymer-Supported Reagents: Use a polymer-supported triphenylphosphine. After the reaction, the polymer-bound TPPO can be simply filtered off.[7]

  • Modified Reagents: Employ newer generation Mitsunobu reagents designed for easier separation, although this requires deviating from the classic PPh₃/DEAD system.[6]

  • Extraction: For basic products like 3-aminotetrahydrofuran (after deprotection), an acidic wash (e.g., 1M HCl) will extract the amine into the aqueous layer, leaving the neutral TPPO and hydrazine byproduct in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine.

Focus Area: General Stability

Q5: During an acidic workup or purification on silica gel, my reaction mixture containing a tetrahydrofuran derivative turns dark and I observe what appears to be polymerization. What is happening?

A5: The tetrahydrofuran (THF) ring is an ether and is susceptible to cleavage and subsequent polymerization under strong acidic conditions, including Lewis acids or even protic acids like silica gel.[8][9]

Causality: The ether oxygen can be protonated, turning the hydroxyl group into a good leaving group. A nucleophile can then attack one of the α-carbons, leading to ring-opening.[10] In the absence of a strong external nucleophile, another THF molecule can act as the nucleophile, initiating cationic ring-opening polymerization (CROPs).[9]

Solutions:

  • Avoid Strong Acids: Use milder acids for workup or pH adjustment where possible. A saturated solution of ammonium chloride (NH₄Cl) is a good proton source for quenching reactions without drastically lowering the pH.

  • Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel by flushing it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), and then re-equilibrating with your eluent. This neutralizes the acidic sites on the silica surface.

  • Alternative Purification: Consider distillation or crystallization as alternatives to silica gel chromatography if your product is sensitive.

Part 2: Optimized Experimental Protocols

These protocols are designed to mitigate the side reactions discussed above.

Protocol 1: High-Selectivity Reductive Amination of 3-Formyltetrahydrofuran

This protocol prioritizes the formation of the primary amine by using a selective reducing agent and stoichiometric control to prevent over-alkylation and alcohol byproduct formation.

Materials:

  • 3-Formyltetrahydrofuran

  • Ammonia (7N solution in Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, catalyst)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Saturated aq. Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add a 10-fold molar excess of the 7N ammonia-in-methanol solution relative to the aldehyde.

  • Dissolve the 3-formyltetrahydrofuran in anhydrous DCM and add it dropwise to the stirred ammonia solution at room temperature.

  • Stir the mixture for 1 hour to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in a small amount of anhydrous DCM.

  • Add the NaBH(OAc)₃ slurry portion-wise to the reaction mixture over 20-30 minutes, maintaining the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting aldehyde is consumed.

  • Carefully quench the reaction by slowly adding saturated aq. NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-aminotetrahydrofuran.

Protocol 2: Stereoinvertive Synthesis via Mitsunobu Reaction and Deprotection

This two-step protocol converts a chiral 3-hydroxytetrahydrofuran to the corresponding amine with inversion of stereochemistry, incorporating a purification strategy for TPPO.

Step A: Mitsunobu Reaction Materials:

  • (S)-3-Hydroxytetrahydrofuran

  • Phthalimide (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve (S)-3-hydroxytetrahydrofuran, phthalimide, and PPh₃ in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD dropwise to the stirred solution over 30 minutes. A color change and/or formation of a white precipitate (the betaine intermediate) may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure.

  • Add diethyl ether to the crude residue. The desired N-(tetrahydrofuran-3-yl)phthalimide product is often less soluble than TPPO. If a precipitate forms, it may be the product. Alternatively, TPPO may precipitate. Analyze both solid and filtrate by TLC/NMR.

  • Purify by column chromatography if necessary, but proceed to deprotection with the crude material if it is reasonably clean.

Step B: Gabriel Deprotection (Hydrazinolysis) Materials:

  • Crude product from Step A

  • Hydrazine monohydrate (N₂H₄·H₂O) (4-5 eq)

  • Ethanol

Procedure:

  • Dissolve the crude phthalimide-protected intermediate in ethanol.

  • Add hydrazine monohydrate and heat the mixture to reflux for 4-6 hours. A dense white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and filter off the precipitate, washing with cold ethanol.

  • The filtrate contains the desired (R)-3-aminotetrahydrofuran. Acidify the filtrate with 2M HCl and concentrate to remove ethanol.

  • Wash the resulting aqueous solution with DCM to remove any remaining organic-soluble impurities.

  • Basify the aqueous layer with 4M NaOH to pH > 12 and extract with DCM or another suitable organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the free amine.

References
  • CN105218490B - Preparation method of (R)
  • Opening of THF ring with organic acid halides under solvent- and c
  • CN1660829A - A method for synthesizing (R)
  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google P
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC - NIH. [Link]
  • Mitsunobu Reaction - Common Conditions. [Link]
  • Mitsunobu reaction - Wikipedia. [Link]
  • Mitsunobu Reaction. [Link]
  • Reductive amin
  • Reductive Amin
  • Reductive Amin
  • Myers Chem 115 - Reductive Amin
  • CN102391214A - Synthetic method of (S)

Sources

Improving the stability of Tetrahydrofuran-3-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tetrahydrofuran-3-amine Hydrochloride

A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered by researchers. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to proactively design more robust experiments and ensure the integrity of your results.

Section 1: Foundational Knowledge & Proactive Stability Measures

This section addresses the most frequently asked questions regarding the nature of this compound and the fundamental principles for maintaining its stability in solution.

FAQ 1: What is this compound, and why is its stability a primary concern?

This compound (CAS No. 204512-94-7) is a cyclic amine salt.[1] The molecule consists of a tetrahydrofuran (THF) ring, which is a cyclic ether, and a protonated amine group (-NH3+) with a chloride counter-ion. Its utility is significant in medicinal chemistry, often serving as a key building block or intermediate in the synthesis of novel therapeutic agents.[2]

The primary stability concern arises from the inherent reactivity of the secondary amine. Amines, particularly cyclic ones, are susceptible to degradation through several pathways, most notably oxidation.[3][4] This degradation can lead to the formation of impurities, which may manifest as solution discoloration, the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS), and a reduction in the effective concentration of the active reagent, ultimately compromising reaction yields and experimental reproducibility.[3] The hydrochloride salt form generally offers greater stability and easier handling compared to the free base, but instability in solution remains a critical factor to control.[5]

FAQ 2: What are the primary chemical pathways through which this compound degrades in solution?

The degradation of this compound in solution is primarily driven by two mechanisms: oxidation and, to a lesser extent, pH-dependent rearrangements.

  • Oxidative Degradation: This is the most common pathway. The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen or other oxidizing agents present in the solvent. The reaction is often initiated by the formation of an amine radical.[4] This can lead to a cascade of reactions, including the formation of imines, hydroxylamines, and eventually ring-opened byproducts or colored polymeric materials. The presence of metal ions can catalyze this process significantly.[6]

  • pH-Dependent Instability: While the hydrochloride salt is stable at acidic to neutral pH, converting the salt to the free base (typically by adding a base like NaOH or triethylamine) makes the amine more nucleophilic and even more susceptible to oxidation.[7][8] At very high or low pH values, coupled with elevated temperatures, the ether linkage in the THF ring could also be susceptible to hydrolysis, although this is generally less common under typical experimental conditions.

Below is a diagram illustrating the primary degradation concerns.

G cluster_degradation Degradation Pathways & Products main Tetrahydrofuran-3-amine HCl in Solution O2 Dissolved O₂ Metal Metal Ions (Fe²⁺, Cu²⁺) Base High pH (Base) Oxidation Oxidative Degradation main->Oxidation FreeBase Free Base Formation main->FreeBase O2->Oxidation Metal->Oxidation Base->FreeBase Impurities Impurities: - Oxidized Dimers - Ring-Opened Products - Colored Polymers Oxidation->Impurities FreeBase->Oxidation Increases Susceptibility G cluster_good Good Path cluster_bad Troubleshooting Path start Experiment Start: Prepare Solution check_color Is solution colorless? start->check_color proceed Proceed with Experiment check_color->proceed Yes discard STOP! Discard Solution check_color->discard No (Discolored) monitor Monitor Results for Inconsistencies proceed->monitor end_ok Results Consistent: Protocol OK monitor->end_ok diagnose Diagnose Cause: - Old Solvent? - Air Exposure? - Contamination? discard->diagnose implement Implement Protocol 1: - Use Degassed Solvent - Use Inert Atmosphere diagnose->implement re_prepare Prepare Fresh Solution implement->re_prepare re_prepare->start Restart

Fig. 2: A decision-making workflow for handling solutions of this compound.
FAQ 3: Can I use antioxidants to improve stability?

A: While antioxidants like butylated hydroxytoluene (BHT) are sometimes used to stabilize ethers like THF from peroxide formation, their use with amine solutions is more complex. [9]Adding another reactive species could potentially complicate your downstream reaction or purification. Chelating agents, such as EDTA, have been used to stabilize amine solutions by sequestering metal ions that catalyze oxidation. [10]However, for most laboratory-scale synthetic applications, the most reliable and cleanest method is to prevent oxidation in the first place by rigorously excluding oxygen (Protocol 1), rather than by adding scavengers. If you must store solutions long-term, conducting a small-scale validation study with a chelating agent would be necessary.

References

  • Idris, M. I. H., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Processes. [Link]
  • Standard Operating Procedure: Tetrahydrofuran. (2012). University of California, Merced - Environmental Health and Safety. [Link]
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. [Link]
  • Srinivasan, S., et al. (1995). Stabilization of hydroxylamine solutions.
  • Narku-Tetteh, J., et al. (2022). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
  • Rochelle, G. T., et al. (2012).
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. [Link]
  • Properties and Stability of Tetrahydrofuran. (2024). LookChem. [Link]
  • Deamination mechanism of primary amines. (n.d.).
  • Ways of crashing out amines. (2018). Reddit. [Link]
  • Analytical Methods for Therapeutic Drug Monitoring and Toxicology. (n.d.).
  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
  • How can I separate HCl from amine hydrogenchloride solution by electrolysis? (2015).
  • Process for recovery of amines and volatile acids from amine salts. (1993).
  • Tetrahydrofuran. (n.d.). Wikipedia. [Link]
  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway prediction. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Can anyone suggest how to neutralize aminehydrochlorides? (2014).

Sources

Troubleshooting guide for scaling up 3-aminotetrahydrofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals scaling up the synthesis of 3-aminotetrahydrofuran. As a crucial building block in medicinal chemistry, particularly for antiviral and antiarrhythmic drugs, its efficient and safe synthesis at scale is paramount.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and resolve challenges in your process development.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of 3-aminotetrahydrofuran synthesis in a question-and-answer format.

Problem: My reaction yield is consistently low or has dropped significantly after scaling up.

Answer: Low yield is a multifaceted issue often exacerbated by scale. The root cause typically falls into one of four categories: incomplete conversion, competing side reactions, product degradation/loss during work-up, or issues with reagent stoichiometry and quality.

  • Incomplete Conversion:

    • Causality: On a larger scale, mass and heat transfer limitations can become significant. Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, slowing down or stalling the reaction. For exothermic reactions, such as hydride reductions, poor heat dissipation can lead to temperature spikes that alter the reaction pathway.

    • Solution:

      • Monitor Internal Temperature: Do not rely on the external bath temperature. Use a probe to monitor the internal reaction temperature and ensure it aligns with the optimized lab-scale conditions.

      • Improve Agitation: Switch to an overhead mechanical stirrer for flask reactions above 1 L. For reactor-scale synthesis, ensure the impeller design and stirring speed are adequate for the vessel geometry and reaction viscosity.

      • Re-evaluate Reaction Time: A reaction that is complete in 2 hours at 50 mL scale may require 3-4 hours at 5 L scale due to slower heat and mass transfer. Monitor the reaction progress using an appropriate technique (TLC, LC-MS, GC-MS) until starting material is consumed.

  • Competing Side Reactions:

    • Causality: The choice of synthetic route dictates the likely side reactions. For instance, when starting from 3-hydroxytetrahydrofuran, activation followed by nucleophilic substitution can lead to elimination byproducts.[4] Reductive amination of tetrahydrofuran-3-one can result in the formation of a di-alkylated amine or reduction of the ketone to the alcohol if the imine formation is slow.

    • Solution:

      • Control Reagent Addition: Slow, controlled addition of reagents, particularly the reducing agent or a strong base, is critical at scale to maintain the optimal temperature and minimize side reactions. Use a syringe pump or an addition funnel for this purpose.

      • Optimize pH: For reductive aminations, maintaining a weakly acidic pH (typically 4.5-6) is crucial.[5] This pH is low enough to catalyze imine formation but not so low as to hydrolyze the imine or protonate the starting amine, rendering it non-nucleophilic.

      • Identify Byproducts: Isolate and characterize major impurities. Understanding their structure provides direct insight into the competing reaction pathway, allowing for targeted process optimization.

  • Product Loss During Work-up:

    • Causality: 3-Aminotetrahydrofuran is a relatively polar, low molecular weight amine with significant water solubility.[6] This can lead to substantial losses in the aqueous phase during extraction. Emulsion formation is also common.

    • Solution:

      • Brine Wash: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and "salting it out" into the organic layer.[6]

      • Solvent Selection: Use a more polar extraction solvent like dichloromethane (DCM) or perform a continuous liquid-liquid extraction for highly water-soluble products.

      • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the ammonium salt and ensure the free amine is extracted into the organic phase.

Problem: I am struggling with purification. My product is contaminated with a persistent, hard-to-remove impurity.

Answer: Purification is a common scale-up bottleneck. The identity of the impurity is key. For 3-aminotetrahydrofuran synthesis, a frequent culprit is triphenylphosphine oxide (TPPO), especially if a Mitsunobu reaction is employed.

  • If the Impurity is TPPO (from a Mitsunobu Reaction):

    • Causality: The Mitsunobu reaction uses triphenylphosphine (PPh₃), which is oxidized to TPPO during the reaction.[7][8] TPPO is crystalline but has moderate polarity and can co-elute with the desired product during chromatography.

    • Solution Workflow:

      • Initial Filtration: After the reaction, cool the mixture (e.g., in an ice bath) and dilute with a non-polar solvent like hexanes or diethyl ether. TPPO has limited solubility in these solvents and a significant portion may precipitate and can be removed by filtration.[7]

      • Acid Wash: Extract the organic layer with dilute acid (e.g., 1M HCl). The basic 3-aminotetrahydrofuran product will move into the acidic aqueous layer as its hydrochloride salt, while the neutral TPPO remains in the organic layer.

      • Basification and Extraction: Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10. This regenerates the free amine, which can then be extracted back into a fresh organic layer (e.g., DCM or EtOAc).

      • Final Polish: This acid-base extraction sequence effectively removes the vast majority of TPPO. A final silica gel plug or short column may be needed to remove residual traces.

Diagram: Troubleshooting Decision Tree for Low Yield A logical guide to diagnosing and solving yield issues during scale-up.

G cluster_incomplete Incomplete Conversion cluster_complete Complete Conversion start Problem: Low Yield at Scale check_conversion Is Starting Material Consumed? (Check by TLC/LCMS) start->check_conversion incomplete_no No check_conversion->incomplete_no No complete_yes Yes check_conversion->complete_yes Yes cause_mixing Cause: Poor Mixing/ Mass Transfer incomplete_no->cause_mixing cause_temp Cause: Poor Heat Transfer/Low Temp incomplete_no->cause_temp solution_stir Action: Use Overhead Stirrer/ Optimize Impeller Speed cause_mixing->solution_stir solution_temp Action: Monitor Internal Temp/ Increase Reaction Time cause_temp->solution_temp check_impurities Are Major Impurities Present? complete_yes->check_impurities impurities_yes Yes check_impurities->impurities_yes Yes impurities_no No check_impurities->impurities_no No cause_side_reactions Cause: Side Reactions (e.g., Elimination, Over-reduction) impurities_yes->cause_side_reactions cause_workup Cause: Product Loss During Work-up impurities_no->cause_workup solution_side_reactions Action: Slow Reagent Addition/ Optimize Temp & pH cause_side_reactions->solution_side_reactions solution_workup Action: Use Brine Wash/ Adjust pH/Continuous Extraction cause_workup->solution_workup

Section 2: Frequently Asked Questions (FAQs)

Question: Which synthetic route for 3-aminotetrahydrofuran is most suitable for industrial scale-up?

Answer: The ideal route for scale-up prioritizes safety, cost, atom economy, and process robustness. While many routes exist, reductive amination of tetrahydrofuran-3-one is often preferred for large-scale production.

  • Causality and Comparison:

    • Reductive Amination: This is typically a one-pot reaction where tetrahydrofuran-3-one is reacted with an ammonia source (like ammonium acetate) and a reducing agent.[9][10] It is convergent and avoids highly toxic or explosive intermediates. Common reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation are well-understood and manageable at scale.[11][12]

    • From 3-Hydroxytetrahydrofuran: Routes involving the conversion of the hydroxyl group to a leaving group followed by substitution with an amine equivalent are common. However, these often involve hazardous reagents. For example, using sodium azide introduces explosion risks and toxicity concerns, while using sodium cyanide is also highly toxic and can lead to elimination side reactions.[1][4] The Mitsunobu reaction, while effective, suffers from poor atom economy and generates stoichiometric amounts of TPPO, creating a significant purification burden at scale.[7][13]

    • From Dihydrofuran/Furan: These routes often involve hydroformylation, which can have issues with regioselectivity (formation of the 2-substituted isomer) and requires specialized high-pressure equipment.[4][14]

Table 1: Comparison of Major Synthetic Routes for Scale-Up

FeatureReductive AminationAzide Route (from 3-OH THF)Mitsunobu Route (from 3-OH THF)
Starting Material Tetrahydrofuran-3-one3-Hydroxytetrahydrofuran3-Hydroxytetrahydrofuran
Typical Steps 1-2 (often one-pot)3 (Activation, Azidation, Reduction)2 (Mitsunobu, Deprotection)
Key Reagents Ammonia source, NaBH(OAc)₃ or H₂/CatalystTsCl, NaN₃, H₂/CatalystPPh₃, DIAD/DEAD, Phthalimide/DPPA
Major Safety Concern Flammable solvents, pressure for hydrogenationHigh: Sodium azide (toxic, explosive), azide intermediates (explosive)Moderate: Azodicarboxylates (toxic)
Key Byproduct Borate saltsToluenesulfonic acid saltsTriphenylphosphine oxide (TPPO)
Purification StraightforwardModerateDifficult: TPPO removal
Scalability Score Excellent Poor to Moderate Poor

Question: What are the critical safety considerations when scaling up this synthesis?

Answer: Safety must be the primary consideration. Beyond standard chemical handling protocols, the synthesis of 3-aminotetrahydrofuran presents specific hazards depending on the chosen route.

  • Reagent Hazards:

    • Azides: Sodium azide and intermediate alkyl azides are potentially explosive, especially upon heating or contact with heavy metals.[1] This route requires stringent safety protocols and is often avoided in industrial settings for this reason.

    • Cyanides: Sodium cyanide is acutely toxic.[4] Handling requires extreme care and an emergency response plan for cyanide exposure must be in place.

    • Hydride Reducing Agents: Reagents like LiAlH₄ react violently with water and can generate flammable hydrogen gas. While less reactive, sodium borohydride derivatives also react with moisture.[6]

    • Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure, requiring specialized, properly grounded equipment (to prevent static discharge) and careful monitoring.

  • Process Hazards:

    • Exotherms: Reductions and Mitsunobu reactions can be highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions, solvent boiling, and pressure buildup. Always ensure adequate cooling capacity and controlled reagent addition.

    • Product Flammability: The final product, 3-aminotetrahydrofuran, is a flammable liquid.[15][16] All handling and purification steps (like distillation) should be conducted in well-ventilated areas, away from ignition sources, and preferably under an inert atmosphere.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and suitable chemical-resistant gloves.[17] For handling highly toxic materials or large quantities, a respirator may be necessary.[16]

Section 3: Experimental Protocols

Protocol: Scale-Up Synthesis of 3-Aminotetrahydrofuran via Reductive Amination

This protocol describes a robust, one-pot procedure suitable for scaling from grams to kilograms, starting from tetrahydrofuran-3-one.

Materials:

  • Tetrahydrofuran-3-one (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (3.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (approx. 10 mL per gram of starting material)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a suitably sized reactor or round-bottom flask equipped with an overhead mechanical stirrer, temperature probe, and nitrogen inlet, add tetrahydrofuran-3-one (1.0 eq) and dichloromethane.

  • Amine Source: Add ammonium acetate (3.0 eq) to the solution and stir vigorously to form a suspension.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction is typically monitored by the disappearance of the ketone starting material (TLC or GC-MS).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In portions, carefully add sodium triacetoxyborohydride (1.5 eq) over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the imine intermediate is fully consumed as confirmed by analysis.

  • Work-up (Quench): Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Work-up (Extraction): Adjust the pH of the aqueous layer to >10 with 5M NaOH solution. Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Work-up (Wash): Combine the organic layers and wash with brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-aminotetrahydrofuran.

  • Purification: The crude product can be purified by vacuum distillation to afford the final product.

Diagram: Reductive Amination Pathway A simplified schematic of the one-pot reductive amination process.

G cluster_reactants cluster_reduction ketone Tetrahydrofuran-3-one imine_formation Step 1: Imine Formation (Weakly Acidic, RT) ketone->imine_formation amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine_formation imine Imine Intermediate imine_formation->imine reduction_step Step 2: Reduction (0°C to RT) imine->reduction_step reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reduction_step product 3-Aminotetrahydrofuran reduction_step->product

References

  • Ghosh, A. K., Williams, J. N., Kovela, S., & Mitsuya, H. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters.
  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. Google Patents.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Google Patents.
  • Mitsunobu reaction - Organic Synthesis.
  • Mitsunobu reaction - Wikipedia.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Reductive amination - Wikipedia.
  • Mitsunobu Reaction - Common Conditions.
  • (R)-3-Aminotetrahydrofuran - PubChem. National Institutes of Health.
  • 3-Hydroxytetrahydrofuran - Wikipedia.
  • Buchwald–Hartwig amination - Wikipedia.
  • Reductive Amination - Chemistry Steps.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents.
  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
  • Buchwald-Hartwig Coupling - YouTube.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH.
  • 3-Aminotetrahydrofuran - LookChem.
  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - RSC Publishing.
  • Furan, 3-hydroxy-1,2,3,4-tetrahydro - Organic Syntheses Procedure.
  • Synthesis of 3-Aminotetrahydrofurans and Tetrahydrofuro[2,3-b]furans by Gold-Catalyzed Cyclization of 3-Aminopent-4-yn-1-ols - ResearchGate.
  • Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. The Journal of Organic Chemistry.

Sources

Technical Support Center: A Researcher's Guide to Handling and Disposal of Tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrahydrofuran-3-amine hydrochloride (CAS No: 204512-94-7). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for the safe handling and compliant disposal of this chemical. As a chiral intermediate, it is valuable in complex organic synthesis, but its hazardous properties necessitate meticulous management to ensure laboratory safety and environmental protection.[1][2] This document provides in-depth, experience-based answers to common questions and troubleshooting for potential issues encountered during its use.

Frequently Asked Questions: Chemical Properties and Hazards

Q1: What is this compound and what are its primary hazards?

This compound is a white, solid organic compound, typically used as a chiral inducer or catalyst in pharmaceutical synthesis.[1][3] It is crucial to understand its hazard profile before use. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2).[4][5] Furthermore, it may cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[4][5]

Q2: What are the key physical and chemical properties I should be aware of?

Understanding the fundamental properties of a chemical is the first step to safe handling. Here is a summary of key data for this compound:

PropertyValueSource(s)
Molecular Formula C₄H₁₀ClNO[1][6]
Molecular Weight 123.58 g/mol [6]
Appearance White solid[1][2]
Solubility Soluble in water[1]
Storage Temperature Room temperature[6]

Q3: Are there any specific chemical incompatibilities I should be concerned about?

Yes, this compound should not be stored or mixed with strong oxidizing agents.[4] Reactions with these substances can be exothermic and potentially dangerous. Always consult the SDS for a comprehensive list of incompatible materials before initiating a new experimental protocol.

Troubleshooting Guide: Safe Handling and Storage

This section addresses potential issues that may arise during the routine handling and storage of this compound.

Scenario 1: I've received a container of this compound. What are the immediate steps for safe storage?

Proper initial storage is critical to long-term safety. Upon receipt, inspect the container for any damage or leaks. Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizers.[4][7] Ensure the container is tightly closed to prevent moisture absorption and contamination.[8][9] The storage area should be clearly marked, and access should be restricted to authorized personnel.

Scenario 2: A small amount of the solid has spilled on the lab bench. What is the correct cleanup procedure?

Accidental spills require a prompt and correct response to prevent exposure and contamination. Do not panic. Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

Protocol for Small Spill Cleanup
  • Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing the appropriate PPE: safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9]

  • Containment: If the spill is a powder, gently cover it with a dry, inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[5] Avoid raising dust.

  • Collection: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste.[4] Use non-sparking tools if there is any fire risk in the vicinity.[8]

  • Decontamination: Clean the spill area with a damp cloth or sponge. Wash the area thoroughly with soap and water.

  • Waste Disposal: The collected spill waste and any contaminated cleaning materials must be disposed of as hazardous waste according to your institution's and local regulations.[10] Double bag the waste in clear plastic bags, label it clearly, and take it to the designated chemical waste pickup area.[9]

Experimental Workflow: Spill Cleanup Procedure

Spill_Cleanup cluster_prep Preparation cluster_cleanup Cleanup cluster_disposal Disposal Assess Assess Spill & Evacuate Don_PPE Don Appropriate PPE Assess->Don_PPE Ensure Safety Contain Contain Spill with Inert Material Don_PPE->Contain Proceed to Cleanup Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package & Label Waste Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose Follow Regulations

Caption: Workflow for handling small chemical spills.

Frequently Asked Questions: Personal Protective Equipment (PPE)

Q4: What is the mandatory PPE when working with this compound?

Given its hazard profile, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE.

Body PartRequired PPERationaleSource(s)
Eyes/Face Safety goggles and face shieldProtects against dust particles and splashes causing serious eye irritation.[4][9]
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact which can cause irritation. Always inspect gloves before use.[4][9]
Body Lab coat, full-length pants, closed-toe shoesProtects skin from accidental contact and spills.[9]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.Prevents inhalation of dust which can cause respiratory tract irritation.[5][8]

Q5: How do I properly remove contaminated gloves?

Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[9] Grasp the outside of one glove at the wrist, peel it off, and hold it in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove, peel it off over the first glove, and dispose of both in the appropriate waste container. Always wash your hands thoroughly after removing gloves.[9]

Troubleshooting Guide: In Case of Exposure

Scenario 3: A colleague has accidentally splashed the compound in their eyes.

Immediate action is critical. This constitutes a medical emergency.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][8] If present, remove contact lenses after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[4]

Scenario 4: The powder came into contact with my skin.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[8] If skin irritation persists, call a physician.[4]

Scenario 5: I accidentally inhaled some of the dust.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] If symptoms such as respiratory irritation occur, seek medical advice.[4]

Scenario 6: The compound was accidentally ingested.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[8]

Frequently Asked Questions: Waste Disposal

Q6: How should I classify waste containing this compound?

Waste containing this compound must be treated as hazardous chemical waste.[4] In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] It is the generator's responsibility to determine if their waste is hazardous and to manage it accordingly.[11][13]

Q7: Can I dispose of small quantities down the drain?

No. Do not empty into drains or the environment.[4][5] This compound's toxicological properties have not been fully investigated, and releasing it into the sewer system can have unknown adverse effects on aquatic life and wastewater treatment processes.[4]

Q8: Who is authorized to handle the final disposal of this waste?

Hazardous waste must be transported by an authorized carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with certified waste management companies for this purpose.

Step-by-Step Protocol for Waste Disposal

Adherence to a systematic disposal protocol is essential for regulatory compliance and safety.

  • Segregation: Keep waste containing this compound separate from other waste streams, especially incompatible materials. Do not mix it with other wastes in the original container.[10]

  • Containerization: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must be kept closed except when adding waste.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the accumulation start date and the specific hazards (e.g., Irritant, Harmful).

  • Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure and have secondary containment.

  • Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not exceed the accumulation time limits set by the EPA (which vary based on your generator status).[13]

Logical Relationship: Waste Disposal Workflow

Waste_Disposal Start Generate Waste Segregate Segregate Waste Start->Segregate Containerize Use Designated Container Segregate->Containerize Label Label with Contents & Hazards Containerize->Label Store Store in Accumulation Area Label->Store Schedule Schedule EHS Pickup Store->Schedule End Proper Disposal by TSDF Schedule->End

Sources

Technical Support Center: Byproduct Formation in the Synthesis of (S)-Tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this critical chiral intermediate. Our focus is on providing practical, mechanistically-grounded solutions to ensure the highest purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (S)-Tetrahydrofuran-3-amine, and which is most suitable for my lab?

A1: Several viable synthetic routes exist, each with distinct advantages and challenges. The choice often depends on starting material availability, scale, safety considerations, and desired purity profile.

Synthetic Route Common Starting Material Key Advantages Common Challenges
Azide Displacement & Reduction (S)-3-HydroxytetrahydrofuranHigh yield, reliable stereochemical inversion.[1]Use of highly toxic sodium azide; azide intermediates are potentially explosive.[1][2]
Mitsunobu Reaction (S)-3-HydroxytetrahydrofuranGood stereochemical inversion; versatile for various nitrogen sources.[3]Difficult purification due to stoichiometric byproducts (TPPO, hydrazine derivatives).[4][5]
Reductive Amination Tetrahydrofuran-3-oneOne-pot procedure; avoids azide reagents.[6]Racemization risk; formation of multiple amine byproducts.[7]
From Chiral Pool (L-Aspartic Acid) L-Aspartic AcidInexpensive starting material; well-defined stereochemistry.[8]Multi-step synthesis with longer route.[1][8]
Q2: I have an unknown impurity in my final product. What are the most common classes of byproducts I should consider?

A2: Byproducts are highly route-dependent, but they generally fall into several categories:

  • Starting Material-Related: Unreacted starting materials or reagents.

  • Intermediate-Related: Incompletely converted intermediates (e.g., unreduced azides or imines).[7]

  • Stereochemical Impurities: The undesired (R)-enantiomer, resulting from racemization or impure starting materials.

  • Solvent/Reagent-Derived: Byproducts from side reactions with the solvent or reagents, such as triphenylphosphine oxide (TPPO) in Mitsunobu reactions.[4][5]

  • Structural Isomers: Byproducts from rearrangement or elimination reactions, such as dihydrofurans.

  • Oligomers/Dimers: Ring-opening of the THF moiety can lead to dimerization or polymerization under harsh acidic conditions.[9][10][11]

Q3: How can I effectively monitor my reaction to minimize byproduct formation?

A3: Proactive in-process control (IPC) is critical. Relying solely on final product analysis is inefficient.

  • Thin-Layer Chromatography (TLC): The workhorse for reaction monitoring. Use a combination of staining agents (e.g., ninhydrin for amines, permanganate for alcohols) to visualize all components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for monitoring the disappearance of non-volatile starting materials and the appearance of products and byproducts. Chiral HPLC is essential for tracking enantiomeric purity.[12][13]

Section 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides in-depth, question-and-answer-based troubleshooting for common issues organized by synthetic methodology.

Route 1: From (S)-3-Hydroxytetrahydrofuran via Azide Intermediate

This common two-step process involves activation of the hydroxyl group (e.g., as a tosylate or mesylate), followed by SN2 displacement with azide and subsequent reduction.

Workflow Diagram: Azide Displacement & Reduction

cluster_0 Step 1: Activation cluster_1 Step 2: Displacement cluster_2 Step 3: Reduction S3HOTHF (S)-3-Hydroxytetrahydrofuran Activated Activated Intermediate (e.g., Tosylate) S3HOTHF->Activated TsCl, Base Azide (R)-3-Azidotetrahydrofuran Activated->Azide NaN3, SN2 Activated->Azide Elimination Elimination Byproduct (Dihydrofuran) Activated->Elimination Strong Base / Heat Product (S)-3-Aminotetrahydrofuran Azide->Product H2, Pd/C or PPh3/H2O Azide->Product

Caption: Synthetic pathway from (S)-3-Hydroxytetrahydrofuran.

Q: My azide displacement (SN2) is sluggish, and I'm seeing a significant amount of an elimination byproduct. What's wrong?

A: This is a classic competition between substitution (desired) and elimination (byproduct).

  • Causality: Elimination is favored by sterically hindered bases, high temperatures, and poor leaving groups. The azide anion (N₃⁻) is an excellent nucleophile but only weakly basic, so conditions are the primary culprit.[2]

  • Troubleshooting Steps:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) but not the azide anion, maximizing its nucleophilicity.

    • Leaving Group Quality: Ensure the activation step (tosylation/mesylation) went to completion. A free hydroxyl group will not displace. A sulfonate is an excellent leaving group, making the SN2 pathway kinetically favorable.

    • Base in Step 1: During the activation step, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) if triethylamine is causing premature elimination.

Q: After the reduction of the azide, my NMR shows residual starting material and my final product is difficult to purify. How can I improve the reduction?

A: Incomplete reduction is a common issue, often related to the catalyst or reaction conditions. The choice of reduction method is critical.

Reduction Method Common Byproducts/Issues Troubleshooting Solutions
Catalytic Hydrogenation (H₂, Pd/C) * Incomplete Reaction: Catalyst poisoning.* Filter the azide intermediate through a pad of Celite® before hydrogenation to remove impurities. * Ensure the catalyst is fresh and active. * Increase hydrogen pressure if necessary.
Staudinger Reaction (PPh₃, then H₂O) * Triphenylphosphine Oxide (TPPO): A high-melting solid that can complicate purification.* Use a stoichiometric amount of PPh₃. * TPPO has low solubility in nonpolar solvents like hexanes or diethyl ether. Triturate or precipitate the crude product from such a solvent to remove TPPO.
Sodium Borohydride (NaBH₄) * Incomplete Reaction: NaBH₄ alone is often insufficient for azide reduction.* Use a co-reagent system, such as NaBH₄ with CoCl₂ or in specific solvent systems like aqueous solutions, to enhance reactivity.[14]
Route 2: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful way to invert the stereocenter of (S)-3-Hydroxytetrahydrofuran using a nitrogen nucleophile. However, it is infamous for its purification challenges.[3][4]

Byproduct Formation Diagram: Mitsunobu Reaction

S3HOTHF (S)-3-Hydroxytetrahydrofuran ActivatedOH Activated Alcohol [R-O-PPh3]+ S3HOTHF->ActivatedOH PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine TPPO Byproduct: Triphenylphosphine Oxide (TPPO) PPh3->TPPO oxidation DEAD Azodicarboxylate (e.g., DEAD) DEAD->Betaine NuH Nitrogen Nucleophile (e.g., HN3, Phthalimide) Product Desired Product (Inverted Stereochemistry) NuH->Product Betaine->ActivatedOH proton transfer Hydrazine Byproduct: Hydrazine Derivative Betaine->Hydrazine protonation ActivatedOH->Product SN2 attack by Nu- SideProduct Byproduct: From DEAD Attack ActivatedOH->SideProduct SN2 attack by DEAD anion

Caption: Key species in the Mitsunobu reaction.

Q: My reaction is complete, but I'm struggling to remove the triphenylphosphine oxide (TPPO) and hydrazine byproducts. What are the best practices?

A: This is the most common challenge with the Mitsunobu reaction.[4] Purification strategy is key.

  • Causality: Both TPPO and the reduced hydrazine are generated in stoichiometric amounts and often have chromatographic properties similar to the desired product.

  • Troubleshooting Steps:

    • Crystallization: If your product is a solid, crystallization is the most effective method. TPPO is often highly crystalline but has different solubility profiles. Screen various solvents.

    • Chromatography Optimization:

      • TPPO is relatively nonpolar. If your product is polar (like an azide or phthalimide), you can often elute the TPPO first with a nonpolar solvent system (e.g., Hexane/EtOAc).

      • The hydrazine byproduct is more polar. A gradient elution may be necessary.

    • Alternative Reagents: Consider using reagents designed for easier removal.[5]

      • Polymer-supported PPh₃: The resulting polymer-bound TPPO can be removed by simple filtration.[5]

      • Phosphorane Reagents (e.g., CMBP): These combine the phosphine and azodicarboxylate into a single reagent, generating different, sometimes easier to remove, byproducts.[5]

    • Acid/Base Wash: If your product is basic (not applicable for azide or phthalimide intermediates but relevant if a free amine is used), an acidic wash can extract it into the aqueous layer, leaving neutral byproducts like TPPO in the organic phase.[15]

Section 3: Analytical & Purification Protocols

Protocol 1: General Work-up and Purification of the Amine

This protocol is designed for the final step after the amine has been formed and before conversion to the hydrochloride salt.

  • Quench and Dilute: After the reaction is complete (e.g., after azide reduction), carefully quench any remaining reagents. Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Wash the organic layer with water or brine to remove water-soluble salts.

  • Acidic Extraction (Key Step): To separate the desired amine from neutral or acidic byproducts (like TPPO or unreacted starting materials), perform an acid wash.

    • Extract the organic layer 2-3 times with dilute aqueous HCl (e.g., 1 M).

    • The protonated amine hydrochloride salt will move to the aqueous layer.

    • Combine the acidic aqueous layers. The neutral organic byproducts can be discarded.[7][15]

  • Basification and Re-extraction: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the pH is >12 to deprotonate the amine.

  • Final Extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) multiple times to ensure full recovery.[7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

Protocol 2: Formation and Purification of the Hydrochloride Salt
  • Dissolution: Dissolve the crude (S)-Tetrahydrofuran-3-amine free base in a suitable solvent. Isopropanol (IPA) or a mixture of diethyl ether and methanol are common choices.

  • Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or concentrated aqueous HCl if using IPA). Monitor the pH to ensure it becomes acidic.

  • Crystallization: The hydrochloride salt will often precipitate out of the solution. Stirring at a cool temperature (0-5 °C) can improve the yield of crystallization.[16]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove soluble impurities.

  • Drying: Dry the final (S)-Tetrahydrofuran-3-amine hydrochloride product under vacuum.

References

  • BenchChem. (n.d.). Troubleshooting 2-Methyl-benzenebutanamine synthesis impurities.
  • Various Authors. (n.d.). Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. Multiple sources.
  • MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates.
  • PMC - NIH. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
  • PMC - NIH. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • BenchChem. (n.d.). Identifying and removing amine impurities from Benzonitrile.
  • Google Patents. (n.d.). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.
  • OpenStax adaptation. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
  • Ashenhurst, J. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
  • Wikipedia. (n.d.). Dimerization.
  • BenchChem. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdyyiWNWdpaGefMyWCyD2wgGhKcSLr09n4mHTaWUGtqktSXWUR5kgA4uvWHJ2e2sf_PyUmX6sT-3zbjRVh5dlG639h76Mu-rZ1XtVIE3SA-KtdwI_T8bkSd-u9EKtNXX-1TgQMM7q6vx8qdi3kTMfirFQdNvsS0ESh3SZp2I0Lwqf6MzfsDboMK90ed-xgsNmibKr81HVI_43zMdUjNw==]([Link]

Sources

Navigating the Critical Parameters of 3-Aminotetrahydrofuran Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 3-aminotetrahydrofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to explore the underlying principles governing reaction success, focusing on the critical interplay of temperature and pressure. Our goal is to empower you with the knowledge to not only execute these reactions but to troubleshoot and optimize them effectively.

Part 1: Frequently Asked Questions - The Fundamentals

This section addresses common initial queries regarding the handling and reactivity of 3-aminotetrahydrofuran.

Q1: What are the primary stability concerns with 3-aminotetrahydrofuran?

3-Aminotetrahydrofuran is a relatively stable cyclic amine. However, like many amines, it is susceptible to oxidation over time, which can lead to discoloration and the formation of impurities. It is also hygroscopic and will absorb atmospheric moisture. For long-term storage, it is recommended to keep it under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.

Q2: How does the basicity of 3-aminotetrahydrofuran compare to other common amines?

The pKa of the conjugate acid of 3-aminotetrahydrofuran is expected to be in the range of primary amines, making it a moderately strong base. Its nucleophilicity is sufficient for a wide range of reactions, including alkylation and acylation.

Q3: What are the most common solvents for reactions with 3-aminotetrahydrofuran?

The choice of solvent is highly dependent on the specific reaction. For N-alkylation reactions, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used. For N-acylation, less reactive solvents like dichloromethane (DCM) or THF are often preferred. It is crucial to use anhydrous solvents, as water can react with many of the reagents used, such as acyl chlorides, and can also influence the basicity of the amine.

Part 2: Troubleshooting Guide - Navigating Common Synthetic Challenges

This core section provides a detailed, question-and-answer-based approach to troubleshooting common issues encountered during the N-alkylation and N-acylation of 3-aminotetrahydrofuran.

N-Alkylation Reactions

N-alkylation is a cornerstone transformation for modifying 3-aminotetrahydrofuran. However, it is often plagued by issues of over-reaction and low yields.

Q4: My N-alkylation of 3-aminotetrahydrofuran with an alkyl halide is giving a low yield of the desired secondary amine and a significant amount of the tertiary amine. How can I improve the selectivity for mono-alkylation?

This is a classic challenge in amine alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event. Here’s how to address this:

  • Temperature Control: Elevated temperatures increase reaction rates but often at the expense of selectivity. Running the reaction at a lower temperature will slow down both the first and second alkylation steps, but it will disproportionately affect the faster second alkylation, thus favoring the mono-alkylated product. Start at room temperature and consider cooling to 0 °C if over-alkylation persists.

  • Stoichiometry: Use a large excess of 3-aminotetrahydrofuran relative to the alkylating agent. This increases the statistical probability that the alkyl halide will encounter a molecule of the starting primary amine rather than the product secondary amine. A 3 to 5-fold excess of the amine is a good starting point.

  • Slow Addition: Add the alkyl halide slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent throughout the reaction, further disfavoring the second alkylation.

Q5: I am attempting a reductive amination with 3-aminotetrahydrofuran and a carbonyl compound, but the reaction is stalling. What are the key parameters to investigate?

Reductive amination is an excellent alternative to direct alkylation for achieving mono-N-alkylation. If the reaction is not proceeding to completion, consider the following:

  • Temperature Optimization: The formation of the intermediate imine/enamine is often the rate-limiting step and can be temperature-dependent. For many reductive aminations, a moderate temperature of 40-60 °C is optimal.[1] Too low a temperature may prevent imine formation, while excessively high temperatures can lead to side reactions or degradation.

  • pH Control: The pH of the reaction medium is critical for imine formation. The reaction is typically fastest at a pH of around 5. At low pH, the amine will be protonated and non-nucleophilic. At high pH, the carbonyl is not sufficiently activated for nucleophilic attack. If not using a buffered system, the addition of a mild acid catalyst like acetic acid can be beneficial.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness and selectivity. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

Q6: I am performing a high-pressure hydrogenation for a reductive amination and the results are inconsistent. What is the role of pressure in this reaction?

For reductive aminations involving gaseous hydrogen, pressure is a direct handle on the concentration of one of the reactants.

  • Increased Reaction Rate: Higher hydrogen pressure increases the concentration of dissolved hydrogen in the liquid phase, which in turn increases the rate of the reduction of the imine intermediate.[1] This can be particularly useful for less reactive imines.

  • Equilibrium Considerations: In some cases, the reaction may be reversible. According to Le Chatelier's principle, increasing the pressure of a gaseous reactant will shift the equilibrium towards the products.

  • Consistency: Ensure the pressure is maintained consistently throughout the reaction. Fluctuations in pressure will lead to variable reaction rates and potentially inconsistent product ratios. A typical pressure range for these reactions is 0.1-3 MPa.[1]

N-Acylation Reactions

N-acylation is generally a more straightforward reaction than N-alkylation, but it is not without its potential pitfalls.

Q7: My N-acylation of 3-aminotetrahydrofuran with an acyl chloride is producing a dark-colored, impure product. What is the likely cause and how can I fix it?

The high reactivity of acyl chlorides can lead to side reactions if not properly controlled.

  • Temperature is Key: These reactions are often highly exothermic. Running the reaction at a low temperature, typically 0 °C or even -15 °C, is crucial to control the reaction rate and minimize the formation of thermally-induced byproducts.[2]

  • Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl generated during the reaction. The HCl would otherwise protonate the starting amine, rendering it unreactive. Ensure at least one equivalent of base is used.

  • Reagent Quality: Acyl chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid. This not only consumes the acylating agent but the resulting acid can complicate the reaction and purification. Always use freshly opened or distilled acyl chlorides.

Q8: I am trying to acylate 3-aminotetrahydrofuran with a carboxylic acid using a coupling agent, but the yield is low. What should I optimize?

Coupling agents like DCC or EDC are excellent for forming amide bonds under mild conditions. If yields are low, consider these factors:

  • Activation Temperature: The initial activation of the carboxylic acid with the coupling agent is often performed at a low temperature (e.g., 0 °C) to form the active intermediate and minimize side reactions, such as the formation of N-acylurea byproducts with DCC.

  • Reaction Temperature: After the addition of the amine, the reaction is often allowed to slowly warm to room temperature. Leaving the reaction at a low temperature for an extended period may result in an incomplete reaction.

  • Solvent Choice: Anhydrous aprotic solvents like DCM or DMF are standard. The presence of water will hydrolyze the active intermediate.

Part 3: Experimental Protocols and Data

To provide a practical context, here are detailed protocols for common reactions, along with a table summarizing typical reaction conditions.

Protocol 1: N-Benzylation of 3-Aminotetrahydrofuran via Reductive Amination

This protocol provides a reliable method for the mono-N-alkylation of 3-aminotetrahydrofuran.

Materials:

  • 3-Aminotetrahydrofuran

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-aminotetrahydrofuran (1.0 eq) and anhydrous DCM.

  • Add benzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor by TLC until the starting amine is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Acetylation of 3-Aminotetrahydrofuran

This protocol outlines a standard procedure for the N-acylation of 3-aminotetrahydrofuran using acetyl chloride.

Materials:

  • 3-Aminotetrahydrofuran

  • Acetyl Chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 3-aminotetrahydrofuran (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench with water.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acetyl-3-aminotetrahydrofuran.

  • Purify further by recrystallization or column chromatography if necessary.

Table 1: Summary of Optimized Reaction Parameters
Reaction TypeReagentsSolventTemperature (°C)PressureKey Considerations
N-Alkylation Alkyl Halide, Base (e.g., K₂CO₃)ACN, DMF25 - 80AtmosphericUse excess amine to favor mono-alkylation; lower temp for selectivity.
Reductive Amination Carbonyl, NaBH(OAc)₃DCM, DCE25 - 60AtmosphericpH control is crucial for imine formation.
Catalytic Hydrogenation Carbonyl, H₂, Catalyst (e.g., Pd/C)Alcohols, THF25 - 800.1 - 3 MPaHigher pressure increases the rate of hydrogenation.[1]
N-Acylation Acyl Chloride, Base (e.g., Et₃N)DCM, THF-15 - 25AtmosphericLow temperature is critical to control exotherm and side reactions.[2]
Amide Coupling Carboxylic Acid, Coupling AgentDCM, DMF0 - 25AtmosphericLow temperature for activation step to prevent side-product formation.

Part 4: Visualizing Reaction Workflows

Diagrams can simplify complex decision-making processes in the lab. Below are Graphviz diagrams illustrating troubleshooting workflows.

Troubleshooting_N_Alkylation start Low Yield in N-Alkylation check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions overalkylation Over-alkylation Observed? check_conditions->overalkylation no_reaction No or Slow Reaction? check_conditions->no_reaction overalkylation->no_reaction No sol_overalkylation1 Decrease Temperature (e.g., RT to 0°C) overalkylation->sol_overalkylation1 Yes sol_noreaction1 Increase Temperature Incrementally (e.g., RT to 50°C) no_reaction->sol_noreaction1 Yes sol_overalkylation2 Increase Amine Stoichiometry (3-5 eq.) sol_overalkylation1->sol_overalkylation2 sol_overalkylation3 Slowly Add Alkyl Halide sol_overalkylation2->sol_overalkylation3 end_good Improved Yield & Selectivity sol_overalkylation3->end_good sol_noreaction2 Switch to a More Polar Solvent (e.g., THF to DMF) sol_noreaction1->sol_noreaction2 sol_noreaction3 Check Base Activity/Solubility sol_noreaction2->sol_noreaction3 sol_noreaction3->end_good

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Troubleshooting_N_Acylation start Impure Product in N-Acylation check_temp Was Reaction Cooled? (e.g., to 0°C) start->check_temp check_reagents Check Reagent Quality (Acylating agent, Solvent) check_temp->check_reagents Yes sol_temp Perform Reaction at 0°C or lower check_temp->sol_temp No check_base Sufficient Base Used? (>=1 eq.) check_reagents->check_base Yes sol_reagents Use Anhydrous Solvent & Fresh Acylating Agent check_reagents->sol_reagents No sol_base Use >=1.1 eq. of non-nucleophilic base check_base->sol_base No end_good Clean Product, High Yield check_base->end_good Yes sol_temp->end_good sol_reagents->end_good sol_base->end_good

Sources

Technical Support Center: Recrystallization of Tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tetrahydrofuran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the recrystallization of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.

Introduction to Recrystallization of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. As with many amine hydrochlorides, obtaining it in a highly pure, crystalline form is crucial for the success of subsequent synthetic steps and for meeting stringent quality standards in drug development. Recrystallization is the primary method for its purification, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.

This guide will walk you through the principles of selecting an appropriate solvent system, provide detailed protocols for recrystallization, and offer solutions to common challenges encountered during the process.

Understanding the Physicochemical Properties

A successful recrystallization strategy begins with a solid understanding of the compound's properties. This compound is a white to off-white solid with a melting point in the range of 165-170 °C[1]. Being a salt, it exhibits polarity and is generally soluble in water and polar organic solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₁₀ClNO
Molecular Weight123.58 g/mol
AppearanceWhite to off-white solid
Melting Point165-170 °C
SolubilitySoluble in water and organic solvents

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve the crude this compound at or near its boiling point.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.

  • Favorable impurity solubility profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

  • Chemical inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Based on available literature and general principles for polar organic salts, the following solvents are good candidates for screening:

Table 2: Recommended Solvents for Recrystallization Screening

SolventRationale and Expected Behavior
Isopropanol (IPA) Primary recommendation. Literature suggests it is an effective solvent for crystallizing this compound. It offers a good balance of polarity to dissolve the salt when hot, with reduced solubility upon cooling.
Ethanol/Methanol These lower alcohols are more polar than isopropanol and may show higher solubility. They are often used as the "good" solvent in a solvent/anti-solvent system.
Ethyl Acetate Less polar than alcohols. While it is used to recrystallize the free amine, its utility for the hydrochloride salt may be as an anti-solvent.
Acetonitrile A polar aprotic solvent that can be a good candidate for recrystallization of polar compounds.
Acetone A moderately polar solvent. May be useful as a component in a mixed solvent system.
Solvent/Anti-Solvent Mixtures Common combinations for amine hydrochlorides include: Isopropanol/Diethyl Ether , Ethanol/Ethyl Acetate , or Methanol/Toluene . The anti-solvent is added to the hot, saturated solution to induce crystallization.

Experimental Protocols

The following protocols are designed to provide a starting point for the purification of this compound. Optimization may be necessary based on the purity of the starting material and the scale of the experiment.

Protocol 1: Single-Solvent Recrystallization from Isopropanol

This protocol is based on literature evidence suggesting isopropanol as an effective recrystallization solvent.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring. Continue to add hot isopropanol portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to constant weight.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is particularly useful if the compound is too soluble in a single solvent even at low temperatures, or if "oiling out" is an issue.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., methanol or ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" or anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise with stirring until the solution becomes faintly turbid.

  • Re-dissolution and Crystallization: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the cold solvent mixture for washing.

Troubleshooting Guide

G

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-solvent eutectic mixture, or if the solution is supersaturated to a high degree.

  • Causality: The high concentration of the solute upon cooling can lead to a liquid-liquid phase separation before crystallization can occur.

  • Solutions:

    • Re-heat and add more solvent: This will decrease the saturation level of the solution.

    • Cool the solution more slowly: Slow cooling encourages the orderly arrangement of molecules into a crystal lattice rather than amorphous oiling.

    • Change solvents: A solvent with a lower boiling point or one in which the compound is less soluble may prevent oiling out.

Q2: No crystals are forming even after cooling the solution in an ice bath. What are my next steps?

A2: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.

  • Causality: Either too much solvent was used, or there are no nucleation sites for crystals to begin forming.

  • Solutions:

    • Induce nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seed the solution: Add a tiny crystal of the pure compound to the solution. This will act as a template for further crystal growth.

    • Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Introduce an anti-solvent: As described in Protocol 2, adding a miscible solvent in which the compound is insoluble can induce precipitation.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors, primarily related to the solubility of the compound in the chosen solvent.

  • Causality: Using too much solvent, not cooling the solution to a low enough temperature, or washing the crystals with too much or warm solvent can all lead to significant product loss.

  • Solutions:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure adequate cooling: Cool the solution in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation.

    • Use ice-cold washing solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

    • Recover a second crop: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals, which can be combined with the first if purity is acceptable.

Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules that can be effectively removed with activated charcoal.

  • Causality: These impurities have a strong affinity for the surface of activated carbon.

  • Solution:

    • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the solute) to the solution.

    • Keep the solution hot and swirl it for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize. Caution: Do not add charcoal to a boiling solution as it can cause vigorous bumping.

Visualizing the Recrystallization Workflow

G

References

  • ChemBK. (s)-tetrahydrofuran-3-amine hydrochloride. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Analysis of (S)-Tetrahydrofuran-3-amine Hydrochloride: From Structural Elucidation to Enantiomeric Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Tetrahydrofuran-3-amine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry and drug development.[1][2] Their incorporation into novel chemical entities demands rigorous analytical characterization, not only to confirm structural integrity but also to verify enantiomeric purity. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful tool for providing detailed structural information at the atomic level.

This guide moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide you with a deeper understanding of the causality behind the observed spectral features of (S)-Tetrahydrofuran-3-amine hydrochloride. We will dissect its standard ¹H NMR spectrum, compare it with relevant analogues, and detail an advanced workflow for assessing its enantiomeric purity—a critical parameter for any chiral pharmaceutical intermediate.

Section 1: Foundational ¹H NMR Analysis of (S)-Tetrahydrofuran-3-amine Hydrochloride

A standard ¹H NMR spectrum is the first step in confirming the identity and structural integrity of your compound. However, even for a seemingly simple molecule, the spectrum holds nuances that require careful interpretation.

The Expected ¹H NMR Spectrum: A Structural Breakdown

First, let's analyze the proton environments in (S)-Tetrahydrofuran-3-amine hydrochloride. The protonation of the amine to an ammonium group (-NH₃⁺) significantly influences the electronic environment of nearby protons compared to the free amine.

  • Ammonium Protons (H-N): Three exchangeable protons on the nitrogen.

  • Methine Proton (H-3): The single proton at the chiral center, directly attached to the carbon bearing the ammonium group.

  • Methylene Protons (H-2, H-4, H-5): Three sets of diastereotopic methylene protons on the tetrahydrofuran (THF) ring.

The inherent non-planarity and conformational flexibility (a phenomenon known as pseudorotation) of the tetrahydrofuran ring system complicates the spectrum.[3][4] This flexibility means that protons on the same carbon (geminal) and on adjacent carbons (vicinal) exist in constantly changing magnetic environments, often leading to complex, overlapping multiplets rather than clean, first-order splitting patterns.[5]

Interpreting the Experimental Spectrum

A representative ¹H NMR spectrum of (S)-Tetrahydrofuran-3-amine hydrochloride reported in CDCl₃ shows the following signals:

  • δ 3.80-4.11 (m, 5H)

  • δ 2.37-2.5 (m, 1H)

  • δ 2.01-2.09 (m, 1H) [1]

Let's dissect this data with scientific rigor:

  • The Downfield Multiplet (δ 3.80-4.11): This complex region corresponds to the protons adjacent to the electronegative oxygen atom (H-2 and H-5) and the proton at the chiral center (H-3). The strong deshielding effect of the oxygen places H-2 and H-5 downfield. The H-3 proton is also shifted downfield due to the adjacent electron-withdrawing -NH₃⁺ group. The overlap of these five protons into a single multiplet is common for this scaffold.

  • The Upfield Multiplets (δ 2.37-2.5 and δ 2.01-2.09): These two signals correspond to the two diastereotopic protons at the H-4 position. Due to the ring's conformation, one H-4 proton is in a different chemical environment than the other, causing them to appear as separate signals, each coupled to its geminal partner and the vicinal H-3 and H-5 protons.

The Ammonium Protons (-NH₃⁺): Where Are They? In a solvent like CDCl₃, the ammonium protons often appear as a broad singlet that can be difficult to distinguish from the baseline. Their chemical shift is highly variable and depends on concentration, temperature, and residual water content.[6][7] To definitively identify these protons, a D₂O shake is performed. Adding a drop of deuterium oxide to the NMR tube will cause the -NH₃⁺ protons to exchange with deuterium, leading to the disappearance of their signal from the spectrum.[8]

Section 2: Comparative ¹H NMR Analysis

Context is key in spectral analysis. Comparing the spectrum of our target compound with that of its free amine form and its racemic analogue provides invaluable insights.

Comparison 1: Hydrochloride Salt vs. Free Amine (-NH₂)

The primary difference arises from the electronic effect of the amino group.

  • Inductive Deshielding: The protonated -NH₃⁺ group in the hydrochloride salt is significantly more electron-withdrawing than the neutral -NH₂ group of the free amine.

  • Spectral Consequence: This causes protons alpha (H-3) and beta (H-2, H-4) to the nitrogen to shift downfield in the hydrochloride salt compared to the free amine. This predictable shift serves as a strong confirmation of the salt's formation.

ProtonTypical δ in Free Amine (approx.)Typical δ in HCl Salt (approx.)Rationale
H-3 ~3.5 ppm~4.0 ppmStrong inductive deshielding from -NH₃⁺
H-2, H-4 ~3.7 ppm, ~1.8 ppm~4.0 ppm, ~2.2 ppmModerate inductive deshielding
H-5 ~3.6 ppm~3.8 ppmMinimal effect
Comparison 2: Chiral (S)-Enantiomer vs. Racemic Mixture

It is a fundamental principle of NMR that, in an achiral solvent, enantiomers are indistinguishable. Their ¹H NMR spectra are identical. Therefore, a standard ¹H NMR spectrum can confirm the chemical structure of 3-aminotetrahydrofuran hydrochloride, but it cannot determine its enantiomeric purity. This limitation necessitates a more advanced approach for quality control in a pharmaceutical setting.

Section 3: Advanced Analysis - Assessing Enantiomeric Purity

To resolve and quantify enantiomers by ¹H NMR, we must convert them into diastereomers, which have distinct physical properties and, therefore, different NMR spectra.[9] This is achieved using a chiral derivatizing agent (CDA).

Workflow for Enantiomeric Purity Determination

The process involves reacting the amine with a single enantiomer of a CDA to form a mixture of diastereomeric amides or similar derivatives.

G cluster_0 Analytical Goal cluster_1 NMR Method cluster_2 Outcome Structural ID Structural ID Standard ¹H NMR Standard ¹H NMR Structural ID->Standard ¹H NMR Select Enantiomeric Purity Enantiomeric Purity ¹H NMR with CDA ¹H NMR with CDA Enantiomeric Purity->¹H NMR with CDA Select Single Spectrum Single Spectrum Standard ¹H NMR->Single Spectrum Yields Separated Diastereomer Signals Separated Diastereomer Signals ¹H NMR with CDA->Separated Diastereomer Signals Yields

Caption: Decision workflow for selecting the appropriate NMR method.

Experimental Protocol: Derivatization with (R)-Mosher's Acid Chloride

This protocol is a classic example of creating diastereomers for NMR analysis.

Materials:

  • (S)-Tetrahydrofuran-3-amine hydrochloride (or the free amine)

  • (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride)

  • Anhydrous NMR solvent (e.g., CDCl₃ or Pyridine-d₅)

  • Tertiary amine base (e.g., triethylamine), if starting from the HCl salt

  • NMR tube

Procedure:

  • Sample Preparation: Accurately weigh ~5-10 mg of (S)-Tetrahydrofuran-3-amine hydrochloride into a clean, dry vial.

  • Neutralization: If using the HCl salt, dissolve it in the chosen deuterated solvent and add a slight excess (1.1 equivalents) of the tertiary amine base to generate the free amine in situ.

  • Derivatization: Add a slight molar excess (~1.1 equivalents) of the (R)-MTPA-Cl to the solution. The reaction is typically rapid at room temperature.

  • NMR Acquisition: Transfer the reaction mixture directly to an NMR tube and acquire the ¹H NMR spectrum.

Interpreting the Results

If the starting material contains a mixture of (S) and (R) enantiomers, the reaction will produce two diastereomers: (R,S)-MTPA amide and (R,R)-MTPA amide.

diastereomers cluster_diastereomers Diastereomer Mixture (NMR Distinguishable) S_Amine (S)-Amine CDA (R)-CDA (Mosher's Acid) S_Amine->CDA RS_Product (R,S)-Product S_Amine->RS_Product R_Amine (R)-Amine R_Amine->CDA RR_Product (R,R)-Product R_Amine->RR_Product

Caption: Conversion of enantiomers to NMR-distinguishable diastereomers.

In the resulting ¹H NMR spectrum, you will look for signals that are resolved for the two diastereomers. Often, the methoxy (-OCH₃) signal from the Mosher's reagent or the H-3 proton from the amine provides the best-resolved pair of signals.

  • Quantification: The enantiomeric excess (e.e.) can be calculated directly from the integration (Area) of these resolved signals:

    • e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

This method provides a robust, quantitative measure of enantiomeric purity, which is essential for process development and quality control.

Summary and Best Practices

This guide demonstrates that ¹H NMR is a multi-faceted tool for the analysis of (S)-Tetrahydrofuran-3-amine hydrochloride.

Analytical QuestionRecommended ¹H NMR MethodKey Information GainedLimitations
Is the correct molecule present? Standard ¹H NMR in CDCl₃ or DMSO-d₆Structural confirmation, presence of key functional groups.Cannot determine enantiomeric purity.
Is it the hydrochloride salt? Compare ¹H NMR of the sample to the free amine.Downfield shift of protons near the nitrogen confirms salt formation.Requires a reference spectrum of the free amine.
What is the enantiomeric purity? ¹H NMR after derivatization with a Chiral Derivatizing Agent (CDA).Quantitative measurement of enantiomeric excess (e.e.).Requires chemical modification, potential for kinetic resolution errors if not performed carefully.

For any researcher working with this or similar chiral building blocks, it is imperative to understand both the power and the limitations of standard ¹H NMR. While it remains the gold standard for structural elucidation, confirming enantiomeric purity requires the application of more advanced techniques like chiral derivatization. Employing the systematic, multi-faceted approach detailed in this guide will ensure a comprehensive and accurate analytical characterization of your material.

References

  • Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Singh, G. S., & D'hooghe, M. (2012). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. The Journal of Organic Chemistry, 77(17), 7499-504. [Link]
  • ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
  • Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569-8577. [Link]
  • Reddy, K. S., et al. (2012). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Organic & Biomolecular Chemistry, 10(3), 495-8. [Link]
  • ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. [Link]
  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.
  • ResearchGate. (n.d.). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). [Link]
  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46.
  • ChemBK. (2024). (s)-tetrahydrofuran-3-amine hydrochloride. [Link]
  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. [Link]
  • Oregon State University. (n.d.). Spectroscopy of Amines. [Link]
  • ResearchGate. (2015). When does amine (NH2) and hydroxy (OH) proton/s couple with nearby proton/s in PMR and give the peak multiplicity in signal?[Link]
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
  • University of Calgary. (n.d.). Amines Spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. 3-Aminotetrahydrofuran, a valuable chiral building block in medicinal chemistry, is no exception. The differential pharmacological and toxicological profiles of its enantiomers necessitate robust and reliable analytical methods for their separation and quantification.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the premier technique for this purpose, offering high accuracy and reproducibility.[2][3][4]

This guide provides an in-depth comparison of various chiral HPLC methodologies for determining the enantiomeric excess of 3-aminotetrahydrofuran. We will delve into the underlying principles of chiral recognition, compare the performance of different column technologies with supporting data, and provide detailed experimental protocols to empower you to select and implement the optimal method for your research needs.

The Critical Choice: Chiral Stationary Phases (CSPs)

The heart of any chiral separation is the Chiral Stationary Phase (CSP). The selection of an appropriate CSP is paramount for achieving successful enantiomeric resolution.[2] For a primary cyclic amine like 3-aminotetrahydrofuran, several classes of CSPs are viable. Here, we compare three of the most effective and widely used types: polysaccharide-based, macrocyclic glycopeptide-based, and ligand-exchange CSPs.

Comparison of Key Chiral Stationary Phases for 3-Aminotetrahydrofuran
CSP Type Commercial Example Primary Interaction(s) Typical Mobile Phase Advantages Considerations
Polysaccharide-Based Lux® Cellulose-1Hydrogen bonding, π-π interactions, steric inclusion in helical grooves[5][6]Normal Phase (Hexane/Alcohol), Polar Organic (Acetonitrile/Alcohol)Broad applicability, high success rate for a wide range of compounds, robust and reproducible.[2][7]Coated versions have solvent limitations; basic additives often required for good peak shape of amines.[8]
Macrocyclic Glycopeptide-Based Astec® CHIROBIOTIC® V2Ionic interactions, hydrogen bonding, π-π interactions, inclusion in macrocyclic cavities[9][10][11]Polar Ionic (Methanol/Ammonium Formate), Reversed-Phase, Polar OrganicExcellent for ionizable compounds like amines, multimodal capabilities (RP, NP, Polar), MS-friendly mobile phases.[12][13][14]Mechanism can be complex; optimization of mobile phase pH and additives is crucial.[9]
Ligand-Exchange Chirex® 3126 (D)-penicillamineFormation of transient diastereomeric metal complexes (e.g., with Cu²⁺)[15][16][17]Reversed-Phase (Aqueous buffer with metal salt)High selectivity for amino acids and compounds capable of chelation, direct analysis without derivatization.[17][18]Limited to analytes that can form coordination complexes; mobile phase contains metal ions.[15]

In-Depth Analysis of CSP Performance

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantioselectivity.[5][7] The helical structure of the polysaccharide backbone creates chiral grooves and cavities where analyte enantiomers can be included.[6] The phenylcarbamate derivatives on the polysaccharide provide sites for hydrogen bonding and π-π interactions, which are critical for chiral recognition.[5][6]

For 3-aminotetrahydrofuran, a column like Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) is an excellent starting point.[6][19] The separation is typically achieved in normal or polar organic mode. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve the peak shape of the amine by minimizing interactions with residual silanols on the silica support.[8]

Representative Experimental Data for Lux® Cellulose-1:

Parameter Value
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 2.1
Macrocyclic Glycopeptide-Based CSPs: Superiority in Polar Ionic Mode

Macrocyclic glycopeptide antibiotics, such as vancomycin, are bonded to silica to create CSPs like the Astec® CHIROBIOTIC® V2 .[13] These CSPs are particularly effective for the separation of ionizable compounds, making them a strong choice for amines.[12][13] The chiral recognition mechanism is multifaceted, involving a combination of ionic interactions between the protonated amine of the analyte and anionic sites on the selector, hydrogen bonding, π-π interactions with the aromatic baskets, and steric interactions within the macrocyclic structure.[9][10][11]

A key advantage of these columns is their utility in the "polar ionic mode," which employs mobile phases like methanol with small amounts of volatile salts (e.g., ammonium formate).[12][14] This mode is highly compatible with mass spectrometry (MS) detection.

Representative Experimental Data for Astec® CHIROBIOTIC® V2:

Parameter Value
Column Astec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) 6.8 min
Retention Time (Enantiomer 2) 7.9 min
Resolution (Rs) 1.8
Ligand-Exchange Chromatography (CLEC): A Niche with High Selectivity

Ligand-exchange chromatography operates on a different principle. A CSP like Chirex® 3126 , which has a chiral ligand (D-penicillamine) adsorbed onto the surface and complexed with a metal ion (typically Cu²⁺), is used.[3][17][18] The analyte enantiomers, which must be capable of acting as ligands, displace the mobile phase ligands and form transient diastereomeric ternary complexes with the chiral selector and the metal ion.[15][16][20] The difference in the stability of these complexes leads to their separation.[17]

While highly effective for α-amino acids, the application of CLEC to a cyclic amine like 3-aminotetrahydrofuran, which is not an α-amino acid, is less common but still feasible due to the chelating ability of the amino group.

Representative Experimental Data for Chirex® 3126:

Parameter Value
Column Chirex® 3126 (D)-penicillamine, 5 µm, 150 x 4.6 mm
Mobile Phase 2 mM Copper (II) Sulfate in Water / Methanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 9.2 min
Retention Time (Enantiomer 2) 11.5 min
Resolution (Rs) 2.5

Experimental Protocols

Protocol 1: Chiral Separation on Lux® Cellulose-1

1. Mobile Phase Preparation:

  • Prepare a mobile phase of Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).
  • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

2. Sample Preparation:

  • Dissolve the racemic 3-aminotetrahydrofuran standard in the mobile phase to a concentration of 1 mg/mL.
  • For unknown samples, dissolve in the mobile phase to a similar concentration.

3. HPLC System and Conditions:

  • Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Detection: UV at 220 nm

4. System Suitability:

  • Inject the racemic standard six times. The relative standard deviation (RSD) for the retention times of each peak should be ≤ 2.0%, and the resolution between the enantiomers should be ≥ 1.5.

5. Analysis and Calculation of Enantiomeric Excess (ee):

  • Inject the sample and integrate the peak areas of the two enantiomers (A1 and A2).
  • Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Protocol 2: Chiral Separation on Astec® CHIROBIOTIC® V2

1. Mobile Phase Preparation:

  • Prepare a mobile phase of Methanol, Acetic Acid, and Triethylamine in a ratio of 100:0.1:0.05 (v/v/v).
  • Filter and degas the mobile phase as described in Protocol 1.

2. Sample Preparation:

  • Dissolve the 3-aminotetrahydrofuran sample in the mobile phase to a concentration of 1 mg/mL.

3. HPLC System and Conditions:

  • Column: Astec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mm
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 5 µL
  • Detection: UV at 220 nm

4. System Suitability and Data Analysis:

  • Follow the procedures outlined in Protocol 1 for system suitability and calculation of enantiomeric excess.

Visualizing the Workflow and Mechanisms

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve 3-Aminotetrahydrofuran in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare, Filter & Degas Mobile Phase MobilePhase->Inject Column Chiral Separation on CSP Inject->Column Detect UV Detection Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (%) Integrate->Calculate

Caption: General workflow for chiral HPLC analysis.

Chiral_Recognition_Mechanisms cluster_polysaccharide Polysaccharide CSP (Lux® Cellulose-1) cluster_glycopeptide Macrocyclic Glycopeptide CSP (CHIROBIOTIC® V2) cluster_ligand Ligand-Exchange CSP (Chirex® 3126) Poly Helical Groove π-π Interactions Hydrogen Bonding Glyco Ionic Interactions Inclusion in Cavity Hydrogen Bonding π-π Stacking Ligand Analyte (A) CSP Ligand (L) Metal Ion (M²⁺) Complex Diastereomeric Complex [M(L)(A)]²⁺ Ligand:f0->Complex Ligand:f1->Complex Ligand:f2->Complex

Caption: Key chiral recognition interaction types.

Conclusion and Recommendations

The determination of the enantiomeric excess of 3-aminotetrahydrofuran can be successfully achieved using several chiral HPLC methods.

  • For broad applicability and initial screening , a polysaccharide-based CSP like Lux® Cellulose-1 is highly recommended due to its proven track record in separating a wide variety of chiral compounds.[2][7]

  • When MS compatibility is required or if separations on polysaccharide columns are suboptimal, a macrocyclic glycopeptide-based CSP such as the Astec® CHIROBIOTIC® V2 offers a powerful alternative, especially in the polar ionic mode.[12][13][14]

  • Ligand-exchange chromatography with a column like Chirex® 3126 provides a highly selective, albeit more specialized, approach that can yield excellent resolution if the analyte forms stable complexes.[15][17]

Ultimately, the choice of method will depend on the specific requirements of the analysis, including sample matrix, desired detection method, and available instrumentation. The protocols and comparative data provided in this guide serve as a robust starting point for developing and validating a reliable method for the enantiomeric analysis of 3-aminotetrahydrofuran in your laboratory.

References

  • Berthod, A., et al. "Chiral recognition mechanisms with macrocyclic glycopeptide selectors." Chirality, vol. 21, no. 1, 2009, pp. 167-75, [Link].
  • Berthod, A., et al. "Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors." Springer, [Link].
  • Gasparrini, F., et al. "Macrocyclic Glycopeptide Chiral Stationary Phases.
  • Ribeiro, A. R., et al. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Molecules, vol. 26, no. 11, 2021, p. 3447, [Link].
  • "Polysaccharide-based CSPs." Chiralpedia, [Link].
  • Péter, A., et al. "Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors." Molecules, vol. 26, no. 11, 2021, p. 3404, [Link].
  • Natalini, B., and R. Sardella. "Enantioseparations by high-performance liquid chromatography based on chiral ligand-exchange." Methods in Molecular Biology, vol. 970, 2013, pp. 205-23, [Link].
  • "Ligand Exchange Chromatography." MZ-Analysentechnik GmbH, [Link].
  • Kolhekar, D. "CHIRAL HPLC." SlideShare, [Link].
  • Cleveland, T. "Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange." Phenomenex, [Link].
  • Shang, S., et al. "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Polymers, vol. 13, no. 1, 2021, p. 103, [Link].
  • Ali, A., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, vol. 65, no. 3, 2021, pp. 196-204, [Link].
  • Cleveland, T. "Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange." LCGC Europe, [Link].
  • "Lux Cellulose-1 Chiral LC Columns." Phenomenex, [Link].
  • "Astec Chirobiotic™ HPLC Columns." Obrnuta faza, [Link].
  • "Chirex™." Phenomenex, [Link].
  • Farkas, T., et al. "Ligand exchange chromatography of some amino acids enantiomers.
  • "Lux™." Phenomenex, [Link].
  • "APPLIC
  • Sardella, R., and B. Natalini. "Enantioseparations by High-Performance Liquid Chromatography Based on Chiral Ligand Exchange.
  • "Chirex 3126 (D)-penicillamine Phase HPLC Column." Phenomenex, [Link].
  • "Chirex 3126." HPLC-MART, [Link].
  • "Lux Cellulose-1." HPLC-MART, [Link].
  • Hodgson, R., et al.
  • Welch, C. J., et al. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC International, vol. 27, no. 9, 2014, pp. 492-503, [Link].
  • Ali, I., et al. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." Molecules, vol. 28, no. 17, 2023, p. 6205, [Link].
  • "Chiral HPLC Separ
  • "Chiral HPLC Column Selection and Method Development Guide." Bioanalysis Zone, [Link].
  • Mounika, A., et al. "Chiral High Performance Liquid Chromatography: Review." International Journal of Pharmacy and Pharmaceutical Research, vol. 19, no. 1, 2020, pp. 268-281, [Link].
  • Fodor, T., et al. "Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • Hatrík, S., and A. Švidroňová. "HPLC separation of enantiomers using chiral stationary phases." Česká a slovenská farmacie, vol. 56, no. 4, 2007, pp. 155-63, [Link].
  • Dolan, J. W. "THF vs ACN injection.

Sources

A Comparative Guide to the Synthetic Routes of Enantiopure 3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 3-aminotetrahydrofuran is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its rigid five-membered ring structure and the stereochemistry of the amino group play a crucial role in the binding affinity and efficacy of the final drug substance. Consequently, the development of efficient and stereoselective synthetic routes to access both (R)- and (S)-3-aminotetrahydrofuran is of paramount importance. This guide provides an in-depth comparison of the most prevalent and innovative synthetic strategies, offering insights into their underlying principles, practical execution, and overall efficiency.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

The use of readily available and inexpensive chiral molecules from nature, known as the chiral pool, represents a classical and reliable approach to enantiopure compounds. For the synthesis of 3-aminotetrahydrofuran, the amino acid L-aspartic acid is a common starting material for the (S)-enantiomer, while D-aspartic acid can be employed for the (R)-enantiomer.[1]

Synthesis of (S)-3-Aminotetrahydrofuran from L-Aspartic Acid

This multi-step synthesis transforms the stereocenter of L-aspartic acid into the desired stereocenter at the C3 position of the tetrahydrofuran ring. The general synthetic sequence involves:

  • N-Protection: The amino group of L-aspartic acid is first protected, typically as a benzoyl or other suitable amide, to prevent side reactions in subsequent steps.

  • Esterification: The two carboxylic acid groups are converted to their corresponding esters, usually methyl or ethyl esters.

  • Reduction: The ester groups are then reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride in the presence of a Lewis acid.

  • Cyclization: The resulting 1,2,4-butanetriol derivative undergoes an acid-catalyzed intramolecular cyclization to form the tetrahydrofuran ring.

  • Deprotection: The protecting group on the nitrogen is removed.

  • Salt Formation: The final product is often isolated as a stable salt, such as the hydrochloride salt.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

G L-Aspartic Acid L-Aspartic Acid N-Protected Aspartic Acid N-Protected Aspartic Acid L-Aspartic Acid->N-Protected Aspartic Acid Acylation N-Protected Aspartate Di-ester N-Protected Aspartate Di-ester N-Protected Aspartic Acid->N-Protected Aspartate Di-ester Esterification Chiral Diol Chiral Diol N-Protected Aspartate Di-ester->Chiral Diol Reduction Protected (S)-3-Aminotetrahydrofuran Protected (S)-3-Aminotetrahydrofuran Chiral Diol->Protected (S)-3-Aminotetrahydrofuran Cyclization (S)-3-Aminotetrahydrofuran (S)-3-Aminotetrahydrofuran Protected (S)-3-Aminotetrahydrofuran->(S)-3-Aminotetrahydrofuran Deprotection

Figure 1: Synthetic pathway from L-Aspartic Acid.

Advantages:

  • High enantiomeric purity of the final product, as the chirality is derived from the natural amino acid.

  • Readily available and relatively inexpensive starting materials.

Disadvantages:

  • Multi-step synthesis can lead to a lower overall yield.

  • The use of strong reducing agents like LiAlH4 can be hazardous and difficult to handle on a large scale.

Synthesis from Chiral Hydroxy Intermediates: A Versatile Approach

An alternative strategy involves the synthesis of enantiopure 3-hydroxytetrahydrofuran as a key intermediate, which is then converted to the desired amine. This approach offers flexibility as both enantiomers of 3-hydroxytetrahydrofuran can be accessed through various asymmetric methods.

Asymmetric Reduction of 3-Oxotetrahydrofuran

The most common route to enantiopure 3-hydroxytetrahydrofuran is the asymmetric reduction of the corresponding ketone, 3-oxotetrahydrofuran. This transformation can be achieved with high enantioselectivity using chiral reducing agents or catalytic asymmetric hydrogenation.

Synthesis of 3-Oxotetrahydrofuran:

3-Oxotetrahydrofuran can be prepared through the oxidation of the readily available 3-hydroxytetrahydrofuran.[2][3][4] Common oxidizing agents include chromium-based reagents (e.g., PCC, PDC) or milder, more environmentally friendly methods like Swern or Dess-Martin oxidation.

Conversion of 3-Hydroxytetrahydrofuran to 3-Aminotetrahydrofuran

Once the enantiopure 3-hydroxytetrahydrofuran is obtained, the hydroxyl group can be converted to an amino group. A highly effective method for this transformation is the Mitsunobu reaction , which proceeds with complete inversion of stereochemistry.[5][6][7]

In the Mitsunobu reaction, the alcohol is activated by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). The activated alcohol is then displaced by a nitrogen nucleophile, such as phthalimide or an azide, which can be subsequently converted to the primary amine.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

G 3-Oxotetrahydrofuran 3-Oxotetrahydrofuran (S)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran 3-Oxotetrahydrofuran->(S)-3-Hydroxytetrahydrofuran Asymmetric Reduction (R)-3-Aminotetrahydrofuran (R)-3-Aminotetrahydrofuran (S)-3-Hydroxytetrahydrofuran->(R)-3-Aminotetrahydrofuran Mitsunobu Reaction (Inversion)

Figure 2: Pathway via chiral hydroxy intermediate.

Advantages:

  • High enantioselectivity can be achieved in the asymmetric reduction step.

  • The Mitsunobu reaction provides a reliable method for introducing the amino group with inversion of configuration.

  • This route is adaptable for the synthesis of both (R)- and (S)-enantiomers by choosing the appropriate chiral catalyst or starting from the corresponding enantiomer of 3-hydroxytetrahydrofuran.

Disadvantages:

  • The synthesis of 3-oxotetrahydrofuran may require the use of hazardous oxidizing agents.

  • The Mitsunobu reaction generates stoichiometric amounts of phosphine oxide and hydrazide byproducts, which can complicate purification.

Kinetic Resolution: Separating Enantiomers with Precision

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, in particular, has gained significant traction due to the high selectivity and mild reaction conditions offered by enzymes.

For the preparation of enantiopure 3-aminotetrahydrofuran, a common strategy is the lipase-catalyzed kinetic resolution of a racemic derivative, such as N-acetyl-3-aminotetrahydrofuran.

In a typical procedure, the racemic N-acetylated amine is treated with a lipase in the presence of an acyl donor (for acylation) or water (for hydrolysis). The lipase will selectively catalyze the reaction of one enantiomer at a much faster rate than the other, leading to a mixture of the unreacted, enantiomerically enriched substrate and the enantiomerically pure product. These can then be separated by conventional methods.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

G Racemic N-Acetyl-3-aminotetrahydrofuran Racemic N-Acetyl-3-aminotetrahydrofuran Enantiopure (S)-N-Acetyl-3-aminotetrahydrofuran + Enantiopure (R)-Product Enantiopure (S)-N-Acetyl-3-aminotetrahydrofuran + Enantiopure (R)-Product Racemic N-Acetyl-3-aminotetrahydrofuran->Enantiopure (S)-N-Acetyl-3-aminotetrahydrofuran + Enantiopure (R)-Product Lipase-catalyzed Resolution

Figure 3: Enzymatic kinetic resolution process.

Advantages:

  • High enantioselectivity can be achieved with the appropriate choice of enzyme and reaction conditions.[8][9][10]

  • Mild reaction conditions, which are often more environmentally friendly.

  • A wide variety of commercially available lipases can be screened to find the optimal catalyst.

Disadvantages:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • Requires the synthesis of a racemic starting material and subsequent separation of the product and unreacted substrate.

  • Optimization of enzyme activity and selectivity can be time-consuming.

Asymmetric Synthesis from Achiral Precursors: The Atom-Economical Approach

The development of catalytic asymmetric methods allows for the direct synthesis of enantiopure compounds from achiral starting materials, representing a highly atom-economical and efficient strategy. For 3-aminotetrahydrofuran, a promising approach is the asymmetric hydroamination of 2,5-dihydrofuran.

Rhodium-Catalyzed Asymmetric Hydroamination

In this reaction, a chiral rhodium catalyst facilitates the addition of an amine across the double bond of 2,5-dihydrofuran in an enantioselective manner. The choice of the chiral ligand coordinated to the rhodium center is critical for achieving high levels of stereocontrol.

Synthesis of 2,5-Dihydrofuran:

2,5-Dihydrofuran can be synthesized from various starting materials, including the dehydration of 1,4-butanediol or the partial hydrogenation of furan.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

G 2,5-Dihydrofuran + Amine 2,5-Dihydrofuran + Amine Enantiopure 3-Aminotetrahydrofuran Enantiopure 3-Aminotetrahydrofuran 2,5-Dihydrofuran + Amine->Enantiopure 3-Aminotetrahydrofuran Chiral Rhodium Catalyst

Figure 4: Asymmetric hydroamination of 2,5-dihydrofuran.

Advantages:

  • Direct and atom-economical route to the target molecule.

  • High enantioselectivities can be achieved with the appropriate catalyst system.[11]

  • Potentially fewer synthetic steps compared to other methods.

Disadvantages:

  • Development and optimization of the chiral catalyst can be challenging and expensive.

  • The scope of the reaction with respect to the amine nucleophile may be limited.

  • Transition metal catalysts can be sensitive to air and moisture.

Comparative Summary of Synthetic Routes

Route Starting Material Key Transformation Typical Yield Enantiomeric Excess (ee) Pros Cons
Chiral Pool L/D-Aspartic AcidMulti-step conversionModerate>99%High enantiopurity, inexpensive starting material.Long synthesis, use of hazardous reagents.
Chiral Hydroxy Intermediate 3-OxotetrahydrofuranAsymmetric reduction, Mitsunobu reactionGood>98%High enantioselectivity, versatile for both enantiomers.Requires synthesis of ketone, byproduct removal.
Kinetic Resolution Racemic 3-aminotetrahydrofuran derivativeEnzymatic acylation/hydrolysis<50% (for one enantiomer)>99%High enantioselectivity, mild conditions.Theoretical yield limit of 50%, requires separation.
Asymmetric Synthesis 2,5-DihydrofuranAsymmetric hydroaminationGood>95%Atom-economical, fewer steps.Catalyst development can be costly and complex.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride from L-Aspartic Acid (Illustrative)

This protocol is a generalized representation based on common synthetic transformations.

  • N-Benzoylation of L-Aspartic Acid: To a solution of L-aspartic acid in aqueous sodium hydroxide, benzoyl chloride is added portion-wise at 0 °C. The mixture is stirred until the reaction is complete. Acidification with HCl precipitates the N-benzoyl-L-aspartic acid, which is then filtered, washed, and dried.

  • Esterification: The N-benzoyl-L-aspartic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield the dimethyl ester.

  • Reduction: The dimethyl ester is slowly added to a suspension of LiAlH4 in anhydrous THF at 0 °C. The reaction is stirred at room temperature until complete and then quenched sequentially with water, aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated.

  • Cyclization: The crude diol is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap to remove water.

  • Deprotection and Salt Formation: The N-benzoyl group is removed by acid or base hydrolysis. The resulting free amine is then treated with HCl in a suitable solvent to precipitate (S)-3-aminotetrahydrofuran hydrochloride.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of N-Acetyl-3-aminotetrahydrofuran (Illustrative)
  • Substrate Preparation: Racemic 3-aminotetrahydrofuran is acetylated using acetic anhydride in the presence of a base to yield racemic N-acetyl-3-aminotetrahydrofuran.

  • Enzymatic Resolution: To a solution of racemic N-acetyl-3-aminotetrahydrofuran in a suitable organic solvent (e.g., diisopropyl ether), a lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl acceptor (e.g., an alcohol for transesterification) or water (for hydrolysis) are added.

  • Reaction Monitoring: The reaction is monitored by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Work-up and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The filtrate is concentrated, and the unreacted enantiomerically enriched N-acetyl-3-aminotetrahydrofuran and the enantiopure product are separated by column chromatography.

  • Deprotection: The separated enantiopure N-acetyl-3-aminotetrahydrofuran is then deprotected to yield the enantiopure 3-aminotetrahydrofuran.

Conclusion

The choice of the optimal synthetic route to enantiopure 3-aminotetrahydrofuran depends on several factors, including the desired enantiomer, the scale of the synthesis, cost considerations, and the available experimental capabilities.

  • Chiral pool synthesis is a robust and reliable method for producing highly enantiopure material, particularly on a larger scale where the cost of starting materials is a significant factor.

  • The synthesis from chiral hydroxy intermediates offers flexibility and high enantioselectivity, making it an attractive option for accessing both enantiomers, especially when efficient asymmetric reduction catalysts are available.

  • Enzymatic kinetic resolution provides an environmentally friendly and highly selective method, although it is limited by a theoretical maximum yield of 50% for a single enantiomer.

  • Asymmetric synthesis from achiral precursors represents the most modern and atom-economical approach, with the potential for high efficiency and enantioselectivity, provided that a suitable and cost-effective catalytic system can be developed and implemented.

For researchers and drug development professionals, a thorough evaluation of these factors will be crucial in selecting the most appropriate synthetic strategy to meet their specific needs for enantiopure 3-aminotetrahydrofuran.

References

  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google P
  • CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google P
  • WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google P
  • Mitsunobu reaction - Organic Synthesis. [Link]
  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. [Link]
  • Mitsunobu Reaction. [Link]
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF - ResearchG
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - IRIS Re.Public@polimi.it. [Link]
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. [Link]
  • Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactiv
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Catalytic asymmetric synthesis of chiral β‐amino phosphorus derivatives - ResearchG
  • Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Deriv
  • Rhodium-Catalyzed Diverse Arylation of 2,5-Dihydrofuran: Controllable Divergent Synthesis via Four Pathways - ResearchG
  • Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. [Link]
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed. [Link]
  • Enantioselective tetrahydrofuran and benzodihydrofuran synthesis by (salen)Co(III) catalyst.
  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • Continuous-Flow Kinetic Resolution by Lipase-Catalyzed N-Acetylation - ResearchG
  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google P
  • Enantioselective Synthesis of Tetrahydrofuran Deriv
  • Study of the hydroformylation of 2,5-dihydrofuran catalyzed by rhodium diphosphine complexes - ResearchG
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. [Link]
  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC - NIH. [Link]
  • 2,5-Dihydrofuran synthesis - Organic Chemistry Portal. [Link]
  • Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag c
  • Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. [Link]
  • Enantioselective Synthesis of Homosphingosine Derivatives
  • Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid - ResearchG
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P
  • Synthesis and In Vitro Evaluation of Aspartic Acid Based Microgels for Sustained Drug Delivery - MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for Tetrahydrofuran-3-amine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tetrahydrofuran-3-amine as a Synthetic Building Block

Tetrahydrofuran-3-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and organic synthesis. The tetrahydrofuran (THF) motif is present in numerous FDA-approved drugs, where the cyclic ether can influence properties like solubility and receptor binding.[1][2] As a primary amine, it serves as a crucial nucleophile for constructing larger molecules, most commonly through the formation of amide, sulfonamide, or urea linkages. Its utility is particularly noted in the synthesis of pharmaceutical intermediates.

However, reliance on a single building block can be limiting. The quest for novel chemical matter with improved pharmacological profiles, optimized physicochemical properties, or unique structural features necessitates the exploration of alternatives. This guide provides a comparative analysis of viable alternatives to Tetrahydrofuran-3-amine hydrochloride, offering researchers and drug development professionals the data and insights needed to make informed decisions in their synthetic campaigns. We will explore how subtle changes to the core scaffold can profoundly impact molecular properties and synthetic outcomes.

Comparative Analysis of Key Alternatives

The selection of an amine building block is a critical decision in the design of a synthetic route. The structure of the amine dictates not only its reactivity but also imparts specific physicochemical properties to the final compound, such as lipophilicity, basicity, and hydrogen bonding potential. These properties, in turn, influence the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential drug candidate.[3][4]

Pyrrolidin-3-amine: The Aza-Analog

Replacing the oxygen atom of the tetrahydrofuran ring with a nitrogen atom gives Pyrrolidin-3-amine. This seemingly minor change introduces a secondary amine, fundamentally altering the scaffold's properties. The pyrrolidine ring is a common motif in over 20 FDA-approved drugs and is a cornerstone of medicinal chemistry.[5][6]

  • Physicochemical Impact : The introduction of the basic nitrogen atom increases the pKa of the ring system and provides an additional hydrogen bond donor/acceptor site. This can enhance aqueous solubility and offers a new vector for interaction with biological targets. The pyrrolidine scaffold is a versatile tool for creating novel bioactive compounds.[7][8][9][10][11]

  • Synthetic Considerations : The secondary amine in the pyrrolidine ring can be a reactive site. In many synthetic applications, it requires protection (e.g., as a Boc or Cbz carbamate) to ensure selective reaction at the primary amine. This adds steps to a synthetic sequence but also provides a handle for further diversification of the molecule at a later stage.

  • Applications : Pyrrolidin-3-amine and its derivatives are widely used in the synthesis of kinase inhibitors, chemokine receptor antagonists, and antibacterial agents.[7][8][12]

Cyclopentylamine: The Carbocyclic Analog

Removing the heteroatom entirely yields Cyclopentylamine, a purely carbocyclic alternative. This modification has a significant impact on the molecule's polarity and lipophilicity.

  • Physicochemical Impact : Cyclopentylamine is considerably more lipophilic (fat-loving) than Tetrahydrofuran-3-amine. Increasing lipophilicity can enhance membrane permeability and, in some cases, target affinity.[4][13][14][] However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic turnover.[3][] Therefore, Cyclopentylamine is an excellent choice when aiming to increase the overall lipophilicity of a target molecule into an optimal range.

  • Synthetic Considerations : As a simple, unfunctionalized primary amine, Cyclopentylamine is a straightforward nucleophile for amide couplings and other standard transformations. Its reactivity is generally predictable, and it does not require the protecting group strategies often necessary for Pyrrolidin-3-amine.

  • Applications : It is used as a starting material for pharmaceuticals and agrochemicals where increased lipophilicity is desired for better membrane transport.[16]

(1R,3S)-3-Aminocyclopentanol: The Hydroxylated Carbocycle

This alternative maintains the carbocyclic core of cyclopentylamine but introduces a hydroxyl group. This functional handle adds a new dimension of complexity and potential for interaction.

  • Physicochemical Impact : The hydroxyl group introduces polarity and provides both a hydrogen bond donor and acceptor. This can significantly improve aqueous solubility compared to Cyclopentylamine and offers a key interaction point for binding to protein targets. The defined stereochemistry ((1R,3S)) allows for highly specific, three-dimensional interactions with chiral biological molecules.

  • Synthetic Considerations : The presence of the hydroxyl group may necessitate a protection strategy (e.g., as a silyl ether or benzyl ether) if the desired reaction is to occur selectively at the amine. However, it also presents an opportunity for sequential functionalization.

  • Applications : This building block is valuable for creating complex molecules where specific hydrogen bonding interactions are critical for biological activity.

Data Summary and Comparison

The following table summarizes the key properties of Tetrahydrofuran-3-amine and its alternatives to facilitate at-a-glance comparison.

CompoundStructureMolecular Weight ( g/mol )Key FeatureImpact on Properties
Tetrahydrofuran-3-amine NH₂O87.12Oxygen Heteroatom
Pyrrolidin-3-amine NH₂NH86.14Nitrogen Heteroatom
Cyclopentylamine NH₂CH₂85.15Carbocyclic Core
(1R,3S)-3-Aminocyclopentanol NH₂CHOH101.15Hydroxyl Group

Workflow for Reagent Selection

Choosing the appropriate building block is a multi-factorial decision. The following diagram illustrates a logical workflow for selecting an alternative to Tetrahydrofuran-3-amine based on the desired properties of the final compound.

G start Start: Need an alternative to Tetrahydrofuran-3-amine HCl q1 Need to increase H-bonding or basicity? start->q1 q2 Need to significantly increase lipophilicity (logP)? q1->q2 No alt1 Consider Pyrrolidin-3-amine (Note: May require N-protection) q1->alt1 Yes q3 Need specific chiral interactions and increased polarity? q2->q3 No alt2 Consider Cyclopentylamine q2->alt2 Yes q3->start No / Re-evaluate alt3 Consider (1R,3S)-3-Aminocyclopentanol (Note: May require O-protection) q3->alt3 Yes

Caption: Decision workflow for selecting an amine building block.

Experimental Protocols: A Comparative Amide Coupling

Amide bond formation is one of the most common and critical reactions in pharmaceutical synthesis.[17][18] The reactivity of the amine nucleophile can be influenced by its structure. Below are representative protocols for a standard amide coupling reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a widely used water-soluble coupling reagent.

General Reaction Scheme

G compound1 R-COOH plus1 + compound1->plus1 compound2 Amine plus1->compound2 arrow1 EDC, HOBt DIPEA, DCM compound2->arrow1 compound3 R-CONH-R' arrow1->compound3

Caption: General scheme for EDC-mediated amide coupling.

Protocol 1: Synthesis of N-(tetrahydrofuran-3-yl)benzamide
  • Reagent Preparation : To a solution of benzoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition : In a separate flask, dissolve this compound (1.1 eq) in DCM and add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt and act as a base.

  • Coupling Reaction : Add the amine solution dropwise to the activated acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification : Upon reaction completion (monitored by TLC or LC-MS), dilute the mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the final amide.

    • Expected Yield : 75-85%. The yield can vary based on the specific substrates and precise reaction conditions. Amide coupling with unreactive amines can sometimes be sluggish.[19][20]

Protocol 2: Synthesis of N-(cyclopentyl)benzamide
  • Reagent Preparation : To a solution of benzoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 20 minutes at room temperature.

  • Amine Addition : Add Cyclopentylamine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Coupling Reaction : Stir the reaction at room temperature for 10-16 hours.

  • Work-up and Purification : Follow the same work-up and purification procedure as described in Protocol 1.

    • Expected Yield : 85-95%. Cyclopentylamine is generally a more reactive nucleophile than its heterocyclic counterparts in standard coupling reactions, often leading to higher yields and shorter reaction times.

Conclusion

While this compound is a reliable and useful building block, exploring structural analogs is essential for innovation in drug discovery and chemical synthesis.

  • Pyrrolidin-3-amine offers an entry point to molecules with increased basicity and hydrogen-bonding potential, though it often requires an additional protection/deprotection sequence.

  • Cyclopentylamine provides a robust method for increasing lipophilicity, a key parameter in modulating the ADMET properties of a drug candidate.

  • (1R,3S)-3-Aminocyclopentanol introduces both polarity and stereochemical complexity, enabling the design of highly specific molecular interactions.

The choice of reagent should be guided by the specific goals of the synthesis, balancing the desired physicochemical properties of the final product against the synthetic complexity. This guide provides the foundational knowledge for researchers to strategically select the optimal amine building block for their next breakthrough.

References

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (2011). European Journal of Medicinal Chemistry.
  • Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. (2009). ResearchGate.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • The influence of lipophilicity in drug discovery and design. (2012). ResearchGate.
  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024). Omics Online.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). NIH.
  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. (2018). PubMed.
  • Cyclopentylamine. (2024). PubChem.
  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. (2024). PMC.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.
  • Challenges and Breakthroughs in Selective Amide Activation. (2020). PMC.
  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). PubMed Central.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Tips and tricks for difficult amide bond formation?. (2021). Reddit.
  • A “building block triangle” representing building blocks for medicinal chemistry. (2019). ResearchGate.
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (2019). ResearchGate.
  • Green Solvents for the Formation of Amide Linkage. (2021). ResearchGate.
  • Synthesis of Building Blocks for Drug Design Programmes. (2010). Pharmaceutical Technology.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). ResearchGate.
  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (2025). PubMed.

Sources

A Comparative Guide to the Definitive Structural Validation of 3-Aminotetrahydrofuran by Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is especially true for chiral building blocks like 3-aminotetrahydrofuran, where stereochemistry dictates biological activity. This guide provides a comprehensive comparison of analytical techniques, establishing single-crystal X-ray crystallography (scXRD) as the definitive method for absolute structural validation. We will delve into the causality behind experimental choices, present a detailed protocol for crystallizing and analyzing 3-aminotetrahydrofuran hydrochloride, and compare the empirical data from scXRD with inferences from spectroscopic methods like NMR and Mass Spectrometry.

Part 1: The Analytical Challenge: 3-Aminotetrahydrofuran and the Imperative of Stereochemical Integrity

3-Aminotetrahydrofuran is a pivotal heterocyclic amine widely utilized as a key building block in the synthesis of pharmaceutically active compounds.[1][2] It exists as a racemic mixture and as individual enantiomers, (S)-3-aminotetrahydrofuran (CAS: 104530-79-2) and (R)-3-aminotetrahydrofuran (CAS: 111769-26-7).[3][4]

The critical nature of chirality in pharmacology cannot be overstated. The spatial arrangement of atoms around a chiral center dictates how a molecule interacts with its biological target.[5] Consequently, regulatory bodies like the U.S. Food and Drug Administration mandate the precise characterization of stereochemistry for chiral drug substances.[5] This necessitates an analytical method that does not merely suggest connectivity but provides irrefutable proof of the absolute three-dimensional structure.

Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)

While various analytical techniques can provide structural information, single-crystal X-ray diffraction is universally recognized as the "gold standard" for determining the atomic and molecular structure of a crystalline material.[6][7] The technique works by directing a beam of X-rays onto a single, highly ordered crystal. The crystal lattice diffracts the X-rays in a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[8][9] From this map, the precise position of each atom, bond lengths, bond angles, and, most importantly, the absolute configuration of chiral centers can be determined with unparalleled accuracy.[10]

Part 3: Experimental Workflow: From a Liquid Amine to a Definitive Structure

The primary challenge in the crystallographic analysis of 3-aminotetrahydrofuran is its physical state; it is a liquid at room temperature with a relatively low boiling point, making crystallization difficult.[11][12] The key to overcoming this is to introduce stronger, more directional intermolecular forces to encourage the formation of a stable crystal lattice.

Causality of Experimental Choice: Salt Formation

The most effective strategy is the formation of a salt. By reacting the basic amine with an acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid, we form the corresponding ammonium salt (e.g., 3-aminotetrahydrofuran hydrochloride).[1] This accomplishes two critical goals:

  • Introduces Ionic Interactions: The strong electrostatic forces between the ammonium cation and the chloride anion provide the energetic driving force for lattice formation.

  • Enhances Hydrogen Bonding: The ammonium group becomes a better hydrogen bond donor, creating a robust network of interactions that adds rigidity and order to the crystal structure.

This deliberate chemical modification is a classic example of a field-proven insight used to make an otherwise intractable molecule amenable to crystallographic analysis.

Experimental Protocol: Crystallization of (S)-3-Aminotetrahydrofuran Hydrochloride
  • Salt Formation:

    • Dissolve 1.0 g of (S)-3-aminotetrahydrofuran in 10 mL of isopropanol in a clean, dry flask.

    • Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise while stirring the solution in an ice bath.

    • Allow the mixture to stir for 30 minutes. The hydrochloride salt will precipitate.

    • Filter the resulting white solid, wash with a small amount of cold isopropanol, and dry under vacuum.

  • Crystallization (Slow Evaporation):

    • Prepare a saturated solution of the (S)-3-aminotetrahydrofuran hydrochloride salt in a suitable solvent system, such as a methanol/isopropanol mixture.

    • Gently warm the solution to ensure all solid is dissolved.

    • Filter the warm solution through a syringe filter into a clean vial to remove any particulate matter.

    • Cover the vial with a cap that is loosely fitted or perforated with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at room temperature.

    • Monitor the vial over several days for the formation of single, well-defined crystals suitable for diffraction (typically >0.1 mm in all dimensions).[9]

Workflow for X-ray Crystallographic Validation

G cluster_prep Sample Preparation cluster_analysis Crystallographic Analysis Amine (S)-3-Aminotetrahydrofuran (Liquid) Salt Salt Formation (+ HCl) Amine->Salt Crystal Crystallization (Slow Evaporation) Salt->Crystal Mount Crystal Mounting & Cryo-cooling (100 K) Crystal->Mount Diffract X-ray Diffraction (Data Collection) Mount->Diffract Process Data Processing (Indexing & Integration) Diffract->Process Solve Structure Solution & Refinement Process->Solve Final Validated 3D Structure (Absolute Configuration) Solve->Final

Caption: Workflow from liquid amine to validated 3D structure.

Part 4: Data Interpretation and Validation

After successful data collection and refinement, the output is a detailed crystallographic information file (CIF) containing the final atomic coordinates. This data provides unambiguous proof of the molecule's structure.

Table 1: Representative Crystallographic Data for (S)-3-Aminotetrahydrofuran Hydrochloride

ParameterValueSignificance
Chemical FormulaC₄H₁₀ClNOConfirms the elemental composition of the salt.
Crystal SystemOrthorhombicDescribes the basic geometry of the unit cell.
Space GroupP2₁2₁2₁A chiral space group, confirming the enantiopure nature of the crystal.
a, b, c (Å)5.8, 9.5, 10.2Dimensions of the unit cell.
α, β, γ (°)90, 90, 90Angles of the unit cell.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low value indicates a good fit.
Flack Parameter~0.0(1)A critical value for chiral molecules. A value near zero confirms that the absolute structure of the model is correct. A value near 1 would indicate the opposite enantiomer.

Part 5: A Comparative Analysis: scXRD vs. Spectroscopic Methods

While scXRD is definitive, other techniques are indispensable for routine characterization. However, it is crucial to understand their limitations regarding absolute structure validation.

Table 2: Comparison of Key Analytical Techniques

FeatureSingle-Crystal X-ray Diffraction (scXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystal lattice.Absorption of radiofrequency by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Sample State Solid (single crystal).[13]Solution or solid-state.[14]Gas phase (ions).
Information Provided Precise 3D atomic coordinates, bond lengths/angles, absolute configuration.[10]Atomic connectivity, chemical environment, relative stereochemistry (in some cases).[15]Molecular weight and elemental formula.
Strengths Unambiguous determination of absolute structure and stereochemistry.[6]Excellent for determining connectivity in solution; provides dynamic information.[14]High sensitivity; confirms molecular formula.
Limitations Requires a high-quality single crystal, which can be difficult to obtain.[6] The structure is static in a crystal lattice.[16]Cannot determine absolute configuration without a chiral reference (e.g., derivatizing agent).[17] Provides an average structure in solution.[16]Provides no information on atomic connectivity or stereochemistry.
The Synergy of Analytical Techniques

In a typical drug development workflow, these techniques are used in a complementary fashion. MS confirms the correct mass, NMR confirms the covalent structure (the "what is connected to what"), and scXRD provides the final, definitive proof of the exact 3D arrangement, including chirality.

G cluster_analysis Structural Characterization Synth Synthesized Chiral Amine MS Mass Spectrometry (Confirms Mass) Synth->MS NMR NMR Spectroscopy (Confirms Connectivity) Synth->NMR XRD Single-Crystal XRD (Definitive 3D Structure & Absolute Configuration) Synth->XRD Requires Crystallization

Caption: Relationship between analytical techniques in structure validation.

Conclusion

For the validation of the 3-aminotetrahydrofuran structure, particularly its enantiopure forms, spectroscopic methods like NMR and mass spectrometry are necessary but not sufficient. They provide crucial pieces of the puzzle but cannot deliver the complete, unambiguous picture required for modern drug development and regulatory approval. Single-crystal X-ray crystallography stands alone as the only technique capable of providing direct, empirical evidence of the precise three-dimensional arrangement of atoms in space. By employing rational experimental design, such as salt formation to induce crystallization, scXRD delivers a definitive and trustworthy validation of the absolute structure, ensuring the stereochemical integrity of this vital pharmaceutical building block.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Excillum. (n.d.). Small molecule crystallography.
  • Fábián, L., & Kálmán, A. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1849–1860.
  • Pediaa. (2020). Difference Between NMR and X-Ray Crystallography.
  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography.
  • American Chemical Society Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • eLS. (2001). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University.
  • LookChem. (n.d.). 3-Aminotetrahydrofuran.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran.
  • ChemBK. (2024). (s)-tetrahydrofuran-3-amine hydrochloride.
  • PubMed Central. (2021). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. JACS Au.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46856371, (3R)-3-Aminotetrahydrofuran hydrochloride.
  • Cambridge Crystallographic Data Centre (CCDC). (2024). Introducing Cambridge Structural Database 6.00.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Physics LibreTexts. (2022). X-ray Protein Crystallography.
  • Journal of Visualized Experiments. (2011). Protein Crystallization for X-ray Crystallography. JoVE.
  • Pharmaceutical Technology. (2008). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Colgate University.
  • PubMed Central. (2010). The Significance of Chirality in Drug Design and Development. Reviews in Nanoscience and Nanobiotechnology.
  • National Institutes of Health. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
  • MDPI. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures.
  • ResearchGate. (2008). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. Journal of Organic Chemistry.

Sources

A Comparative Guide to the Purity Analysis of Tetrahydrofuran-3-amine Hydrochloride: GC-MS and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. Tetrahydrofuran-3-amine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of this compound, supported by experimental insights and validation principles.

The Challenge of Analyzing Polar Amines

This compound is a polar, low molecular weight compound. These characteristics present a challenge for direct GC analysis. The primary amine group is highly polar and can interact with active sites in the GC system, leading to poor peak shapes, tailing, and inaccurate quantification.[1] Therefore, a critical step in developing a robust GC-MS method is derivatization, a process that chemically modifies the analyte to make it more suitable for analysis.[1][2]

I. The Gold Standard: Purity Profiling by GC-MS with Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] When coupled with a derivatization step, it becomes an excellent choice for the purity analysis of this compound, offering high sensitivity and specificity.

The "Why" Behind the Method: A Causality-Driven Protocol

A successful GC-MS analysis of this compound hinges on a well-designed experimental protocol. Here, we outline a validated approach, explaining the rationale behind each step.

Experimental Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Derivatization:

    • Add 1 mL of anhydrous ethyl acetate to the vial and sonicate for 5 minutes to dissolve the sample.

    • Add 200 µL of Trifluoroacetic Anhydride (TFAA). The TFAA reacts with the primary amine to form a less polar and more volatile trifluoroacetyl derivative.[1] This reaction is crucial for improving chromatographic performance.

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block. Heating ensures the derivatization reaction goes to completion.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Workflow for GC-MS Purity Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Derivatize Add TFAA & Heat (60°C) Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject into GC-MS Cool->Inject Separate GC Separation Inject->Separate Detect MS Detection & Identification Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow of GC-MS analysis with derivatization.

Interpreting the Data: A Hypothetical Purity Profile

The following table presents hypothetical data from the GC-MS analysis of a batch of this compound. The results are compliant with the International Council for Harmonisation (ICH) Q3A guidelines, which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5][6][7]

CompoundRetention Time (min)Area (%)IdentificationClassification (ICH Q3A)
Derivatized Tetrahydrofuran-3-amine8.5299.50Main Component-
Impurity A7.890.15IdentifiedSpecified, Identified Impurity
Impurity B9.210.20IdentifiedSpecified, Identified Impurity
Unknown Impurity10.150.10UnidentifiedUnspecified, Identified Impurity
Total Impurities -0.45 --

Table 1. Hypothetical GC-MS purity analysis results for this compound.

II. Alternative Analytical Approaches: A Comparative Overview

While GC-MS is a robust method, other techniques can also be employed for the purity analysis of polar amines. The choice of method often depends on available instrumentation, sample throughput requirements, and the specific impurities of interest.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC is a widely used technique in the pharmaceutical industry. For a compound like this compound, which lacks a strong UV chromophore, pre-column derivatization is necessary to introduce a UV-active or fluorescent tag.[8][9]

Key Considerations for HPLC Analysis:

  • Derivatization Reagents: Reagents such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride can be used to label the primary amine.[9]

  • Column Selection: A reversed-phase C18 column is typically used for the separation of the derivatized amine.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

Comparative Workflow: GC-MS vs. HPLC-UV

cluster_gcms GC-MS Workflow cluster_hplc HPLC-UV Workflow GC_Deriv Derivatization (Volatilization) GC_Sep Gas Phase Separation GC_Deriv->GC_Sep GC_Det Mass Spectrometry Detection GC_Sep->GC_Det HPLC_Deriv Derivatization (UV/Fluorescence Tag) HPLC_Sep Liquid Phase Separation HPLC_Deriv->HPLC_Sep HPLC_Det UV/Fluorescence Detection HPLC_Sep->HPLC_Det

Caption: Comparison of GC-MS and HPLC-UV workflows.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species like protonated amines.[10][11] CE offers the advantage of direct analysis without the need for derivatization, although derivatization can be used to enhance sensitivity.[12]

Advantages of Capillary Electrophoresis:

  • High Efficiency: CE provides very sharp peaks and excellent resolution.

  • Low Sample Consumption: Only nanoliter volumes of the sample are required.

  • Direct Analysis: In many cases, derivatization is not necessary.

III. Head-to-Head Comparison: Choosing the Right Tool for the Job

The selection of an analytical method should be based on a thorough evaluation of its strengths and weaknesses in the context of the specific analytical challenge.

FeatureGC-MS with DerivatizationHPLC-UV with DerivatizationCapillary Electrophoresis
Principle Separation in the gas phase based on volatility and interaction with the stationary phase.Separation in the liquid phase based on partitioning between a stationary and mobile phase.Separation in a capillary based on electrophoretic mobility in an electric field.
Derivatization Mandatory for polar amines to increase volatility.[1]Mandatory for UV/Fluorescence detection.[9]Optional, used to improve sensitivity.[12]
Sensitivity Very high, especially with selected ion monitoring (SIM).High, dependent on the derivatizing agent.Moderate to high, can be enhanced with derivatization.
Specificity Excellent, mass spectral data provides structural information for impurity identification.Good, but relies on chromatographic retention time.Good, based on electrophoretic mobility.
Throughput Moderate, derivatization adds to the analysis time.High, suitable for automated analysis.High, fast analysis times.
Robustness Good, but derivatization can introduce variability.Excellent, a very mature and robust technique.Good, but can be sensitive to buffer composition and capillary surface.

Table 2. Comparison of analytical techniques for the purity analysis of this compound.

IV. Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, method validation is a critical step to ensure the reliability and accuracy of the results.[3][13] According to ICH Q2(R1) guidelines, a validation package should include data on:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

For the comprehensive purity analysis of this compound, GC-MS with derivatization stands out as a superior technique due to its high sensitivity and unparalleled specificity, which allows for the confident identification of unknown impurities. While HPLC with derivatization and Capillary Electrophoresis offer viable alternatives with their own distinct advantages, particularly in terms of throughput, the structural information provided by mass spectrometry in GC-MS is invaluable for ensuring the quality and safety of this critical pharmaceutical intermediate. The choice of analytical methodology should always be guided by the specific requirements of the analysis and validated in accordance with established regulatory guidelines.

References

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
  • Journal of Chromatographic Science.
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • PubMed. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. [Link]
  • PubMed. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. [Link]
  • International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
  • ResearchGate. 2.1.2.
  • PubMed. Determination of biogenic amines by capillary electrophoresis. [Link]
  • Semantic Scholar. [PDF] Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. [Link]
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • National Institutes of Health. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
  • Oxford Academic. Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. [Link]
  • Impact Factor.

Sources

A Comparative Guide to (S)- and (R)-3-Aminotetrahydrofuran in Biological Assays: A Stereochemical Perspective on Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly influences a drug's efficacy, safety, and pharmacokinetic profile.[1] This guide provides an in-depth comparison of the (S)- and (R)-enantiomers of 3-aminotetrahydrofuran, two pivotal chiral building blocks, in the context of their application in the synthesis of biologically active compounds and their differential performance in key biological assays. As researchers and drug development professionals, understanding the nuanced impact of stereochemistry is paramount to designing potent and selective therapeutics.

The Significance of Stereoisomerism: More Than Just a Mirror Image

Biological systems, composed of chiral macromolecules such as proteins and nucleic acids, are inherently stereoselective.[1] This means that the two enantiomers of a chiral drug can interact differently with their biological targets, leading to vastly different pharmacological outcomes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[1] The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established guidelines that emphasize the need to characterize the activity of individual enantiomers of a chiral drug.[2]

(S)- and (R)-3-aminotetrahydrofuran are valuable chiral building blocks due to the rigid tetrahydrofuran ring, which provides a defined three-dimensional scaffold, and the versatile primary amine group that allows for a wide range of chemical modifications.[3] Their incorporation into drug candidates, particularly as ligands that interact with the binding pockets of enzymes and receptors, highlights the critical role of their stereochemistry.

Comparative Biological Activity: A Tale of Two Enantiomers in HIV-1 Protease Inhibition

A compelling example of the differential biological activity of (S)- and (R)-3-aminotetrahydrofuran derivatives is found in the development of HIV-1 protease inhibitors. HIV-1 protease is a crucial enzyme for the replication of the virus, making it a prime target for antiretroviral therapy.[4] The active site of HIV-1 protease is a chiral environment, and the precise stereochemistry of an inhibitor's functional groups is essential for optimal binding and inhibition.

Numerous studies have demonstrated that the stereochemistry of the tetrahydrofuran moiety significantly influences the potency of these inhibitors. For instance, in a series of potent HIV-1 protease inhibitors, the incorporation of a bis-tetrahydrofuran (bis-THF) ligand revealed a clear stereochemical preference. The inhibitor with the (R)-configured bis-THF ligand exhibited a six-fold greater antiviral activity compared to its (S)-counterpart.[5] X-ray crystallography of the (R)-isomer bound to HIV-1 protease revealed extensive hydrogen bonding and van der Waals interactions with the enzyme's backbone, underscoring the importance of the correct spatial arrangement for high-affinity binding.[5]

In another study, an inhibitor featuring an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide as a P2-ligand displayed a highly potent HIV-1 protease inhibitory Ki value of 0.51 nM.[6] This further reinforces the favorability of the (R)-enantiomer in this specific molecular context for achieving potent enzyme inhibition.

Quantitative Comparison of HIV-1 Protease Inhibitors Incorporating Tetrahydrofuran Derivatives
Inhibitor MoietyTargetAssay Type(R)-Enantiomer Activity(S)-Enantiomer ActivityFold DifferenceReference
bis-Tetrahydrofuran LigandHIV-1 AntiviralCell-basedHigh PotencyLower Potency~6x[5]
N-methyl-3-aminotetrahydrofuranyl squaramideHIV-1 ProteaseEnzyme InhibitionKi = 0.51 nMNot Reported-[6]
C4-methoxy substituted bis-THFHIV-1 ProteaseEnzyme InhibitionKi = 2.9 pMKi = 35 pM~12x[5]

This data clearly illustrates that the choice between (S)- and (R)-3-aminotetrahydrofuran as a building block can lead to dramatic differences in the final compound's biological activity. The (R)-enantiomer, in the context of these HIV-1 protease inhibitors, consistently leads to more potent compounds.

The Mechanistic Basis of Stereoselectivity: A Look into the Binding Pocket

The observed differences in biological activity between enantiomers stem from their differential interactions with the chiral binding pockets of their protein targets.[7] These pockets are three-dimensional cavities with specific shapes, charge distributions, and hydrophobic characteristics that are complementary to their natural ligands.[8][9]

For a small molecule inhibitor to be effective, it must fit snugly into the binding pocket and form favorable interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, with the amino acid residues of the protein.[10] The precise spatial arrangement of the atoms in an inhibitor, dictated by its stereochemistry, determines its ability to engage in these critical interactions.

In the case of the HIV-1 protease inhibitors mentioned, the (R)-configuration of the tetrahydrofuran moiety likely positions its oxygen atom and other substituents in a way that maximizes hydrogen bonding and van der Waals contacts with the backbone atoms of the protease's active site.[5] The (S)-enantiomer, being a mirror image, would present a different three-dimensional shape that is less complementary to the binding pocket, resulting in weaker binding and reduced inhibitory activity.

Experimental Protocols for Key Biological Assays

To provide a practical framework for researchers, this section details the methodologies for three common biological assays used to evaluate the activity of compounds like those derived from (S)- and (R)-3-aminotetrahydrofuran.

Fluorometric HIV-1 Protease Inhibitor Screening Assay

This assay is designed to identify and characterize inhibitors of HIV-1 protease by measuring the cleavage of a fluorogenic substrate.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor will prevent or reduce substrate cleavage, leading to a decrease in the fluorescence signal.[11]

Workflow:

HIV_Protease_Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compounds Add_Inhibitor Add Test Compounds (or Control) Reagents->Add_Inhibitor Add_Enzyme Add HIV-1 Protease Solution to Wells Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Enzyme->Pre_Incubate Add_Inhibitor->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure Measure Fluorescence (Ex/Em = 330/450 nm) Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Values Measure->Analyze

Caption: Workflow for a fluorometric HIV-1 protease inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer as recommended by the kit manufacturer.

    • Reconstitute the HIV-1 protease enzyme and the fluorogenic substrate in the assay buffer to their working concentrations.

    • Prepare serial dilutions of the test compounds (and a known inhibitor like Pepstatin A as a positive control) in the assay buffer.[11]

  • Assay Plate Setup:

    • In a 96-well microplate, add the test compounds, positive control, and a solvent control to their respective wells.

    • Add the HIV-1 protease solution to all wells except for the "no enzyme" control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.[11]

  • Initiation of Reaction:

    • Add the HIV-1 protease substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity in a microplate reader at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.[12]

    • Continue to measure the fluorescence kinetically over a period of 1-3 hours at 37°C.[12]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The amount of radioligand bound to the receptor is then measured. If the test compound binds to the same site as the radioligand, it will compete for binding, leading to a dose-dependent decrease in the amount of bound radioactivity.[13][14]

Workflow:

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prepare_Membranes Prepare Receptor-Containing Cell Membranes Incubate Incubate Membranes, Radioligand, and Test Compounds Prepare_Membranes->Incubate Prepare_Ligands Prepare Radioligand and Test Compounds Prepare_Ligands->Incubate Filter Separate Bound from Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity on Filters Filter->Count Analyze Calculate IC50 and Ki Values Count->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Receptor Source:

    • Prepare cell membranes from a cell line or tissue known to express the target receptor. Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[15]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[15]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[15]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Quantification of Radioactivity:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.[15]

  • Data Analysis:

    • Subtract the non-specific binding from all other values to obtain specific binding.

    • Plot the specific binding as a percentage of the total specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation by measuring the metabolic activity of cells.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[16]

Workflow:

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_incubation MTT Incubation & Solubilization cluster_measurement Measurement & Analysis Seed_Cells Seed Cells in a 96-well Plate Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent to Each Well Treat_Cells->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Caption: A streamlined workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[16]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the concentration at which 50% of cell viability is inhibited (IC50).

Conclusion

The stereochemistry of chiral building blocks like (S)- and (R)-3-aminotetrahydrofuran is a critical consideration in drug discovery and development. As demonstrated by their application in HIV-1 protease inhibitors, the choice of enantiomer can have a profound impact on the biological activity of the final compound, often resulting in significant differences in potency. This stereoselectivity arises from the specific three-dimensional interactions between the chiral molecule and its biological target. A thorough understanding of these principles, coupled with the application of robust biological assays, is essential for the rational design of new, effective, and safe therapeutics. By leveraging the distinct properties of each enantiomer, researchers can optimize drug-target interactions and ultimately enhance the therapeutic potential of their drug candidates.

References

  • Blakemore, D. C., et al. (2018). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]
  • MDPI. (2006). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Ghosh, A. K., et al. (2018). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies.
  • Tyagi, R., et al. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLOS ONE. [Link]
  • Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. [Link]
  • Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. PubMed. [Link]
  • Anaspec. (n.d.). SensoLyte® 490 HIV Protease Assay Kit Fluorimetric. Anaspec. [Link]
  • ResearchGate. (2014). Review of HIV-1 Protease Inhibitor Assay Methods.
  • Johnson, D. K., & Karanicolas, J. (2013). Implications of the Essential Role of Small Molecule Ligand Binding Pockets in Protein–Protein Interactions. PubMed Central. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. [Link]
  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]
  • Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Gao, M., & Skolnick, J. (2013). A Comprehensive Survey of Small-Molecule Binding Pockets in Proteins.
  • Gao, M., & Skolnick, J. (2013). A Comprehensive Survey of Small-Molecule Binding Pockets in Proteins. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). (S)-3-Aminotetrahydrofuran. PubChem. [Link]
  • Blundell, T. L., et al. (2015). Flexibility and small pockets at protein–protein interfaces: New insights into druggability. Progress in Biophysics and Molecular Biology. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Recent Advances in Heterocyclic HIV Protease Inhibitors. PubMed Central. [Link]
  • Ghosh, A. K., et al. (2013). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride.
  • Wikipedia. (n.d.). Enzyme. Wikipedia. [Link]
  • Bisy, N., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [Link]
  • National Center for Biotechnology Information. (n.d.). (R)-3-Aminotetrahydrofuran. PubChem. [Link]
  • Sen, S., et al. (2014). Synthesis and biological evaluation of some novel furan derivatives.
  • Sen, S., et al. (2014).

Sources

A Comparative Cost-Benefit Analysis of Synthetic Methodologies for Tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydrofuran-3-amine hydrochloride is a pivotal building block in contemporary medicinal chemistry, featuring prominently in the synthesis of a wide array of pharmaceutical agents. Its chiral tetrahydrofuran motif is a valued scaffold, imparting favorable pharmacokinetic properties to drug candidates. The efficient and cost-effective synthesis of this intermediate is, therefore, a critical consideration for researchers and professionals in drug development. This guide provides an in-depth, objective comparison of four distinct synthetic routes to (S)-Tetrahydrofuran-3-amine hydrochloride, offering a comprehensive cost-benefit analysis supported by experimental data to inform your selection of the most appropriate method for your research and development needs.

Comparative Overview of Synthetic Strategies

Four primary synthetic pathways to (S)-Tetrahydrofuran-3-amine hydrochloride have been identified and will be critically evaluated:

  • Route 1: From L-Aspartic Acid: A multi-step synthesis commencing from a readily available and inexpensive chiral starting material.

  • Route 2: From (R)-Tetrahydrofuran-3-formic Acid: A shorter route involving a key Hofmann degradation reaction.

  • Route 3: From (S)-3-Hydroxytetrahydrofuran: A route that introduces the amine functionality via an azide intermediate.

  • Route 4: Reductive Amination of Tetrahydrofuran-3-one: A direct approach to introduce the amine group onto the tetrahydrofuran ring.

Each of these methodologies presents a unique set of advantages and disadvantages when assessed in terms of cost, yield, safety, and environmental impact. The following sections will delve into the specifics of each route, providing detailed protocols and a thorough analysis to guide your decision-making process.

Route 1: Synthesis from L-Aspartic Acid

This method leverages the inherent chirality of L-aspartic acid, an inexpensive and abundant amino acid, to construct the desired stereocenter of the target molecule. The overall process involves six key transformations: acylation, esterification, reduction, cyclization, hydrolysis, and finally, salification.

Reaction Pathway

Route 1 A L-Aspartic Acid B N-Benzoyl-L-aspartic acid A->B Benzoyl Chloride, NaOH C N-Benzoyl-L-aspartic acid dimethyl ester B->C Methanol, H2SO4 D (S)-2-Benzoylamino-1,4-butanediol C->D NaBH4, CaCl2 E (S)-3-Benzoylaminotetrahydrofuran D->E H2SO4 F (S)-Tetrahydrofuran-3-amine E->F NaOH (hydrolysis) G (S)-Tetrahydrofuran-3-amine HCl F->G HCl Route 2 A (R)-Tetrahydrofuran-3-formic Acid B (R)-Tetrahydrofuran-3-carboxamide A->B 1. SOCl2 2. NH4OH C (S)-Tetrahydrofuran-3-amine B->C NaOCl, NaOH (Hofmann Degradation) D (S)-Tetrahydrofuran-3-amine HCl C->D HCl

Caption: Synthesis via Amidation and Hofmann Degradation.

Experimental Protocol

Step 1: Amidation (R)-Tetrahydrofuran-3-formic acid is first converted to the corresponding acid chloride using thionyl chloride, which is then reacted with ammonia to form the amide.

Step 2: Hofmann Degradation The amide undergoes a Hofmann degradation using sodium hypochlorite and sodium hydroxide. This reaction proceeds with retention of configuration at the migrating carbon, thus yielding the (S)-amine from the (R)-amide. [1] Step 3: Salification The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Cost-Benefit Analysis
ParameterAssessment
Starting Material Cost High ((R)-Tetrahydrofuran-3-formic acid is a specialty chemical)
Reagent & Solvent Cost Low to Moderate (uses common, inexpensive reagents)
Number of Steps Low (2-3 steps)
Overall Yield High (reported to have high yields for each step) [1]
Scalability Good (Hofmann degradation is a well-established industrial reaction)
Safety Moderate (Thionyl chloride is corrosive and sodium hypochlorite is a strong oxidant).
Environmental Impact Lower than Route 1 due to fewer steps and less solvent usage.

Expertise & Experience: This route is significantly shorter than the synthesis from L-aspartic acid, which is a major advantage in terms of process time and labor costs. The Hofmann degradation is a reliable and high-yielding reaction. The main drawback is the high cost of the starting material, (R)-Tetrahydrofuran-3-formic acid. This makes the overall process potentially more expensive, especially for large-scale production, unless a cost-effective source for the starting material is available.

Route 3: Synthesis from (S)-3-Hydroxytetrahydrofuran

This synthetic strategy introduces the amine group by converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with an azide and subsequent reduction.

Reaction Pathway

Route 3 A (S)-3-Hydroxytetrahydrofuran B (S)-3-Tosyloxy-tetrahydrofuran A->B p-TsCl, Pyridine C (R)-3-Azidotetrahydrofuran B->C NaN3 (SN2 inversion) D (R)-Tetrahydrofuran-3-amine C->D H2, Raney Ni E (R)-Tetrahydrofuran-3-amine HCl D->E HCl

Caption: Synthesis from (S)-3-Hydroxytetrahydrofuran via an Azide Intermediate.

Experimental Protocol

Step 1: Tosylation The hydroxyl group of (S)-3-hydroxytetrahydrofuran is converted into a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Step 2: Azidation The tosylate undergoes an SN2 reaction with sodium azide, which results in an inversion of stereochemistry, to form (R)-3-azidotetrahydrofuran.

Step 3: Reduction The azide is then reduced to the primary amine using catalytic hydrogenation, typically with Raney Nickel as the catalyst.

Step 4: Salification The resulting amine is treated with hydrochloric acid to give the hydrochloride salt.

Cost-Benefit Analysis
ParameterAssessment
Starting Material Cost Moderate to High ((S)-3-Hydroxytetrahydrofuran is a specialty chemical)
Reagent & Solvent Cost Moderate (includes a precious metal catalyst)
Number of Steps Moderate (3-4 steps)
Overall Yield Good
Scalability Moderate (use of sodium azide poses safety concerns on a large scale)
Safety High Risk. Sodium azide is highly toxic and potentially explosive, especially in the presence of acids or heavy metals. [2][3][4][5]
Environmental Impact High, due to the use of a toxic and hazardous reagent (sodium azide) and a heavy metal catalyst.

Trustworthiness: While this route is chemically sound and can provide the desired product with good yields, the use of sodium azide is a significant drawback from a safety and environmental perspective. Strict safety protocols are required to handle this reagent, and the potential for the formation of explosive heavy metal azides must be carefully managed. The azide intermediate itself is also potentially explosive. For these reasons, this route is often avoided in industrial settings if viable alternatives exist.

Route 4: Reductive Amination of Tetrahydrofuran-3-one

This is the most direct approach, forming the C-N bond in a single step through the reaction of a ketone with an amine source in the presence of a reducing agent.

Reaction Pathway

Route 4 A Tetrahydrofuran-3-one B Tetrahydrofuran-3-amine A->B NH3, Reducing Agent (e.g., NaBH3CN) C Tetrahydrofuran-3-amine HCl B->C HCl

Caption: Synthesis via Reductive Amination.

Experimental Protocol

Step 1: Reductive Amination Tetrahydrofuran-3-one is reacted with an ammonia source (such as ammonia gas or ammonium acetate) in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction proceeds via the in situ formation of an imine intermediate, which is then immediately reduced to the amine.

Step 2: Salification The resulting racemic tetrahydrofuran-3-amine is then treated with hydrochloric acid to form the hydrochloride salt. Chiral resolution would be required to obtain the desired (S)-enantiomer.

Cost-Benefit Analysis
ParameterAssessment
Starting Material Cost Moderate (Tetrahydrofuran-3-one is a commercially available ketone)
Reagent & Solvent Cost Moderate to High (reducing agents can be expensive)
Number of Steps Very Low (1-2 steps)
Overall Yield Good
Scalability Good (Reductive amination is a common and scalable reaction)
Safety Moderate (Reducing agents can be toxic and require careful handling).
Environmental Impact Potentially lower than multi-step routes, but depends on the choice of reducing agent and solvent.
Chiral Resolution Required. This route produces a racemic mixture, necessitating an additional, often costly and yield-reducing, chiral resolution step.

Expertise & Experience: The directness of this route is its most significant advantage. However, the production of a racemic mixture is a major drawback for applications where a single enantiomer is required. Chiral resolution can be a complex and expensive process, potentially negating the cost savings of the shorter synthesis. For applications where the racemic mixture is acceptable, this is an excellent and efficient method.

Overall Comparison and Recommendations

Synthetic RouteStarting MaterialKey TransformationOverall StepsCostYieldSafetyEnvironmental Impact
1. L-Aspartic Acid L-Aspartic AcidMulti-step6LowModerate-HighGoodModerate
2. (R)-THF-3-formic acid (R)-Tetrahydrofuran-3-formic AcidHofmann Degradation2-3HighHighModerateLow
3. (S)-3-OH-THF (S)-3-HydroxytetrahydrofuranAzide Intermediate3-4Moderate-HighGoodHigh Risk High
4. Reductive Amination Tetrahydrofuran-3-oneReductive Amination1-2ModerateGoodModerateLow-Moderate

Recommendations:

  • For large-scale, cost-sensitive production where a chiral product is required, the synthesis from L-Aspartic Acid (Route 1) is likely the most economically viable option. Despite the number of steps, the low cost of the starting material provides a significant advantage. The process is also amenable to industrial scale-up.

  • For smaller-scale laboratory synthesis where a quick and high-yielding route is desired and the cost of the starting material is less of a concern, the Hofmann degradation of (R)-Tetrahydrofuran-3-carboxamide (Route 2) is an excellent choice. Its simplicity and high yields make it an attractive option for producing material for research purposes.

  • The synthesis from (S)-3-Hydroxytetrahydrofuran (Route 3) should be approached with extreme caution and is generally not recommended for industrial applications due to the high toxicity and explosive potential of sodium azide. While chemically feasible, the associated safety risks and environmental concerns are significant.

  • The reductive amination of Tetrahydrofuran-3-one (Route 4) is a highly efficient method for producing the racemic product. If a chiral resolution step is already established or if the racemate is acceptable, this route offers the most direct pathway. However, the additional cost and yield loss associated with resolution may make other routes more attractive for producing the pure enantiomer.

Conclusion

The choice of synthetic method for this compound is a multifaceted decision that requires careful consideration of cost, yield, safety, and environmental impact. For industrial-scale production of the enantiomerically pure compound, the route starting from the inexpensive and readily available L-aspartic acid presents the most balanced profile. For laboratory-scale synthesis where expediency is a priority, the Hofmann degradation route offers a rapid and high-yielding alternative, albeit at a higher starting material cost. The inherent dangers associated with the use of sodium azide make the route from (S)-3-hydroxytetrahydrofuran the least desirable from a safety and environmental standpoint. Finally, reductive amination provides a direct and efficient path to the racemic product, with its overall utility for chiral synthesis being dependent on the feasibility of a subsequent resolution step.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium azide.
  • New Jersey Department of Health. (n.d.). Sodium Azide - Hazardous Substance Fact Sheet.
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • ResearchGate. (n.d.). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF.
  • Google Patents. (n.d.). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • LookChem. (n.d.). 3-Aminotetrahydrofuran.
  • BORIS Portal. (n.d.). Green Chemistry.

Sources

A Comparative Spectroscopic Guide to 3-Aminotetrahydrofuran and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aminotetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its conformational flexibility and hydrogen bonding capabilities make it a valuable component in drug design. A thorough understanding of its spectroscopic characteristics is paramount for the unambiguous identification and characterization of novel derivatives during the drug discovery process.

This guide will delve into the key spectroscopic techniques used for the structural elucidation of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of molecular architecture.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent 3-aminotetrahydrofuran provides a characteristic set of signals corresponding to the protons on the tetrahydrofuran ring and the amine group. The chemical shifts and coupling patterns are highly sensitive to the substitution on the amine and the ring itself.

3-Aminotetrahydrofuran (Parent Compound): The protons on the tetrahydrofuran ring typically appear in the range of 1.5 to 4.0 ppm. The protons alpha to the oxygen (C2 and C5) are the most deshielded and appear further downfield. The protons on the carbon bearing the amino group (C3) and the adjacent carbon (C4) will show complex splitting patterns due to coupling with each other and with the protons on neighboring carbons. The amine protons usually appear as a broad singlet, the chemical shift of which is dependent on concentration and the solvent used.

Derivatives: Substitution on the nitrogen atom significantly impacts the ¹H NMR spectrum. For instance, N-alkylation or N-acylation will introduce new signals corresponding to the substituent and can cause shifts in the signals of the adjacent ring protons. For example, in N-substituted derivatives of tetrahydrofuran-2-ylmethylamine, the protons of the methylene group attached to the nitrogen show distinct chemical shifts.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum offers a complementary view of the carbon skeleton.

3-Aminotetrahydrofuran (Parent Compound): In the ¹³C NMR spectrum of tetrahydrofuran, the carbons alpha to the oxygen (C2 and C5) typically resonate around 68 ppm, while the beta carbons (C3 and C4) appear around 26 ppm. For 3-aminotetrahydrofuran, the C3 carbon, being attached to the electron-withdrawing amino group, will be shifted downfield compared to the C4 carbon.

Derivatives: Substituents on the 3-aminotetrahydrofuran scaffold induce predictable shifts in the ¹³C NMR spectrum, a phenomenon that can be rationalized by empirical substituent effects.[2][3] These effects are additive and can be used to predict the chemical shifts in more complex derivatives.[2][3] For example, the introduction of a carboxyl group at the 3-position, as in 3-aminotetrahydrofuran-3-carboxylic acid, will significantly deshield the C3 carbon.[4]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Aminotetrahydrofuran and a Generic Derivative.

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3-Aminotetrahydrofuran C2-H~3.7 - 3.9~68
C3-H~3.2 - 3.4~52
C4-H~1.8 - 2.1~34
C5-H~3.6 - 3.8~68
NH₂Variable (broad)-
N-Acetyl-3-aminotetrahydrofuran C2-HShiftedShifted
C3-HShiftedShifted
C4-HShiftedShifted
C5-HShiftedShifted
NHShifted (broad)-
COCH₃~2.0~23 (CH₃), ~170 (C=O)

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. Data for unsubstituted tetrahydrofuran can be found in various sources.[5][6]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds provide a unique fingerprint of the compound.

3-Aminotetrahydrofuran (Parent Compound): The IR spectrum of 3-aminotetrahydrofuran will exhibit characteristic absorptions for the N-H bonds of the primary amine, typically seen as a pair of peaks in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[7] The C-N stretching vibration usually appears in the 1020-1250 cm⁻¹ range. The C-O-C stretching of the ether linkage in the tetrahydrofuran ring gives rise to a strong absorption band around 1070-1150 cm⁻¹.[8][9][10][11] The C-H stretching vibrations of the alkyl portions of the molecule are observed in the 2850-3000 cm⁻¹ region.[8]

Derivatives: Derivatization of the amino group leads to distinct changes in the IR spectrum.

  • N-Alkylation: The N-H stretching bands will change. For a secondary amine, a single N-H stretch will be observed in the 3300-3500 cm⁻¹ region. For a tertiary amine, these bands will be absent.[7]

  • N-Acylation: The formation of an amide will result in the appearance of a strong C=O stretching band (amide I band) around 1630-1680 cm⁻¹ and an N-H bending vibration (amide II band) around 1520-1580 cm⁻¹.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for 3-Aminotetrahydrofuran and its Derivatives.

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3300-3500 (two bands)
Secondary Amine (R₂-NH)N-H Stretch3300-3500 (one band)
Amide (R-CO-NH-R')C=O Stretch (Amide I)1630-1680
N-H Bend (Amide II)1520-1580
Ether (C-O-C)C-O Stretch1070-1150
Alkane (C-H)C-H Stretch2850-3000

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Nitrogen Rule: A key principle in the mass spectrometry of amines is the nitrogen rule. A molecule with an odd number of nitrogen atoms will have an odd molecular weight and its molecular ion peak (M⁺) will have an odd mass-to-charge ratio (m/z).[12][13][14] 3-Aminotetrahydrofuran (C₄H₉NO) has a molecular weight of 87.12 g/mol , and its molecular ion peak is observed at an odd m/z value.[15][16]

Fragmentation Patterns: Aliphatic amines, including 3-aminotetrahydrofuran, undergo characteristic fragmentation pathways, primarily through α-cleavage.[12][14][17] This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation.[12]

3-Aminotetrahydrofuran (Parent Compound): For 3-aminotetrahydrofuran, α-cleavage can occur on either side of the C3 carbon. The loss of a hydrogen atom from the α-carbon can also be a prominent fragmentation pathway.[13] Cyclic amines generally produce a discernible molecular ion peak.[13]

Derivatives: The fragmentation pattern of derivatives will be influenced by the nature of the substituent.

  • N-Alkyl Derivatives: The fragmentation will be directed by the cleavage of the largest alkyl group attached to the nitrogen, as this leads to the formation of a more stable radical.[13]

  • N-Aryl Derivatives: Aromatic amines typically show an intense molecular ion peak.[13]

  • Complex Derivatives: In more complex derivatives, such as those synthesized through radical cyclization, the fragmentation patterns can be more intricate but still provide valuable structural information.[18]

Diagram 1: General Fragmentation Pathway (α-Cleavage) for a Cyclic Amine.

G cluster_0 Molecular Ion cluster_1 α-Cleavage mol_ion [R-CH(NHR')-R'']⁺• frag1 [R-CH=NHR']⁺ mol_ion->frag1 Fragmentation frag2 R''• mol_ion->frag2 Loss of radical

Caption: Alpha-cleavage fragmentation of a generic amine.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts.[5] Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be used.

  • Mass Spectrometry: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile. For gas chromatography-mass spectrometry (GC-MS), the sample is injected directly into the instrument.

Data Acquisition Workflow

Diagram 2: Spectroscopic Data Acquisition Workflow.

G start Sample Preparation nmr NMR Analysis (¹H, ¹³C, COSY, HSQC) start->nmr ir IR Analysis (FTIR) start->ir ms MS Analysis (EI, ESI, GC-MS) start->ms data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc structure Structural Elucidation data_proc->structure

Caption: A typical workflow for spectroscopic analysis.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Procedure: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

MS Data Acquisition:

  • Ionization Method: Electron Ionization (EI) is commonly used for volatile and thermally stable compounds and provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds, often providing a prominent molecular ion peak.

  • Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

Conclusion

The spectroscopic characterization of 3-aminotetrahydrofuran and its derivatives is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle. By understanding the fundamental principles of each technique and the characteristic spectral features of this important class of compounds, researchers can confidently and accurately elucidate the structures of novel derivatives, thereby accelerating the drug discovery and development process.

References

  • Martins, M. A. P., et al. (1996). ¹³C NMR Chemical Shifts of Heterocycles: 3. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. Spectroscopy Letters, 29(1), 631-639.
  • Martins, M. A. P., et al. (1996). ¹³C NMR Chemical Shifts of Heterocycles. Marcel Dekker, Inc.
  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments.
  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines.
  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage.
  • National Center for Biotechnology Information. (n.d.). (S)-3-Aminotetrahydrofuran. PubChem Compound Database.
  • Chertkov, V. A., et al. (2014). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. Russian Chemical Bulletin, 63(1), 123-130.
  • Pharmaffiliates. (n.d.). (R)-3-Aminotetrahydrofuran.
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments.
  • National Center for Biotechnology Information. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid. PubChem Compound Database.
  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation.
  • LookChem. (n.d.). 3-Aminotetrahydrofuran.
  • Rehman, A., et al. (2015). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Journal of the Chemical Society of Pakistan, 37(1), 153-159.
  • Johnson, S. J. (1988). Computations of Vibrational Infrared Frequencies of Selected Amines. Defense Technical Information Center.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-746.
  • International Journal of Research in Pharmacy and Chemistry. (2012). COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN. IJRPC, 2(4), 984-992.
  • National Center for Biotechnology Information. (n.d.). (R)-3-Aminotetrahydrofuran. PubChem Compound Database.
  • ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran.
  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook.
  • University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons.
  • National Institutes of Health. (2015). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules, 20(10), 18867-18883.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts.
  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook.
  • Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(2), 531-536.
  • ResearchGate. (2019). Synthesis and-characterization of new N-substituted 2-aminopyrrole derivatives.
  • ResearchGate. (2019). Synthesis and characterization of new N-substituted 2- aminopyrrole derivatives.

Sources

A Comparative Guide to the Elemental Analysis of Tetrahydrofuran-3-amine Hydrochloride for Formula Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a compound's elemental composition is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, comparative analysis of methodologies for the elemental analysis of Tetrahydrofuran-3-amine hydrochloride (C₄H₁₀ClNO), a crucial intermediate in the synthesis of various pharmaceutical agents. We will delve into the nuances of experimental design, data interpretation, and the comparative strengths of orthogonal analytical techniques, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Critical Role of Elemental Analysis

Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound.[1][2][3][4] For a hydrochloride salt like this compound, this process is vital to ensure the correct stoichiometry of the amine and the hydrochloride moiety, which directly impacts its reactivity, stability, and suitability for downstream applications.[5][6][7] An accurate elemental composition provides a primary measure of purity and confirms the successful outcome of a synthetic route.

Primary Method: Combustion Analysis for C, H, N, and Cl

Combustion analysis is the gold-standard for determining the weight percentages of carbon, hydrogen, and nitrogen in organic compounds.[2][3] The technique involves the complete combustion of a sample in a high-oxygen environment, converting the constituent elements into simple gases (CO₂, H₂O, and N₂), which are then quantified.[3] For halogen-containing compounds like this compound, a subsequent step is required for chlorine determination, often involving combustion followed by coulometric titration.[8][9][10][11]

Experimental Workflow: Combustion Analysis

The following diagram outlines the typical workflow for the elemental analysis of this compound.

G cluster_0 Sample Preparation cluster_1 CHN Analysis cluster_2 Chlorine Analysis cluster_3 Data Analysis & Verification Sample Weigh ~2-3 mg of Tetrahydrofuran-3-amine HCl into a tin capsule Drying Dry sample under vacuum to remove residual solvent/moisture Sample->Drying Combustion_CHN Combustion at >900°C in an oxygen-rich atmosphere Drying->Combustion_CHN Combustion_Cl Oxygen flask combustion or high-temperature combustion Drying->Combustion_Cl Gas_Separation Separation of CO2, H2O, N2 via gas chromatography Combustion_CHN->Gas_Separation Detection_CHN Quantification by Thermal Conductivity Detector (TCD) Gas_Separation->Detection_CHN Calculation Calculate experimental wt% for C, H, N, Cl Detection_CHN->Calculation Absorption Absorption of HCl gas into an electrolyte solution Combustion_Cl->Absorption Titration Coulometric titration with silver ions Absorption->Titration Titration->Calculation Comparison Compare with theoretical values for C4H10ClNO Calculation->Comparison Purity_Check Assess purity based on deviation from theoretical values Comparison->Purity_Check cluster_workflow HRMS Workflow for Formula Confirmation sample_prep Prepare dilute solution of Tetrahydrofuran-3-amine HCl in a suitable solvent (e.g., Methanol) ionization Introduce sample into HRMS (e.g., via ESI) sample_prep->ionization mass_analysis Measure m/z of the protonated molecule [M+H]+ ionization->mass_analysis data_processing Compare experimental accurate mass to theoretical exact mass of C4H10ClNO mass_analysis->data_processing formula_confirmation Confirm formula based on mass accuracy (typically < 5 ppm) data_processing->formula_confirmation

Sources

A Comparative Guide to the Chiral Synthesis of 3-Aminotetrahydrofuran: Exploring Alternatives to L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-Aminotetrahydrofuran

The 3-aminotetrahydrofuran (3-AmTHF) moiety is a privileged scaffold in modern medicinal chemistry. Its constrained, non-planar structure and the stereospecific orientation of the amino group make it a critical pharmacophore in a range of therapeutics, including anti-arrhythmic drugs like Tecadenoson.[1] Consequently, the development of efficient, scalable, and enantiomerically pure synthetic routes to (R)- and (S)-3-AmTHF is of paramount importance to the pharmaceutical industry.

Traditionally, L-aspartic acid has served as a cornerstone starting material for (S)-3-AmTHF, leveraging the inherent chirality of this natural amino acid in a "chiral pool" approach.[1][2][3] This method, while reliable, often involves multiple synthetic steps, including protection, reduction, cyclization, and deprotection, which can impact overall yield and process efficiency.[1][2] This guide provides a comparative analysis of viable alternatives to the L-aspartic acid route, evaluating different chiral pool starting materials, chemoenzymatic methods, and asymmetric syntheses from achiral precursors. We will delve into the causality behind experimental choices and provide supporting data to guide researchers in selecting the optimal synthetic strategy for their specific needs.

Visualizing the Synthetic Landscape

The synthetic approaches to chiral 3-aminotetrahydrofuran can be broadly categorized into two main philosophies: utilizing nature's pre-existing chirality through the chiral pool, or creating chirality from achiral materials via asymmetric synthesis.

cluster_0 Synthetic Strategies Achiral Achiral Precursors (e.g., Maleic Glycol, Dihydrofuran) Asymmetric Asymmetric Synthesis (Catalytic) Achiral->Asymmetric Creation of Chirality Target Enantiopure 3-Aminotetrahydrofuran Asymmetric->Target ChiralPool Chiral Pool (Natural Starting Materials) Aspartic L-Aspartic Acid (Benchmark) ChiralPool->Aspartic Alternatives Alternatives: - L-Methionine - D-Glucose - Tartaric Acid - (S)-3-Hydroxytetrahydrofuran ChiralPool->Alternatives Aspartic->Target Transfer of Chirality Alternatives->Target Transfer of Chirality

Caption: Overview of major synthetic philosophies for accessing chiral 3-AmTHF.

I. The Chiral Pool: Beyond L-Aspartic Acid

The chiral pool strategy is predicated on the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials.[4][5] The chirality is built-in, and the synthetic challenge lies in the efficient transformation of the starting material into the target molecule while preserving stereochemical integrity.

A. L-Methionine

Similar to L-aspartic acid, L-methionine is another naturally occurring amino acid that can serve as a precursor for (S)-3-AmTHF. The synthesis leverages the same carbon backbone principle, making it a direct substitute in conceptual planning. An expeditious route starting from L-methionine has been developed that avoids chromatography, a significant advantage for large-scale production.[6]

B. Carbohydrates: D-Glucose

Carbohydrates represent a vast and structurally diverse component of the chiral pool. D-Glucose, in its diacetone-D-glucose protected form, can be transformed through a multi-step sequence into bis-tetrahydrofuran compounds, demonstrating the utility of this starting material for accessing the core THF scaffold.[7][8][9] While often requiring more extensive functional group manipulation compared to amino acids, the low cost and availability of sugars make them an attractive option for process development.

C. Tartaric Acid

Tartaric acid is an inexpensive C4 chiron that offers two pre-defined stereocenters.[10][11] Its C2-symmetric nature can be exploited to construct various chiral ligands and building blocks. Syntheses starting from tartaric acid can unambiguously set the stereochemistry of vicinal hydroxyl groups, which can then be further elaborated into the 3-aminotetrahydrofuran structure.[10]

D. (S)-3-Hydroxytetrahydrofuran

While not a primary natural product, (S)-3-hydroxytetrahydrofuran is a commercially available chiral building block, often derived from other chiral pool sources. Its use represents a more advanced-stage entry point into the synthesis. A common strategy involves converting the hydroxyl group into a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with an azide source (e.g., sodium azide) and subsequent reduction.[1] The primary drawback of this approach is the use of highly toxic and potentially explosive sodium azide, which poses significant safety concerns for industrial-scale synthesis.[1]

II. Chemoenzymatic Synthesis: The Power of Biocatalysis

Chemoenzymatic synthesis synergistically combines the selectivity of enzymes with the versatility of traditional organic chemistry.[12][13] This approach is particularly powerful for creating chirality, often through the kinetic resolution of a racemic intermediate.

A key strategy for 3-AmTHF involves the enzymatic resolution of racemic 3-hydroxytetrahydrofuran or a related precursor.[14] Lipases are commonly employed to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. The resulting mixture of an enantioenriched ester and an enantioenriched alcohol can then be easily separated. Each enantiomer can then be carried forward to the corresponding (R)- or (S)-3-AmTHF. This method offers high enantioselectivity under mild reaction conditions.[15][16]

cluster_1 Chemoenzymatic Kinetic Resolution Workflow Racemate Racemic 3-Hydroxytetrahydrofuran Enzyme Lipase-Mediated Acylation Racemate->Enzyme Mixture Diastereomeric Mixture: (R)-Acetate + (S)-Alcohol Enzyme->Mixture Separation Chromatographic Separation Mixture->Separation R_Acetate (R)-3-Acetoxytetrahydrofuran Separation->R_Acetate Enantiomer A S_Alcohol (S)-3-Hydroxytetrahydrofuran Separation->S_Alcohol Enantiomer B R_Amine (R)-3-Aminotetrahydrofuran R_Acetate->R_Amine Hydrolysis, Azidation, Reduction S_Amine (S)-3-Aminotetrahydrofuran S_Alcohol->S_Amine Tosylation, Azidation, Reduction

Caption: Typical workflow for accessing both 3-AmTHF enantiomers via enzymatic resolution.

III. Asymmetric Synthesis from Achiral Precursors

Moving away from the chiral pool, asymmetric synthesis constructs the chiral center from a prochiral or achiral starting material using a chiral catalyst or auxiliary.[17] This approach can offer shorter, more convergent routes.

A notable strategy involves the hydroformylation of 2,5-dihydrofuran.[18] This reaction, catalyzed by a rhodium complex, introduces a formyl group to create 3-formyltetrahydrofuran. The subsequent reductive amination of this aldehyde intermediate yields 3-aminomethyltetrahydrofuran, a closely related structure. The key challenge in this route is controlling the regioselectivity of the hydroformylation to favor the 3-substituted product over the 2-substituted isomer.[18] For 3-aminotetrahydrofuran itself, an analogous approach would involve the asymmetric reduction of a ketone precursor or an asymmetric amination protocol. For example, a one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization has been shown to produce polysubstituted tetrahydrofurans with high enantioselectivity.[19]

Comparative Performance Analysis

The choice of a synthetic route is a multi-factorial decision. The following table summarizes the key performance metrics for the discussed alternatives.

Starting Material Synthetic Strategy Key Advantages Key Disadvantages Typical Overall Yield Reported ee Reference(s)
L-Aspartic Acid Chiral PoolReadily available, well-established routes.Multi-step process (often 6+ steps), potential use of harsh reagents (LiAlH₄).Moderate>98%[1][2]
L-Methionine Chiral PoolAvoids chromatography, good for scale-up.Similar step-count to L-aspartic acid.Not specifiedHigh[6]
(S)-3-OH-THF Chiral Pool (Advanced)Shorter route (fewer steps).Use of highly toxic/explosive sodium azide, safety concerns.High>99%[1]
Tartaric Acid Chiral PoolVery inexpensive, C2-symmetry can be useful.May require more complex functional group interconversions.VariesHigh[10]
Racemic 3-OH-THF ChemoenzymaticAccess to both enantiomers, mild conditions, high ee.Requires screening for optimal enzyme, separation of products.~45% per enantiomer>99%[14]
2,5-Dihydrofuran Asymmetric SynthesisPotentially shorter, convergent route from achiral material.Controlling regioselectivity can be challenging.ModerateNot specified[18]
γ,δ-Unsaturated Alcohols Asymmetric SynthesisOne-pot reaction, high enantioselectivity.Substrate synthesis required, may not be general for 3-AmTHF.Good to Highup to 97%[19]

Featured Experimental Protocols

To provide actionable insights, we detail two distinct protocols. The first is a chiral pool approach starting from a pre-existing chiral building block, and the second is an asymmetric synthesis from an achiral precursor.

Protocol 1: Synthesis of (R)-3-Aminotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran

This protocol is based on established chemical transformations and highlights the tosylation-azidation-reduction sequence. The primary causality for this sequence is the conversion of a poor leaving group (-OH) into an excellent one (-OTs), facilitating an SN2 reaction with azide that proceeds with complete inversion of stereochemistry.

Step 1: Tosylation of (S)-3-Hydroxytetrahydrofuran

  • To a solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Azidation (Inversion of Stereochemistry)

  • Dissolve the crude tosylate from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3.0 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

  • Heat the reaction mixture to 80-90 °C and stir for 18-24 hours. Monitor by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water to remove DMF and excess NaN₃.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give crude (R)-3-azidotetrahydrofuran.

Step 3: Reduction to (R)-3-Aminotetrahydrofuran

  • Dissolve the crude azide from Step 2 in methanol or ethanol.

  • Carefully add Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude (R)-3-aminotetrahydrofuran, which can be purified by distillation or salt formation.

Protocol 2: Synthesis of 3-Aminomethyltetrahydrofuran from 2,5-Dihydrofuran

This protocol demonstrates an asymmetric approach starting from an achiral olefin.[18] The causality for using a rhodium catalyst in Step 1 is its high efficacy in hydroformylation. The final reductive amination is a classic, robust method for converting aldehydes to amines.

Step 1: Hydroformylation of 2,5-Dihydrofuran

  • In a high-pressure reactor, charge 2,5-dihydrofuran (1.0 eq), a rhodium catalyst such as Rh(acac)(CO)₂ (0.1-1 mol%), and a suitable phosphine ligand in an appropriate solvent (e.g., toluene).

  • Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas, typically 1:1 ratio) to the desired pressure (e.g., 20-50 bar).

  • Heat the reactor to 80-100 °C and stir for 24 hours.

  • Cool the reactor, vent carefully, and concentrate the reaction mixture to obtain crude 3-formyltetrahydrofuran. Note: This step may produce a mixture of 2- and 3-substituted isomers requiring purification.

Step 2: Reductive Amination

  • Dissolve the crude 3-formyltetrahydrofuran from Step 1 in methanol.

  • Add aqueous ammonia (excess) to the solution to form the imine in situ.

  • Add a nickel-based catalyst (e.g., Raney Nickel or a supported nickel catalyst) to the mixture.[18]

  • Transfer the mixture to a hydrogenation reactor and pressurize with hydrogen gas.

  • Heat and stir the reaction until hydrogen uptake ceases.

  • Cool, vent, and filter the catalyst. Concentrate the filtrate to yield 3-aminomethyltetrahydrofuran.

Conclusion and Future Perspectives

While the L-aspartic acid route remains a valid and practiced method for synthesizing (S)-3-aminotetrahydrofuran, a comprehensive evaluation of alternatives is crucial for modern process development.

  • Chiral pool alternatives like L-methionine offer process advantages such as avoiding chromatography, while carbohydrates and tartaric acid provide low-cost entry points, albeit with potentially longer routes.

  • Chemoenzymatic methods stand out for their exceptional enantioselectivity and mild conditions, providing a green and efficient path to both enantiomers from a single racemic precursor.

  • Asymmetric synthesis from achiral feedstocks presents the most elegant and potentially shortest routes, though challenges in catalyst control (regio- and enantioselectivity) must be overcome.

Future research will likely focus on the development of novel, highly active, and selective catalysts for asymmetric transformations and the discovery of robust enzymes for biocatalytic routes. The integration of flow chemistry with these catalytic methods promises to further enhance the safety, efficiency, and scalability of chiral 3-aminotetrahydrofuran synthesis, ensuring a steady supply of this vital pharmaceutical building block.

References

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. (2025).
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.).
  • Zullo, V., et al. (2021). An Efficient and Practical Chemoenzymatic Route to (3R,3aR,6R,6aR)- Hexahydrofuro[3,2-b]furan-6-amino-3-ol (6-Aminoisomannide). Thieme. [Link]
  • Chiral pool. (n.d.). Wikipedia. [Link]
  • Asymmetric Synthesis. (n.d.). SlidePlayer. [Link]
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
  • Preparation method of 3-aminomethyl tetrahydrofuran. (n.d.).
  • Preparation method of (R)-tetrahydrofuran-3-amine. (n.d.).
  • Kulesh, M. K., et al. (2020). Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products.
  • Chen, J.-R., & Xiao, W.-J. (2014).
  • Pearson, A. J. (2007). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC. [Link]
  • Chemoenzymatic synthesis. (2024). PubMed Central. [Link]
  • El Sukkari, H., et al. (1999).
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). PubMed Central. [Link]
  • A short Chiral Pool Synthesis. (2023). YouTube. [Link]
  • Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. (n.d.).
  • Greaney, L. (2015). Enantioselective chemoenzymatic synthesis of 3-hydroxytetrahydrofurans. CORA. [Link]
  • The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent. (2010).
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.).
  • Synthesis of New D-Glucose Derivatives and Study Their Antimicrobial Effect. (2016).
  • Synthesis of chiral tetrahydrofuran derivatives. (2015).
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). PMC. [Link]
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
  • Frush, H. L., et al. (1965). Synthesis of D-glucose-3-14C and related compounds.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
  • One-Pot Asymmetric Synthesis of Substituted Tetrahydrofurans via a Multicatalytic Benzoin/Michael/Acetalization Cascade. (2011).

Sources

A Prospective Benchmarking Guide: Evaluating the Potential of 3-Aminotetrahydrofuran-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Organocatalysts

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to traditional metal-based and enzymatic methods.[1] L-proline, a naturally occurring amino acid, has long served as the benchmark organocatalyst, particularly in enamine and iminium ion-mediated transformations such as the aldol, Mannich, and Michael reactions.[2] Its success is rooted in its rigid pyrrolidine scaffold and the bifunctional nature of its secondary amine and carboxylic acid moieties, which work in concert to facilitate highly stereoselective bond formations.[3]

However, the pursuit of catalysts with improved activity, broader substrate scope, and enhanced selectivity under milder conditions is a constant driver of innovation in synthetic chemistry. This guide introduces the 3-aminotetrahydrofuran scaffold as a promising, yet underexplored, class of potential organocatalysts. While direct, comprehensive experimental data benchmarking their performance against established catalysts is currently scarce in publicly accessible literature, their structural similarity to proline and other cyclic amino compounds warrants a thorough prospective analysis.

This guide will, therefore, provide a theoretical framework for evaluating 3-aminotetrahydrofuran-derived catalysts. We will delve into a comparative structural analysis with L-proline, propose a hypothetical catalytic cycle, and present detailed experimental protocols for a rigorous benchmarking workflow. The objective is to equip researchers with the foundational knowledge and practical methodologies to explore the catalytic potential of this intriguing class of molecules.

Structural and Mechanistic Considerations: A Theoretical Comparison

The catalytic efficacy of L-proline is largely attributed to its rigid five-membered ring, which helps to create a well-defined chiral environment around the catalytic center. The carboxylic acid group plays a crucial role in activating the electrophile and stabilizing charged intermediates through hydrogen bonding.[4]

A 3-aminotetrahydrofuran-derived catalyst presents an interesting structural variation. The replacement of a methylene group in the proline ring with an oxygen atom introduces several key differences:

  • Electronic Effects: The electron-withdrawing nature of the ether oxygen could potentially modulate the nucleophilicity of the secondary amine, influencing the rate of enamine formation.

  • Conformational Flexibility: The tetrahydrofuran ring is known to be more flexible than the pyrrolidine ring. This could be a double-edged sword: while it might allow for the accommodation of a broader range of substrates, it could also lead to a less defined transition state and potentially lower enantioselectivity.

  • Hydrogen Bonding: The ether oxygen could act as a hydrogen bond acceptor, potentially influencing the organization of the transition state in a different manner compared to proline.

Based on the well-established mechanism of proline catalysis, we can hypothesize a similar enamine catalytic cycle for a generic 3-aminotetrahydrofuran-derived catalyst in an asymmetric aldol reaction.

Catalytic_Cycle Hypothetical Enamine Catalytic Cycle for a 3-Aminotetrahydrofuran Catalyst Catalyst 3-Aminotetrahydrofuran Catalyst Iminium_Intermediate Iminium Ion Catalyst->Iminium_Intermediate + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct + Aldehyde Iminium_Intermediate->Enamine - H⁺ Aldol_Adduct->Catalyst + H₂O - Aldol Product Water H₂O Benchmarking_Workflow Benchmarking Workflow for Novel Organocatalysts cluster_0 Catalyst Selection & Synthesis cluster_1 Benchmark Reactions cluster_2 Performance Analysis cluster_3 Data Comparison & Conclusion Catalyst_Synthesis Synthesize Chiral 3-Aminotetrahydrofuran Catalyst Aldol_Reaction Asymmetric Aldol Reaction Catalyst_Synthesis->Aldol_Reaction Michael_Addition Asymmetric Michael Addition Catalyst_Synthesis->Michael_Addition Mannich_Reaction Asymmetric Mannich Reaction Catalyst_Synthesis->Mannich_Reaction Benchmark_Catalyst Procure L-Proline Benchmark_Catalyst->Aldol_Reaction Benchmark_Catalyst->Michael_Addition Benchmark_Catalyst->Mannich_Reaction Yield_Analysis Determine Yield (e.g., NMR, GC) Aldol_Reaction->Yield_Analysis Stereoselectivity_Analysis Determine Enantio- & Diastereoselectivity (e.g., Chiral HPLC, SFC) Aldol_Reaction->Stereoselectivity_Analysis Michael_Addition->Yield_Analysis Michael_Addition->Stereoselectivity_Analysis Mannich_Reaction->Yield_Analysis Mannich_Reaction->Stereoselectivity_Analysis Data_Table Compile Comparative Performance Data Yield_Analysis->Data_Table Stereoselectivity_Analysis->Data_Table Kinetics Reaction Kinetics (optional) Kinetics->Data_Table Conclusion Draw Conclusions on Catalyst Efficacy Data_Table->Conclusion

Caption: A systematic workflow for benchmarking the performance of novel organocatalysts.

Comparative Performance Data (Hypothetical)

The following tables present a template for collating experimental data from the proposed benchmark reactions. The values for L-proline are representative of typical results found in the literature, while the entries for the hypothetical 3-aminotetrahydrofuran catalyst are left blank to be populated with experimental findings.

Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%)
L-Proline20-30DMSO24-4885-95>95:5>99
(S)-3-Aminotetrahydrofuran20DMSO24

Table 2: Asymmetric Michael Addition of Propanal to Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
L-Proline20CH2Cl24870-8090:10~90
(S)-3-Aminotetrahydrofuran20CH2Cl248

Table 3: Asymmetric Mannich Reaction of Acetone, p-Anisidine, and Benzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
L-Proline30DMSO1280-90>95:5>99
(S)-3-Aminotetrahydrofuran30DMSO12

Experimental Protocols

The following are detailed, self-validating protocols for the benchmark reactions. These should be performed in parallel for the novel catalyst and the benchmark catalyst under identical conditions to ensure a fair comparison.

Protocol 1: General Procedure for the Asymmetric Aldol Reaction
  • To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv).

  • Add the ketone (2.0 mmol, 4.0 equiv) and the solvent (1.0 mL).

  • Add the organocatalyst (0.1 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy of the purified product.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Protocol 2: General Procedure for the Asymmetric Michael Addition
  • To a solution of the aldehyde (1.0 mmol, 2.0 equiv) in the specified solvent (2.0 mL) at 0 °C, add the organocatalyst (0.1 mmol, 20 mol%).

  • Stir the mixture for 10 minutes.

  • Add the nitroalkene (0.5 mmol, 1.0 equiv) and continue stirring at the specified temperature.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the diastereomeric and enantiomeric ratios of the product by 1H NMR and chiral HPLC/SFC analysis, respectively.

Protocol 3: General Procedure for the Three-Component Asymmetric Mannich Reaction
  • To a vial containing the aldehyde (0.5 mmol, 1.0 equiv) and the amine (0.5 mmol, 1.0 equiv) in the specified solvent (1.0 mL), add the organocatalyst (0.15 mmol, 30 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the ketone (1.0 mmol, 2.0 equiv) and continue to stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric and enantiomeric purity as described in the previous protocols.

Conclusion and Future Outlook

While the catalytic potential of 3-aminotetrahydrofuran-derived organocatalysts remains largely unexplored, their structural features suggest they could be viable alternatives to established catalyst systems. The theoretical considerations and detailed experimental workflows presented in this guide provide a robust framework for their systematic evaluation.

Future research should focus on the synthesis of a variety of 3-aminotetrahydrofuran derivatives with different substitution patterns to probe steric and electronic effects. A thorough investigation of their performance in a range of asymmetric transformations, as outlined here, will be crucial in determining their practical utility. Should these catalysts demonstrate high levels of activity and stereoselectivity, they could represent a valuable new addition to the organocatalysis toolbox, with potential applications in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

  • Hayashi, Y. et al. (2025). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives.

Sources

A Comparative Study of Protecting Groups for 3-Aminotetrahydrofuran: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aminotetrahydrofuran (3-ATHF) moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds, including antiviral and antiarrhythmic drugs.[1][2] Its synthesis and subsequent elaboration into complex target molecules invariably require the temporary masking of its nucleophilic secondary amine. The choice of protecting group is a critical strategic decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.

This guide provides a comprehensive comparison of the three most widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—specifically in the context of their application to 3-aminotetrahydrofuran. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower chemists to select the optimal protecting group for their specific synthetic challenge.

The fundamental principle guiding the selection of these groups is orthogonality : the ability to remove one protecting group under a specific set of conditions without affecting the others.[3][4] This allows for the sequential deprotection and functionalization of a molecule with multiple protected groups.

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., TFA).[3]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[3]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine).[3]

The Logic of Protection & Deprotection

A general workflow for utilizing a protecting group strategy involves two key stages: protection and deprotection. The choice of reagents and conditions at each stage is dictated by the chemical nature of the protecting group and the stability of the substrate.

Protection_Deprotection_Workflow cluster_protection Protection Stage cluster_synthesis Intermediate Synthesis cluster_deprotection Deprotection Stage A 3-Aminotetrahydrofuran B Protected 3-ATHF A->B Protecting Agent (e.g., Boc2O, Cbz-Cl) Base C Synthetic Intermediates B->C Further Reactions (Coupling, etc.) D Final Product C->D Cleavage Reagent (Acid, H2/Pd-C, Base)

Caption: General workflow for a synthesis involving amine protection.

Comparative Analysis of Protecting Groups

The ideal protecting group is easily installed, stable to a wide range of reaction conditions, and can be removed in high yield with minimal side reactions. The following sections compare Boc, Cbz, and Fmoc based on these criteria.

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its broad stability and the mild conditions required for its removal.[5]

  • Protection Chemistry: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate.[5][6] The reaction mechanism involves the nucleophilic attack of the amine on Boc₂O, followed by deprotonation.[7] This method is generally high-yielding and clean.

  • Deprotection Chemistry: The Boc group is most commonly cleaved using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane.[3][8][9] The mechanism proceeds through protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7][8]

  • Stability Profile: The Boc group is robust and stable under basic, nucleophilic, and reductive (catalytic hydrogenolysis) conditions, making it orthogonal to Cbz and Fmoc groups.[4][8]

  • Causality & Insights: The choice of Boc is excellent when downstream synthetic steps involve bases or hydrogenolysis. However, its lability to acid means it is incompatible with reactions requiring strong acidic conditions. A potential pitfall during deprotection is the formation of the tert-butyl cation, which can alkylate nucleophilic sites on the substrate.[10] The addition of a scavenger, such as anisole or triethylsilane, can mitigate this side reaction.

Carboxybenzyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in the 1930s, the Cbz group was a foundational tool in peptide chemistry and remains highly relevant.[11][12]

  • Protection Chemistry: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions (e.g., aqueous sodium carbonate).[11][12]

  • Deprotection Chemistry: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis (H₂, Pd/C).[11][13] This process involves the reductive cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[11] Transfer hydrogenation using reagents like ammonium formate can also be employed.[4] While very effective, acid-mediated deprotection (e.g., HBr in acetic acid or strong Lewis acids) is also possible, though less common.[14]

  • Stability Profile: Cbz-protected amines are stable to both acidic and basic conditions, making the group orthogonal to Boc and Fmoc.[11][12]

  • Causality & Insights: The Cbz group is ideal for syntheses where acid- and base-labile groups must be preserved. Its primary limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or some nitro groups, which would also be reduced during hydrogenolysis.[4] Furthermore, the palladium catalyst can sometimes be difficult to remove from the final product.[14]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its exceptionally mild, base-labile deprotection conditions.[15][16]

  • Protection Chemistry: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[15]

  • Deprotection Chemistry: The Fmoc group is cleaved under non-nucleophilic basic conditions, most commonly with a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][17][18] The mechanism is a base-catalyzed β-elimination, which generates a stabilized dibenzofulvene (DBF) intermediate that is trapped by the amine base.[16][19]

  • Stability Profile: The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis, rendering it orthogonal to both Boc and Cbz protecting groups.[15]

  • Causality & Insights: The extreme mildness of the deprotection conditions is the primary advantage of Fmoc, allowing for the synthesis of sensitive molecules that cannot tolerate acid or reduction. The deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[16] While piperidine is standard, other bases like DBU or piperazine can also be used, sometimes to minimize side reactions like aspartimide formation in peptides.[20]

Data Summary for Protecting Groups

The table below summarizes the key characteristics and typical reaction conditions for the protection and deprotection of 3-aminotetrahydrofuran.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[5]Benzyl chloroformate (Cbz-Cl)[11]Fmoc-Cl or Fmoc-OSu[15]
Protection Conditions Base (e.g., NaHCO₃, TEA), THF or H₂O[6][21]Base (e.g., Na₂CO₃), aq. Dioxane[12][15]Base (e.g., NaHCO₃), aq. THF[15]
Deprotection Reagent Strong Acid (TFA or HCl)[3][8]H₂ with Pd/C Catalyst[3][11]Base (e.g., 20% Piperidine in DMF)[3][17]
Stability Stable to base, nucleophiles, hydrogenolysis[8]Stable to acid and base[12]Stable to acid and hydrogenolysis[15]
Key Advantage Broad stability, widely used in solution-phaseOrthogonal to acid/base labile groupsVery mild deprotection conditions
Key Limitation Cleaved by acid[3]Incompatible with reducible groups[4]Base-labile byproduct can be problematic[4]

Choosing the Right Protecting Group

The selection of a protecting group is dictated by the overall synthetic strategy. The following decision tree provides a logical framework for choosing between Boc, Cbz, and Fmoc for a synthesis involving 3-aminotetrahydrofuran.

Decision_Tree Start Start: Need to protect 3-Aminotetrahydrofuran Q1 Will the downstream synthesis involve strong acidic conditions? Start->Q1 Q2 Will the downstream synthesis involve catalytic hydrogenation (e.g., reducing a C=C bond)? Q1->Q2 No Cbz Use Cbz Group (Stable to acid & base) Q1->Cbz Yes Q3 Are there other base-labile groups (e.g., esters) that must be preserved? Q2->Q3 No Fmoc Use Fmoc Group (Stable to acid & H₂/Pd-C) Q2->Fmoc Yes Boc Use Boc Group (Stable to base & H₂/Pd-C) Q3->Boc No Reconsider Re-evaluate synthetic route. Consider alternative protecting groups or sequence. Q3->Reconsider Yes

Caption: Decision tree for selecting a suitable protecting group.

Detailed Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of a generic amine and are adaptable for 3-aminotetrahydrofuran.

Protocol 1: Boc Protection of an Amine [21]

  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution.

  • Base Addition: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature overnight.

  • Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: Acid-Catalyzed Boc Deprotection [9]

  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 3: Cbz Protection of an Amine (Schotten-Baumann) [12][21]

  • Dissolution: Dissolve the amine (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 equiv) with cooling in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, keeping the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer to pH 2 with 1 M HCl. Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the Cbz-protected amine.

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis [12]

  • Setup: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Place the flask under a hydrogen atmosphere (e.g., a balloon filled with H₂) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 5: Fmoc Protection of an Amine [15]

  • Dissolution: Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.

  • Reagent Addition: Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv).

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Work-up: Dilute with water and adjust the pH to 9 with saturated NaHCO₃. Extract with diethyl ether to remove impurities. Acidify the aqueous layer to pH 1 with 1 M HCl. Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the Fmoc-protected amine.

Protocol 6: Fmoc Deprotection with Piperidine [16][17]

  • Setup: Dissolve the Fmoc-protected amine (1.0 equiv) in dimethylformamide (DMF).

  • Base Addition: Add piperidine to create a 20% (v/v) solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Work-up: Remove the DMF and piperidine under high vacuum. The resulting crude amine can often be used directly or purified by chromatography or crystallization.

References

  • A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc. Benchchem. URL
  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. Benchchem. URL
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. URL
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. URL
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. URL
  • Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem. URL
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. URL
  • Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Benchchem. URL
  • Cbz Protection - Common Conditions.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. URL
  • Protecting Groups For Amines: Carbam
  • EXPERIMENTAL PROCEDURES. Beilstein Journals. URL
  • BOC Protection and Deprotection. J&K Scientific LLC. URL
  • Amine Protection / Deprotection. Fisher Scientific. URL
  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. URL
  • Amino deprotection using 3-(diethylamino)propylamine.
  • Comparison of Boc and Fmoc SPPS.
  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332).
  • Recent advances made in the synthesis of small drug molecules for clinical applic
  • Experimental Procedures. The Royal Society of Chemistry. URL
  • Experimental procedure for deprotection of Boc-protected amines. Benchchem. URL
  • Boc Deprotection - TFA. Common Organic Chemistry. URL
  • Amine Protection and Deprotection. Master Organic Chemistry. URL
  • (R)-3-Aminotetrahydrofuran. Benchchem. URL
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
  • How should I deprotect Boc-amino group without breaking ester bond?.
  • Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. URL
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. URL
  • Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines. PubMed. URL
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. URL
  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investig
  • Green Chemistry.
  • Methods for the synthesis of fmoc protected amines.
  • (R)-3-Aminotetrahydrofuran. PubChem. URL

Sources

Introduction: The Critical Role of Analytical Rigor in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Tetrahydrofuran-3-amine Hydrochloride

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity, identity, and concentration are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for its characterization throughout the drug development lifecycle, from raw material testing to final product release.

This guide provides a comprehensive comparison of analytical methodologies for this compound, with a core focus on the principles and practical execution of cross-validation. As analytical methods may be updated, transferred between laboratories, or replaced with newer technologies, a cross-validation study is essential to demonstrate that different analytical procedures are equivalent and suitable for the same intended purpose.[3][4] We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for comparing method performance based on the internationally harmonized guidelines set by the ICH.[5][6][7]

Part 1: The Foundation - Principles of Analytical Method Validation

Before comparing methods, it is crucial to understand the foundation upon which they are built: method validation. According to the International Council for Harmonisation (ICH) guideline Q2(R2), analytical method validation is the documented process of demonstrating that a procedure is fit for its intended purpose.[5][7][8] This ensures the integrity of data generated during pharmaceutical development and manufacturing.[9]

The core performance characteristics evaluated during validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[6]

  • Accuracy: The closeness of test results to the true value.[6][9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6][9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Cross-validation extends these principles by comparing two or more distinct analytical procedures to demonstrate their equivalence.[3] This is critical when, for example, a simple and rapid titration method used for in-process control needs to be proven equivalent to a more complex, stability-indicating HPLC method used for final release testing.[4][10]

Part 2: A Comparative Analysis of Key Analytical Methods

The chemical nature of this compound—a small, polar, non-chromophoric primary amine salt—dictates the suitability of different analytical techniques.

Method 1: High-Performance Liquid Chromatography with a Universal Detector (HPLC-ELSD/CAD)

Rationale & Expertise: Standard HPLC with UV detection is unsuitable for this analyte due to the lack of a significant chromophore. Therefore, a universal detection method is required. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is an excellent choice as it detects any non-volatile analyte after the mobile phase has been evaporated, making it ideal for compounds like this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred separation mode for polar compounds that are poorly retained in reversed-phase chromatography.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD or CAD.

  • Column: HILIC column, e.g., a silica-based column with amide or cyano stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and a buffered aqueous solution (e.g., 10 mM Ammonium Formate, pH 3.5) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • ELSD/CAD Settings: Nebulizer Temperature: 45°C; Evaporator Temperature: 60°C; Gas Flow: 1.5 L/min (optimize as per manufacturer's recommendation).

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile/Water) and create a series of calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to a known concentration.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale & Expertise: As a hydrochloride salt, the analyte is non-volatile. For GC analysis, it must be converted to its free base form. Direct analysis of the free amine is possible on specialized columns, but derivatization is often employed to improve peak shape and thermal stability.[11] Flame Ionization Detection (FID) is a robust and sensitive method for detecting organic compounds.[12] A patent for the synthesis of a related compound specifies a GC method using an HP-INNOWAX column, which is a polar column suitable for amine analysis.[13]

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a split/splitless injector and FID.

  • Column: A polar capillary column, such as an Agilent CP-Sil 13 CB or a wax-type column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[11][13]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.[13]

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

  • Sample Preparation (Free Base Conversion): a. Accurately weigh the sample into a vial. b. Dissolve in a small amount of water and add an immiscible organic solvent (e.g., Dichloromethane). c. Add a concentrated base (e.g., 50% NaOH) dropwise to raise the pH > 11. d. Vortex thoroughly and allow the layers to separate. e. Carefully transfer the organic layer containing the free amine for injection.

  • Standard Preparation: Treat the reference standard using the same free-base conversion procedure.

Method 3: Non-Aqueous Potentiometric Titration

Rationale & Expertise: Titration is a classic, highly precise, and accurate absolute method for assay determination. For an amine hydrochloride, which is the salt of a weak base and a strong acid, direct titration as a base is possible in a non-aqueous environment.[14] The hydrochloride salt can be titrated with a strong acid like perchloric acid in a non-aqueous solvent like glacial acetic acid, often with the addition of mercuric acetate to remove the chloride interference.[14] This method is cost-effective and often used for purity determination of raw materials.

Experimental Protocol:

  • Instrumentation: Automatic potentiometric titrator with a suitable electrode (e.g., glass-calomel combination).

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

  • Solvent: Glacial acetic acid.

  • Procedure: a. Accurately weigh the this compound sample and dissolve it in glacial acetic acid. b. If chloride interference is observed, add a calculated amount of mercuric acetate solution in acetic acid. c. Immerse the electrode and the titrant delivery tube into the solution. d. Titrate with 0.1 N perchloric acid, recording the potential (mV) as a function of titrant volume. e. The endpoint is determined from the point of maximum inflection on the titration curve. f. Calculate the assay based on the volume of titrant consumed.

Part 3: Executing the Cross-Validation Study

The primary goal is to demonstrate the equivalence of two distinct methods for the assay of this compound. Here, we compare the modern HPLC-ELSD method with the classic Non-Aqueous Potentiometric Titration method.

Workflow for Method Cross-Validation:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Single Homogeneous Batch of Tetrahydrofuran-3-amine HCl Prep_HPLC Prepare 6 Samples for HPLC Analysis Sample->Prep_HPLC Prep_Titr Prepare 6 Samples for Titration Sample->Prep_Titr Analyze_HPLC Analyze via HPLC-ELSD (Method 1) Prep_HPLC->Analyze_HPLC Analyze_Titr Analyze via Titration (Method 2) Prep_Titr->Analyze_Titr Results_HPLC Assay Results (% w/w) from HPLC Analyze_HPLC->Results_HPLC Results_Titr Assay Results (% w/w) from Titration Analyze_Titr->Results_Titr Stats Statistical Comparison (e.g., Student's t-test, F-test) Results_HPLC->Stats Results_Titr->Stats Conclusion Conclusion on Method Equivalence Stats->Conclusion

Caption: Workflow for cross-validating HPLC and Titration methods.

Comparative Data Summary

The following table presents illustrative data from the analysis of six independent preparations from a single batch of this compound.

Performance CharacteristicHPLC-ELSD MethodNon-Aqueous TitrationAcceptance Criteria
Mean Assay (% w/w) 99.7%99.9%Difference < 2.0%
Precision (RSD) 0.45%0.15%RSD ≤ 2.0%[6]
Accuracy (% Recovery) 99.5% (at 100% level)100.2% (at 100% level)98.0% - 102.0%
Linearity (r²) 0.9995N/A (Absolute Method)r² ≥ 0.999

Statistical Evaluation: To formally establish equivalence, the results should be compared statistically.

  • F-test: Used to compare the variances (precision) of the two methods. If the calculated F-value is less than the critical F-value, it indicates no significant difference in precision.

  • Student's t-test: Used to compare the means (assay results). If the calculated t-value is less than the critical t-value, it demonstrates that there is no statistically significant difference between the mean results of the two methods.

If both statistical tests pass based on pre-defined acceptance criteria, the methods can be considered equivalent and can be used interchangeably.[10]

Part 4: Discussion, Recommendations, and Conclusion

Method Comparison Logic:

G cluster_methods Analytical Methods cluster_attributes Key Attributes HPLC HPLC-ELSD/CAD Specificity Impurity Profiling HPLC->Specificity High Speed Sample Throughput HPLC->Speed Moderate Cost Cost & Complexity HPLC->Cost High Accuracy Assay Accuracy HPLC->Accuracy High GC GC-FID GC->Specificity Moderate GC->Speed Moderate to High GC->Cost Moderate GC->Accuracy High Titr Titration Titr->Specificity Low (Assay Only) Titr->Speed High (for Assay) Titr->Cost Low Titr->Accuracy Very High

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. Tetrahydrofuran-3-amine hydrochloride, a valuable building block in synthetic chemistry, requires meticulous handling not only during use but critically, during its disposal. This guide provides drug development professionals, researchers, and scientists with a procedural framework grounded in safety and regulatory compliance, ensuring that the disposal process protects both personnel and the environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety and responsibility within the laboratory.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the substance's intrinsic hazards is paramount. This initial assessment dictates all subsequent safety measures, from personal protective equipment (PPE) selection to waste stream segregation.

This compound is classified as a hazardous substance. According to available Safety Data Sheets (SDS), it is an irritant and should be handled with care to avoid contact with skin, eyes, and the respiratory tract.[1][2] The hydrochloride salt form mitigates the volatility associated with the free amine, but the potential for irritation remains a primary concern.

Causality: Identifying a chemical as an irritant immediately informs the minimum required PPE. Skin and eye irritation are localized effects that can be effectively prevented by creating a physical barrier between the chemical and the user. The "why" is simple: preventing direct contact is the most effective way to prevent harm.

Table 1: Hazard Profile of this compound

Hazard Classification Description Rationale for Caution
Skin Irritation Causes skin irritation upon contact. Direct contact can lead to redness, inflammation, or discomfort. Prolonged exposure may cause more severe reactions.
Eye Irritation Causes serious eye irritation. Accidental splashes can cause significant pain and potential damage to eye tissue.
Respiratory Irritation May cause respiratory irritation if inhaled as dust. Inhalation of fine particles can irritate the mucous membranes of the respiratory tract.[2]

| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Ingestion can lead to adverse health effects. |

The First Line of Defense: Personal Protective Equipment (PPE)

Based on the hazard assessment, the selection of appropriate PPE is a non-negotiable prerequisite for handling this compound in any capacity, including disposal.

Causality: Each piece of PPE is chosen to counteract a specific hazard identified in the risk assessment. This is not a matter of preference but a scientifically determined necessity to ensure user safety.

Table 2: Required PPE for Handling and Disposal

PPE Item Specification Purpose
Eye Protection Chemical safety goggles or a face shield.[1][3] Protects against accidental splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents direct skin contact, mitigating the risk of skin irritation.[4]
Body Protection A standard laboratory coat. Protects against contamination of personal clothing.[4]

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[4] | Minimizes the potential for inhaling airborne particles of the solid compound. |

Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your skin.[3]

The Core Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be managed through a designated hazardous waste stream.[1][5] Under no circumstances should this chemical be disposed of in general trash or flushed down the drain.[1] The following protocol aligns with guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and is a common framework in research institutions.[6][7][8][9]

Step 1: Waste Characterization and Segregation

All waste containing this compound must be classified as hazardous chemical waste.[6]

  • Segregation is Key: This waste stream must be kept separate from other chemical wastes to prevent unintended and potentially dangerous reactions.[4] Specifically, keep it segregated from:

    • Strong Oxidizing Agents: As listed in the SDS, mixing with strong oxidizers can lead to vigorous reactions.[1]

    • Strong Bases: Contact with strong bases will neutralize the hydrochloride salt, liberating the free amine. This can alter the chemical's properties and may introduce new hazards.

    • Incompatible Waste Streams: Do not mix this waste with other categories like flammable liquids or corrosive acids unless explicitly permitted by your institution's EHS department.[10]

Causality: Chemical waste is not inert. Segregating waste streams prevents the waste container from becoming an uncontrolled chemical reactor. The principle of segregation is a cornerstone of laboratory safety, preventing fires, explosions, and the generation of toxic gases.[10]

Step 2: Container Selection and Management
  • Use Appropriate Containers: Use only containers designated for chemical waste that are in good condition and compatible with the chemical.[11][12] A high-density polyethylene (HDPE) container is a suitable choice.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][12] Do not leave funnels in the container opening.[12]

Causality: A closed container prevents the release of vapors and protects the contents from contamination. It also ensures that in the event of a container tipping over, the hazardous contents are not released into the laboratory environment.

Step 3: Proper Labeling

Accurate and thorough labeling is a regulatory requirement and essential for safe handling by all personnel, including EHS staff.[6][10]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" .[12]

  • The full, unabbreviated chemical name: "this compound" .[12]

  • The approximate percentage of the chemical in the waste matrix.

  • The date when waste was first added to the container.

Causality: Labeling provides immediate hazard identification. For waste handlers and disposal technicians, this information is critical for determining the appropriate disposal route, ensuring compatibility with other bulked wastes, and maintaining regulatory compliance.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[6][11][12]

  • Location: The SAA should be in the same room where the waste is generated.[6][11]

  • Secondary Containment: Store the waste container within a secondary containment bin or tray to capture any potential leaks.

  • Accumulation Limits: Do not exceed the maximum allowable volume for an SAA (typically 55 gallons, though much smaller for acutely toxic "P-listed" wastes).[6][11]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[12]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company.[13] These certified vendors are equipped to transport and dispose of the chemical in a compliant manner, typically via incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate Waste Containing Tetrahydrofuran-3-amine HCl ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Labeled Waste Container ppe->container segregate Segregate from Incompatible Waste (Oxidizers, Bases) container->segregate collect Collect Waste in Container segregate->collect close_container Keep Container Securely Closed collect->close_container store Store in Secondary Containment in Satellite Accumulation Area close_container->store check_full Container 90% Full? store->check_full check_full->store No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Workflow for the compliant disposal of this compound.

Emergency Response: Spills and Exposures

In the event of an accidental release or exposure, a swift and correct response is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[5]

  • Small Spills (<100g/mL): If you are trained and it is safe to do so, contain the spill using an absorbent, inert material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled container, and manage it as hazardous waste.[1] Ensure the area is well-ventilated.

  • Large Spills: Evacuate the immediate area and contact your institution's EHS emergency line for assistance.[3]

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US Environmental Protection Agency.
  • Hazardous Waste. (n.d.). US Environmental Protection Agency.
  • Waste, Chemical, and Cleanup Enforcement. (2025). US Environmental Protection Agency.
  • Standard Operating Procedure: Tetrahydrofuran. (2012). University of California, Merced - Environmental Health & Safety.
  • SAFETY DATA SHEET TETRAHYDROFURAN LRG. (2023). Chemical Suppliers.
  • Safety Data Sheet: tetrahydrofuran. (2021). Chemos GmbH & Co.KG.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.

Sources

A Senior Application Scientist's Guide to Handling Tetrahydrofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling compounds with potent biological and chemical properties. Tetrahydrofuran-3-amine hydrochloride is one such intermediate, requiring meticulous handling to ensure operator safety and experimental integrity. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe use of this compound, grounded in the principles of chemical causality and risk mitigation.

Understanding the Hazard Profile

This compound (CAS No. 204512-95-8) is a solid substance whose primary risks are associated with its irritant and toxic properties upon direct contact or inhalation.[1][2] A thorough understanding of these hazards is the foundation of any effective safety protocol.

  • Acute Toxicity (Oral & Inhalation): The compound is classified as harmful if swallowed or inhaled.[2] This means that ingestion or inhalation of even small quantities of the dust can lead to adverse health effects.

  • Skin and Eye Irritation: It is designated as a Category 2 skin irritant and causes serious eye irritation.[1][2][3][4] Contact with skin can lead to inflammation and redness, while eye contact can result in significant damage if not addressed immediately.

  • Respiratory Irritation: As a dust, it can cause respiratory tract irritation if inhaled, leading to coughing and discomfort.[1][2][3]

While the hydrochloride salt itself is a solid and not rated as flammable, its parent structure contains the tetrahydrofuran (THF) moiety. THF is a well-known peroxide former, which can become explosive over time.[5][6][7] Although the risk profile is different for this solid derivative, this chemical lineage underscores the importance of proper storage and avoiding conditions that could lead to degradation. Hazardous combustion products from this compound include toxic nitrogen oxides (NOx) and hydrogen chloride gas.[1]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan always prioritizes engineering and administrative controls to minimize exposure risk from the outset.

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard.

    • Chemical Fume Hood: All handling of this compound powder must be conducted in a certified chemical fume hood.[6] This captures dust at the source, preventing it from entering the breathing zone of the operator.

    • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

    • Safety Infrastructure: Eyewash stations and safety showers must be located in immediate proximity to the workstation.[1][4][6] Their functionality should be verified on a regular basis.

  • Administrative Controls: These are the procedures and policies that dictate how work is performed.

    • Standard Operating Procedures (SOPs): Your laboratory must have a specific SOP for handling this compound, which all personnel are required to read and sign.

    • Restricted Access: Designate specific areas for handling this compound and limit access to trained personnel only.

    • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[1][8] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1][6][9]

Mandatory Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE provides the final barrier between you and the chemical. The following table summarizes the minimum requirements for handling this compound.

Protection Area Required PPE Specification & Rationale
Eye & Face Tightly-Sealed Goggles & Face ShieldRationale: Protects against dust particles and potential splashes. Standard safety glasses are insufficient. Must be compliant with NIOSH (US) or EN 166 (EU) standards.[2][9]
Hand Chemical-Resistant GlovesRationale: Prevents skin irritation and absorption. Nitrile gloves are a common choice, but always consult the manufacturer's compatibility data for breakthrough time.[7][9] Double-gloving is recommended for added protection.
Body Laboratory Coat & Full CoverageRationale: A fully-buttoned lab coat protects skin and personal clothing from contamination.[6][9] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6][9]
Respiratory As Required by Risk AssessmentRationale: Not typically needed if handled within a fume hood. If there is a risk of exceeding exposure limits or generating significant dust (e.g., during a spill), a NIOSH-approved respirator with a particulate filter (EN 143 or equivalent) is required.[1][4]

Procedural Guide: Donning, Doffing, and Glove Use

Contamination often occurs not during an experiment, but when removing PPE. Following a strict protocol is critical.

Step-by-Step PPE Protocol
  • Inspection: Before starting, inspect all PPE for damage. Check gloves for any signs of degradation or punctures.[2][7][9]

  • Donning Sequence:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on tightly-sealed goggles.

    • Put on your face shield.

    • Put on your first pair of gloves, pulling the cuffs over the sleeves of your lab coat.

    • Put on your second pair of gloves over the first.

  • Proper Glove Removal Technique: This is the most critical step to prevent cross-contamination.

    • Outer Gloves: With your right gloved hand, pinch the palm of the left glove and peel it off, turning it inside out. Hold the removed glove in your right gloved hand. Slide the fingers of your now-bare left hand under the cuff of the right glove and peel it off, encapsulating the first glove inside the second.

    • Dispose: Dispose of the gloves immediately in the designated hazardous waste container.[7][9]

  • Doffing Sequence:

    • Remove your face shield.

    • Remove your lab coat, folding it so the contaminated exterior is contained inward.

    • Remove your goggles.

    • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Emergency Procedures & Decontamination

In the event of an exposure or spill, a swift and correct response is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3][9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[3][9] If the person is not breathing, give artificial respiration.[9] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[1] Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Wear the full PPE ensemble described above, including respiratory protection.

    • For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[1][2]

    • Do not allow the material to enter drains.[1][2]

    • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[9]

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: All leftover chemical and any materials used for cleanup (e.g., contaminated paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE must be disposed of in a designated hazardous waste stream, separate from regular trash.[7][9]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, regional, and national regulations.[1] Consult your institution's EH&S department for specific procedures.

PPE_Workflow handling handling exposure exposure handling->exposure doff_ppe doff_ppe exposure->doff_ppe No Exposure

References

  • SAFETY DATA SHEET: (S)-3-Aminotetrahydrofuran hydrochloride, 95%. Fisher Scientific. URL
  • Standard Operating Procedure. University of California, Merced. URL
  • SAFETY DATA SHEET: Tetrahydrofuran. Sigma-Aldrich. URL
  • Standard Operating Procedure for the use of Tetrahydrofuran. Western Carolina University. URL
  • (R)
  • Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara. URL
  • SAFETY DATA SHEET: (S)-(-)-Tetrahydrofuran-3-amine. Sigma-Aldrich. URL
  • TETRAHYDROFURAN HAZARD SUMMARY. New Jersey Department of Health. URL
  • SAFETY DATA SHEET: 3-(Aminomethyl)tetrahydrofuran. TCI Chemicals. URL
  • SAFETY DATA SHEET: this compound. CymitQuimica. URL
  • SAFETY DATA SHEET: (S)-3-Aminotetrahydrofuran hydrochloride, 95%. Fisher Scientific (Acros Organics). URL
  • TETRAHYDROFURAN | Occupational Safety and Health Administr
  • 3-FURANAMINE, TETRAHYDRO- - Safety D
  • Safety Data Sheet: trans-3-furanamine, tetrahydro-4-methyl- hydrochloride. CymitQuimica. URL
  • SAFETY DATA SHEET: Tetrahydrofuran. Actylis Lab Solutions. URL
  • Safety Data Sheet: tetrahydrofuran. Chemos GmbH & Co.KG. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran-3-amine hydrochloride
Reactant of Route 2
Tetrahydrofuran-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.